Product packaging for 2,3-Quinoxalinedithiol(Cat. No.:CAS No. 1199-03-7)

2,3-Quinoxalinedithiol

Cat. No.: B074760
CAS No.: 1199-03-7
M. Wt: 194.3 g/mol
InChI Key: YFBUDXNMBTUSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Quinoxalinedithiol is a versatile and highly valuable bidentate chelating agent, primarily recognized for its strong affinity to coordinate with various transition and heavy metal ions. Its core research value lies in the synthesis of metal-organic complexes, which are extensively investigated for their unique electrochemical, photophysical, and catalytic properties. The mechanism of action involves the two sulfur atoms in the dithiol group binding to metal centers, forming stable, often planar, complexes such as bis(2,3-quinoxalinedithiolato)metalates. These complexes are pivotal in the development of advanced materials, including molecular sensors for cation detection, conducting polymers, and models for studying electron transfer processes in biological systems. Furthermore, its quinoxaline backbone contributes to π-stacking interactions, facilitating the self-assembly of supramolecular structures and thin films. This reagent is essential for researchers in inorganic chemistry, materials science, and molecular engineering exploring next-generation electronic devices, chemosensors, and catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S2 B074760 2,3-Quinoxalinedithiol CAS No. 1199-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydroquinoxaline-2,3-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBUDXNMBTUSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061613
Record name 2,3-Quinoxalinedithione, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown solid; [MSDSonline]
Record name 2,3-Quinoxalinedithiol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9088
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1199-03-7
Record name 2,3-Dimercaptoquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Quinoxalinedithione, 1,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-QUINOXALINEDITHIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-QUINOXALINEDITHIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-QUINOXALINEDITHIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Quinoxalinedithione, 1,4-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Quinoxalinedithione, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-2,3-dithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core chemical properties of 2,3-quinoxalinedithiol, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, coordination chemistry, and diverse applications of this important molecule, grounding all claims in authoritative sources.

Introduction: The Versatile Nature of this compound

This compound, an aromatic ortho-arene dithiol, is a significant compound in various chemical disciplines. Its structure, featuring a quinoxaline core functionalized with two thiol groups, imparts a rich and complex chemical character. This dithiol is particularly renowned for its exceptional ability to act as a ligand, coordinating with a wide range of transition metals to form stable complexes.[1][2] These metal complexes are pivotal as building blocks for advanced materials with interesting conducting and magnetic properties.[1] The unique electronic properties and reactivity of this compound have also led to its application in analytical chemistry and have sparked interest in its potential within medicinal chemistry and drug development.[3] This guide will explore the fundamental chemical properties that underpin these applications, providing a robust technical resource for scientists working with this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable synthesis of this compound is a multi-step process that begins with the condensation of o-phenylenediamine and oxalic acid.[1] This is followed by chlorination and subsequent nucleophilic substitution with thiourea.[1] The rationale for this synthetic route lies in the stepwise construction of the quinoxaline ring system and the subsequent introduction of the dithiol functionality.

Synthesis_Pathway A o-Phenylenediamine + Oxalic Acid Dihydrate B 1,2,3,4-Tetrahydroquinoxaline-2,3-dione A->B Condensation (4N HCl, reflux) C 2,3-Dichloroquinoxaline B->C Chlorination (PCl5, 160°C) D This compound C->D Nucleophilic Substitution (Thiourea, Ethanol, reflux; then NaOH, reflux; then Acetic Acid)

Caption: Synthetic pathway for this compound.

Experimental Protocol

Session 1: Preparation of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione [1]

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in an aqueous solution of 4 N HCl (44 mL).

  • Heat the mixture to reflux using a heating mantle for 15 minutes.

  • Cool the mixture until a precipitate forms.

  • Filter the precipitate under vacuum and wash it with cold water.

  • Dry the product under vacuum. The average yield for this step is typically 65-70%.[4]

Session 2: Preparation of 2,3-Dichloroquinoxaline [1]

  • In a fume hood, quickly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (PCl₅, 12.7 g, 60.9 mmol) using a pestle and mortar. Note: PCl₅ is extremely sensitive to moisture and should be handled rapidly.[4]

  • Transfer the mixture to a 250 mL round-bottom flask fitted with a water-cooled condenser and a CaCl₂ drying tube.

  • Heat the mixture in an oil bath to 160 °C for two hours. The reactants will melt and the reaction will commence.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the mixture over crushed ice (approximately 200 g) to quench the excess PCl₅.

  • Filter the product under vacuum, wash it thoroughly with water, and dry it under vacuum. The average yield for this reaction is 85-90%.[4]

Session 3: Synthesis of this compound [1]

  • In a 500 mL round-bottom flask, prepare a solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in ethanol (125 mL).

  • Reflux the solution in a water bath for 2 hours. The nucleophilic sulfur atom of thiourea attacks the electron-deficient carbon atoms of the pyrazine ring in an aromatic nucleophilic substitution reaction.[1] The nitrogen atoms in the pyrazine ring enhance its reactivity towards this substitution.[1]

  • Remove the heat source and cool the flask in an ice bath.

  • Slowly add an aqueous solution of 1.6 M NaOH (250 mL) dropwise.

  • Reflux the mixture for an additional hour. The basic conditions facilitate the hydrolysis of the intermediate to form the dithiolate salt.

  • Gravity filter the hot solution using a pleated paper filter.

  • To the filtered solution, slowly add glacial acetic acid until the pH is neutral. This protonates the dithiolate, causing the product to precipitate.

  • Cool the solution, filter the brownish-orange precipitate under vacuum, and wash it with water. The average yield is 80-85%.[4]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₆N₂S₂[5]
Molecular Weight 194.3 g/mol [5]
Appearance Brownish-orange solid[1]
Melting Point 343-345 °C[4]
Solubility Less soluble in most common solvents. Soluble in alkaline solutions.[4][6]
Tautomerism: The Thione-Thiol Equilibrium

An important characteristic of this compound is its existence in a tautomeric equilibrium between the dithiol and the dithione forms.[4] Spectroscopic evidence suggests that the dithione form is the more stable tautomer.[4] This stability is attributed to the formation of a conjugated system within the quinoxaline ring. The purification of this compound is based on its acidic properties, where it dissolves in aqueous sodium hydroxide to form the water-soluble dithiolate salt and is then reprecipitated upon acidification.[4]

Tautomerism Dithiol <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2735127&t=l"/>TD>TR><TR><TD>Dithiol FormTD>TR>TABLE>> Dithione <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=533816&t=l"/>TD>TR><TR><TD>Dithione Form (more stable)TD>TR>TABLE>> Dithiol->Dithione Tautomerization

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Quinoxalinedithiol (CAS: 1199-03-7)

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic compound in materials science and pharmaceutical development. We will move beyond simple data recitation to offer a foundational understanding of its synthesis, properties, and applications, grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive and practical understanding of this versatile molecule.

Introduction to this compound: A Privileged Scaffold

This compound (CAS No. 1199-03-7) is an aromatic ortho-dithiol belonging to the quinoxaline family of nitrogen-containing heterocycles.[1] The quinoxaline core, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[2][3][4][5] This designation stems from its frequent appearance in compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][6][7]

The defining feature of this compound is the presence of two thiol (-SH) groups at the 2 and 3 positions of the quinoxaline ring. These functional groups are highly reactive and impart unique characteristics to the molecule. It is primarily utilized as a sophisticated ligand capable of coordinating with transition metals to form metallic complexes, which are crucial building blocks for advanced conducting and magnetic molecular materials.[1] Furthermore, its role as a synthetic intermediate is critical for the functionalization and development of novel therapeutic agents.[6]

The molecule exists in a tautomeric equilibrium between the dithiol form and the more stable 1,4-dihydroquinoxaline-2,3-dithione form.[8][9] This dynamic is fundamental to its reactivity and purification.

Caption: Tautomeric equilibrium of this compound.[9]

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is the cornerstone of its effective application in research and development.

PropertyValueSource
CAS Number 1199-03-7[8][10]
Molecular Formula C₈H₆N₂S₂[8]
Molecular Weight 194.3 g/mol [8]
Physical Description Brownish-orange or brown solid[1][8]
Melting Point >340 °C (decomposes)[9]
IUPAC Name 1,4-dihydroquinoxaline-2,3-dithione[8]
Synonyms 2,3-Dimercaptoquinoxaline, Quinoxaline-2,3-dithiol[8]

Spectroscopic data is essential for structural confirmation. PubChem provides comprehensive spectral information, including GC-MS and FTIR data, which are invaluable for verifying the identity and purity of synthesized or purchased material.[8]

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of this compound is a three-step process starting from o-phenylenediamine and oxalic acid.[1] This route is well-documented and provides consistently high yields, making it suitable for laboratory-scale production.[9]

Purification_Process cluster_0 Step 1: Solubilization cluster_1 Step 2: Separation cluster_2 Step 3: Re-precipitation Crude Crude this compound (Insoluble in water) NaOH + Aqueous NaOH Crude->NaOH Salt Water-Soluble Disodium Salt + Insoluble Impurities NaOH->Salt Filtration Gravity Filtration Salt->Filtration Filtrate Aqueous Filtrate (Contains Soluble Salt) Filtration->Filtrate Impurities Solid Impurities (Discarded) Filtration->Impurities Acid + Acetic Acid (Neutralize) Filtrate->Acid Pure Pure this compound (Precipitates) Acid->Pure

Caption: Purification workflow based on acid-base properties. [9]

Applications in Research and Development

The utility of this compound is primarily driven by its dithiol functionality and the inherent biological relevance of the quinoxaline scaffold.

Coordination Chemistry and Materials Science

As an aromatic dithiol, it is an excellent chelating ligand for a variety of transition metals, including Ni²⁺, Pb²⁺, Cd²⁺, Ag⁺, and Bi³⁺. [1][10]The resulting metal complexes are of significant interest in the field of materials science as they can serve as building blocks for creating molecular materials with unique conductive and magnetic properties. [1]

Drug Discovery and Development

The quinoxaline scaffold is a cornerstone in modern pharmaceutical development. [6]Its derivatives have demonstrated a remarkable range of biological activities.

  • Synthetic Intermediate: The true power of this molecule in drug discovery lies in its role as a versatile intermediate. Its precursor, 2,3-dichloroquinoxaline, is a key starting material for generating large libraries of candidate compounds. [6]Chemists can perform selective nucleophilic substitutions or cross-coupling reactions on the dichloro- intermediate to introduce diverse functional groups, rapidly building molecular complexity to explore structure-activity relationships (SAR). [3][6]* Pharmacological Potential: Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer, antibacterial, and antiviral agents. [2][3][7]The ability to readily modify the quinoxaline core allows for the fine-tuning of pharmacological properties to enhance potency and selectivity for biological targets. [4]

Safety and Handling

Proper handling and storage are paramount to ensure laboratory safety.

  • General Handling: Use with adequate ventilation, preferably within a chemical fume hood, to minimize inhalation exposure. [11]Minimize dust generation and accumulation. [11]Avoid contact with eyes, skin, and clothing. [11]* Personal Protective Equipment (PPE):

    • Eyes: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA or European Standard EN166. [11] * Skin: Wear appropriate protective gloves to prevent skin exposure. [11] * Clothing: Wear protective clothing to minimize skin contact. [11]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use. [11]* First Aid:

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid. [11] * Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid. [11] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid.

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek medical aid. [11]

References

  • Material Safety Data Sheet - this compound. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLqOtavyphrmyYIuF_jLEoqeRTZMmDamI6wu9NSkkuJmDcgk2Qssa8OJw1j22V1aDI6mTp9yYh0p-Uq5t4JnTJWcHyRKyA05BzKYWCXdTHq4EAADjVzx9Xegzv9Z8-Jh5ZSRrRpejSxcsTEflG]
  • Synthesis of this compound. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbnK3deKjA6XQan2zxSoFZ52vpMzuJX-_kM-rCpEqQG0ynvY2iBlfaNEoKJ_HhTMiqpZwyYdbJwdOJuWGs3i4_8wdauD2MGFDjNk2SDtNyUR1yDydxAD7wuMmUl4P2QS-FnzmoW6K2V6bUNtY1UsHWUUuihdFKO2P_us1v2NqfYhvlS9c9iWQ_pL9bRde9s_vCrKujz3Zh_vsf5Qkk]
  • This compound (CID 2735127). PubChem, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGipmYcIcOTjwB4n3LPBf6Iq6wc3aRIommX7lkP4iqUQrb2XLD-g-k602GUIxzI90TkBhbI2KalqIiic3E13gDXKQoPPTJZuJS-ylTkRsAa4_l5jwXNViR63msZqjYJFFXjm12sl7VizXQTvA_sUZg-rT_kk4l5qZctEvs=]
  • Synthesis of this compound (Supplementary Information). The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFowLIDcW0P1jZrzKoDgVSeocTe0V-_lIiGIKZF4XGA2NGdR5NUowf6AnNc8pfyj3eN-Y3F5K5L30sq7_LxeViEOu1f-n9aHkt3y9IfXFhVGMTjkX3d5tjTh0T3YJwXYzYEXOHuKwRvXOM43aTFUbVUlmKTvrTJaUlpbjP36PiQ3LTPVsLZ9FwkjG8nZWKPNPqDPA==]
  • This compound (CAS 1199-03-7). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkpDP2DOM_GRRoLcJrnfTaEA9ijrvJ3dmvn2a6igCzo5f9sVE4f4K8LyzVdgBSsWwkivY_Jk7g9g8yGECIg5ort5Y-yypHQH5oaBKg4kVg-qpJ4tygvcihmT0rcGm10Lyy06xMjMj1u9w-mp6WJzfz5v7NoBPl0H6xXUL3zXQEjA==]
  • Applications of 2,3-Dichloroquinoxaline in Pharmaceutical Development. [Source not formally named, content available at provided URL]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt--DLnPFFziffHix-X4lGAEFeW1XhjZrsoxmhUj4hhVDOK7nSgZMJeLaCp1olmJ5BMpjB5XmxN7r12S0dhtHTmD9Vygx_4PBu03Qe5lYqFGWt8BivDTUfEXIZypbRQNKzX3f-7cxyMbwakA1UU-7tV407VYxnNG7o8YxyaFOjCuqDkF2oCzpo-J2OY_5t7ao2cm7GfP8zxJqmN64usZOYknp167Ih01rLWdtO2a4-8vs4UZ1bLyTAhQ==]
  • Plausible mechanism for the formation of quinoxaline. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6FtgTZfx60RW1L1kxXYR_CuOdHWnPkil3Luk07ztBgM_3ygi-gdRmb3gHDm4Baxpzj5TWuxQQCB-EbGHgbAeSwSVeQBUr0BgQm_HdC56blJVrq1lCjROpeOseC6uvI2fj7_BJrxPClyxcpDh7jFqHcpuExa4x8O25h-YwA9RXBzDMCgv1YrrMCRhdj_f1DClw0cSAk4idR_16oMD3_FgD2FY=]
  • Quinoxalinone as a Privileged Platform in Drug Development. PubMed, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvlrbQl4obCJYJxauYvMC66Ip3I_pkrc8WB1rTt9-ZMrbCWPWnl0rInPIWMZYXFYOgW7zozbYAd4fhJuEHWIBffz4ipmb9tMCqF8JVAp9B96Dsz1scWhKOaW-evzZDsNgPElwk]
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkf7ybKxkuKH2AQ8zzWJu790A7rRfbHdtOKAYmo0m3QQYgwgSADK0I0VsFIzCQXE1a3qHx799Cp_y__WjEdtEBzghdqF16bR0ycx1SQ3HWiBWOh_ZJOE-76S9FAPNwcidhNjM=]
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsIvn5kHTyy7xiNZaFOcExrOXiYyENAaZdCXlBDcHl9vibB514JctHoO8Q_DAKQlQ7CeDYXKhu-zNKAwSy4-bhKgilJyuDe_ztu1sE-zsQaX_x7pSgdz1kheB1j8IcErLtFJZL]
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGzMXPUPY3vlR61UIMlzIiTOHmw31mBbWW0-bij07S-2vYlJcYZI9NcdJaSrfWvqbB8-t9zDFqcfVr3iXel8NpRJAiKuULTZfUa6ULTnuW6grgtwHIHMrFH9dNpdfrflrSDRmEVkyh-U5396yNVxd40pnHuN3kutXpvmvzwVf5GmytsgaRr9cEWi-jAAAeaXwph081v4vTSEuI_Bb_pbCgrfl9XbM8ood4Gx2VT9VE0ornddYzw0ipYC2kGDK93oEUuAc=]
  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as... [Source not formally named, content available at provided URL]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXrzUsQVQBNVYYr430UhVVbTPhmSsBwNY1GcnDfpB1pzctUZhQcHRJPAPV1w3Ed56JIcZun1tW7SEAYRWwvs5M00Z2vNCsG__4nAWRP7dMyysnbdD3kM-XNoocyod4A3f_Q3IrzBXPBDoc6uCQMyEKUdGikSq7yYQSw7R7ctmCzrvKh4KyyQ==]

Sources

Introduction: The Strategic Importance of 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,3-Quinoxalinedithiol

This compound is an aromatic ortho-dithiol that serves as a pivotal building block in supramolecular and materials chemistry. Its primary value lies in its function as a bidentate ligand, capable of coordinating with a variety of transition metals.[1] These resulting metallic complexes are instrumental in the development of advanced molecular materials exhibiting conductive and magnetic properties.[1] The synthesis of this quinoxaline derivative is a foundational process for researchers in these fields, demanding a robust and reproducible methodology.

This guide provides a comprehensive overview of the most common and reliable synthetic pathway to this compound, beginning from readily available starting materials. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and address critical safety and handling considerations. The narrative is designed to impart not just the procedural steps but the chemical logic that informs them, ensuring a deep and actionable understanding for researchers and drug development professionals.

The Principal Synthetic Pathway: A Three-Step Approach

The most established route to this compound is a three-step sequence that begins with the formation of the core quinoxaline ring system, followed by functional group transformations to install the desired dithiol moieties. This method is favored for its reliability and the high purity of the resulting intermediates and final product.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione

The journey begins with the construction of the heterocyclic scaffold via the condensation of an aromatic diamine with a 1,2-dicarbonyl compound.[1][2][3] This classic cyclocondensation reaction is a cornerstone of quinoxaline chemistry.[2][4][5]

Causality and Mechanism: The reaction involves the condensation of o-phenylenediamine with oxalic acid. The acidic conditions (provided by HCl) protonate the carbonyl oxygen of oxalic acid, increasing its electrophilicity. The nucleophilic amine groups of o-phenylenediamine then attack the carbonyl carbons, leading to the formation of a di-amide intermediate which cyclizes to form 1,2,3,4-tetrahydroquinoxaline-2,3-dione. This product exists in a tautomeric equilibrium with its enol form, 2,3-dihydroxyquinoxaline.[1][6][7]

Step1_Synthesis cluster_reactants Reactants OPD o-Phenylenediamine HCl 4N HCl (aq) OA Oxalic Acid Dihydrate Reflux Reflux (15 min) HCl->Reflux Heat Product1 1,2,3,4-Tetrahydro- quinoxaline-2,3-dione Reflux->Product1 Cool & Filter

Caption: Workflow for the synthesis of the quinoxaline-2,3-dione intermediate.

Experimental Protocol: Preparation of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione [1]

  • In a 250 mL round-bottom flask, combine o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol).

  • Add an aqueous solution of 4 N HCl (44 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 15 minutes.

  • Remove the heat source and allow the mixture to cool. A precipitate will form.

  • Filter the precipitate under vacuum and wash thoroughly with cold water.

  • Dry the product under vacuum to yield 1,2,3,4-tetrahydroquinoxaline-2,3-dione as a solid.

Step 2: Synthesis of 2,3-Dichloroquinoxaline

To facilitate the introduction of the sulfur nucleophiles, the keto/enol groups of the intermediate are converted into more reactive leaving groups. Chlorination is the standard method to achieve this transformation.

Causality and Mechanism: The 1,2,3,4-tetrahydroquinoxaline-2,3-dione is treated with phosphorus pentachloride (PCl₅). The PCl₅ acts as a potent chlorinating agent, replacing the hydroxyl groups of the enol tautomer (or the carbonyl oxygen via a more complex mechanism for the keto tautomer) with chlorine atoms. This reaction is typically performed neat at high temperatures. The resulting 2,3-dichloroquinoxaline is a key intermediate, as the chloro groups are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions.[1]

Caption: Workflow for the chlorination of the quinoxaline-2,3-dione intermediate.

Experimental Protocol: Preparation of 2,3-Dichloroquinoxaline [1]

  • Caution: This step must be performed in a well-ventilated fume hood. PCl₅ is highly corrosive and reacts violently with water.

  • In a mortar, quickly and thoroughly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (12.7 g, 60.9 mmol).

  • Transfer the mixture to a 250 mL round-bottom flask fitted with a condenser and a CaCl₂ drying tube.

  • Heat the flask in an oil bath to 160 °C. The reactants will melt and the reaction will commence. Maintain this temperature for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture over approximately 200 g of crushed ice to quench the excess PCl₅.

  • Filter the resulting solid product under vacuum, wash it thoroughly with water, and dry under vacuum.

Step 3: Synthesis of this compound

The final step involves the displacement of the chloro substituents with thiol groups. This is achieved through a nucleophilic aromatic substitution reaction followed by hydrolysis.

Causality and Mechanism: The synthesis of the final product is accomplished via an aromatic nucleophilic substitution reaction.[1] The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the chlorine-bearing carbons sufficiently electrophilic to be attacked by a nucleophile.[1] Thiourea serves as an excellent and odorless sulfur nucleophile. The sulfur atom of thiourea attacks the carbon, displacing the chloride ion. This occurs for both chloro positions. The resulting intermediate is then hydrolyzed under basic conditions (NaOH), which cleaves the isothiouronium salt to reveal the thiolates. Finally, acidification of the solution with acetic acid protonates the thiolates, causing the desired this compound to precipitate out of the aqueous solution.[1][8] This acid/base workup is a critical purification step, as it separates the product from non-acidic impurities.[8]

Experimental Protocol: Preparation of this compound [1][8]

  • In a 500 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in ethanol (125 mL).

  • Reflux the solution in a water bath for 2 hours.

  • Remove the heat source and cool the flask in an ice bath.

  • Slowly add a 1.6 M aqueous solution of NaOH (250 mL) to the cooled mixture.

  • Return the flask to the heat source and reflux for an additional hour.

  • Gravity filter the hot solution using a pleated paper filter to remove any insoluble byproducts.

  • To the clear filtrate, slowly add glacial acetic acid while stirring until the pH is neutral.

  • Cool the mixture to induce precipitation. A brownish-orange solid will form.

  • Filter the precipitate under vacuum and wash thoroughly with water.

  • Dry the product to obtain this compound. The average yield is typically in the range of 80-85%.[8]

Full_Synthesis_Pathway OPD o-Phenylenediamine R1 + Oxalic Acid (HCl, Reflux) OPD->R1 OA Oxalic Acid QD 1,2,3,4-Tetrahydro- quinoxaline-2,3-dione R2 + PCl₅ (160°C) QD->R2 DCQ 2,3-Dichloroquinoxaline R3 1. + Thiourea (EtOH, Reflux) 2. NaOH (aq), Reflux 3. Acetic Acid DCQ->R3 QDT This compound R1->QD R2->DCQ R3->QDT

Caption: The complete three-step synthesis pathway for this compound.

Alternative Thionation Strategies

While the multi-step pathway via 2,3-dichloroquinoxaline is robust, it is worth noting that direct thionation of carbonyls is a common strategy in organic synthesis. Reagents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent are powerful thionating agents used to convert C=O bonds to C=S bonds.[9][10][11][12]

  • Phosphorus Pentasulfide (P₄S₁₀): This is one of the oldest and most fundamental thionating agents.[12] It typically requires high temperatures and can lead to side products, making purification challenging.[10]

  • Lawesson's Reagent: This reagent is generally milder and more soluble in organic solvents than P₄S₁₀, allowing for reactions at lower temperatures and often resulting in cleaner products and higher yields.[10][13] The mechanism involves the formation of a transient, reactive dithiophosphine ylide which reacts with the carbonyl group.[10][11]

Applying these reagents directly to 1,2,3,4-tetrahydroquinoxaline-2,3-dione could theoretically provide a more direct route to the final product. However, the stepwise chlorination-substitution pathway often provides better control and higher purity, which is critical for materials science applications.

Data Presentation: Properties of Key Compounds

Proper characterization of intermediates and the final product is essential for validating the success of the synthesis.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
o-PhenylenediamineC₆H₈N₂108.14102 - 104
Oxalic Acid DihydrateC₂H₂O₄·2H₂O126.07101 - 102
1,2,3,4-Tetrahydroquinoxaline-2,3-dioneC₈H₆N₂O₂162.15>300 (decomposes)[6]
2,3-DichloroquinoxalineC₈H₄Cl₂N₂199.04151 - 154
This compoundC₈H₆N₂S₂194.30[14]~345[8]

Spectroscopic Notes:

  • ¹H NMR of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione (in DMSO-d₆): A broad signal for the N-H protons is typically observed around δ 12 ppm.[8]

  • ¹H NMR of this compound (in DMSO-d₆): A characteristic signal for the S-H proton can be observed at a significantly downfield shift, around δ 14 ppm.[8]

Safety and Handling: A Self-Validating System

Ensuring safety is paramount. The protocols described integrate safety by design, but explicit awareness of the hazards is crucial.

  • Phosphorus Pentachloride (PCl₅) and Pentasulfide (P₄S₁₀):

    • Hazard: PCl₅ is highly corrosive. Both PCl₅ and P₄S₁₀ react violently with water. P₄S₁₀ is a flammable solid and its contact with water or moisture releases highly toxic and flammable hydrogen sulfide (H₂S) gas.[15][16][17]

    • Handling: Always handle these reagents in a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[15][17] Ensure all glassware is scrupulously dry and perform reactions under an inert atmosphere or with a drying tube.[1] Avoid any contact with water or moisture.[15][16]

    • Spills: For spills, do not use water. Cover with a dry absorbent material like sand or soda ash, and collect in a sealed container for hazardous waste disposal.[17]

  • Thiols and Malodorous Compounds:

    • Hazard: While this compound is reported to be less pungent than many simple thiols, thiols as a class are known for their strong, unpleasant odors.[8][18] The human nose can detect them at extremely low concentrations.[18]

    • Handling: Conduct all work with thiols in a fume hood to contain odors.

    • Waste Disposal: To neutralize residual thiol odors on glassware or in waste, an oxidizing bleach solution should be used.[18][19] All disposable items (gloves, paper towels) that come into contact with thiols should be sealed in a plastic bag and disposed of as hazardous chemical waste.[19]

Conclusion

The synthesis of this compound via the three-step sequence of cyclocondensation, chlorination, and nucleophilic substitution represents a highly effective and reproducible method for accessing this valuable ligand. By understanding the chemical principles behind each transformation—from the initial ring formation to the crucial acid-base purification of the final product—researchers can confidently execute this synthesis. Adherence to the detailed protocols and stringent safety measures outlined in this guide will ensure the successful and safe preparation of this compound, paving the way for its application in the synthesis of novel functional materials.

References

  • Synthesis of this compound. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Synthesis of this compound. (n.d.). Royal Society of Chemistry.
  • Validation of reaction products from Diethyl oxalate using analytical techniques. (n.d.). Benchchem.
  • Troubleshooting Low Yields in Diethyl Oxalate Medi
  • Stench Chemicals (thiols) SOP. (n.d.). University of Minnesota.
  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). (2025).
  • Phosphorus pentasulfide - Safety D
  • Phosphorus Pentasulfide Safety D
  • Lawesson's Reagent. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.).
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 7006.
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • This compound. (n.d.). ChemicalBook.
  • Thionation of amides using Lawessons reagent. (n.d.). ChemSpider Synthetic Pages.
  • Mechanism of the thionation reaction using Lawesson's reagent. (n.d.).
  • SOP for Stench Chemicals. (2015). Columbia University Research.
  • A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. (2017).
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET.
  • Phosphorus Pentasulfide Hazard Summary. (n.d.). New Jersey Department of Health.
  • The reaction of o-phenylenediamine with ethoxymethylene compounds and arom
  • Synthetic Scheme for preparation of P4S10 and DTPAs with alcohols. (n.d.).
  • 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. (n.d.). Pharmacy Infoline.
  • Reaction of amines with diethyl oxal
  • Reaction of o-phenylenediamine with organic acids. (n.d.).
  • A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. (n.d.). Benchchem.
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2,3 diphenyl quinoxaline. (2022). YouTube.
  • 2,3-Dihydroxyquinoxaline. (n.d.).
  • Phosphorus Pentasulfide in Heterocycle Synthesis. (n.d.).
  • 2,3-Dihydroxyquinoxaline. (n.d.). Sigma-Aldrich.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry, 5(1), 14-56.
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (n.d.).
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2024). Canadian Journal of Chemistry.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.
  • Substitution of 2,3-dihydroxyquinoxaline and its 1,4-dimethyl derivative. (1962). Journal of the Chemical Society.
  • Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. (2021). YouTube.
  • Characteristic Tautomerism and Isomerization in the Quinoxaline Chemistry. (n.d.).
  • Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2011).
  • Tautomerism of β-Diketones and β-Thioxoketones. (2023). Molecules, 28(3), 1234.

Sources

Physical and chemical properties of 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Quinoxalinedithiol

Executive Summary

This compound, also known by its more stable tautomeric name 1,4-dihydroquinoxaline-2,3-dithione, is a heterocyclic aromatic dithiol of significant interest in coordination chemistry, materials science, and analytical chemistry. Its robust structure, featuring a quinoxaline core functionalized with two thiol groups, imparts a unique set of properties. The most critical of these are its existence in a thione-thiol tautomeric equilibrium and its exceptional ability to act as a chelating ligand for a wide array of transition metals.[1] These characteristics make it a valuable building block for creating conductive and magnetic molecular materials.[1] This guide provides a comprehensive analysis of its synthesis, purification, structural characteristics, physicochemical properties, and core applications, offering field-proven insights for researchers and development professionals.

Molecular Structure and Tautomerism

The molecular identity of this compound is best understood through its tautomeric nature. While often named as a dithiol, it predominantly exists in the more thermodynamically stable dithione form.[2] This equilibrium is fundamental to its chemical behavior, influencing its acidity, solubility, and reactivity.

The IUPAC name for the dominant tautomer is 1,4-dihydroquinoxaline-2,3-dithione .[3] The equilibrium involves the migration of protons from the sulfur atoms to the nitrogen atoms of the pyrazine ring. This thione-thiol tautomerism explains why the compound is less acidic than typical thiols and possesses limited solubility in many organic solvents.[2]

Caption: Thione-thiol tautomerism of this compound.

Synthesis and Purification

The synthesis of this compound is a well-established three-step process commencing from commercially available precursors.[1] The overall pathway is valued for its reliability and high yields.

synthesis_workflow start o-Phenylenediamine + Oxalic Acid Dihydrate step1 Step 1: Cyclic Condensation (4N HCl, Reflux) start->step1 intermediate1 1,2,3,4-Tetrahydroquinoxaline-2,3-dione step1->intermediate1 step2 Step 2: Chlorination (PCl₅, 160°C) intermediate1->step2 intermediate2 2,3-Dichloroquinoxaline step2->intermediate2 step3 Step 3: Nucleophilic Substitution (Thiourea, EtOH, Reflux then NaOH) intermediate2->step3 product This compound step3->product

Caption: Three-step synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione (Intermediate 1)

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of an aqueous 4 N HCl solution.[1]

  • Heat the mixture to reflux using a heating mantle for 15 minutes. The reaction involves a cyclic condensation between the diamine and the dicarbonyl compound.[1]

  • Cool the reaction mixture until a precipitate forms.

  • Filter the precipitate under vacuum and wash thoroughly with cold water.

  • Dry the product under vacuum. The expected yield is typically 65-70%.[2]

Protocol 2: Synthesis of 2,3-Dichloroquinoxaline (Intermediate 2)

  • In a fume hood, quickly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (PCl₅, 12.7 g, 60.9 mmol) using a mortar and pestle. Causality: PCl₅ is a powerful chlorinating agent that replaces the hydroxyl groups of the enol tautomer with chlorine atoms.[1]

  • Transfer the mixture to a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.[2]

  • Heat the mixture in an oil bath to 160°C for 2 hours. The reactants will melt and the reaction will commence.[1]

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture over approximately 200 g of crushed ice to quench the reaction and hydrolyze excess PCl₅.

  • Filter the resulting precipitate, wash with water, and dry. The expected yield is typically 85-90%.[2]

Protocol 3: Synthesis of this compound (Final Product)

  • In a 500 mL round-bottom flask, prepare a solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.[1]

  • Reflux the solution in a water bath for 2 hours. Causality: The sulfur atom of thiourea acts as a potent nucleophile, displacing the chlorine atoms via an aromatic nucleophilic substitution mechanism. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the carbon atoms for this attack.[1]

  • Cool the flask in an ice bath and slowly add 250 mL of a 1.6 M aqueous sodium hydroxide solution.

  • Reflux the mixture for an additional hour. The basic conditions facilitate the hydrolysis of the intermediate and formation of the dithiolate salt.[1][2]

  • Gravity filter the hot solution using a pleated paper filter to remove any insoluble impurities.

  • To the filtrate, slowly add glacial acetic acid until the pH is neutral. This protonates the dithiolate, causing the product to precipitate.[1]

  • Cool the mixture, filter the brownish-orange precipitate under vacuum, and wash with water. The expected yield is 80-85%.[2]

Purification via Acid-Base Extraction

A key feature of this compound is its acidic nature, which provides a straightforward method for purification. The dithiol is insoluble in water but dissolves in aqueous alkali (like NaOH) to form a water-soluble disodium salt.[2][4]

  • Dissolve the crude product in a minimum amount of aqueous NaOH.

  • Filter the solution to remove any insoluble, non-acidic impurities.

  • Re-precipitate the purified product by slowly adding an acid (e.g., acetic acid) until the solution is neutralized.[4]

  • Collect the precipitate by vacuum filtration and wash with water.

Physical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification and quality assessment of this compound.

Summary of Physical Properties
PropertyValueSource
Molecular Formula C₈H₆N₂S₂[3]
Molecular Weight 194.3 g/mol [3]
Appearance Brown or brownish-orange solid[1][3]
Melting Point >340 °C (typically 343-345 °C)[2][5]
Solubility Insoluble in water; sparingly soluble in most organic solvents; soluble in aqueous alkali.[2][4]
Spectroscopic Profile

The spectroscopic signature of this compound confirms its dithione structure as the major tautomer in solution.

  • ¹H NMR (DMSO-d₆): The spectrum typically shows complex multiplets for the four aromatic protons on the benzene ring. A key diagnostic signal is a broad peak for the S-H proton, which can appear as far downfield as δ 14 ppm, indicating strong hydrogen bonding or exchange consistent with the thione-thiol equilibrium.[2]

  • ¹³C NMR (DMSO-d₆): The spectrum displays signals corresponding to the aromatic carbons and, importantly, the C=S carbons of the dithione form.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to N-H stretching (from the dithione tautomer), aromatic C-H stretching, and C=C aromatic ring stretching. A strong band characteristic of the C=S (thione) group is also expected.

  • Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak (M⁺) at m/z = 194, corresponding to the molecular weight of the compound.[3]

Chemical Properties and Reactivity

Metal Chelation and Coordination Chemistry

A defining chemical property of this compound is its function as a powerful bidentate chelating ligand. The two sulfur atoms readily coordinate with a vast range of transition metal ions, including Co(II), Ni(II), Cu(II), Pt(II), Ag(I), Zn(II), and Cd(II), to form stable metal complexes.[1][6][7] This chelating ability is the foundation of its application in creating functional molecular materials and as an analytical reagent.[1][6] The resulting complexes can be monomeric or form polymeric chains with the metal ion and ligand alternating.[6]

Caption: Chelation of a generic metal ion (M²⁺) by this compound.

Electrochemical Behavior

The quinoxaline moiety is redox-active. Studies on metal complexes of this compound, such as [Mo(qdt)₃]²⁻, reveal that both the central metal atom and the quinoxaline ligand can participate in electron transfer processes.[8] In aprotic solutions, the complex can undergo reversible one-electron oxidation and reduction.[8] The addition of acid can significantly alter this behavior, leading to multi-electron, ligand-based redox activity.[8] This property is of high interest for the development of electrocatalysts and materials for electronic devices.

Applications in Research and Development

The unique properties of this compound have established its use in several scientific fields.

  • Synthesis of Molecular Materials: Its primary application is as a ligand for the synthesis of metal complexes that serve as building blocks for conducting and magnetic molecular materials.[1]

  • Analytical Reagent for Metal Ion Detection: The strong chelation and formation of colored complexes make it a useful spectrophotometric reagent for the quantitative determination of metal ions like platinum, cobalt, and nickel.[6]

  • Precursor for Heterocyclic Synthesis: The reactive dithiol functionality can be used to synthesize more complex, fused heterocyclic systems with potential pharmacological interest.[7]

  • Potential for HPLC Derivatization: While specific protocols for this compound are not widely documented, the high reactivity of thiol groups suggests potential for its use as a derivatizing agent to enhance the detection of analytes in HPLC, similar to other thiol reagents.[9]

Conclusion

This compound is a versatile heterocyclic compound whose chemistry is dominated by its stable dithione tautomer and its exceptional capacity as a chelating agent. Its robust and scalable synthesis makes it readily accessible for a variety of applications. For researchers in materials science, the compound offers a reliable platform for constructing novel coordination polymers with tailored electronic and magnetic properties. For analytical chemists, it serves as a sensitive reagent for trace metal analysis. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for leveraging its full potential in advanced scientific and industrial applications.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020-08-28). Royal Society of Chemistry.
  • This compound | C8H6N2S2 | CID 2735127.
  • Synthesis of this compound - Supplementary M
  • Metal Complexes of Quinoxaline Derivatives: Review (Part-I). (2014-09-16).
  • Metal complexes of a new ligand derived from this compound and 2,6-bis(bromomethyl)pyridine.
  • Electrochemistry of tris(quinoxaline-2,3-dithiolato)molybdate(IV) in acidic solution; multi-electron ligand-based redox activity. Journal of the Chemical Society, Dalton Transactions.
  • This compound | 1199-03-7. ChemicalBook.
  • 2,3-quinoxalinethiol. (2024-04-09). ChemBK.
  • CHARACTERISTIC TAUTOMERISM AND ISOMERIZATION IN THE QUINOXALINE CHEMISTRY.
  • An integrated non-alkaline derivatization strategy using 2,2'-dithiodipyridine and HPLC for simultaneous analysis of total and low-molecular-weight free thiols in human serum. PubMed.

Sources

Tautomerism in 2,3-Quinoxalinedithiol: A Structural and Spectroscopic Analysis for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and materials science, lauded for their diverse biological activities and versatile chemical properties.[1][2][3][4] Among these, 2,3-quinoxalinedithiol stands out as a molecule whose utility is fundamentally governed by a complex tautomeric equilibrium. The precise form it adopts—dithiol, dithione, or a mixed tautomer—dicates its electronic structure, reactivity, and capacity for intermolecular interactions. This guide provides a comprehensive technical analysis of the tautomerism of this compound, synthesizing data from synthetic chemistry, advanced spectroscopic techniques, and structural analysis. We will elucidate the synthetic pathway, dissect the evidence used to characterize the tautomeric forms, explore the factors that influence their equilibrium, and discuss the profound implications for drug development and the design of novel molecular materials.

Introduction: The Significance of Tautomerism in the Quinoxaline Core

The quinoxaline framework, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutics targeting a range of diseases, including cancer, and viral and microbial infections.[5][6][7][8] Its rigid, planar structure and nitrogen-rich core make it an ideal pharmacophore for interacting with biological targets. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, adds a critical layer of complexity and opportunity.[9][10] For this compound, the position of two protons can shift between the sulfur and nitrogen atoms, leading to vastly different isomers (Figure 1).

  • 1,4-dihydroquinoxaline-2,3-dithione (Dithione Form): Possesses two exocyclic carbon-sulfur double bonds (C=S) and two secondary amine (N-H) groups. The pyrazine ring is non-aromatic.

  • 3-mercapto-1,4-dihydroquinoxalin-2(1H)-thione (Thiol-Thione Form): A mixed tautomer with one thiol (S-H) and one thione (C=S) group.

  • Quinoxaline-2,3-dithiol (Dithiol Form): Features two thiol (S-H) groups. Crucially, in this form, the pyrazine ring is fully aromatic, which confers significant thermodynamic stability.

Understanding which tautomer predominates under specific conditions (e.g., in solution, in the solid state, or at physiological pH) is paramount for predicting its behavior. This knowledge directly impacts drug design, where hydrogen bonding capacity and molecular shape determine receptor affinity, and in materials science, where the molecule's ability to act as a ligand is dependent on the availability of the acidic thiol protons.[11]

Figure 1: Tautomeric equilibrium of this compound.

Synthesis: A Validated Multi-Step Protocol

The preparation of this compound is a robust, multi-step synthesis that leverages common and reliable organic transformations.[11] The causality behind this specific sequence is the conversion of a stable precursor into a highly reactive intermediate, which is then trapped by the sulfur nucleophile. Each step is designed for high yield and purity, culminating in a product that can be purified via an acid-base workup—a key feature stemming from the acidic nature of the final dithiol product.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[11][12]

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of 4 N HCl (aq).

  • Heat the mixture to reflux for 15 minutes. A precipitate will form.

  • Cool the mixture, filter the precipitate under vacuum, and wash thoroughly with cold water.

  • Dry the product under vacuum.

    • Causality: This is a condensation reaction forming a stable amide-like structure. The acidic medium protonates the diamine, facilitating the reaction with the dicarboxylic acid.[11]

Step 2: Synthesis of 2,3-Dichloroquinoxaline

  • In a fume hood, quickly grind 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) with phosphorus pentachloride (PCl₅) (12.7 g, 60.9 mmol) using a mortar and pestle.

  • Transfer the mixture to a 250 mL round-bottom flask fitted with a condenser and a CaCl₂ drying tube.

  • Heat the mixture in an oil bath to 160 °C for 2 hours. The reactants will melt and react.

  • Cool the mixture to room temperature and carefully pour it over ~200 g of crushed ice to quench the excess PCl₅.

  • Filter the resulting solid precipitate under vacuum, wash with water, and dry.

    • Causality: PCl₅ is a powerful chlorinating agent that converts the amide-like functional groups into reactive chloro-substituents, creating the key intermediate for the next step.[11]

Step 3: Synthesis of this compound

  • In a 500 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol. Reflux for 2 hours.

  • Cool the flask in an ice bath and slowly add 250 mL of 1.6 M NaOH (aq) dropwise.

  • Reflux the now basic mixture for an additional hour.

  • Gravity filter the hot solution to remove any insoluble impurities.

  • To the filtrate, slowly add glacial acetic acid until the pH is neutral. A brownish-orange precipitate will form.

  • Cool the solution, filter the product under vacuum, and wash with water.

    • Causality: Thiourea acts as a sulfur nucleophile, displacing the chlorine atoms. The subsequent addition of NaOH hydrolyzes the intermediate to form the sodium salt of this compound (the dithiolate).[11] This step is crucial for purification; the dithiolate is soluble in the aqueous base. Neutralization with acetic acid then protonates the dithiolate, causing the desired, much less soluble, this compound to precipitate out, enabling its isolation.[11]

Synthesis_Workflow start o-Phenylenediamine + Oxalic Acid step1_reagent + 4N HCl Reflux intermediate1 1,2,3,4-Tetrahydro- quinoxaline-2,3-dione step1_reagent->intermediate1 step2_reagent + PCl₅ 160 °C intermediate2 2,3-Dichloroquinoxaline step2_reagent->intermediate2 step3_reagent 1. Thiourea, EtOH 2. NaOH (aq) 3. Acetic Acid product This compound step3_reagent->product

Sources

Spectroscopic data (NMR, IR, UV-Vis) for 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Quinoxalinedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, a heterocyclic compound of significant interest in coordination chemistry and materials science. As a potent bidentate ligand, its thorough characterization is paramount for the rational design of novel metal complexes and functional materials. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, offering insights grounded in established principles and experimental evidence. We delve into the critical aspect of thione-thiol tautomerism, which governs the molecule's structure and spectroscopic signature, and provide detailed experimental protocols to ensure reproducible results.

Introduction: The Chemical Versatility of this compound

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] Among them, this compound (also known as 2,3-dimercaptoquinoxaline) stands out for its role as a ligand in creating transition metal complexes, which are fundamental building blocks for developing conductive and magnetic molecular materials.[3] The ability of its ortho-dithiol functionality to chelate metals makes it a valuable synthon.[3] However, to effectively utilize this molecule, a precise understanding of its structural and electronic properties is essential. Spectroscopic techniques provide the necessary tools for this deep characterization.

A pivotal characteristic of this compound is its existence in a tautomeric equilibrium with its 1,4-dihydroquinoxaline-2,3-dithione form.[4] This equilibrium between the dithiol and dithione forms is sensitive to the solvent, temperature, and pH, and profoundly influences the interpretation of its spectroscopic data.

The Thione-Thiol Tautomerism

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[5] In the case of this compound, a proton can move between the sulfur and nitrogen atoms, leading to two distinct tautomeric forms: the dithiol and the dithione.

  • This compound (Thiol Form): Features two S-H (thiol) groups attached to the quinoxaline core.

  • 1,4-Dihydroquinoxaline-2,3-dithione (Thione Form): Features two C=S (thione) groups and two N-H groups within the pyrazine ring.[4]

Understanding this equilibrium is the first step in analyzing the compound's spectra, as the observed data is often a representation of the predominant tautomer or a mixture of both under the given experimental conditions.

tautomerism Thiol This compound (Thiol Form) Thione 1,4-Dihydroquinoxaline-2,3-dithione (Thione Form) Thiol->Thione Proton Transfer Thione->Thiol Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Synthesis and Spectroscopic Sample Preparation

The reliable synthesis of this compound is a prerequisite for its study. A common and effective route involves the nucleophilic substitution of 2,3-dichloroquinoxaline with thiourea.[3]

Experimental Protocol: Synthesis of this compound[3][6]
  • Reaction Setup: In a 500 mL round-bottom flask, combine 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in ethanol (125 mL).

  • Initial Reflux: Heat the mixture to reflux using a water bath for 2 hours. The sulfur atom of thiourea acts as a nucleophile, displacing the chlorine atoms.[3]

  • Basification and Hydrolysis: Remove the heat source and cool the flask in an ice bath. Carefully add a 1.6 M aqueous solution of NaOH (250 mL) dropwise. This step is crucial for hydrolyzing the intermediate to form the water-soluble dithiolate salt.[6]

  • Second Reflux: Reflux the now basic mixture for an additional hour to ensure complete reaction.

  • Filtration: Gravity filter the hot solution using a pleated paper filter to remove any insoluble impurities.

  • Acidification and Precipitation: Slowly add glacial acetic acid to the filtrate until a neutral pH is achieved. The protonation of the dithiolate salt renders the this compound insoluble in the aqueous solution, causing it to precipitate.[6]

  • Isolation and Purification: Cool the mixture, collect the brownish-orange precipitate by vacuum filtration, and wash it thoroughly with water to remove residual salts.

  • Drying: Dry the final product under vacuum. The expected yield is typically high, around 80-85%.[6]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Dichloroquinoxaline 2,3-Dichloroquinoxaline Reflux1 Reflux (2h) Dichloroquinoxaline->Reflux1 Thiourea Thiourea in Ethanol Thiourea->Reflux1 Hydrolysis NaOH Addition & Reflux (1h) Reflux1->Hydrolysis Nucleophilic Substitution Acidification Acetic Acid Neutralization Hydrolysis->Acidification Filtration Product This compound (Precipitate) Acidification->Product Precipitation

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure and tautomeric form in solution.

Causality in Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently used because it is a polar aprotic solvent capable of dissolving the compound and facilitating the observation of exchangeable protons (S-H or N-H) which might otherwise be broadened or absent in other solvents.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons. In DMSO-d₆, the spectrum of this compound is expected to show two main sets of signals.

  • Aromatic Protons: The four protons on the benzene ring of the quinoxaline core will appear as a complex multiplet, typically in the aromatic region (δ 7.0-8.0 ppm).

  • Exchangeable Proton (S-H or N-H): A key diagnostic signal is a broad absorption in the downfield region. For this compound, this peak is observed at approximately δ 14 ppm and is attributed to the S-H proton, suggesting the dithiol tautomer is significant in DMSO solution.[6] The significant deshielding is due to the acidic nature of the thiol proton.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Reference
Aromatic-H~7.0 - 7.8Multiplet[6]
S-H / N-H~14Broad Singlet[6]
Typical values in DMSO-d₆.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The low natural abundance of the ¹³C isotope means that C-C coupling is not observed, resulting in a spectrum of singlet peaks for each unique carbon atom (in a proton-decoupled experiment).[7]

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the typical aromatic region of δ 110-140 ppm.

  • Heterocyclic Carbons: The carbons of the pyrazine ring, particularly those bonded to sulfur (C2 and C3), are of special interest. Their chemical shift provides strong evidence for the predominant tautomer. A C-S bond would be expected in one region, while a C=S bond would be significantly further downfield (typically >190 ppm). The reported spectra are consistent with the dithiol form in DMSO-d₆.[6]

Carbon Assignment Approx. Chemical Shift (δ, ppm) Reference
Aromatic C-H115 - 130[7][8]
Aromatic Quaternary C130 - 145[7][8]
C2 / C3 (C-S)~155 - 165[6][8]
Typical values in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, making it particularly useful for distinguishing between the thiol and thione tautomers of this compound.

IR Spectrum Analysis

The key to interpreting the IR spectrum lies in identifying characteristic absorption bands.

  • Thiol (S-H) Stretch: A weak absorption band in the region of 2550-2600 cm⁻¹ would be definitive proof of the thiol tautomer. This peak is often weak and can be easily missed.

  • Amine (N-H) Stretch: A moderate to strong, broad band in the 3100-3500 cm⁻¹ region would indicate the presence of the dithione tautomer.

  • Thione (C=S) Stretch: A strong absorption band between 1050-1250 cm⁻¹ would be characteristic of the thione group.

  • Aromatic C-H and C=C Stretches: Expect sharp peaks above 3000 cm⁻¹ for aromatic C-H stretching and several bands in the 1450-1600 cm⁻¹ region for aromatic C=C ring stretching.

The presence or absence of strong S-H versus N-H and C=S bands provides a clear picture of the dominant tautomeric form in the solid state (if using a KBr pellet) or as a thin film.

Vibrational Mode Expected Wavenumber (cm⁻¹) Tautomer Indicated
Aromatic C-H Stretch> 3000Both
N-H Stretch3100 - 3500Thione
S-H Stretch2550 - 2600Thiol
Aromatic C=C Stretch1450 - 1600Both
C=S Stretch1050 - 1250Thione

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline core is a conjugated system, giving rise to characteristic absorptions in the UV and sometimes visible regions.

UV-Vis Spectrum Analysis

The UV-Vis spectrum of quinoxaline derivatives is typically characterized by π→π* transitions.[9]

  • π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated aromatic systems like quinoxaline, multiple bands are expected, usually below 400 nm.

  • n→π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from nitrogen or sulfur) to a π* antibonding orbital. These bands typically appear at longer wavelengths than the π→π* transitions.

The exact position (λmax) and intensity of these absorptions are sensitive to the solvent and the substitution pattern on the quinoxaline ring. The dithiol/dithione functional groups will significantly influence the electronic structure and thus the UV-Vis spectrum. The thione form, with its C=S chromophore, would be expected to have absorptions at longer wavelengths compared to the thiol form.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted task that requires the synergistic use of NMR, IR, and UV-Vis techniques. The central challenge and point of interest is the thione-thiol tautomerism, which defines the molecule's structure and reactivity. The data presented in this guide, particularly from NMR spectroscopy in DMSO-d₆, points towards a significant presence of the dithiol tautomer in solution. This comprehensive understanding is vital for professionals in drug development and materials science who rely on this versatile building block for creating novel and functional molecules.

References

[10] The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [3] Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 6.1. Synthesis of this compound. Retrieved from [6] The Royal Society of Chemistry. (n.d.). Synthesis of this compound. Retrieved from [11] PubChem, National Institutes of Health. (n.d.). This compound. Retrieved from [Link] [4] ResearchGate. (n.d.). Table 1. 1H NMR Spectroscopic Data for Compounds 20− 22 (300 MHz) and.... Retrieved from [Link] [12] PubMed. (2011, November 7). Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge. Retrieved from [Link] [13] RSC Publishing. (n.d.). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Retrieved from [Link] [14] The Royal Society of Chemistry. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Retrieved from [Link] [8] SciSpace. (1959, November 30). Spectrophotometric Determination of Palladium with Quinoxaline-2,3-dithiol. Retrieved from [Link] [9] ResearchGate. (2011, January). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link] [15] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link] [16] Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link] [1] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link] [17] RSC Publishing. (n.d.). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Retrieved from [Link] [2] Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link] [18] PMC, National Institutes of Health. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link] [19] Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link] [20] Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Retrieved from [Link]

Sources

The Quinoxaline Core: A Journey from Serendipitous Discovery to Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Heterocycle

The story of quinoxaline is a testament to the blend of serendipity, systematic investigation, and relentless innovation that characterizes the field of organic and medicinal chemistry. From its first synthesis in the late 19th century to its current position as a privileged scaffold in modern drug discovery, the journey of this deceptively simple bicyclic heterocycle is a compelling narrative of scientific progress. This guide aims to provide a comprehensive technical overview of the discovery, history, and evolving applications of quinoxaline compounds, offering insights for both seasoned researchers and newcomers to the field. We will delve into the foundational synthetic methodologies, trace the evolution of their applications from early dyes to life-saving pharmaceuticals, and provide practical protocols and visual aids to illuminate the key concepts.

I. The Genesis of a Scaffold: Discovery and Early Synthesis

The first documented synthesis of a quinoxaline derivative is credited to Wilhelm Körner and his contemporaries in 1884. Their pioneering work involved the condensation of an aromatic ortho-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound. This fundamental reaction, elegant in its simplicity and efficiency, laid the groundwork for what would become the most common and versatile method for constructing the quinoxaline core.

The classical synthesis, often referred to as the Hinsberg-Körner reaction, is a cyclocondensation reaction between an o-phenylenediamine and an α-dicarbonyl compound, such as glyoxal or a substituted derivative. The reaction proceeds readily, often under mild conditions, to afford the corresponding quinoxaline.

Experimental Protocol: Classical Quinoxaline Synthesis (Hinsberg-Körner Reaction)

Objective: To synthesize 2,3-dimethylquinoxaline from o-phenylenediamine and biacetyl.

Materials:

  • o-Phenylenediamine

  • Biacetyl (2,3-butanedione)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Recrystallization apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of o-phenylenediamine in 20 mL of ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

  • To this stirring solution, add a stoichiometric equivalent of biacetyl dropwise at room temperature.

  • After the addition is complete, attach a condenser and heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,3-dimethylquinoxaline.

  • Dry the purified crystals and determine the yield and melting point.

Causality of Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and is relatively inert under the reaction conditions.

  • Glacial Acetic Acid as Catalyst: The acidic environment protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the diamine.

  • Reflux Conditions: The elevated temperature increases the reaction rate, ensuring a complete reaction within a reasonable timeframe.

Hinsberg_Korner_Reaction o_phenylenediamine o-Phenylenediamine intermediate Dihydrophenazine Intermediate o_phenylenediamine->intermediate + biacetyl Biacetyl biacetyl->intermediate quinoxaline 2,3-Dimethylquinoxaline intermediate->quinoxaline [H⁺], Δ - 2 H₂O water 2 H₂O quinoxaline->water +

Caption: The Hinsberg-Körner reaction for the synthesis of 2,3-dimethylquinoxaline.

II. The Evolution of Synthesis: From Classical to Contemporary

While the Hinsberg-Körner reaction remains a cornerstone, the 20th and 21st centuries have witnessed a remarkable evolution in quinoxaline synthesis, driven by the need for greater efficiency, diversity, and sustainability.

A. Catalytic Innovations

The quest for milder reaction conditions and improved yields has led to the exploration of a wide array of catalysts. These include:

  • Lewis Acids: Catalysts such as zinc triflate can facilitate the condensation at room temperature, offering a more energy-efficient alternative to reflux conditions.[1]

  • Solid-Supported Catalysts: The use of solid acids and other heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.

  • Nanocatalysts: More recently, nanocatalysts have been employed to further enhance reaction rates and yields due to their high surface area-to-volume ratio.

B. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, and its application to quinoxaline formation is no exception. Microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

C. Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally benign synthetic methodologies. For quinoxaline synthesis, this has translated into:

  • Use of Greener Solvents: Replacing traditional organic solvents with water, ethanol, or even solvent-free conditions.

  • Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

  • Catalyst-Free Conditions: In some cases, the inherent reactivity of the starting materials allows for the synthesis of quinoxalines without the need for any catalyst, particularly under microwave irradiation or with highly reactive dicarbonyl compounds.

Synthesis_Evolution classical Classical Synthesis (Hinsberg-Körner) catalytic Catalytic Methods (Lewis Acids, Solid Supports) classical->catalytic Improved Efficiency & Mildness microwave Microwave-Assisted Synthesis classical->microwave Reduced Reaction Times green Green Chemistry Approaches catalytic->green Sustainability microwave->green Energy Efficiency

Caption: Evolution of synthetic methodologies for quinoxaline compounds.

III. A Spectrum of Applications: From Dyes to Drugs

The history of quinoxaline applications mirrors the broader trends in chemical sciences, beginning with their use as coloring agents and culminating in their current status as key components in life-saving medicines and advanced materials.

A. Early Applications: The Era of Dyes

Following their discovery, one of the initial applications of quinoxaline derivatives was in the dye industry. The extended π-conjugated system of the quinoxaline ring, which can be further extended through substitution, allows these compounds to absorb light in the visible region, imparting color. While not as widespread as other classes of dyes, quinoxalines contributed to the burgeoning synthetic dye industry of the late 19th and early 20th centuries.[2]

B. The Dawn of Medicinal Chemistry: Antimicrobial and Anticancer Activity

The mid-20th century marked a pivotal shift in the story of quinoxalines with the discovery of their potent biological activities.

  • Echinomycin: Isolated from Streptomyces echinatus, this quinoxaline-containing peptide antibiotic was one of the first to demonstrate significant antitumor activity.[3] It acts as a DNA bis-intercalator, inhibiting DNA synthesis and repair.[3][4] Although its clinical development was hampered by toxicity, echinomycin paved the way for the exploration of quinoxalines as anticancer agents.[5] In 2015, echinomycin received orphan drug designation for the treatment of acute myeloid leukemia in the USA.[5]

  • Quinoxaline-di-N-oxides: A significant breakthrough in the field was the development of quinoxaline-1,4-dioxides. The antibacterial properties of these compounds were first reported in 1943.[6] A key synthetic route to these compounds is the Beirut Reaction , first described by Haddadin and Issidorides in 1965, which involves the reaction of a benzofuroxan with an enolate or other active methylene compound.[7][8] This discovery led to the development of several important veterinary antibiotics.

    • Carbadox: Approved in the early 1970s, carbadox was widely used in the swine industry to control dysentery and as a growth promoter.[9][10][11][12] However, due to concerns about potential carcinogenic residues, the FDA took steps to withdraw its approval in 2016.[9][13]

C. Modern Pharmaceutical Landscape: A Privileged Scaffold

Today, the quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of a range of successful drugs for various therapeutic areas.

Drug Name (Brand Name)Therapeutic AreaYear of First FDA ApprovalMechanism of Action
Brimonidine (Alphagan, Lumify)Glaucoma, Ocular Redness1996[14][15]Alpha-2 adrenergic agonist
Erdafitinib (Balversa)Urothelial Carcinoma2019 (Accelerated)[16][17], 2024 (Full)[18][19]Fibroblast growth factor receptor (FGFR) kinase inhibitor

Brimonidine was first approved in 1996 for the treatment of glaucoma and ocular hypertension.[14][20] A lower-dose formulation was later approved for over-the-counter use to relieve eye redness.[14]

Erdafitinib represents a significant advancement in targeted cancer therapy. It received accelerated FDA approval in 2019 and full approval in 2024 for the treatment of metastatic urothelial carcinoma with specific genetic alterations.[16][18][19][21]

Timeline_of_Applications discovery 1884: First Synthesis dyes Late 19th - Early 20th Century: Dyes discovery->dyes antimicrobial 1943: Discovery of Antimicrobial Activity dyes->antimicrobial echinomycin Mid-20th Century: Echinomycin (Antitumor) antimicrobial->echinomycin beirut 1965: Beirut Reaction (Quinoxaline-di-N-oxides) antimicrobial->beirut brimonidine 1996: Brimonidine (Glaucoma) echinomycin->brimonidine carbadox Early 1970s: Carbadox (Veterinary Antibiotic) beirut->carbadox carbadox->brimonidine erdafitinib 2019: Erdafitinib (Anticancer) brimonidine->erdafitinib

Caption: A timeline illustrating the key milestones in the application of quinoxaline compounds.

D. Beyond Medicine: Materials Science

The unique electronic properties of the quinoxaline ring have also led to their investigation in materials science. Their electron-accepting nature and thermal stability make them suitable components for:

  • Organic Light-Emitting Diodes (OLEDs)

  • Polymers

  • Corrosion Inhibitors [22]

  • Photoinitiators for polymerization [23][24]

IV. The Future of Quinoxaline Chemistry

The journey of quinoxaline compounds is far from over. Ongoing research continues to uncover new synthetic methodologies, novel biological activities, and innovative applications. The versatility of the quinoxaline scaffold, coupled with our ever-expanding understanding of its structure-activity relationships, ensures that it will remain a focal point of scientific inquiry for years to come. From the development of next-generation targeted therapies to the creation of advanced functional materials, the future of quinoxaline chemistry is bright with promise.

References

  • FDA. (2024, January 19). FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma. U.S. Food and Drug Administration.
  • Drugs.com. (2024, May 1). Lumify (brimonidine tartrate) FDA Approval History.
  • FDA. (2019, April 12). FDA grants accelerated approval to erdafitinib for metastatic urothelial carcinoma. U.S. Food and Drug Administration.
  • Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100.
  • Oncology News Central. (2024, January 22). FDA Approves Erdafitinib for Advanced Bladder Cancer.
  • American Health & Drug Benefits. (2019, June 1). Balversa (Erdafitinib), First-in-Class FGFR Kinase Inhibitor, Approved for Patients with Metastatic Urothelial Carcinoma and FGFR Mutations.
  • Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100.
  • Wikipedia. (n.d.). Erdafitinib.
  • Li, J., et al. (2013). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules, 18(1), 1073-1083.
  • FDA. (2001, October 4). Brimonidine Tartrate Ophthalmic Medical Review.
  • FDA. (2016, April 8). FDA takes steps to withdraw approval of the swine drug carbadox due to safety concerns. U.S. Food and Drug Administration.
  • Wikipedia. (n.d.). Brimonidine.
  • National Hog Farmer. (2016, April 8). FDA takes steps to withdraw approval of the swine drug carbadox.
  • Agri-Pulse Communications, Inc. (2016, April 8). FDA ending use of swine drug due to cancer concern.
  • Ophthalmology Times. (2005, November 1). New brimonidine formula approved for market.
  • Foster, B. J., et al. (1984). Echinomycin: the first bifunctional intercalating agent in clinical trials.
  • Al-Majdoub, Z. M., et al. (2023). Echinomycin: A Journey of Challenges. Jordan Journal of Pharmaceutical Sciences, 16(3), 435-450.
  • eHealth Magazine. (2024, May 17). Glenmark Pharmaceuticals Receives FDA Approval for Brimonidine Tartrate and Timolol Maleate Ophthalmic Solution.
  • ResearchGate. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles.
  • Kong, D., et al. (2005). Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity. Molecular Cancer Therapeutics, 4(10), 1535-1542.
  • Beirut Arab University. (n.d.). Synthesis, Characterization, and Antioxidant Activity of a Series of Quinoxaline-1, 4-di-N-Oxide Analogues.
  • Kong, D., et al. (2005). Echinomycin, a Small-Molecule Inhibitor of Hypoxia-Inducible Factor-1 DNA-Binding Activity. Molecular Cancer Therapeutics, 4(10), 1535-1542.
  • CBS News. (2023, November 7). FDA moves to pull common drug used by pork industry, citing human cancer risk.
  • Asif, M. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Chemistry & Biology Interface, 12(1), 1-20.
  • Ortyl, J., et al. (2024). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. International Journal of Molecular Sciences, 25(8), 4289.
  • Ortyl, J., et al. (2024). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. International Journal of Molecular Sciences, 25(8), 4289.
  • Wikipedia. (n.d.). Echinomycin.
  • Zarranz, B., et al. (2004). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Mini-Reviews in Medicinal Chemistry, 4(8), 837-852.
  • Federal Register. (2023, November 7). Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Zmojdzin, A., & Hoffman, B. (1975). U.S. Patent No. 3,919,223. Washington, DC: U.S.
  • World Intellectual Property Organization. (2006). Preparation of high purity substituted quinoxaline.
  • Stille, J. K. (1991). European Patent No. EP0444807A1.
  • Buravchenko, A. O., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(5), 724.
  • Sharma, P., et al. (2021). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 13(4), 1-15.
  • Wikipedia. (n.d.). Quinoxaline.
  • Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 85, 638-654.
  • Zayed, M. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601.
  • ResearchGate. (n.d.). The main approaches for the synthesis of quinoxaline 1,4-dioxides.
  • Kumar, A., et al. (2021).
  • Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 85, 638-654.
  • ChemistryViews. (2023, October 3). History of Synthetic Dyes.

Sources

Health and safety information for 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 2,3-Quinoxalinedithiol

For professionals in research, chemical synthesis, and drug development, a comprehensive understanding of a compound's health and safety profile is paramount. This guide provides a detailed examination of this compound, moving beyond basic data to offer practical, field-proven insights into its safe handling, storage, and emergency management. As a Senior Application Scientist, the causality behind each recommendation is explained to ensure a self-validating system of laboratory safety.

Section 1: Chemical and Physical Identity

This compound, also known by synonyms such as 1,4-Dihydroquinoxaline-2,3-dithione and 2,3-Dimercaptoquinoxaline, is a heterocyclic organic compound.[1] Its core structure makes it a valuable building block in various chemical syntheses. However, the presence of thiol groups necessitates careful handling. The primary physical and chemical identifiers are summarized below for immediate reference.

PropertyValueSource(s)
CAS Number 1199-03-7[1][2]
Molecular Formula C₈H₆N₂S₂[1][2][3]
Molecular Weight 194.28 g/mol [1][2][3]
Appearance Brown solid/powder[1][2][3]
Melting Point 345 °C[2][4]
Solubility Data not readily available[2]

Section 2: Hazard Identification and GHS Classification

Understanding the hazard profile of this compound is the foundation of a robust safety protocol. It is crucial to note that the toxicological properties of this substance have not been fully investigated, which calls for a cautious approach, treating it as a potentially hazardous material.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for its known hazards.[1]

Emergency Overview: Caution is advised. This compound may cause irritation to the eyes, skin, respiratory system, and digestive tract.[2]

The aggregated GHS classification from multiple notifications to the ECHA C&L Inventory highlights several key warnings.[1]

Hazard ClassHazard StatementGHS Code
Acute Toxicity, Oral (Warning)Harmful if swallowedH302
Acute Toxicity, Dermal (Warning)Harmful in contact with skinH312
Acute Toxicity, Inhalation (Warning)Harmful if inhaledH332
Skin Corrosion/Irritation (Warning)Causes skin irritationH315
Serious Eye Damage/Irritation (Danger)Causes serious eye damageH318
Respiratory Tract Irritation (Warning)May cause respiratory irritationH335
Skin Sensitization (Warning)May cause an allergic skin reactionH317

Source: PubChem, Aggregated GHS information from 3 reports by companies to the ECHA C&L Inventory.[1]

The "Danger" signal word associated with serious eye damage (H318) underscores the critical need for appropriate eye protection.[1] The potential for skin sensitization (H317) implies that repeated contact could lead to an allergic response, making consistent use of gloves essential.[1]

Section 3: Risk Assessment and Control Workflow

A systematic approach to safety is non-negotiable. The following workflow provides a logical sequence for researchers to assess risks and implement appropriate controls when working with this compound. This process ensures that safety is an integral part of the experimental design, not an afterthought.

G cluster_0 Risk Management Protocol for this compound cluster_1 Control Hierarchy A Step 1: Hazard Identification Review SDS & GHS data (H315, H318, H335, etc.). Note that toxicological properties are not fully investigated. B Step 2: Risk Assessment Evaluate exposure potential based on procedure (weighing, dissolution, reaction). Consider scale and duration. A->B Inform C Step 3: Implement Control Measures Select appropriate controls based on risk level. B->C Dictate D Step 4: Monitor & Review Observe workflow for unforeseen risks. Review protocol after completion or if incidents occur. C->D Validate E Engineering Controls (Fume Hood, Ventilation, Eyewash Station) C->E F Administrative Controls (SOPs, Training, Designated Areas) C->F G Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) C->G D->A Refine

Caption: Risk assessment and control workflow for this compound.

Section 4: Exposure Control and Personal Protection

Controlling exposure is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The principle of causality dictates that engineering controls are superior as they isolate the hazard at the source, while PPE protects the individual user.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[5][6] Use adequate general laboratory ventilation to keep airborne concentrations low.[2]

  • Safety Stations: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE): The selection of PPE must be based on the specific laboratory task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety goggles with side shields or a face shield.[2][7]Chemical-resistant gloves (e.g., nitrile).[5]Fully buttoned laboratory coat.[7]Use within a fume hood. If not possible, a NIOSH-approved respirator for particulates is required.[2][6]
Solution Preparation Chemical splash goggles.[7]Chemical-resistant gloves (e.g., nitrile).[5]Laboratory coat.Use within a fume hood.
Running Reactions Chemical splash goggles.[7]Chemical-resistant gloves.[5]Laboratory coat.Use within a fume hood.

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining chemical integrity.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required engineering controls are operational and all PPE is correctly worn.

  • Avoid Dust: Minimize dust generation and accumulation when handling the solid material.[2][5] Use weighing paper or a contained vessel for transfers.

  • Avoid Contact: Prevent all contact with eyes, skin, and clothing.[2]

  • Hygiene: Wash hands and face thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[8]

  • Decontamination: Clean all spills immediately and decontaminate work surfaces after use.[2] Remove and wash contaminated clothing before reuse.[2]

Storage Requirements:

  • Store in a tightly closed container to prevent moisture contact.[2][5]

  • Keep in a cool, dry, and well-ventilated area.[2][9]

  • Store away from incompatible substances, particularly strong oxidizing agents.[2]

  • Store locked up.[5][10]

Section 6: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is crucial. Personnel should be familiar with these procedures before beginning work.

First-Aid Measures:

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[2][11] Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][11] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention, preferably from an ophthalmologist.[5]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Accidental Release Measures (Spills):

  • Evacuate: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, prevent the spill from entering drains or waterways.[5][8]

  • Clean-up: For a dry spill, carefully vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid any actions that generate dust.[5]

  • Decontaminate: Clean the affected area thoroughly once the material has been removed.

Section 7: Fire and Explosion Hazards

While not classified as a flammable solid, this compound can burn and generate hazardous gases upon thermal decomposition.

  • Suitable Extinguishing Media: Use agents appropriate for the surrounding fire. Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam are all suitable.[2][10]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), and sulfur oxides (SOx).[2]

  • Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2][5][12]

Section 8: Stability and Reactivity Profile

Understanding the chemical's stability is key to preventing hazardous reactions.

  • Chemical Stability: The compound is stable under normal laboratory temperatures and pressures.[2]

  • Conditions to Avoid: Excess heat, dust generation, and exposure to incompatible materials.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic fumes and gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[2]

  • Hazardous Polymerization: Has not been reported to occur.[2]

Section 9: Toxicological Profile

A significant aspect of this compound's safety profile is the lack of comprehensive toxicological data.[2] This data gap necessitates a higher degree of caution.

  • Acute Effects: Known to cause irritation to the skin, eyes, and respiratory tract.[2][5] It is classified as harmful if swallowed, inhaled, or in contact with skin.[1]

  • Chronic Effects: No information was found regarding the long-term effects of exposure.[2]

  • Carcinogenicity: It is not listed as a carcinogen by the ACGIH, IARC, NTP, or under California's Proposition 65.[2]

  • Other Data: No information is available regarding teratogenicity, mutagenicity, or reproductive effects.[2]

The absence of chronic toxicity data reinforces the importance of minimizing all routes of exposure through the consistent use of engineering controls and PPE.

Section 10: Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle to protect personnel and the environment.

  • Classification: Waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[2]

  • Procedure: Dispose of contents and container to an approved waste disposal plant.[5][10] Do not mix with other waste.[5] Leave the chemical in its original container where possible. Handle uncleaned containers as you would the product itself.[5] Do not allow the product to enter drains.[5]

Conclusion

This compound is a compound with significant utility that demands a respectful and cautious approach to its handling. The primary hazards are irritation and potential serious damage to the eyes, with additional risks of skin, respiratory, and digestive tract irritation. The incomplete toxicological profile is a critical consideration that mandates the stringent application of the hierarchy of controls: prioritize engineering controls like fume hoods, follow standardized administrative protocols, and consistently wear appropriate personal protective equipment. By integrating this in-depth safety knowledge into every stage of the experimental workflow, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

  • Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • 2,3-quinoxalinethiol. (2024, April 9). ChemBK.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • Section 5: Firefighting Measures. (n.d.). OSHA.
  • Synthesis of this compound. (2017). The Royal Society of Chemistry.

Sources

The Solubility of 2,3-Quinoxalinedithiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-quinoxalinedithiol. In the absence of extensive published quantitative solubility data, this document focuses on the underlying physicochemical principles that govern the solubility of this compound. We delve into the critical role of thiol-thione tautomerism, the influence of solvent polarity, and the compound's acidic nature. This guide furnishes researchers, scientists, and drug development professionals with a robust theoretical framework and detailed experimental protocols to accurately determine the solubility of this compound in various solvents, thereby facilitating its application in chemical synthesis, materials science, and pharmaceutical research.

Introduction to this compound and its Solubility

This compound (C₈H₆N₂S₂) is a heterocyclic aromatic compound with significant utility as a bidentate ligand in coordination chemistry, a building block for conductive and magnetic molecular materials, and a precursor for various biologically active molecules.[1] The utility of this compound in these applications is fundamentally linked to its solubility, which dictates the choice of reaction media, purification methods, and formulation strategies.

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development.[2] It influences reaction kinetics, crystal growth, and bioavailability. For this compound, its unique structural features present a nuanced solubility profile that warrants in-depth examination. This guide aims to provide a detailed analysis of these features and a practical approach to solubility determination.

Physicochemical Properties Governing Solubility

The solubility of this compound is not straightforward and is primarily dictated by a delicate interplay of its structural and electronic properties.

The Critical Role of Thiol-Thione Tautomerism

This compound exists in a tautomeric equilibrium between the dithiol form and the more stable dithione form (1,4-dihydroquinoxaline-2,3-dithione).[3] This phenomenon is pivotal to understanding its physical properties.[4] The dithione tautomer is generally the most stable form, which contributes to the compound's lower than expected solubility in many common solvents.[3] The stability of the dithione form arises from the formation of amide-like linkages within the pyrazine ring.

Caption: Thiol-thione tautomerism of this compound.

The prevalence of the dithione form reduces the availability of the acidic thiol protons for hydrogen bonding, thereby decreasing its affinity for polar protic solvents.

Acidity, pKa, and Basic Solvents

This acidity is the key to its solubility in basic solutions. In the presence of a base, such as sodium hydroxide, the thiol groups are deprotonated to form a water-soluble thiolate salt.

Reaction with Base: R-SH + NaOH → R-S⁻Na⁺ + H₂O (Insoluble)(Soluble Salt)

This property is crucial for purification and can be exploited in certain reaction conditions.

Polarity and Hydrogen Bonding

The this compound molecule possesses both polar and non-polar characteristics. The quinoxaline core is largely non-polar and hydrophobic, while the thiol/thione groups are polar. Thiols are generally less effective at hydrogen bonding compared to their alcohol counterparts, which explains their lower solubility in water and other polar protic solvents.[6][7] The dominant intermolecular forces for thiols are van der Waals interactions between the polarizable sulfur atoms.[5]

Predicted Solubility Profile

Based on the aforementioned principles, a qualitative solubility profile for this compound can be predicted. It is imperative for researchers to confirm these predictions with quantitative experimental data.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)Very Slightly Soluble to InsolubleThe hydrophobic quinoxaline backbone and the relatively weak hydrogen bonding capability of the thiol groups limit solubility.[7][8]
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Sparingly to Moderately SolubleThese solvents can engage in dipole-dipole interactions with the polar thiol/thione groups. DMSO and DMF are often good solvents for heterocyclic compounds.
Non-Polar (e.g., Hexane, Toluene)InsolubleThe overall polarity of the molecule, particularly in its stable dithione form, is too high for significant interaction with non-polar solvents. The "like dissolves like" principle suggests poor solubility.[8]
Aqueous Acid (e.g., dil. HCl)InsolubleThe thiol groups are not basic and will not be protonated to form a more soluble species. The compound is expected to remain in its neutral, poorly soluble form.
Aqueous Base (e.g., dil. NaOH)SolubleDeprotonation of the acidic thiol groups leads to the formation of a highly polar and water-soluble thiolate salt.[6][9]

Experimental Protocol for Quantitative Solubility Determination

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound.[10] This protocol is aligned with guidelines from regulatory bodies for pharmaceutical compounds.[11]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Procedure
  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Sample Withdrawal and Filtration: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC with a suitable detector) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis a Add excess this compound to known volume of solvent b Seal and agitate at constant temperature (24-48h) a->b c Allow solid to settle b->c d Withdraw supernatant c->d e Filter through 0.45 µm filter d->e f Dilute filtered saturated solution e->f g Quantify concentration (e.g., HPLC, UV-Vis) f->g h Calculate solubility g->h

Caption: Experimental workflow for solubility determination.

Data Presentation

For accurate and comparative analysis, experimental solubility data should be recorded systematically.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Water25
Methanol25
Ethanol25
Acetone25
Acetonitrile25
Dichloromethane25
DMSO25
DMF25
Toluene25
Hexane25
0.1 M HCl25
0.1 M NaOH25

Conclusion

The solubility of this compound is a complex property governed by its tendency to exist predominantly as the dithione tautomer, its acidic thiol groups, and its molecular polarity. While it exhibits poor solubility in most neutral organic and aqueous solvents, its acidic nature allows for dissolution in basic media through the formation of a soluble salt. Given the scarcity of published quantitative data, it is essential for researchers to perform rigorous experimental solubility determinations. The theoretical framework and detailed experimental protocol provided in this guide offer a solid foundation for such investigations, enabling a more informed use of this compound in scientific research and development.

References

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 2,3-Quinoxalinedithiol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Quinoxalinedithiol (CAS RN: 1199-03-7), a heterocyclic dithiol, is a critical reagent and building block in diverse fields, from medicinal chemistry to materials science. Its utility as a potent metal chelator and a precursor for synthesizing complex molecules necessitates a reliable supply of high-purity material.[1][2] Reproducibility in research and the integrity of drug development pipelines are directly linked to the quality of such starting materials. This guide provides an in-depth framework for identifying reputable commercial suppliers, interpreting quality control documentation, and implementing essential incoming material verification protocols to ensure the scientific and technical suitability of this compound for demanding applications.

The Supplier Landscape: Navigating Your Sourcing Options

The commercial availability of this compound spans a wide range of vendors, from large, multinational distributors to specialized synthesis laboratories. Understanding this landscape is the first step in developing a robust procurement strategy.

  • Global Distributors (e.g., Sigma-Aldrich/Merck, Thermo Fisher Scientific, VWR): These suppliers offer convenience, extensive logistics networks, and readily available safety and technical documentation. They often aggregate products from various primary manufacturers. While typically reliable for standard research grades, deep technical inquiries may require tracing the original manufacturer.

  • Specialized Chemical Manufacturers (e.g., Enamine, Amadis Chemical, Apollo Scientific): These companies often focus on niche chemistries and may be the primary source for specific compounds.[3][4] They can provide deeper technical support and may offer higher purity grades or custom specifications.[3]

  • Chemical Marketplaces (e.g., ChemicalBook, PubChem): These platforms are valuable for identifying a broad array of potential suppliers and comparing listed purities and prices.[1][2] However, they are aggregators, and due diligence is required to vet the actual manufacturer or distributor behind the listing.

The optimal choice depends on the scale of need, required purity, documentation traceability, and the level of technical support anticipated for the application.

Supplier Qualification: A Workflow for Ensuring Quality

Before placing an order, a systematic qualification process is essential to mitigate risks associated with chemical purity, batch-to-batch variability, and regulatory compliance. The following workflow provides a structured approach to vetting potential suppliers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Decision & Procurement cluster_3 Phase 4: Post-Delivery Verification A Identify Potential Suppliers B Request Pre-Sales Documentation A->B Contact Sales/ Technical Support C Review Website & Certifications (ISO, etc.) A->C Online Research D Analyze Certificate of Analysis (CoA) B->D Assess Purity & Analytical Methods E Review Safety Data Sheet (SDS) B->E Evaluate Safety & Handling Info F Qualify Supplier D->F E->F G Issue Purchase Order (Specify Batch if possible) F->G H Perform Incoming Quality Control (QC) G->H I Release to Lab Inventory H->I QC Passed J Flag for Return/ Further Investigation H->J QC Failed

Caption: Workflow for Supplier Qualification and Incoming Material Verification.

Deconstructing the Certificate of Analysis (CoA)

The CoA is the single most important document for assessing the quality of a chemical batch. It is a validated report from the manufacturer's quality control department.

Key Sections to Scrutinize:

  • Identifier Information: Verify the chemical name, CAS number (1199-03-7), and batch/lot number.

  • Physical Properties: Check appearance (typically a yellow to brownish-orange powder) and melting point. The reported melting point for this compound is approximately 345°C with decomposition.[5] A significant deviation from this value may indicate impurities.

  • Purity Determination: This is the most critical section. Look for the analytical method used and the result.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment of non-volatile organic molecules. A purity of ≥97% is common for research grades.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Confirms the identity and structure of the compound. The spectrum should be consistent with the known structure of this compound and free from significant unassigned peaks.

    • Elemental Analysis (CHN/S): Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The results should be within ±0.4% of the theoretical values for C₈H₆N₂S₂.

Interpreting the Safety Data Sheet (SDS)

The SDS provides critical information for safe handling, storage, and emergency procedures. For this compound, key takeaways include:

  • Hazards: It may cause skin, eye, and respiratory irritation. It is crucial to handle it in a well-ventilated area or a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Comparative Analysis of Commercial Offerings

While specifications can vary, the following table summarizes typical data for this compound available from leading suppliers.

Parameter Typical Specification Analytical Method Significance for Researchers
Purity ≥97% - 99%HPLC, NMREnsures that observed experimental results are due to the target compound and not impurities, which could act as inhibitors, catalysts, or confounding variables.
Appearance Yellow to Brown Powder/CrystalsVisual InspectionA significant deviation in color could indicate degradation or the presence of an impurity from the synthesis process.
Melting Point ~345°C (decomposes)Melting Point ApparatusA sharp melting point close to the literature value is a good secondary indicator of purity. A broad or depressed range suggests impurities.[9]
Molecular Formula C₈H₆N₂S₂---Confirms basic identity.
Molecular Weight 194.28 g/mol Mass SpectrometryUsed for calculating molar concentrations for solutions and reactions.

Data compiled from publicly available information from suppliers like Sigma-Aldrich, Amadis Chemical, and others.[3]

Mandatory Incoming Quality Control (QC)

Trust but verify. Even with a comprehensive CoA from a reputable supplier, performing in-house QC on a newly received batch is a cornerstone of good laboratory practice (GLP) and ensures the integrity of your research. This process validates the supplier's data and confirms that the material was not compromised during shipping.

G cluster_0 Incoming Material Workflow A Receive Chemical (CAS: 1199-03-7) B Log Batch Number & Match with CoA A->B C Perform Visual Inspection B->C D Conduct Melting Point Analysis C->D Appearance OK E Optional Advanced Testing (FTIR/NMR) D->E F Compare Results to CoA & Literature E->F G PASS: Release to Inventory F->G Data Concordant H FAIL: Quarantine & Contact Supplier F->H Discrepancy Found

Caption: Step-by-step workflow for in-house verification of this compound.

Protocol 1: Melting Point Determination
  • Objective: To verify the purity of this compound by comparing its melting point to the literature value.

  • Materials: Digital melting point apparatus, capillary tubes, received this compound.

  • Procedure: a. Tightly pack a small amount of the dry sample into a capillary tube to a height of 2-3 mm. b. Place the tube in the melting point apparatus. c. Set a ramp rate of 2-3 °C per minute for a preliminary run to find the approximate melting range. d. For an accurate measurement, use a fresh sample and set a slower ramp rate (1 °C per minute) starting from ~15 °C below the expected melting point. e. Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. Note the onset of decomposition (darkening).

  • Expected Result: The melting range should be narrow (≤ 2°C) and close to the literature value of ~345°C. A broad or significantly depressed melting range indicates the presence of impurities.[9]

Protocol 2: Purification via Acid-Base Extraction (If Necessary)

For applications requiring the absolute highest purity, or if the received material is suspected to be impure, a simple acid-base purification can be performed. This method leverages the acidic nature of the thiol groups.[1]

  • Objective: To purify this compound by removing non-acidic impurities.

  • Materials: Received this compound, dilute aqueous sodium hydroxide (NaOH, ~1 M), glacial acetic acid, deionized water, Buchner funnel, filter paper.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of dilute aqueous NaOH. The dithiol will deprotonate to form a water-soluble sodium salt. b. Gravity filter the solution to remove any insoluble impurities. c. Slowly add glacial acetic acid to the filtrate with stirring until the solution is neutralized (pH ~7).[10] d. The purified this compound will precipitate out of the solution as a solid. e. Cool the mixture in an ice bath to maximize precipitation. f. Collect the purified solid by vacuum filtration, washing the precipitate thoroughly with cold deionized water to remove any residual salts. g. Dry the product under vacuum.

  • Validation: Re-run the melting point determination (Protocol 1). The purified material should exhibit a sharper and potentially higher melting point.

Conclusion

The successful integration of this compound into a research or development workflow is contingent upon a rigorous and scientifically-grounded procurement strategy. By moving beyond simple price and availability comparisons to a comprehensive evaluation of supplier documentation, and by implementing routine incoming quality control, researchers can ensure batch-to-batch consistency and generate reliable, reproducible data. This disciplined approach transforms the act of chemical procurement from a simple transaction into a critical first step of the scientific method.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Amadis Chemical Co., Ltd. (n.d.). quinoxaline-2,3-dithiol;1199-03-7.
  • ChemicalBook. (2024). This compound | 1199-03-7.
  • Alfa Chemistry. (n.d.). CAS 1199-03-7 this compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet (for a related irritant).
  • Sigma-Aldrich. (2024). Safety Data Sheet (for a related toxic compound).
  • Sigma-Aldrich. (n.d.). quinoxaline-2,3-dithiol | 1199-03-7.
  • Sigma-Aldrich. (n.d.). General product page for quinoxaline-2,3-dithiol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet (example for Quinoline).
  • Apollo Scientific. (2023). Safety Data Sheet for 2,3-Diphenylquinoxaline.
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis Example.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • The Royal Society of Chemistry. (2017). Synthesis of this compound. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from The Royal Society of Chemistry website.
  • The Royal Society of Chemistry. (2020). 6.1. Synthesis of this compound. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from The Royal Society of Chemistry website.
  • BenchChem. (2025). Assessing the Purity of Synthetic 2,3-Oxidosqualene Against Biological Standards: A Comparative Guide.
  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2,3-Quinoxalinedithiol from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 2,3-quinoxalinedithiol, a critical building block in the development of novel pharmaceuticals and molecular materials.[1] The quinoxaline scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including anti-cancer, antimicrobial, and antiviral properties.[2][3][4][5] This protocol begins with the readily available starting material, o-phenylenediamine, and proceeds through stable intermediates to yield the target compound with high purity. The methodology is designed for reproducibility and scalability in a standard laboratory setting, with detailed explanations of the chemical principles and troubleshooting guidance to ensure success.

Introduction and Synthetic Strategy

This compound is a heterocyclic compound of significant interest due to its function as a versatile ligand capable of coordinating with transition metals. This property makes it a key component in the design of advanced conducting and magnetic molecular materials.[1] In the realm of drug development, the quinoxaline core is integral to numerous therapeutic agents, and the dithiol functional groups at the 2 and 3 positions offer reactive handles for further molecular elaboration.[3][6]

While several routes to quinoxaline derivatives exist, the most common general method involves the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[1][7][8][9] This application note details a robust and well-established three-step synthesis that has been validated for laboratory use.[1][10] The strategy is as follows:

  • Condensation: o-Phenylenediamine is first condensed with oxalic acid to form the stable cyclic intermediate, 1,2,3,4-tetrahydroquinoxaline-2,3-dione.

  • Chlorination: The dione intermediate is subsequently chlorinated using phosphorus pentachloride (PCl₅) to produce 2,3-dichloroquinoxaline, a key precursor for many pharmaceutical syntheses.[2]

  • Nucleophilic Substitution: Finally, a double aromatic nucleophilic substitution reaction is performed on 2,3-dichloroquinoxaline using thiourea as the sulfur source, which, after basic hydrolysis, yields the desired this compound.[1]

This multi-step approach is favored for its reliability and the crystalline, easily purified nature of its intermediates.

Reaction Pathway and Mechanism

The overall synthetic pathway is depicted below. The initial step is a classic condensation reaction forming a stable heterocyclic dione. The second step involves the conversion of the amide-like functional groups to chloro groups, a standard transformation. The final and key step is an SNAr (Nucleophilic Aromatic Substitution) reaction. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the 2 and 3 positions, making the chlorine atoms excellent leaving groups for substitution by the nucleophilic sulfur of thiourea.[1]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Thiolation A o-Phenylenediamine + Oxalic Acid B 1,2,3,4-Tetrahydro- quinoxaline-2,3-dione A->B Reflux in 4N HCl C 1,2,3,4-Tetrahydro- quinoxaline-2,3-dione D 2,3-Dichloroquinoxaline C->D PCl₅, 160°C E 2,3-Dichloroquinoxaline + Thiourea F This compound E->F 1. Reflux in EtOH 2. NaOH (aq) 3. Acetic Acid

Caption: Overall three-step synthetic pathway.

Detailed Experimental Protocol

This protocol is divided into three sessions, each dedicated to the synthesis and purification of one of the key compounds in the reaction sequence.

Materials and Equipment
Reagents & SolventsEquipment
o-PhenylenediamineRound-bottom flasks (250 mL, 500 mL)
Oxalic acid dihydrateHeating mantle & Oil bath
4 N Hydrochloric acid (HCl)Water-cooled condenser
Phosphorus pentachloride (PCl₅)Vacuum filtration apparatus (Büchner funnel)
EthanolMagnetic stirrer and stir bars
ThioureaBeakers, Erlenmeyer flasks
Sodium hydroxide (NaOH)Ice bath, Pestle and mortar
Glacial acetic acidpH paper or pH meter
Crushed ice, Distilled waterCaCl₂ drying tube
Session 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione
  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of 4 N aqueous HCl.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 15 minutes.

  • Remove the heat source and allow the mixture to cool. A precipitate will form upon cooling.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the precipitate thoroughly with cold water.

  • Dry the product under vacuum. Record the yield and melting point.

Session 2: Synthesis of 2,3-Dichloroquinoxaline
  • Caution: This step should be performed in a certified chemical fume hood. PCl₅ reacts violently with water.

  • In a dry pestle and mortar, quickly and thoroughly grind together the dried 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (12.7 g, 60.9 mmol).[1]

  • Transfer the resulting powder to a 250 mL round-bottom flask.

  • Fit the flask with a water-cooled condenser topped with a CaCl₂ drying tube to protect the reaction from atmospheric moisture.

  • Heat the mixture in an oil bath to 160 °C. The reactants will melt and the reaction will commence. Maintain this temperature for 2 hours.[1]

  • Turn off the heat and allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled mixture over approximately 200 g of crushed ice in a beaker to quench the reaction and decompose excess PCl₅.

  • Collect the solid product by vacuum filtration, washing it well with water.

  • Dry the product under vacuum. Record the yield and melting point.

Session 3: Synthesis of this compound
  • In a 500 mL round-bottom flask (a large flask is necessary for the subsequent addition of base), prepare a solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.[1][10]

  • Reflux the mixture in a water bath for 2 hours.

  • Remove the heat source and cool the flask in an ice bath.

  • Slowly and carefully add 250 mL of 1.6 M aqueous NaOH solution dropwise to the cooled mixture.

  • Once the addition is complete, reflux the mixture for an additional hour.

  • Gravity filter the hot solution using a pleated paper filter to remove any insoluble impurities.

  • To the warm filtrate, slowly add glacial acetic acid dropwise while stirring until the solution reaches a neutral pH. A brownish-orange precipitate will form.

  • Cool the mixture to maximize precipitation, then collect the final product by vacuum filtration.

  • Wash the precipitate thoroughly with water and dry under vacuum.

G cluster_S1 Session 1 cluster_S2 Session 2 cluster_S3 Session 3 S1_Start Dissolve Reactants (o-phenylenediamine, oxalic acid, HCl) S1_Reflux Reflux 15 min S1_Start->S1_Reflux S1_Cool Cool & Precipitate S1_Reflux->S1_Cool S1_Filter Vacuum Filter & Wash S1_Cool->S1_Filter S1_Dry Dry Product 1 S1_Filter->S1_Dry S2_Start Grind Reactants (Product 1 + PCl₅) S2_Heat Heat in Oil Bath 160°C, 2 hr S2_Start->S2_Heat S2_Cool Cool to RT S2_Heat->S2_Cool S2_Quench Pour on Ice S2_Cool->S2_Quench S2_Filter Vacuum Filter & Wash S2_Quench->S2_Filter S2_Dry Dry Product 2 S2_Filter->S2_Dry S3_Start Dissolve Reactants (Product 2 + Thiourea) S3_Reflux1 Reflux 2 hr S3_Start->S3_Reflux1 S3_CoolAdd Cool & Add NaOH (aq) S3_Reflux1->S3_CoolAdd S3_Reflux2 Reflux 1 hr S3_CoolAdd->S3_Reflux2 S3_Filter Gravity Filter Hot S3_Reflux2->S3_Filter S3_Precipitate Neutralize with Acetic Acid S3_Filter->S3_Precipitate S3_FinalFilter Vacuum Filter & Wash S3_Precipitate->S3_FinalFilter S3_FinalDry Dry Final Product S3_FinalFilter->S3_FinalDry

Caption: Step-by-step experimental workflow diagram.

Data Summary and Characterization

CompoundMolecular Weight ( g/mol )AppearanceExpected YieldMelting Point (°C)
1,2,3,4-Tetrahydroquinoxaline-2,3-dione162.15Off-white solid~85-95%>300
2,3-Dichloroquinoxaline199.04Light yellow solid~70-80%150-152
This compound194.30Brownish-orange precipitate~80-85%~345[10]

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: In DMSO-d₆, the final product this compound is expected to show aromatic protons and a characteristic S-H proton signal at approximately 14 ppm.[10]

  • IR Spectroscopy: Can be used to monitor the disappearance of C=O stretches from the dione intermediate and the appearance of S-H stretches in the final product.

Safety and Handling Precautions

  • General: Standard personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.

  • o-Phenylenediamine: May cause skin and eye irritation. There is evidence of carcinogenic effects. Handle with care, avoiding dust inhalation.[1]

  • Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a dry environment and in a fume hood.

  • Carbon Disulfide (CS₂): Note: Not used in this primary protocol, but often used in related syntheses. CS₂ is a highly flammable, toxic, and carcinogenic liquid.[11][12] All equipment must be grounded to prevent static discharge, and it must be stored in an approved refrigerator for flammable chemicals.[11][13][14][15]

  • Thiourea: May cause eye and skin irritation.[1]

  • Acids and Bases: Concentrated HCl, glacial acetic acid, and NaOH are corrosive. Handle with appropriate care to avoid skin and eye contact.

Best Practices and Troubleshooting

  • Purity of Intermediates: Ensuring the intermediates are clean and dry is crucial for the success of subsequent steps. Incomplete drying can lead to violent reactions with PCl₅.

  • Quenching PCl₅: The process of pouring the reaction mixture from Session 2 onto crushed ice is highly exothermic and releases HCl gas. This must be done slowly and in a fume hood to control the reaction.

  • Purification Rationale: The final purification step in Session 3 is an excellent example of an acid-base extraction. The dithiol product is acidic and deprotonates in the presence of NaOH to form a water-soluble disodium salt.[10] Hot gravity filtration removes insoluble impurities. Subsequent re-acidification with acetic acid protonates the salt, causing the purified, water-insoluble dithiol to precipitate out of the solution.[10][16]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from o-phenylenediamine. By following the three-step procedure and adhering to the safety precautions, researchers can effectively produce this valuable compound for applications in drug discovery, materials science, and chemical research. The self-validating nature of the protocol, with its crystalline intermediates and clear purification strategy, ensures a high-quality final product.

References

  • University of Georgia Office of Research. (n.d.). Carbondisulfide-75-15-0.docx. UGA.
  • Royal Society of Chemistry. (2020). Synthesis of this compound. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Liu, B.-L., & Wang, M.-L. (n.d.). Reaction of carbon disulfide and o‐phenylene diamine by tertiary amine in the presence of potassium hydroxide. Taylor & Francis.
  • NOAA. (n.d.). CARBON DISULFIDE. CAMEO Chemicals.
  • Chemtrade Logistics Inc. (2017). Carbon Disulfide Safety Data Sheet.
  • Wang, M. L., & Liu, B. L. (n.d.). HOMOGENEOUS REACTION OF CARBON DISULFIDE AND o-PHENYLENE DIAMINE IN THE PRESENCE OF POTASSIUM HYDROXIDE.
  • International Labour Organization. (n.d.). ICSC 0022 - CARBON DISULFIDE.
  • Wang, M. L., & Liu, B. L. (1997). HOMOGENEOUS REACTION OF CARBON DISULFIDE AND o-PHENYLENE DIAMINE IN THE PRESENCE OF POTASSIUM HYDROXIDE. R Discovery.
  • New Jersey Department of Health. (n.d.). Carbon disulfide - Hazardous Substance Fact Sheet.
  • ResearchGate. (n.d.). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature.
  • Google Patents. (n.d.). US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide.
  • Royal Society of Chemistry. (n.d.). Synthesis of this compound.
  • Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine.
  • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.
  • ChemicalBook. (2024). This compound (CAS 1199-03-7).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
  • Chemcd. (n.d.). This compound, 1199-03-7.
  • Dakenchem. (n.d.). Applications of 2,3-Dichloroquinoxaline in Pharmaceutical Development.
  • National Center for Biotechnology Information. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • National Center for Biotechnology Information. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • Salve, P. (2022, January 25). Synthesis of 2,3 diphenyl quinoxaline. YouTube.
  • National Center for Biotechnology Information. (2018). Quinoxalinone as a Privileged Platform in Drug Development. PubMed.
  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.

Sources

Application Notes & Protocols: 2,3-Quinoxalinedithiol as a Versatile Ligand for Advanced Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Appeal of 2,3-Quinoxalinedithiol

This compound (qdt), a heterocyclic aromatic ortho-dithiol, has emerged as a ligand of significant interest in coordination chemistry.[1] Its structure, featuring a rigid quinoxaline backbone and two vicinal thiol groups, imparts a unique combination of properties that make it an exceptional building block for functional metal complexes. The deprotonated form acts as a strong bidentate chelator, coordinating to metal ions through its two sulfur atoms.[2][3] This arrangement forms stable five-membered chelate rings, a favored conformation in coordination chemistry.

Beyond simple chelation, the qdt ligand belongs to the family of "non-innocent" or redox-active ligands. This means the ligand itself can participate in electron transfer processes, not just the metal center.[4] This property, combined with the extended π-system of the quinoxaline core, allows for the creation of metal complexes with rich electrochemical and photophysical behaviors. These characteristics make qdt-based metal complexes prime candidates for applications ranging from conducting and magnetic molecular materials to catalysis and analytical chemistry.[1][5]

This guide provides a comprehensive overview of the synthesis of the qdt ligand, the preparation of its metal complexes, detailed characterization protocols, and a discussion of its current and potential applications for researchers in chemistry, materials science, and drug development.

Part 1: Synthesis of the this compound (qdt) Ligand

The most reliable route to synthesizing this compound is a three-step process starting from common laboratory reagents.[1] The entire sequence involves a condensation, a chlorination, and finally, a nucleophilic aromatic substitution.

G cluster_0 Ligand Synthesis Workflow A o-Phenylenediamine + Oxalic Acid B 1,2,3,4-Tetrahydro- quinoxaline-2,3-dione A->B Condensation (4N HCl, Reflux) C 2,3-Dichloroquinoxaline B->C Chlorination (PCl5, 160°C) D This compound C->D Nucleophilic Substitution (Thiourea, NaOH)

Caption: Workflow for the three-step synthesis of this compound.

Protocol 1.1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione

This initial step involves the condensation of an aromatic diamine with a dicarboxylic acid to form the core quinoxaline structure.[1]

  • Rationale: The reaction proceeds via the formation of amide linkages between the amine groups of o-phenylenediamine and the carboxylic acid groups of oxalic acid, followed by cyclization under acidic conditions to yield the stable dione product.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of 4 N aqueous HCl.

    • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 15-20 minutes.

    • Remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath until a precipitate forms.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

    • Dry the solid product under vacuum. An average yield of 65-70% is expected.[6]

Protocol 1.2: Synthesis of 2,3-Dichloroquinoxaline

The dione is converted to a more reactive dichloro intermediate, which is susceptible to nucleophilic substitution.

  • Rationale: Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that replaces the hydroxyl groups of the enol tautomer of the dione with chlorine atoms.[1]

  • Safety Note: PCl₅ is extremely sensitive to moisture and reacts violently with water to produce HCl and POCl₃. Handle it quickly in a fume hood and ensure all glassware is scrupulously dry.

  • Procedure:

    • In a fume hood, quickly grind together the dried 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and PCl₅ (12.7 g, 60.9 mmol) using a pestle and mortar.

    • Transfer the mixture to a 250 mL round-bottom flask fitted with a reflux condenser topped with a CaCl₂ drying tube.

    • Heat the mixture in an oil bath to 160 °C. The reactants will melt and the reaction will commence, often with vigorous gas evolution. Maintain this temperature for 2 hours.

    • Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture over approximately 200 g of crushed ice in a large beaker to quench the excess PCl₅.

    • Collect the resulting solid product by vacuum filtration, wash it well with water, and dry under vacuum.

Protocol 1.3: Synthesis of this compound

This final step introduces the key thiol functionalities.

  • Rationale: The sulfur atom of thiourea acts as a nucleophile, displacing the chlorine atoms on the quinoxaline ring via an SₙAr (nucleophilic aromatic substitution) mechanism. The two nitrogen atoms in the pyrazine ring activate the ring towards this type of substitution.[1] Subsequent hydrolysis with NaOH followed by acidification yields the desired dithiol product.

  • Procedure:

    • In a 500 mL round-bottom flask, combine 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.

    • Reflux the solution in a water bath for 2 hours.

    • Remove the heat source and cool the flask in an ice bath. Slowly add 250 mL of 1.6 M aqueous NaOH solution dropwise.

    • Reflux the mixture for an additional hour.

    • Gravity filter the hot solution using a pleated paper filter to remove any insoluble impurities.

    • To the warm filtrate, slowly add glacial acetic acid with stirring until the solution is neutralized (pH ≈ 7). A brownish-orange precipitate will form.

    • Cool the mixture, collect the precipitate by vacuum filtration, and wash with water. The average yield is 80-85%.[6]

  • Purification Insight: This dithiol can be effectively purified based on its acidic properties. It dissolves in aqueous alkali (like NaOH) to form a water-soluble disodium salt and can be re-precipitated by the addition of acid.[6][7]

Part 2: Synthesis and Properties of qdt-Metal Complexes

The deprotonated qdt ligand readily forms complexes with a wide range of transition metals. The general approach involves reacting the ligand with a suitable metal salt in a basic solution.

G cluster_1 General Complexation Workflow A This compound (qdtH₂) B Deprotonated Ligand (qdt²⁻) A->B Base (e.g., NaOH, Et₄NOH) D [M(qdt)n]x⁻ Complex (e.g., [Ni(qdt)₂]²⁻) B->D Reaction in Solvent (e.g., EtOH/H₂O) C Metal Salt (e.g., NiCl₂) C->D Reaction in Solvent (e.g., EtOH/H₂O)

Caption: General reaction scheme for the synthesis of metal-qdt complexes.

Protocol 2.1: General Synthesis of a Bis(quinoxalinedithiolato) Complex

This protocol describes the synthesis of a square-planar complex, such as [Ni(qdt)₂]²⁻, which is analogous to well-studied dithiolene complexes.

  • Rationale: The qdt ligand is first deprotonated in situ with a base. The resulting dithiolate dianion then coordinates to the metal center. The stoichiometry (2:1 ligand-to-metal ratio) is chosen to favor the formation of the bis-chelated complex.

  • Procedure:

    • Dissolve this compound (0.388 g, 2 mmol) in a solution of ethanol and water containing a slight excess of a suitable base (e.g., 2.1 mmol of NaOH or tetraethylammonium hydroxide).

    • In a separate flask, dissolve the metal salt (e.g., 1 mmol of NiCl₂·6H₂O) in a minimal amount of water or ethanol.

    • Slowly add the metal salt solution to the stirred ligand solution. A color change and/or precipitation should occur immediately.

    • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete complexation.

    • If a precipitate has formed, collect the complex by vacuum filtration, wash with water, then ethanol, and finally diethyl ether. Dry under vacuum.

    • If the complex is soluble, it may be precipitated by adding a counter-ion (e.g., tetrabutylammonium bromide) or isolated by solvent evaporation and recrystallization.

Part 3: Essential Characterization Techniques

A multi-technique approach is required to fully characterize the ligand and its metal complexes.

Technique Purpose Key Observables for qdt Systems
¹H NMR Ligand structure confirmationAromatic protons (7-8 ppm), S-H proton (broad, ~14 ppm in DMSO-d₆)[6]
IR Spectroscopy Confirm ligand synthesis and coordinationDisappearance of S-H stretch (~2550 cm⁻¹); shifts in C=N and C=C stretches upon complexation; appearance of M-S vibrations in far-IR region.
UV-Vis Spectroscopy Study electronic structure of complexesIntense ligand-to-metal charge transfer (LMCT) bands; weaker d-d transition bands for certain metals (e.g., Ni(II)) indicative of geometry.[2]
Cyclic Voltammetry Probe redox activityReversible or quasi-reversible waves corresponding to both metal-centered (Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) and ligand-centered (qdt⁻/qdt²⁻) redox events.[4]
Magnetic Susceptibility Determine electronic ground stateDifferentiates between diamagnetic (e.g., square planar Ni(II)) and paramagnetic (e.g., octahedral Co(II)) complexes.[2]
X-ray Crystallography Unambiguous structure determinationProvides precise bond lengths, bond angles, and overall molecular geometry (e.g., square planar, tetrahedral, octahedral).[8]
Thermal Analysis Assess thermal stabilityDetermines decomposition temperatures and stability ranges of the complexes.[9][10]
Protocol 3.1: Characterization by Cyclic Voltammetry (CV)
  • Rationale: CV is a powerful tool to investigate the electron-transfer properties of qdt complexes, revealing the accessibility of different oxidation states and the redox-active nature of the ligand.

  • Procedure:

    • Prepare a ~1 mM solution of the metal complex in a suitable aprotic solvent (e.g., DMF or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.

    • Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

    • Record the cyclic voltammogram by scanning the potential over a suitable range (e.g., from +1.0 V to -2.0 V) at a scan rate of 100 mV/s.

    • Identify the anodic (oxidation) and cathodic (reduction) peaks. The potential difference between a redox couple (Epa - Epc) can indicate the reversibility of the electron transfer process. For a reversible one-electron process, this value should be close to 59 mV.

    • The half-wave potential (E₁/₂) for a reversible couple, calculated as (Epa + Epc)/2, provides the standard reduction potential for that process. For example, a Mo(qdt)₃ complex showed a reversible one-electron oxidation at +0.265 V and a one-electron reduction at -1.28 V in aprotic media.[4]

Part 4: Applications and Future Directions

The unique properties of this compound metal complexes have led to their exploration in several fields.

  • Conducting and Magnetic Materials: As analogs of classic dithiolene complexes, qdt-based systems are excellent candidates for creating molecular conductors and magnets. The ability of the ligand and metal to exist in multiple redox states allows for the formation of stacked, partially oxidized materials conducive to electron transport.[1]

  • Analytical Reagents: The strong color of many qdt complexes and their high stability make them useful for the spectrophotometric determination of metal ions. Methods have been reported for the analysis of cobalt, nickel, and platinum.[5]

  • Potential in Drug Development: While research on qdt itself is focused on materials, the broader class of quinoxaline derivatives and their metal complexes has shown significant biological activity, including antimicrobial, anticancer, and DNA-binding properties.[11][12] The ability of the dithiol moiety to interact with biological targets, such as metalloenzymes, presents a compelling avenue for future drug design and development.

  • Corrosion Inhibition: Quinoxaline derivatives have been tested as corrosion inhibitors for mild steel, with the proposed mechanism involving the formation of a protective complex with metal cations on the surface.[2]

References

  • The Royal Society of Chemistry. (2017). Synthesis of this compound - Supplementary Information.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 6.1. Synthesis of this compound. Royal Society of Chemistry.
  • Anacona, J. R., & Rodriguez, I. (2007). Metal complexes of a new ligand derived from this compound and 2,6-bis(bromomethyl)pyridine. Transition Metal Chemistry, 32(4), 458-462.
  • Lowe, I. S., & McQuillan, A. J. (1996). Electrochemistry of tris(quinoxaline-2,3-dithiolato)molybdate(IV) in acidic solution; multi-electron ligand-based redox activity. Journal of the Chemical Society, Dalton Transactions, (11), 2429-2434. [Link]
  • Song, L. C., Hu, Q. M., & Yin, Y. (2011). Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge. Dalton Transactions, 40(45), 12218-12227. PubMed. [Link]
  • El-Tabl, A. S., El-Saied, F. A., & Al-Hakimi, A. N. (2008). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Journal of the Argentine Chemical Society, 96(1-2), 41-57. [Link]
  • Justin Dhanaraj, C., & Johnson Jeyakumar, S. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology, 161, 28-42. PubMed. [Link]
  • El-Tabl, A. S., et al. (2008). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes.
  • Sharma, K., & Sharma, S. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). Research Journal of Chemical Sciences, 4(9), 83-91.
  • Theriot, L. J., Ganguli, K. K., Kavarnos, S., & Bernal, I. (1969). Metal complexes of this compound. Journal of Inorganic and Nuclear Chemistry, 31(10), 3133-3140. Scilit. [Link]
  • Uivarosi, V. (2013). Metal complexes of quinolone antibiotics and their applications: an update. Molecules, 18(9), 11153-11197. PubMed. [Link]

Sources

Application Notes & Protocols: 2,3-Quinoxalinedithiol for the Detection of Heavy Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Heavy Metal Surveillance

Heavy metal contamination of aqueous environments represents a significant and persistent threat to ecological balance and human health.[1][2] Industrial effluents, agricultural runoff, and improper waste disposal introduce toxic ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) into the water supply.[3] Even at trace concentrations, these non-degradable pollutants can bioaccumulate, leading to severe health consequences, including neurological damage, renal failure, and various cancers.[4][5] Consequently, the development of rapid, sensitive, selective, and cost-effective methods for on-site monitoring of heavy metal ions is a critical scientific endeavor.[6][7]

Traditional analytical methods like atomic absorption spectrometry and inductively coupled plasma mass spectrometry (ICP-MS) offer high accuracy but require expensive instrumentation, complex sample preparation, and skilled personnel, limiting their use for real-time field applications.[5][8] This has spurred research into chemosensors, which translate the chemical event of ion recognition into a measurable signal, such as a change in color or fluorescence.[7][9] Among the various organic ligands explored, 2,3-Quinoxalinedithiol stands out as a particularly effective and versatile chelating agent for heavy metal detection.

This compound: A Primer for Sensing Applications

This compound (QDT) is a heterocyclic organic compound featuring a quinoxaline core functionalized with two thiol (-SH) groups at the 2 and 3 positions. This unique architecture is the foundation of its utility in heavy metal sensing.

Core Attributes:

  • Strong Chelating Moiety: The two adjacent thiol groups form a powerful bidentate "pincer" that readily coordinates with a wide range of soft and borderline Lewis acidic heavy metal ions. This high affinity is crucial for achieving low detection limits.

  • Conjugated π-System: The quinoxaline ring is an electron-deficient aromatic system. Upon chelation with a metal ion, the electronic properties of the entire molecule are perturbed. This perturbation directly influences its interaction with light, leading to distinct changes in its absorption (colorimetric) and emission (fluorescent) spectra.

  • Redox Activity: The thiol groups and the quinoxaline core can participate in electrochemical reactions. Metal binding alters the redox potential, enabling sensitive detection using electrochemical techniques like voltammetry.[1][10]

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of QDT, providing a reliable route for laboratory-scale preparation.[11]

Materials:

  • 2,3-dichloroquinoxaline

  • Thiourea

  • Ethanol

  • Sodium Hydroxide (NaOH), aqueous solution

  • Hydrochloric Acid (HCl), for neutralization

  • 500 mL or 1000 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers and filtration apparatus

Procedure:

  • Reaction Setup: In a large-capacity round-bottom flask (at least 500 mL), combine 2,3-dichloroquinoxaline and a molar excess of thiourea in ethanol.

  • First Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reflux is maintained to facilitate the formation of an isothiouronium salt intermediate.

  • Hydrolysis: After the initial reflux period, allow the mixture to cool slightly. Carefully add an aqueous solution of NaOH to the flask.

  • Second Reflux: Heat the mixture to reflux a second time. During this step, the intermediate is hydrolyzed to form the sodium salt of this compound.

  • Isolation and Neutralization: Cool the reaction mixture. Filter the solution into a large beaker (e.g., 1000 mL) to remove any insoluble byproducts.

  • Precipitation: While stirring, slowly neutralize the filtrate by adding acid (e.g., HCl). The yellow-green solid of this compound will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with distilled water to remove salts, and dry under vacuum.

  • Verification: The final product can be characterized by its melting point (approximately 343-345°C) and spectroscopic methods (NMR, IR).[11] The typical yield for this procedure is in the range of 80-85%.[11]

Sensing Mechanisms: From Chelation to Signal

The detection of heavy metals by QDT is predicated on the formation of a stable complex between the dithiol ligand and the metal ion (Mⁿ⁺). This interaction triggers a distinct optical or electrochemical response.

Colorimetric and Fluorometric Detection

The binding of a metal ion to the dithiol groups of QDT alters the electronic transitions within the molecule. This often results in a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength in its UV-Visible spectrum, which is perceived as a distinct color change.[7] Similarly, the fluorescence properties of the quinoxaline core, which can be influenced by Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) processes, are modulated upon metal binding, leading to fluorescence quenching ("turn-off") or enhancement ("turn-on").[12][13]

Caption: Chelation of a metal ion by QDT induces a change in its physicochemical properties, resulting in a detectable signal.

Application Protocols for Heavy Metal Detection

The following protocols provide a framework for using QDT in sensing applications. Researchers should optimize parameters such as pH, solvent system, and incubation time for their specific target analyte and sample matrix.

Protocol 2: General Colorimetric & Spectrophotometric Detection

This protocol describes a general method for detecting heavy metal ions in a sample using UV-Visible spectrophotometry.

Workflow Overview

Caption: Standard workflow for colorimetric heavy metal detection using a QDT-based sensor.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Sensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). QDT has limited solubility in pure water.

    • Buffer Solution: Prepare a buffer solution (e.g., Tris-HCl or HEPES) to maintain a constant pH during the experiment. The optimal pH will depend on the target metal ion.

    • Metal Ion Standards: Prepare a series of standard solutions of the target heavy metal ion (e.g., Pb(NO₃)₂, HgCl₂) of known concentrations in deionized water.

  • Assay Procedure:

    • In a set of test tubes or cuvettes, add a fixed volume of the sample or metal ion standard.

    • Add the appropriate buffer to maintain pH. The final solution should be a mixture of the aqueous sample and the organic solvent from the sensor stock, for example, a 7:3 ACN/water mixture.[14]

    • Initiate the reaction by adding a small, precise volume of the QDT stock solution to each tube. The final concentration of QDT should be in the low micromolar range (e.g., 10-50 µM).

    • Mix thoroughly and incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.

  • Detection and Analysis:

    • Qualitative Analysis: Observe any color change by the naked eye against a white background. This allows for rapid, semi-quantitative screening.[15]

    • Quantitative Analysis: Measure the UV-Visible absorption spectrum of each solution using a spectrophotometer. Record the absorbance at the wavelength of maximum change.

    • Calibration: Plot the absorbance change against the concentration of the metal ion standards to generate a calibration curve. The concentration of the unknown sample can be determined from this curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically S/N = 3).[3][14]

Protocol 3: Electrochemical Detection using Modified Electrodes

This protocol outlines the use of QDT for electrochemical sensing, often involving the modification of an electrode surface to preconcentrate metal ions. Square Wave Anodic Stripping Voltammetry (SWASV) is a highly sensitive technique suitable for this purpose.[16]

Materials:

  • Working electrode (e.g., Glassy Carbon Electrode, Screen-Printed Carbon Electrode[16]), reference electrode (Ag/AgCl), and counter electrode (Platinum wire).

  • Potentiostat.[17]

  • Electrochemical cell.

  • QDT solution.

  • Supporting electrolyte (e.g., 0.1 M acetate buffer).

Procedure:

  • Electrode Modification (Optional but Recommended):

    • The working electrode can be modified by drop-casting a solution containing QDT and allowing the solvent to evaporate. This creates a ligand-rich surface that can efficiently capture metal ions from the sample.

    • Alternatively, QDT can be incorporated into a composite material (e.g., with graphene or nanoparticles) to enhance conductivity and surface area.[5][18]

  • Preconcentration Step:

    • Immerse the three-electrode system into the electrochemical cell containing the sample, which is buffered with a supporting electrolyte.

    • Apply a negative potential (e.g., -1.2 V) for a fixed period (e.g., 200 seconds) while stirring the solution.[16] During this step, heavy metal ions in the solution are captured by the QDT on the electrode surface and reduced to their metallic state.

  • Stripping Step:

    • Stop the stirring and allow the solution to become quiescent.

    • Scan the potential from the negative deposition potential towards a more positive potential using a square-wave waveform.

    • As the potential becomes sufficiently positive, the deposited metals are "stripped" from the electrode, oxidizing back into ions (M⁰ → Mⁿ⁺ + ne⁻). This process generates a current peak.

    • The potential at which the peak occurs is characteristic of the specific metal, and the height or area of the peak is proportional to its concentration.[16]

  • Analysis:

    • Construct a calibration curve by plotting the peak current against the concentration of standard metal ion solutions.

    • Determine the concentration of the unknown sample from the calibration curve. This method can achieve very low detection limits, often in the sub-ppb range.[16]

Performance Characteristics and Data

The effectiveness of a chemosensor is defined by its sensitivity, selectivity, linear range, and limit of detection (LOD). The table below summarizes representative performance data for quinoxaline-based and other dithiol sensors for various heavy metal ions, illustrating the typical analytical capabilities.

Target IonSensing MethodLinear RangeLimit of Detection (LOD)Reference
Fe³⁺ Colorimetric-0.236 µM[15]
Cu²⁺ Colorimetric-0.45 µM[14]
Cu²⁺ Fluorescent-0.39 µM[15]
Cd²⁺ Colorimetric-0.102 µM[19]
Hg²⁺ Fluorescent0 - 2.5 µM0.35 nM[20]
Hg²⁺ Fluorescent50 nM - 4 µM50 nM[12]
Pb²⁺ Fluorescent-2.7 nM[3]
Cd²⁺ / Pb²⁺ Electrochemical (SWASV)-Sub-ppb[16]

Selectivity: A crucial aspect of sensor performance is its ability to detect a target ion in the presence of other, potentially interfering ions.[21] Selectivity studies are performed by measuring the sensor's response to the target analyte in the presence of a high concentration of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺). QDT-based sensors generally exhibit high selectivity for heavy metals like Hg²⁺, Pb²⁺, and Cu²⁺ over alkali and alkaline earth metals.

Conclusion and Future Outlook

This compound is a robust and versatile platform for the development of heavy metal sensors. Its straightforward synthesis, strong chelating ability, and responsive optical and electrochemical properties make it an ideal candidate for creating sensitive and selective assays. The protocols outlined here provide a foundation for researchers to apply QDT in colorimetric and electrochemical detection schemes. Future work may focus on integrating QDT into portable, paper-based devices for low-cost, on-site environmental monitoring or developing advanced nanocomposites to further enhance sensitivity and multiplexing capabilities.[9][22]

References

  • Developing New Fluorescent Sensors for the Detection of Harmful Heavy Metals in W
  • Synthesis of this compound. The Royal Society of Chemistry.
  • A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe 3+ and fluorescent sensing of Cu 2+ and its applic
  • Colorimetric cadmium ion detection in aqueous solutions by newly synthesized Schiff bases. Google Vertex AI Search.
  • Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array. Google Vertex AI Search.
  • Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Google Vertex AI Search.
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI.
  • Electrochemical detection of heavy metal ions in w
  • FLUORESCENT DETECTION OF HEAVY METAL IONS USING BENZANTHRONE DYE. Google Vertex AI Search.
  • Recent Progress on Fluorescent Probes in Heavy Metal Determin
  • Review on Electrochemical Techniques for Heavy Metal Detection in Aqueous Media. Google Vertex AI Search.
  • Design and Development of Inexpensive Paper-Based Chemosensors for Detection of Divalent Copper. PMC.
  • Innovative Colorimetric Methods for Rapid Detection of Toxic Heavy Metals.
  • Fluorescent Sensors for Heavy Metal Detection: Techniques, Applications, and Environmental Impact: A Review.
  • Colorimetric detection of heavy metal ions with various chromogenic materials: Strategies and applic
  • Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A System
  • Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite M
  • Sequential detection of mercury(ii) and thiol-containing amino acids by a fluorescent chemosensor. RSC Publishing.
  • Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array. PubMed.
  • Electrochemical Microsensors for the Detection of Cadmium(II) and Lead(II) Ions in Plants. Google Vertex AI Search.
  • Organic Luminescent Sensor for Mercury(II) and Iron(III) Ions in Aqueous Solutions. MDPI.
  • A Quinoxaline−Naphthaldehyde Conjugate for Colorimetric Determination of Copper Ion. Google Vertex AI Search.
  • Review of the distribution and detection methods of heavy metals in the environment. Google Vertex AI Search.
  • Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes. Google Vertex AI Search.
  • Natural and Engineered Nanomaterials for the Identification of Heavy Metal Ions—A Review. Google Vertex AI Search.
  • Dual chemosensor for the rapid detection of mercury(ii) pollution and biothiols. Analyst (RSC Publishing).
  • Highly sensitive colorimetric detection of Cd(ii)
  • A mercury complex-based fluorescent sensor for biological thiols. RSC Publishing.
  • Novel sensor array distinguishes heavy metal ions based on multiple fluorescence channels from dendritic mesoporous silica nanoparticles. PubMed.
  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI.
  • Detection, detoxification, and removal of multiply heavy metal ions using a recyclable probe enabled by click and declick chemistry. PubMed.

Sources

Application Note: A Robust Spectrophotometric Method for the Determination of Palladium Using 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Palladium Analysis

Palladium, a lustrous silver-white platinum group metal, is a cornerstone of modern technology and chemistry. Its exceptional catalytic properties are indispensable in automotive catalytic converters, organic synthesis (e.g., cross-coupling reactions), and petroleum refining.[1] Beyond industrial applications, palladium alloys are widely used in dentistry, jewelry, and electronics.[1][2] In the pharmaceutical industry, palladium catalysts are frequently used, making the quantification of residual palladium in active pharmaceutical ingredients (APIs) a critical regulatory requirement to ensure patient safety.[3]

Given its widespread use and the potential for environmental and health impacts, the development of simple, rapid, and reliable analytical methods for the determination of trace amounts of palladium is essential.[1] While advanced techniques like atomic absorption spectrometry offer high sensitivity, spectrophotometric methods provide a compelling alternative due to their simplicity, cost-effectiveness, accessibility, and ease of operation.[4]

This application note provides a detailed protocol for the spectrophotometric determination of palladium(II) using 2,3-quinoxalinedithiol (QDT). This chromogenic reagent forms a stable, colored complex with palladium, allowing for accurate and reproducible quantification.

Principle of the Method: The Chemistry of Complexation

The analytical method is based on the reaction between palladium(II) ions and this compound in a mixed-solvent system. QDT, an aromatic dithiol, acts as a highly effective chelating agent. In the presence of palladium(II), it forms a distinctively colored coordination complex.

The reaction proceeds in a slightly acidic medium, forming a stable, red-colored Pd(II)-QDT complex.[5][6] The insolubility of this compound in purely aqueous solutions necessitates the use of a water-miscible organic solvent.[6] Dimethylformamide (DMF) has been identified as the most suitable solvent, ensuring that both the reagent and the resulting complex remain fully solvated, thereby preventing precipitation and ensuring a stable analytical signal.[6]

The resulting palladium complex exhibits a strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorbance (λmax) at 548 nm.[6] The absorbance of the blank solution at this wavelength is negligible.[6] The intensity of the color is directly proportional to the concentration of palladium in the sample, conforming to the Beer-Lambert Law over a defined concentration range. This linear relationship forms the basis for quantitative analysis.

Materials and Reagents

Equipment
  • UV-Visible Spectrophotometer (double or single beam)

  • Matched quartz or glass cuvettes (1.00-cm optical path)

  • Calibrated volumetric flasks (25 mL, 100 mL, 1000 mL)

  • Calibrated volumetric and micropipettes

  • Analytical balance

  • pH meter (optional, for sample matrix adjustment)

Chemicals and Reagents
  • Palladium(II) chloride (PdCl₂) or other suitable palladium salt

  • This compound (C₈H₆N₂S₂, also known as QDT)

  • Dimethylformamide (DMF), analytical grade

  • Hydrochloric acid (HCl), concentrated, analytical grade

  • Deionized or distilled water

Preparation of Solutions
  • 1 M Hydrochloric Acid (HCl): Carefully add 83.3 mL of concentrated HCl to approximately 500 mL of deionized water in a 1000 mL volumetric flask. Cool the solution to room temperature and dilute to the mark with deionized water.

  • Palladium(II) Stock Solution (e.g., 1000 ppm): Accurately weigh 0.2672 g of palladium(II) chloride (PdCl₂) and dissolve it in a minimal amount of 1 M HCl in a beaker. Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with 1 M HCl. This solution is stable for several months when stored in a dark, sealed container. Note: The exact mass will depend on the hydration state and purity of the palladium salt used. Standardization by a primary method is recommended for highest accuracy.

  • Working Palladium Standard Solution (e.g., 20 ppm): Pipette 2.00 mL of the 1000 ppm palladium stock solution into a 100 mL volumetric flask. Dilute to the mark with deionized water. Prepare this solution fresh daily.

  • 0.1% (w/v) this compound (QDT) Reagent: Accurately weigh 100 mg of this compound and dissolve it in 100 mL of dimethylformamide. This solution should be stored in an amber bottle and is stable for several weeks.

Detailed Experimental Protocol

This protocol is designed for the analysis of palladium in the final concentration range of 0.4 to 3.0 ppm.[6]

Preparation of Calibration Curve
  • Label a series of five 25-mL volumetric flasks as "Standard 1" through "Standard 5". Label a sixth flask as "Blank".

  • Using a micropipette, add the appropriate volumes of the 20 ppm working palladium standard solution to the flasks as indicated in the table below.

  • To each flask, add deionized water as necessary to bring the total aqueous volume to approximately 8 mL.

  • To each flask, add 1.0 mL of 1 M hydrochloric acid and swirl gently to mix.

  • Add 10.0 mL of dimethylformamide (DMF) to each flask and mix. Allow the solution to cool to room temperature if any warming occurs.

  • Pipette 2.0 mL of the 0.1% QDT reagent solution into each flask.

  • Allow the flasks to stand for 10 minutes for the red color to fully develop.[6]

  • Dilute each flask to the 25-mL mark with dimethylformamide and mix thoroughly by inverting the flasks several times.

  • Set the spectrophotometer to a wavelength of 548 nm.

  • Use the "Blank" solution to zero the instrument (set absorbance to 0.000).

  • Measure the absorbance of Standards 1 through 5 and record the values.

  • Plot a graph of absorbance (y-axis) versus the final palladium concentration in ppm (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.

Table 1: Preparation of Calibration Standards

Flask IDVolume of 20 ppm Pd Standard (mL)Final Pd Concentration (ppm)
Blank0.000.00
Standard 10.500.40
Standard 21.000.80
Standard 32.001.60
Standard 43.002.40
Standard 53.753.00
Analysis of an Unknown Sample
  • Prepare the unknown sample by dissolving it in a suitable solvent and diluting it with deionized water to an estimated concentration within the working range (0.4 - 3.0 ppm). The final sample aliquot taken for analysis should be up to 8 mL.

  • Transfer a known volume (V_sample, up to 8 mL) of the prepared sample solution into a 25-mL volumetric flask.

  • Follow steps 3 through 11 from the "Preparation of Calibration Curve" section, treating the sample flask identically to the standard flasks.

  • Record the absorbance of the unknown sample solution (A_sample).

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_cal 2. Calibration & Measurement cluster_analysis 3. Data Analysis P1 Prepare Pd Stock & Working Standards C1 Aliquot Standards / Sample (up to 8 mL) into 25mL flasks P1->C1 P2 Prepare 0.1% QDT Reagent in DMF C3 Add 2mL QDT Reagent P2->C3 P3 Prepare 1M HCl C2 Add 1mL HCl + 10mL DMF P3->C2 C1->C2 C2->C3 C4 Incubate 10 min for Color Development C3->C4 C5 Dilute to 25mL with DMF C4->C5 C6 Measure Absorbance @ 548 nm vs. Blank C5->C6 D1 Plot Calibration Curve: Absorbance vs. Concentration C6->D1 For Standards D2 Calculate Sample Concentration using Regression Equation C6->D2 For Sample D1->D2

Caption: Workflow for Palladium Analysis using QDT.

Data Analysis and Method Performance

Calculation of Concentration

The concentration of palladium in the original unknown sample can be calculated using the following steps:

  • Determine Concentration in the Cuvette (C_cuvette): Using the linear regression equation from the calibration curve (y = mx + c), where y is the absorbance of the sample (A_sample), m is the slope, and c is the y-intercept, calculate the concentration in the measured solution: C_cuvette (ppm) = (A_sample - c) / m

  • Calculate Concentration in the Original Sample (C_original): Account for all dilution factors used during sample preparation. C_original = C_cuvette * (Final Volume / Initial Sample Volume) * (Initial Dilution Factors)

Performance Characteristics

The analytical performance of this method is summarized below, based on established literature.[6]

Table 2: Performance Characteristics of the Pd-QDT Method

ParameterValueReference
Wavelength of Max. Absorbance (λmax)548 nm[6]
Beer's Law Linearity Range0.4 - 3.2 ppm[6]
Solvent SystemDimethylformamide / Water[6]
Acidity~0.04 M HCl[6]
Color of ComplexRed[5][6]
Color StabilityStable for several hours[6]

Interferences and Selectivity

A key consideration in any analytical method is its selectivity. While the Pd-QDT reaction is robust, certain metal ions can potentially interfere.

  • Platinum: Platinum forms a blue-colored complex with QDT, which has a significant absorbance at 548 nm. Therefore, platinum will interfere with the determination of palladium. However, this interference can be leveraged, as the distinct spectral properties of the palladium (red) and platinum (blue) complexes allow for their simultaneous determination by measuring absorbances at two different wavelengths (e.g., 548 nm and 624 nm) and solving a set of simultaneous equations.[5]

  • Other Ions: The original studies suggest a high degree of selectivity, but users analyzing complex matrices (e.g., alloys, environmental samples) should perform validation studies, such as spike-and-recovery experiments, to assess potential interferences from ions like copper, nickel, cobalt, and iron. Masking agents may be employed to sequester interfering ions if necessary.[7]

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms in the flask - Insufficient DMF to keep the reagent or complex in solution. - Incorrect ratio of water to DMF.- Strictly follow the protocol. Ensure the final dilution is done with DMF. - The recommended procedure uses a final DMF concentration of over 50% (v/v), which is sufficient.[6]
Low or no color development - Palladium concentration is too low. - Degraded QDT reagent. - Incorrect pH (solution is not acidic enough).- Concentrate the sample or use a larger aliquot. - Prepare a fresh QDT solution. - Ensure the 1 M HCl is added as per the protocol.
Non-linear calibration curve - Errors in standard preparation. - Concentrations are outside the linear range of the method. - Spectrophotometer malfunction.- Carefully re-prepare standard solutions. - Adhere to the recommended concentration range (0.4 - 3.2 ppm).[6] - Check instrument performance with standard filters.
Absorbance values are unstable - Incomplete mixing of the final solution. - Color development time was too short.- Invert the volumetric flask 15-20 times to ensure homogeneity. - Allow the full 10-minute incubation period before diluting to the final volume.[6]

Conclusion

The use of this compound provides a simple, rapid, and reliable spectrophotometric method for the quantification of palladium. The stable and intensely colored complex allows for determination at the parts-per-million (ppm) level with high reproducibility. This method is well-suited for routine quality control laboratories in various industries, including pharmaceutical manufacturing, where monitoring residual catalyst levels is paramount. Its straightforward procedure and use of common laboratory equipment make it an accessible and valuable analytical tool.

References

  • Ayres, G. H., & Janota, H. F. (1963). Simultaneous Spectrophotometric Determination of Palladium and Platinum with 2, 3-Quinoxalinedithiol. Analytical Chemistry, 35(13), 33-35. [Link]
  • Janota, H. F., & Ayres, G. H. (1964). Spectrophotometric Determination of Palladium with Quinoxaline-2,3-dithiol. Analytical Chemistry, 36(1), 138-140. [Link]
  • Ayres, G. H., & Janota, H. F. (1959). Spectrophotometric Determination of Palladium with Quinoxaline-2,3-dithiol. Analytical Chemistry, 31(12), 1985-1987. [Link]
  • Jadhav, V. A. (2012). Spectrophotometric Determination of Palladium by the Coloration with 2- Mercaptoethanol. Research Journal of Chemical Sciences, 2(10), 44-48. [Link]
  • Goswami, A. K. (2023). Spectrophotometric Determination of Palladium & Platinum: Methods & Reagents. CRC Press. [Link]
  • Mathew, B., & Innocent, D. (2010). Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Asian Journal of Chemistry, 22(10), 7551-7556. [Link]
  • Dermeik, S., & Weng, T. (2020). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. Journal of Medicinal Chemistry, 63(15), 8035-8043. [Link]
  • Khan, M. A., et al. (2023). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Turkish Journal of Chemistry, 47(4), 808-817. [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of Antimicrobial Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to a variety of natural and synthetic compounds, including antibiotics like echinomycin and actinomycin.[1] The inherent bioactivity of this moiety has driven extensive research, revealing a broad spectrum of pharmacological properties such as antibacterial, antifungal, antiviral, and anticancer activities.[3][4] The rise of antimicrobial resistance globally presents a critical challenge, making the development of novel therapeutic agents an urgent priority.[5] Quinoxaline derivatives, with their versatile synthetic accessibility and diverse mechanisms of action, offer a promising avenue for the discovery of next-generation antimicrobial drugs.[5][6]

This guide provides an in-depth overview of the synthesis of antimicrobial quinoxaline derivatives, focusing on both classical and modern methodologies. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, insights into structure-activity relationships (SAR), and methods for antimicrobial evaluation.

Core Synthetic Strategies

The construction of the quinoxaline core can be achieved through numerous synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and the principles of green chemistry.[7][8]

The Classical Approach: Condensation of Diamines and Dicarbonyls

The most fundamental and widely used method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (OPD) and a 1,2-dicarbonyl compound (e.g., an α-diketone like benzil).[8]

Mechanism Rationale: This reaction proceeds via a tandem condensation-cyclization-dehydration sequence. The nucleophilic amine groups of the OPD attack the electrophilic carbonyl carbons of the α-dicarbonyl compound, forming a diimine intermediate which then cyclizes and aromatizes to the stable quinoxaline ring system. The reaction is often catalyzed by acids, though many modern variations utilize milder or catalyst-free conditions.[7]

Modern Synthetic Methodologies

While the classical approach is robust, recent advancements have focused on improving efficiency, yield, and environmental compatibility.[2][9]

  • Metal-Catalyzed Reactions: Transition metal catalysts, such as those based on iron, copper, or palladium, have been employed to facilitate quinoxaline synthesis under milder conditions, often enabling novel reaction pathways like C-H amination or oxidative cyclization.[1][7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products.[6]

  • Green Chemistry Approaches: Significant efforts have been made to develop environmentally benign protocols. This includes the use of water as a solvent, recyclable catalysts like β-cyclodextrin, and one-pot multi-component reactions that increase atom economy.[6][7]

Application Note 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the classic, straightforward synthesis of 2,3-diphenylquinoxaline, a common scaffold for further functionalization, via the condensation of o-phenylenediamine and benzil.

Principle

The reaction involves the acid-catalyzed condensation of o-phenylenediamine with benzil in an alcoholic solvent. The reaction proceeds smoothly at reflux temperature to afford the desired quinoxaline derivative in high yield.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Weigh Reagents: - o-phenylenediamine - Benzil - Acetic Acid - Ethanol dissolve Dissolve OPD & Benzil in Ethanol prep_reagents->dissolve Step 1 add_cat Add Acetic Acid (catalyst) dissolve->add_cat Step 2 reflux Reflux Mixture (e.g., 2-4 hours) add_cat->reflux Step 3 cool Cool to RT reflux->cool Step 4 precipitate Pour into Ice Water cool->precipitate Step 5 filter Filter Precipitate (Büchner Funnel) precipitate->filter Step 6 wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize (e.g., from Ethanol) dry->recrystallize Step 7 analyze Characterize: - Melting Point - TLC - NMR, MS recrystallize->analyze Step 8

Caption: Workflow for the synthesis of 2,3-diphenylquinoxaline.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/Volume
o-PhenylenediamineC₆H₈N₂108.14101.08 g
BenzilC₁₄H₁₀O₂210.23102.10 g
Glacial Acetic AcidCH₃COOH60.05Catalytic~0.5 mL
Ethanol (95%)C₂H₅OH46.07Solvent50 mL
Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol) and benzil (2.10 g, 10 mmol).

  • Dissolution: Add 50 mL of 95% ethanol to the flask and swirl to dissolve the solids.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (~0.5 mL) to the mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A crystalline solid should precipitate.

  • Precipitation: Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring to ensure complete precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any residual acid and impurities.

  • Drying & Purification: Dry the crude product in a desiccator or a vacuum oven. The product can be further purified by recrystallization from ethanol to yield pale yellow crystals.

  • Characterization: Confirm the identity and purity of the synthesized 2,3-diphenylquinoxaline by determining its melting point and analyzing its spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry).

Application Note 2: Antimicrobial Activity Screening

Once synthesized, the quinoxaline derivatives must be evaluated for their biological activity. The Minimum Inhibitory Concentration (MIC) assay is a standard method for quantifying antimicrobial potency.

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values in a 96-well plate format.[3]

Protocol: Broth Microdilution MIC Assay
  • Preparation of Stock Solution: Dissolve the synthesized quinoxaline compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[4]

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (MHB). This creates a range of decreasing concentrations of the test compound.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.[10]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Data Interpretation Diagram

G start Perform Broth Microdilution Assay observe Observe Turbidity in 96-Well Plate start->observe compare Compare Wells to Positive/Negative Controls observe->compare growth Turbidity Present (Growth) compare->growth Yes no_growth No Turbidity (Inhibition) compare->no_growth No mic MIC = Lowest Concentration with No Growth no_growth->mic

Caption: Decision workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial potency of quinoxaline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[5] Understanding these relationships is crucial for designing more effective drugs.

Key SAR Insights

A systematic review of the literature reveals several key trends:[5][11]

Position of SubstitutionEffect of SubstituentAntimicrobial Impact
C2 and C3 Bulky aromatic or heterocyclic groupsOften increases activity. Symmetrically disubstituted derivatives frequently show significant antibacterial potency.[12][13]
Benzene Ring (C5-C8) Electron-withdrawing groups (e.g., halo-, nitro-)Generally enhances activity, particularly in Quinoxaline 1,4-di-N-oxides.[14]
Nitrogen Atoms (N1, N4) Oxidation to N-oxides (QdNOs)Significantly boosts antimicrobial activity, especially under anaerobic conditions, by facilitating the generation of reactive oxygen species.[14][15]
Side Chains Incorporation of moieties like hydrazones, sulfur-containing groups, or Schiff basesCan lead to broad-spectrum activity against various bacterial and fungal strains.[3][10][13]
Mechanism of Action

Quinoxaline derivatives exert their antimicrobial effects through multiple mechanisms:

  • DNA Damage: Many quinoxaline antibiotics, particularly the naturally occurring ones and the 1,4-di-N-oxide (QdNO) class, function as DNA damaging agents.[14][15] They can intercalate between DNA base pairs or, in the case of QdNOs, undergo bioreduction within the bacterial cell to generate reactive oxygen species (ROS) that cause oxidative DNA damage.[15][16]

  • Enzyme Inhibition: Some quinoxaline analogs are bioisosteres of quinolones and may inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[5][17]

  • Cell Wall/Membrane Disruption: Certain derivatives have been shown to alter the morphology of the bacterial cell wall and membrane, leading to cell lysis.[15]

Conclusion

Quinoxaline derivatives remain a highly valuable scaffold in the quest for new antimicrobial agents. The synthetic versatility of the core allows for extensive structural modifications, enabling the fine-tuning of biological activity. The classical condensation method provides a reliable entry point for generating diverse libraries, while modern green chemistry approaches offer more sustainable and efficient alternatives. By combining rational synthetic design with systematic antimicrobial screening and SAR analysis, researchers can continue to develop novel quinoxaline-based compounds to combat the growing threat of infectious diseases.

References

  • Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Li, P., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(38), 23523-23531. [Link]
  • Prasad, K. J. R., & Kumar, V. (2018). Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches.
  • Ghosh, S., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(15), 4153-4198. [Link]
  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]
  • Avula, B., et al. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Cheng, G., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 8, 1173. [Link]
  • Gondkar, A. S., et al. (2013). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 18(1), 799-812. [Link]
  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharmacia Lettre, 8(1), 264-274. [Link]
  • Kumar, A., & Madhavi, Y. S. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 117472. [Link]
  • Chen, Z., et al. (2020). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 11, 689. [Link]
  • Beryozkina, T., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6296. [Link]
  • Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4160. [Link]
  • Alasmari, F. A., Aljaber, N. A., & Korrah, M. M. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. [Link]
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives.
  • Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent.
  • Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Current Organic Synthesis, 18(5), 456-476. [Link]
  • Li, P., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(38), 23523-23531. [Link]
  • Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4160. [Link]
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. [Link]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Lee, J. S., & Waring, M. J. (1978). Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. Biochemical Journal, 173(1), 115-128. [Link]
  • Dr Matt & Dr Mike. (2018). Quinolone - Mechanism of Action. YouTube. [Link]

Sources

Application Notes and Protocols: 2,3-Quinoxalinedithiol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal points for molecular interactions with various biological targets. This has led to the development of a wide array of quinoxaline derivatives exhibiting potent pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties.[1][4][5] Several quinoxaline-based compounds have been successfully commercialized as therapeutic agents, underscoring the significance of this chemical class in drug discovery.[1]

Within the diverse landscape of quinoxaline chemistry, 2,3-quinoxalinedithiol emerges as a particularly valuable and versatile precursor. Its reactive thiol groups at the 2 and 3 positions serve as synthetic handles for a variety of chemical transformations, most notably S-alkylation, allowing for the systematic introduction of diverse functionalities. This application note provides a detailed guide to the synthesis of this compound and its subsequent use as a precursor for the synthesis of pharmaceutically relevant 2,3-bis(alkylthio)quinoxaline derivatives.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,2,3,4-tetrahydroquinoxaline-2,3-dione, which itself is prepared by the condensation of o-phenylenediamine with oxalic acid. The dione is then chlorinated to form the key intermediate, 2,3-dichloroquinoxaline. The subsequent nucleophilic aromatic substitution of the chlorine atoms with a sulfur nucleophile, such as thiourea, yields the desired this compound.[6]

The choice of phosphorus pentachloride (PCl5) for the chlorination step is driven by its effectiveness in converting the amide-like functional groups of the dione into the corresponding chlorides. The subsequent reaction with thiourea proceeds via an intermediate that is hydrolyzed under basic conditions to reveal the thiol groups.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[6][7]

Step 1: Preparation of 2,3-Dichloroquinoxaline

  • In a 250 mL round-bottom flask, carefully grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5.0 g, 30.8 mmol) and phosphorus pentachloride (PCl₅, 12.7 g, 60.9 mmol) using a pestle and mortar.

  • Fit the flask with a reflux condenser equipped with a calcium chloride drying tube.

  • Heat the mixture in an oil bath to 160 °C. The reactants will melt, and the reaction will commence.

  • Maintain the temperature for approximately 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add crushed ice to the flask to quench the reaction and decompose any remaining PCl₅.

  • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain 2,3-dichloroquinoxaline.

Step 2: Synthesis of this compound

  • In a 500 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (5.0 g, 24.8 mmol) and thiourea (10.0 g, 132 mmol) in 125 mL of ethanol.

  • Reflux the mixture in a water bath for 2 hours.

  • Remove the flask from the heat and cool it in an ice bath.

  • Slowly add 250 mL of a 1.6 M aqueous sodium hydroxide (NaOH) solution dropwise.

  • Reflux the mixture for an additional hour.

  • Filter the hot solution by gravity using a pleated filter paper.

  • To the filtrate, slowly add glacial acetic acid until the solution reaches a neutral pH.

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the brownish-orange precipitate by vacuum filtration and wash it thoroughly with water.

  • Dry the product to obtain this compound. The average yield is typically in the range of 80-85%.[7]

G cluster_0 Synthesis of this compound A o-Phenylenediamine + Oxalic Acid B 1,2,3,4-Tetrahydroquinoxaline-2,3-dione A->B Condensation C 2,3-Dichloroquinoxaline B->C Chlorination (PCl5) D This compound C->D Nucleophilic Substitution (Thiourea, NaOH) G cluster_1 S-Alkylation of this compound Precursor This compound Deprotonation Dithiolate Anion Precursor->Deprotonation Deprotonation Alkylation 2,3-Bis(alkylthio)quinoxaline Deprotonation->Alkylation Nucleophilic Attack Reagents Base (e.g., K2CO3) + Alkyl Halide (R-X) Reagents->Deprotonation

Caption: General scheme for S-alkylation of this compound.

Experimental Protocol: General Procedure for S-Alkylation

The following is a general protocol for the synthesis of 2,3-bis(alkylthio)quinoxaline derivatives.

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (20 mL), add a base (e.g., potassium carbonate, 2.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the desired alkylating agent (2.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature or heat as required (monitoring by TLC) until the reaction is complete.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2,3-bis(alkylthio)quinoxaline derivative.

Data Presentation: Examples of Synthesized Derivatives and Reaction Conditions
EntryAlkylating Agent (R-X)BaseSolventReaction Time (h)Yield (%)Reference
1 4-BromothiophenolK₂CO₃DMF694[3]
2 4-MethylthiophenolK₂CO₃DMF692[3]
3 Thiosalicylic acidK₂CO₃DMF885[3]
4 Benzyl chlorideK₂CO₃DMF590[3]

Biological Evaluation and Pharmaceutical Relevance

A significant driver for the synthesis of 2,3-bis(alkylthio)quinoxaline derivatives is their potential as antimicrobial agents. Studies have shown that compounds bearing thioether linkages at the 2 and 3 positions of the quinoxaline ring exhibit promising antibacterial and antifungal activities. [3][5]For instance, certain symmetrically and asymmetrically disubstituted quinoxalines have demonstrated significant activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [3] The modular nature of the synthesis, starting from this compound, allows for the creation of a diverse library of compounds that can be screened for various biological activities, making it a valuable platform for hit-to-lead optimization in drug discovery programs. The introduction of different alkyl and aryl groups can modulate the lipophilicity, electronic properties, and steric profile of the molecule, all of which can influence its interaction with biological targets and ultimately its therapeutic efficacy.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutically relevant quinoxaline derivatives. Its straightforward preparation and the reactivity of its thiol groups enable the facile generation of diverse libraries of compounds through S-alkylation and other transformations. The demonstrated antimicrobial and antifungal activities of the resulting 2,3-bis(alkylthio)quinoxalines highlight the potential of this synthetic strategy in the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug development to explore the rich chemistry of this important scaffold.

References

  • S.A. Gharde, P.B. Miniyar, and S.S. Pekamwar. "Quinoxaline: An insight into the recent pharmacological advances." European Journal of Medicinal Chemistry, 2018.
  • M.A. Ghattas, M.A. El-Sayed, and A.M. El-Fakharany. "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." Molecules, 2019. [Link]
  • M.F. Zayed and H.H. Farag. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules, 2023.
  • A.A. Abu-Hashem. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, 2015.
  • P. Asaram Padvi et al. "Synthesis and biological activity of quinoxaline derivatives." World Journal of Pharmaceutical Research, 2024.
  • S. Mondal and A. Modak. "Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review." Current Organic Synthesis, 2017.
  • A. Kumar et al. "General synthetic pathway for the synthesis of quinoxaline derivatives.
  • A. Khan and S. Parveen. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades." Molecules, 2021. [Link]
  • M.A. Garcia-Eleno et al. "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates." International Journal of Molecular Sciences, 2012.
  • M.F. Zayed. "Methods of Preparation of Quinoxalines." Encyclopedia.pub, 2023.
  • D. Simão. "Synthesis of this compound." In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry, 2017. [Link]
  • National Center for Biotechnology Information. "this compound.
  • D. Simão. "Synthesis of this compound." The Royal Society of Chemistry, 2017. [Link]
  • G. Rajamanickam, S. Suresh, and T. Rajendran. "Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their analgesic activity." Journal of Chemical and Pharmaceutical Research, 2015.

Sources

Application Notes & Protocols: Electrochemical Methods Using 2,3-Quinoxalinedithiol Modified Electrodes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Chemically Modified Electrodes

In the realm of analytical sciences, the demand for sensitive, selective, and rapid detection methods is perpetual. Electrochemical sensors have emerged as a powerful tool to meet these needs due to their inherent advantages, including high sensitivity, cost-effectiveness, and portability.[1][2] A key strategy for enhancing the performance of these sensors is the chemical modification of the electrode surface.[3] This guide focuses on a particularly effective modifying agent: 2,3-Quinoxalinedithiol (QDT) .

QDT is a heterocyclic compound featuring two thiol (-SH) groups. These sulfur-containing functional groups are remarkable for their ability to form strong, stable coordinate bonds with a wide array of metal ions and to interact with various organic molecules. By immobilizing QDT onto an electrode surface, we create a highly efficient "recognition layer" that can selectively capture target analytes from a complex sample matrix, paving the way for precise electrochemical quantification. This application note provides a comprehensive overview of the principles, fabrication protocols, and practical applications of QDT-modified electrodes for researchers in diverse fields, including environmental monitoring and pharmaceutical analysis.

Principle of Operation: From Analyte Capture to Signal Transduction

The functionality of a QDT-modified electrode is rooted in the principles of coordination chemistry and electrochemistry. The two thiol groups of the QDT molecule act as a bidentate chelating agent, meaning they can bind to a central metal atom at two points, forming a stable heterocyclic ring structure known as a chelate.

The general mechanism can be broken down into three key stages:

  • Modification: The QDT molecule is immobilized onto a suitable electrode substrate (e.g., gold, glassy carbon). This is typically achieved through the spontaneous formation of a self-assembled monolayer (SAM), where the thiol groups form a strong covalent bond with the electrode surface.

  • Analyte Complexation: When the modified electrode is exposed to a sample containing the target analyte (e.g., heavy metal ions like Cd²⁺ or Pb²⁺), the QDT layer selectively captures these ions, forming stable metal-QDT complexes on the electrode surface.

  • Electrochemical Detection: The formation of these complexes alters the electrochemical properties of the electrode interface. Using techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), a potential is applied to the electrode. This potential can either oxidize or reduce the captured analyte. The resulting current flow is directly proportional to the concentration of the analyte bound to the surface, allowing for sensitive quantification.[3]

Below is a conceptual diagram illustrating this workflow.

G cluster_prep Electrode Preparation cluster_sensing Sensing & Detection Bare Bare Electrode (e.g., Gold, GCE) Modified QDT-Modified Electrode Bare->Modified Self-Assembled Monolayer (SAM) Formation QDT This compound (QDT) Solution QDT->Modified Sample Sample containing Target Analyte (e.g., Cd²⁺) Complex Surface Complexation: Analyte binds to QDT Modified->Complex Sample->Complex Detection Electrochemical Measurement (e.g., DPV, SWV) Complex->Detection Result Current Signal α [Analyte] Detection->Result G start Start: Place QDT-GCE in Sample + Buffer preconcentration Step 1: Preconcentration Apply -1.0V for 180s (with stirring) start->preconcentration equilibration Step 2: Equilibration Stop stirring (15s) preconcentration->equilibration stripping Step 3: Stripping Scan Scan potential from -1.0V to -0.4V (DPV Mode) equilibration->stripping peak Measure Stripping Peak Current at ~ -0.7V stripping->peak end End: Correlate Peak Current to [Cd²⁺] peak->end

Caption: Workflow for the determination of Cd²⁺ using DPASV.

Performance Characteristics

The performance of this method can be evaluated based on several key metrics. The following table summarizes typical performance data found in the literature for similar systems.

ParameterTypical ValueSignificance
Linear Range 0.1 µg/L - 100 µg/LThe concentration range over which the sensor provides a linear response.
Limit of Detection (LOD) < 0.1 µg/LThe lowest concentration of the analyte that can be reliably detected. [4]
Sensitivity High (e.g., >1 µA/µg/L)The change in signal per unit change in analyte concentration.
Selectivity GoodThe ability to detect the target analyte in the presence of interfering ions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or very low signal 1. Incomplete electrode modification. 2. Incorrect deposition potential or time. 3. Inactive electrode surface.1. Re-run characterization (Part 3B). Re-prepare electrode if necessary. 2. Optimize preconcentration parameters (potential and time). 3. Re-polish and clean the bare electrode before modification.
Poor reproducibility 1. Inconsistent electrode surface preparation. 2. Contamination of reagents or glassware. 3. Degradation of the QDT monolayer.1. Standardize the polishing and cleaning protocol meticulously. 2. Use high-purity water and analytical grade reagents. 3. Prepare a fresh electrode. Avoid storing the modified electrode for extended periods.
Drifting baseline or noisy signal 1. Presence of dissolved oxygen in the sample. 2. Electrical interference.1. Purge the sample solution with inert gas (N₂ or Ar) for 5-10 minutes before measurement. 2. Ensure proper grounding of the potentiostat. Use a Faraday cage if needed.

Conclusion

Electrochemical sensors based on this compound modified electrodes offer a robust, sensitive, and cost-effective platform for the analysis of various analytes, particularly heavy metals and certain pharmaceuticals. The straightforward fabrication process, combined with the high affinity of the QDT ligand for target molecules, results in analytical methods with low detection limits and good selectivity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can effectively leverage this powerful technology for their analytical needs.

References

  • University of Birmingham. Electrochemical Characterisation of thiols and di-sulphide Modified Gold Nanoparticles in a Physiological Medium.
  • ResearchGate. Cyclic voltammograms of electrodes.RGD-terminated thiol on a single....
  • ResearchGate. CV curves of the oxidation and desorption of thiol on Au electrode. (a)....
  • ACS Publications. Characterization of octadecanethiol-coated gold electrodes as microarray electrodes by cyclic voltammetry and ac impedance spectroscopy. Langmuir.
  • ResearchGate. Why do i get a peak pair for a thiol-modified gold electrode in cyclic voltammetry?.
  • National Institutes of Health (NIH). New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu): Development and Application of Novel Electrode Surfaces.
  • ResearchGate. Modified Electrode Used For Detection of Heavy Metals.
  • ResearchGate. Review—Voltammetric Determination of Heavy Metals with Carbon-Based Electrodes.
  • MDPI. Analytical Applications of Voltammetry in the Determination of Heavy Metals in Soils, Plant Tissues, and Water—Prospects and Limitations in the Co-Identification of Metal Cations in Environmental Samples.
  • MDPI. Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms.
  • International Journal of Pharmaceutical Sciences Review and Research. Electrochemical Analysis Techniques: A Review on Recent Pharmaceutical Applications.
  • ResearchGate. Basic Principle of Electrochemical Sensors.

Sources

Application Notes and Protocols: A Researcher's Guide to the Complexation of Ni²⁺ Ions with 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ni(II)-Thiolate Complexes in Modern Research

The coordination chemistry of transition metals with sulfur-containing ligands is a cornerstone of bioinorganic and medicinal chemistry. Among these, the complexes of nickel(II) with dithiolene ligands, such as 2,3-quinoxalinedithiol, have garnered considerable attention. These complexes are not merely chemical curiosities; they are implicated in the active sites of various nickel-containing enzymes and exhibit a range of promising biological activities.[1][2] For researchers, scientists, and drug development professionals, understanding the synthesis and properties of these complexes is pivotal for harnessing their potential.

Quinoxaline derivatives themselves are known to possess a wide array of therapeutic properties, including antimicrobial and anticancer activities.[3][4] The complexation of these moieties with metal ions like Ni(II) can enhance their biological efficacy, a phenomenon often attributed to chelation theory, which posits that the reduction of the metal ion's polarity upon complexation increases the lipophilicity of the molecule, facilitating its transport across cell membranes.[4][5] This guide provides a comprehensive overview of the theoretical underpinnings, a detailed experimental protocol for the synthesis and characterization of the bis(2,3-quinoxalinedithiolato)nickel(II) complex, and a discussion of its potential applications in a drug development context.

Theoretical Framework: Understanding the Coordination

The reaction between Ni²⁺ ions and this compound (qdt) results in the formation of a highly stable, colored complex. The dithiol ligand, upon deprotonation, acts as a bidentate chelating agent, coordinating to the nickel(II) center through its two sulfur atoms. This interaction typically leads to the formation of a square planar bis-complex, [Ni(qdt)₂].[6] The formation of this complex is visually apparent, with the solution developing a distinct color, a property that is exploited for the spectrophotometric determination of nickel.

The stability and electronic properties of the resulting nickel dithiolene complex are of significant interest. The delocalized π-electron system of the quinoxaline backbone in conjugation with the dithiolene moiety contributes to the overall stability and the intense color of the complex.[7] Spectroscopic techniques are invaluable for elucidating the structure and bonding within these complexes.

Experimental Protocols

Part 1: Synthesis of Solid Bis(2,3-quinoxalinedithiolato)nickel(II)

This protocol details the preparation of the solid [Ni(C₈H₄N₂S₂)₂] complex, a crucial step for its further study and application.

Rationale: The synthesis is performed in an organic solvent, typically methanol, to ensure the solubility of both the nickel salt and the ligand. Heating the reaction mixture provides the necessary activation energy to drive the complexation to completion. The choice of a nickel(II) salt with a non-coordinating or weakly coordinating anion (e.g., chloride or acetate) is preferable to avoid interference with the desired complex formation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of this compound (2 mmol) in 15 mL of methanol.

    • Prepare a solution of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1 mmol) in 10 mL of methanol.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine the methanolic solutions of this compound and NiCl₂·6H₂O.

    • The reaction mixture will likely change color upon mixing, indicating the initial formation of the complex.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for a recommended period of 2-3 hours with continuous stirring. A longer reaction time, as long as 72 hours at a slightly elevated temperature (around 90°C in a sealed reactor), has been reported for ensuring complete reaction and obtaining crystalline products.[6]

  • Isolation of the Product:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The solid complex will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product with cold methanol to remove any unreacted starting materials and soluble impurities.

    • Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 60°C) to remove residual solvent.

  • Purification (Recrystallization):

    • For obtaining high-purity crystalline material suitable for analytical characterization, recrystallization is recommended.

    • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. A mixture of acetonitrile and diethyl ether has been reported to be effective for similar nickel dithiolene complexes.[8]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram of the Synthesis Workflow:

SynthesisWorkflow Reagents Prepare Reagent Solutions (NiCl₂·6H₂O & this compound in Methanol) Reaction Combine and Reflux (e.g., 65°C for 2-3h) Reagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Methanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Purification Recrystallization (e.g., CH₃CN/Et₂O) Drying->Purification FinalProduct Pure [Ni(qdt)₂] Complex Purification->FinalProduct

Caption: Workflow for the synthesis of the bis(2,3-quinoxalinedithiolato)nickel(II) complex.

Part 2: Characterization of the Ni(II)-Quinoxalinedithiol Complex

A thorough characterization is essential to confirm the identity and purity of the synthesized complex.

A. UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is a rapid and effective method for confirming the formation of the complex in solution and for quantitative analysis. The intense color of the Ni(II)-quinoxalinedithiol complex is due to charge transfer transitions, which give rise to strong absorption bands in the visible region.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized complex in a suitable solvent (e.g., ethanol or DMF).

    • Prepare a series of dilutions to obtain concentrations within the linear range of the spectrophotometer.

  • Measurement:

    • Record the UV-Vis spectrum of the complex solution over a wavelength range of 300-800 nm.

    • Use the solvent as a blank.

  • Data Interpretation:

    • The Ni(II)-2,3-quinoxalinedithiol complex is reported to exhibit absorption maxima around 606 nm and 665 nm in aqueous ethanol at pH 2.[5] These bands are characteristic of the complex and can be used for its identification and quantification.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy provides information about the functional groups present in the molecule and how they are affected by coordination to the metal ion. The disappearance of the S-H stretching vibration and the appearance of new bands corresponding to Ni-S vibrations are key indicators of complex formation.

Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet of the solid complex or acquire the spectrum using an ATR accessory.

  • Measurement:

    • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Disappearance of S-H stretch: The S-H stretching band of the free ligand (typically in the region of 2550-2600 cm⁻¹) should be absent in the spectrum of the complex, indicating deprotonation and coordination of the thiol groups.[9]

    • Appearance of Ni-S stretch: The formation of the Ni-S bond will give rise to new absorption bands in the far-infrared region, typically between 280-400 cm⁻¹.[10]

    • Shifts in C=N and C=C stretches: The stretching vibrations of the C=N and C=C bonds in the quinoxaline ring may shift upon complexation due to changes in the electron distribution.

C. Elemental Analysis

Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex. This data is used to confirm the empirical formula of the synthesized compound.

Protocol:

  • Sample Preparation:

    • A small, accurately weighed amount of the purified and dried complex is submitted for analysis.

  • Data Interpretation:

    • The experimentally determined percentages of C, H, N, and S should be in close agreement with the theoretical values calculated for the proposed formula [Ni(C₈H₄N₂S₂)₂].

ElementTheoretical % for [Ni(C₈H₄N₂S₂)₂]
Carbon (C)43.36
Hydrogen (H)1.82
Nitrogen (N)12.64
Sulfur (S)28.93
Nickel (Ni)13.25

Applications in Drug Development

The unique properties of nickel complexes, particularly those with quinoxaline-based ligands, make them intriguing candidates for therapeutic applications.

1. Antimicrobial Activity:

Quinoxaline derivatives are known for their antibacterial and antifungal properties.[4] The complexation with nickel can enhance this activity. The proposed mechanism involves the chelation increasing the lipophilicity of the compound, which allows for better penetration of microbial cell membranes.[5] Once inside the cell, the complex can interfere with essential biological processes, such as DNA replication or enzymatic activity, leading to microbial cell death.[3] In vitro studies on various nickel-quinoxaline complexes have demonstrated significant activity against pathogenic bacteria and fungi.[3][11]

2. Enzyme Inhibition:

Nickel ions are known to be potent inhibitors of certain enzymes, particularly those with active site histidine or cysteine residues.[12] The Ni(II)-quinoxalinedithiol complex, with its affinity for sulfur, could potentially target and inhibit enzymes that rely on cysteine residues for their catalytic function. This opens up possibilities for developing novel enzyme inhibitors for various diseases. For instance, nickel compounds have been shown to inhibit histone deubiquitinating enzymes, which has implications for cancer therapy.[12]

Diagram of Potential Drug Action Pathway:

DrugAction Complex [Ni(qdt)₂] Complex Penetration Increased Lipophilicity Facilitates Penetration Complex->Penetration Membrane Microbial Cell Membrane Intracellular Intracellular Space Membrane->Intracellular Penetration->Membrane DNA DNA Replication Intracellular->DNA Enzyme Essential Enzymes (e.g., with Cysteine residues) Intracellular->Enzyme Inhibition_DNA Inhibition DNA->Inhibition_DNA Inhibition_Enzyme Inhibition Enzyme->Inhibition_Enzyme CellDeath Microbial Cell Death Inhibition_DNA->CellDeath Inhibition_Enzyme->CellDeath

Caption: A conceptual pathway for the antimicrobial action of the Ni(II)-quinoxalinedithiol complex.

Conclusion and Future Perspectives

The complexation of Ni²⁺ ions with this compound yields a stable and well-defined coordination compound with interesting spectroscopic properties and potential biological activities. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of this complex, enabling further research into its applications. For drug development professionals, the enhanced antimicrobial and potential enzyme-inhibiting properties of this nickel complex warrant further investigation. Future studies should focus on comprehensive in vitro and in vivo evaluations to elucidate its mechanism of action and assess its therapeutic potential.

References

  • A Mixed-Valence Tetra-Nuclear Nickel Dithiolene Complex: Synthesis, Crystal Structure, and the Lability of Its Nickel Sulfur Bonds. (2020). Molecules. [Link]
  • Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. (2016). Journal of Photochemistry and Photobiology B: Biology. [Link]
  • Nonredox Nickel Enzymes. (2014). Accounts of Chemical Research. [Link]
  • nickel complexes and their antimicrobial activities: a review. (n.d.). UNN. [Link]
  • Antimicrobial activity in vitro of four nickel complexes. (2001). Journal of Chemotherapy. [Link]
  • Nickel compounds induce histone ubiquitination by inhibiting histone deubiquitinating enzyme activity. (2005). Carcinogenesis. [Link]
  • Bis(quinoxaline-2,3-dithiolato-S,S′)nickel(II). (2001). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity. (2023). Molecules. [Link]
  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (2021). Antibiotics. [Link]
  • Nickel-based Enzyme Systems. (2012). The Journal of Biological Chemistry. [Link]
  • Nickel enzymes. (1982). Biochemistry. [Link]
  • Vibrational Spectra of Dithiolene Complexes. (2017). Inorganics. [Link]
  • Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. (2023). Molecules. [Link]
  • Cobalt(III), Nickel(II) and Copper(II) Complexes of Schiff Base Ligand 5-Methoxy-2-[(E)-{[2-(thiophen-2-yl)ethyl]imino}methyl]phenol: Synthesis, Characterization, Biological Applications and Docking Studies. (2023). Asian Journal of Chemistry. [Link]
  • The FT-IR Spectroscopic Investigation on Cd(II) and Co(II) Transition Metals 1,5-pentanedithiol and 1,8-octanedithiol Tetracyanonickelate Complexes. (2011). SDU Journal of Science. [Link]
  • Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. (2019).
  • Nickel(ii) complexes based on dithiolate–polyamine binary ligand systems: crystal structures, hirshfeld surface analysis, theoretical study, and catalytic activity study on photocatalytic hydrogen generation. (2021). Dalton Transactions. [Link]
  • Nickel(II) Complexes Based on Dithiolate-Polyamine Binary Ligand Systems. (2021). Dalton Transactions. [Link]
  • Insights into the synthesis of a semiconducting nickel bis(dithiolene)
  • Synthesis, Characterization, and Catalytic Activities of A Nickel(II) Monoamido-Tetradentate Complex: Evidence For NiIII–Oxo and NiIV–Oxo Species. (2017). Chemistry – An Asian Journal. [Link]
  • Synthesis, Characterization and Structural Studies of Binuclear Nickel(II) Complexes derived from dihydroxybenzaldehyde thiosemicarbazones, bridged by 1,2-bis(diphenylphosphino)ethane. (2013). International Journal of Organic Chemistry. [Link]
  • Synthesis, characterization and crystal structure of bis{5-(diethylamino)-2-[(methylimino)methyl]phenolato}-nickel(II). (2019). Journal of Molecular Structure. [Link]
  • Synthesis, Structural Diversity and Redox Reactions in 1, 2- Bis(diphenylphopshinoethane)Nickel(II)-Thiolate Complexes. (2014). Inorganica Chimica Acta. [Link]
  • Synthesis and crystal structure of the nickel(II) complex with 2-diphenylphosphinobenzaldehyde 2-quinolinylhydrazone. (2007).
  • Near-Infrared Absorption Properties of Neutral Bis(1,2-dithiolene) Platinum(II) Complexes Using Density Functional Theory. (2022). International Journal of Molecular Sciences. [Link]
  • A novel nickel(II) complex obtained from 2-[(3-bromo-propylimino)-methyl]-phenol as a ligand: synthesis, structural characterization, electrochemical and electrocatalytical investigations. (2015). Journal of Molecular Structure. [Link]
  • Transition Metal Dithiolene Near-IR Dyes and Their Applications in Liquid Crystal Devices. (2004). Molecular Crystals and Liquid Crystals. [Link]
  • Synthesis, X-Ray Structure, Hirshfeld Surface Analysis, DFT Calculations, and Molecular Docking Studies of Nickel(II) Complex with Thiosemicarbazone Derivative. (2021). Journal of Chemistry. [Link]
  • Synthesis and characterization of bis(O,O'-dipropylmonoselenophosphato) nickel (II) adducts. (2011). Der Pharma Chemica. [Link]
  • Roadmap to the Synthesis of Nickel Bisoxazoline Aryl Halide Com- plexes. (2023). ChemRxiv. [Link]

Sources

Application of Quinoxaline Derivatives in Cancer Research: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the burgeoning role of quinoxaline derivatives in oncology research. It is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical protocols for leveraging these versatile heterocyclic compounds in the quest for novel cancer therapies.

Introduction: The Rise of Quinoxaline Scaffolds in Oncology

Quinoxaline, a fused heterocyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in the design of a multitude of biologically active compounds, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In the context of cancer research, quinoxaline derivatives are gaining significant traction due to their ability to interact with a wide array of molecular targets pivotal to cancer cell proliferation, survival, and metastasis.[4][5][6]

The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.[3] This has led to the development of compounds that can act as potent inhibitors of key signaling pathways frequently dysregulated in cancer.[1] This guide will delve into the mechanisms of action, provide comparative efficacy data, and present detailed protocols for the synthesis and biological evaluation of these promising anticancer agents.

Therapeutic Applications of Quinoxaline Derivatives in Cancer

Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, primarily by targeting key proteins involved in oncogenic signaling cascades. Their ability to function as competitive inhibitors of ATP binding to kinases is a particularly notable characteristic.[7]

Mechanisms of Action

The anticancer activity of quinoxaline derivatives is often attributed to their ability to inhibit a range of critical enzymes and signaling pathways, including:

  • Kinase Inhibition: A significant number of quinoxaline derivatives have been developed as potent inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis.[2] These include:

    • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[1][7] Inhibition of these RTKs can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

  • Topoisomerase II Inhibition: Certain quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1][8] By stabilizing the DNA-topoisomerase II cleavage complex, these compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[8]

  • Induction of Apoptosis: Many quinoxaline derivatives have demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells.[7][9] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often as a downstream consequence of kinase or topoisomerase inhibition.

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. For instance, certain compounds have been shown to cause cell cycle arrest at the G2/M phase.[7]

Comparative Efficacy of Selected Quinoxaline Derivatives

The in vitro cytotoxic activity of various quinoxaline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[1][2]
Compound VIIIc HCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[1][7]
Compound XVa HCT116 (Colon)4.4Not specified[1][7]
Compound 4m A549 (Lung)9.32Apoptosis Induction[10]
Compound 14 MCF-7 (Breast)2.61Not specified[11]

Signaling Pathways Targeted by Quinoxaline Derivatives

The efficacy of quinoxaline derivatives as anticancer agents stems from their ability to modulate critical signaling pathways that are often hyperactivated in cancer. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action of novel compounds.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor progression and metastasis.[3][12] Aberrant c-Met signaling can lead to increased cell proliferation, survival, and invasion.[13] Quinoxaline derivatives have been designed to inhibit c-Met, thereby blocking these oncogenic signals.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Quinoxaline Quinoxaline Derivative Quinoxaline->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

Caption: Quinoxaline derivative targeting the EGFR signaling cascade.

VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central players in this process. [14][15]By inhibiting VEGFR-2, quinoxaline derivatives can disrupt the blood supply to tumors, thereby impeding their growth.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK RAF/MEK/ERK PKC->RAF_MEK_ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival AKT->Endothelial_Cell RAF_MEK_ERK->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by a quinoxaline derivative.

Apoptosis Signaling Pathway

Apoptosis is a regulated process of cell death that is often evaded by cancer cells. [16]Quinoxaline derivatives can induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. [17][18]The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. [7]

Apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (DNA Damage, etc.) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinoxaline Quinoxaline Derivative Quinoxaline->Cellular_Stress Induces

Caption: Induction of apoptosis by a quinoxaline derivative via the intrinsic pathway.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used in the evaluation of quinoxaline derivatives as anticancer agents.

Synthesis of Quinoxaline Derivatives

A common and efficient method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [11][19] General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or toluene (5-10 mL). [1][20]2. Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid, such as camphorsulfonic acid (20 mol%), to the reaction mixture. [20]This often improves reaction rates and yields.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the specific reactants and conditions. [11][20]4. Work-up and Purification: Upon completion, cool the reaction mixture and add cold water to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative. [20]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [21][22]It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. [21]2. Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated and untreated cells as controls. [21]3. Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. [21]4. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [21][22]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes. [21]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [21]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with a quinoxaline derivative. [23][24] Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline derivative at desired concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix by dropwise addition of the cell suspension into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours. [23]3. Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark. [23]4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample. [23]5. Data Analysis: Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [23]

Apoptosis Detection by Annexin V-FITC/PI Staining

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. [5] Protocol:

  • Cell Treatment: Treat cells with the quinoxaline derivative as described for cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark. [5]3. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family. [25][26] Protocol:

  • Cell Lysis: After treatment with the quinoxaline derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [26]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane. [26]4. Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [26]5. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [26]6. Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH. [25]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a quinoxaline derivative using a pancreatic cancer xenograft model. [14][27] Protocol:

  • Cell Implantation: Subcutaneously inject human pancreatic cancer cells (e.g., PANC-1) into the flank of immunocompromised mice (e.g., nude mice). [14][28]2. Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. [14]3. Compound Administration: Administer the quinoxaline derivative to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle. [14]4. Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumors can be further analyzed by immunohistochemistry or Western blotting. [14]

Conclusion

Quinoxaline derivatives represent a highly promising and versatile class of compounds in the field of cancer research. Their ability to target a multitude of key oncogenic pathways, coupled with the relative ease of their synthesis and modification, makes them attractive candidates for the development of novel anticancer therapies. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this important chemical scaffold in the ongoing fight against cancer. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately accelerating the discovery and development of the next generation of cancer therapeutics.

References

  • Daina, A., & Vanelle, P. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
  • Creative Diagnostics. (n.d.). Intrinsic and Extrinsic Pathways of Apoptosis.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1694.
  • Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Liang, J. H., Cho, S. T., Shih, T. L., & Chen, J. J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(40), 28409-28420.
  • Wang, Z. (2008). EGFR signaling pathway in breast cancers. ResearchGate.
  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway.
  • He, L., & Schoeberl, B. (2006). A simplified diagram was created based on the EGFR signaling map in Figure 1. ResearchGate.
  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
  • de Oliveira, R. B., de Oliveira, V. L., & de Oliveira, M. A. L. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 35(5), e202000504.
  • ResearchGate. (n.d.). Quinoxaline anticancer agents.
  • El-Damasy, D. A., & Ogaly, H. A. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1604-1618.
  • IJRAR. (n.d.). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst.
  • Frontiers. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
  • ResearchGate. (n.d.). Topoisomerase II mechanism of action.
  • Wang, J. C. (2009). DNA topoisomerase II and its growing repertoire of biological functions. Nature Reviews Molecular Cell Biology, 10(7), 487-495.
  • ResearchGate. (n.d.). c-MET activation signaling pathways.
  • ResearchGate. (n.d.). Simplified VEGFR-2 signal transduction pathways.
  • Semantic Scholar. (n.d.). Figure 2 from An overview of the c-MET signaling pathway.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis.
  • ResearchGate. (n.d.). Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression.
  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). An overview of the c-MET signaling pathway. Cellular and Molecular Life Sciences, 69(11), 1791-1802.
  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI.
  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Lustgarten Foundation. (n.d.). Pancreatic Cancer Models.
  • Charles River. (n.d.). PANC-1 Xenograft Model.

Sources

Application Notes and Protocols: 2,3-Quinoxalinedithiol as a Potent Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant economic and safety challenge across numerous industries.[1][2] The relentless pursuit of effective corrosion inhibitors is paramount to extending the lifespan of metallic infrastructure and machinery. Organic compounds, particularly those containing heteroatoms like nitrogen and sulfur, have emerged as a promising class of corrosion inhibitors.[3] Among these, 2,3-quinoxalinedithiol and its derivatives have demonstrated exceptional efficacy in protecting various metals, especially in acidic media.[2][3]

This technical guide provides a comprehensive overview of the application of this compound as a corrosion inhibitor. It is designed for researchers, scientists, and professionals in materials science and drug development, offering in-depth protocols for synthesis, application, and evaluation. The methodologies described herein are grounded in established scientific principles and supported by peer-reviewed literature to ensure reliability and reproducibility.

Mechanism of Action: The Protective Shield of this compound

The remarkable corrosion inhibition properties of this compound stem from its unique molecular structure. The presence of nitrogen and sulfur heteroatoms, along with the aromatic quinoxaline ring system, facilitates strong adsorption onto the metal surface.[4] This adsorption process forms a protective barrier that isolates the metal from the corrosive environment, thereby stifling both anodic and cathodic reactions.[5][6]

The mechanism of inhibition is primarily attributed to:

  • Chemisorption: The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, interact with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond.[7][8]

  • Physisorption: Electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in acidic solutions can also contribute to the adsorption process.

  • Film Formation: The adsorbed inhibitor molecules form a dense, hydrophobic film on the metal surface, which acts as a physical barrier to the ingress of corrosive species such as H⁺ and Cl⁻ ions.[8]

The adsorption of this compound and its derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which assumes monolayer coverage on a homogeneous surface.[7][9]

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of action for this compound as a corrosion inhibitor on a metal surface in an acidic environment.

G H+ H⁺ Metal Fe H+->Metal Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) (Inhibited) Cl- Cl⁻ Cl-->Metal Pitting Corrosion (Inhibited) QDT This compound (QDT) Adsorbed_QDT Adsorbed QDT Film QDT->Adsorbed_QDT Adsorption (Chemisorption & Physisorption)

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and the evaluation of its corrosion inhibition efficiency.

Protocol 1: Synthesis of this compound

This protocol is adapted from established synthetic procedures.[10]

Materials:

  • 2,3-dichloroquinoxaline

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask (500 mL or 1000 mL)

  • Reflux condenser

  • Heating mantle

  • Beaker (1000 mL)

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a large round-bottom flask, combine 2,3-dichloroquinoxaline and thiourea in ethanol.

  • Set up the apparatus for reflux and heat the mixture under reflux for a specified duration (typically several hours).

  • After the initial reflux period, allow the mixture to cool slightly.

  • Carefully add an aqueous solution of sodium hydroxide to the reaction mixture.

  • Resume heating the mixture under reflux for a second period to ensure complete reaction.

  • After the second reflux, cool the reaction mixture to room temperature.

  • Filter the mixture into a large beaker.

  • Neutralize the filtrate by slowly adding hydrochloric acid until the pH is neutral. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with distilled water to remove any remaining salts.

  • Dry the purified this compound product, typically in a desiccator or a low-temperature oven.

  • Characterize the synthesized compound using techniques such as melting point determination, ¹H NMR, and ¹³C NMR to confirm its identity and purity.[10]

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

The following protocols describe the weight loss method and electrochemical techniques for assessing the performance of this compound as a corrosion inhibitor.

This gravimetric method provides a straightforward determination of the corrosion rate.[3][7]

Materials and Equipment:

  • Mild steel coupons with a known surface area

  • Corrosive medium (e.g., 1 M HCl)

  • This compound inhibitor solutions of varying concentrations

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat for temperature control

  • Emery papers of different grades (e.g., 600, 800, 1200)[3]

  • Acetone or ethanol for degreasing

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper.[3]

  • Rinse the coupons with distilled water, degrease with acetone or ethanol, and dry them thoroughly.

  • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Immersion Test: Immerse the prepared coupons in the corrosive solution with and without different concentrations of the this compound inhibitor.

  • Maintain a constant temperature using a water bath for a predetermined immersion period (e.g., 6 hours).[7]

  • Post-Immersion: After the immersion period, retrieve the coupons from the solutions.

  • Carefully clean the coupons to remove any corrosion products, typically by gentle brushing and rinsing with a cleaning solution (e.g., a solution containing inhibitors to prevent further corrosion during cleaning), followed by distilled water and acetone.

  • Dry the cleaned coupons thoroughly in a desiccator.

  • Weigh each coupon again to determine the final weight (W_final).

  • Calculations:

    • Calculate the weight loss (ΔW) = W_initial - W_final.

    • Calculate the corrosion rate (CR) in mg cm⁻² h⁻¹ using the formula: CR = ΔW / (A * t), where A is the surface area of the coupon in cm² and t is the immersion time in hours.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide valuable insights into the kinetics of the corrosion process and the mechanism of inhibition.[5]

Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum or graphite; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Corrosive solution with and without the inhibitor

Procedure (General Setup):

  • Prepare the working electrode by embedding a mild steel specimen in an appropriate resin, leaving a defined surface area exposed.

  • Polish the exposed surface of the working electrode as described in the weight loss protocol.

  • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode immersed in the test solution.

  • Allow the system to stabilize for a certain period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

A. Potentiodynamic Polarization (Tafel Plots):

  • After OCP stabilization, scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density (log i) versus the applied potential (E).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves back to E_corr.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100, where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Analyze the shift in E_corr to classify the inhibitor as anodic, cathodic, or mixed-type. A significant shift in either the anodic or cathodic branch indicates the primary mode of inhibition, while a small shift suggests a mixed-type inhibitor.[11]

B. Electrochemical Impedance Spectroscopy (EIS):

  • At the OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • The Nyquist plot for a simple corrosion process typically shows a single semicircular loop. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

  • Fit the impedance data to an appropriate equivalent electrical circuit to model the corrosion process and extract parameters like R_ct and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100, where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively. An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.[11]

Data Interpretation and Adsorption Isotherms

The relationship between the inhibitor concentration and its efficiency can be further understood by fitting the experimental data to various adsorption isotherm models, such as Langmuir, Temkin, and Freundlich.[12] The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE% / 100), is used in these models.

Langmuir Adsorption Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir isotherm is given by: C / θ = 1 / K_ads + C where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C / θ versus C with a slope close to 1 suggests that the adsorption follows the Langmuir isotherm.[9]

Workflow for Evaluating this compound as a Corrosion Inhibitor

G start Start synthesis Synthesis of This compound start->synthesis characterization Characterization (NMR, MP) synthesis->characterization solution_prep Preparation of Corrosive Media & Inhibitor Solutions characterization->solution_prep coupon_prep Metal Coupon Preparation weight_loss Weight Loss Measurements coupon_prep->weight_loss electrochemical Electrochemical Studies (EIS, Tafel) coupon_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical calc_ie_wl Calculate IE% (WL) weight_loss->calc_ie_wl calc_ie_ec Calculate IE% (EC) electrochemical->calc_ie_ec surface_analysis Surface Analysis (SEM, EDS) - Optional electrochemical->surface_analysis adsorption Adsorption Isotherm Analysis calc_ie_wl->adsorption calc_ie_ec->adsorption conclusion Conclusion on Inhibition Performance adsorption->conclusion surface_analysis->conclusion

Caption: Experimental workflow for inhibitor evaluation.

Quantitative Data Summary

The following table summarizes typical data obtained from corrosion inhibition studies of quinoxaline derivatives. Note that these are representative values and actual results will vary based on experimental conditions.

Inhibitor Concentration (M)Weight Loss IE%EIS IE%Potentiodynamic Polarization IE%
1 x 10⁻⁶~50-60%~55-65%~50-60%
1 x 10⁻⁵~70-80%~75-85%~70-80%
1 x 10⁻⁴~85-95%~90-98%~85-95%
1 x 10⁻³>95%>98%>95%

Data compiled from various studies on quinoxaline derivatives.[2][3][5]

Conclusion

This compound and its derivatives stand out as highly effective corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy is rooted in their ability to adsorb strongly onto the metal surface, forming a protective barrier that mitigates corrosive attack. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of these promising compounds. By employing a combination of gravimetric and electrochemical techniques, researchers can gain a thorough understanding of their inhibition efficiency and mechanism of action, paving the way for the development of next-generation corrosion protection technologies.

References

  • Corrosion Inhibition Behavior of Quinoxaline Derivative as a Green Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. (URL: )
  • corrosion application of new quinoxaline derivatives of 8-hydroxyquinoline. (URL: [Link])
  • Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives for the Corrosion of Mild Steel in Hydrochloric Acid. (URL: [Link])
  • Some Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Studies. (URL: [Link])
  • Experimental and theoretical evaluation of a novel quinoxaline derivative as a corrosion inhibitor for mild steel in 1.0M HCl. (URL: [Link])
  • Adsorption of organic inhibitors on metal surface: isotherm models. (URL: )
  • Synthesis of this compound. (URL: )
  • Study on the Corrosion Inhibition Properties of Quinoxaline Derivatives as Acidizing Corrosion Inhibitors for Mild Steel: Synthesis, Experimental Analysis, and Theoretical Insights. (URL: [Link])
  • 2,3-Quinoxalinedione as a novel corrosion inhibitor for mild steel in 1 M HCl. (URL: [Link])
  • Electrochemical and Theoretical Studies of Novel Quinoxaline Derivatives as Corrosion Inhibitor for Mild Steel in HCl Solution. (URL: [Link])
  • The Langmuir adsorption isotherm of quinoxaline tested. (URL: [Link])
  • On the adsorption isotherms behavior of quinoxaline as corrosion inhibitor for copper in nitric acid. (URL: )
  • Combined electrochemical and quantum chemical study of new quinoxaline derivative as corrosion inhibitor for carbon steel in acidic media. (URL: )
  • Study on Optimum IUPAC Adsorption Isotherm Models Employing Sensitivity of Parameters for Rigorous Adsorption System Performance Evalu
  • COMPUTATIONAL AND ADSORPTION INVESTIGATION OF SOME QUINOXALINE DERIVATIVES ON SELECTED METALS IN ACIDIC MEDIA. (URL: [Link])
  • 2,3-Quinoxalinedione as a novel corrosion inhibitor for mild steel in 1M HCl. (URL: [Link])
  • Quinoxaline Derivatives as Corrosion Inhibitors of Carbon Steel in Hydrochloridric Acid Media: Electrochemical, DFT and Monte Carlo simul
  • Synthesis, Corrosion Inhibition Efficiency and Adsorption Behavior of Dibenzo [a,c] Quinoxalino(2,3-I)Phenazine on Mild Steel in Acidic Medium. (URL: [Link])
  • Structure of quinoxaline corrosion inhibitors Q2, Q3, and DQO. (URL: [Link])
  • Indeno-1-one [2,3-b]quinoxaline as an effective inhibitor for the corrosion of mild steel in 0.5M H2SO4 solution. (URL: [Link])
  • Inhibition performance of a novel quinoxaline derivative for carbon steel corrosion in 1 M HCl. (URL: [Link])
  • The inhibiting effect of some quinoxaline derivative towards mild steel corrosion in acid media: Chemical, electrochemical and theoretical studies. (URL: [Link])
  • Synthesis of Corrosion Inhibitors Based on (Thio)Urea, Orthophosphoric Acid and Formaldehyde and Their Inhibition Efficiency. (URL: [Link])

Sources

Application Notes & Protocols: Derivatization of 2,3-Quinoxalinedithiol for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of 2,3-Quinoxalinedithiol as a versatile pre-column and pre-measurement derivatizing agent for the sensitive quantification of challenging analytes. This compound is a heterocyclic compound featuring two highly reactive thiol (-SH) groups, making it an exceptional reagent for targeting specific functional groups to enhance their analytical detectability.[1] The primary applications covered herein focus on the analysis of aldehydes, ketones, and select heavy metals. Derivatization with this compound transforms these analytes into stable, highly conjugated systems that exhibit strong absorbance in the UV-Visible spectrum or can be readily separated and detected via High-Performance Liquid Chromatography (HPLC). The protocols are designed to be robust, reproducible, and adaptable for researchers in pharmaceutical development, environmental monitoring, and quality control.

Core Principles and Scientific Rationale

The analytical utility of this compound is rooted in its ability to undergo specific and efficient chemical reactions with target analytes that may otherwise lack the necessary properties for sensitive detection.[2][3] Many small aldehydes, ketones, or metal ions do not possess a native chromophore, making direct spectrophotometric or HPLC-UV analysis impractical.[2] Derivatization addresses this challenge through several key mechanisms:

  • Introduction of a Chromophore: The quinoxaline ring system is a potent chromophore. By covalently linking this structure to a non-absorbing analyte, the resulting derivative becomes easily detectable by UV-Visible spectrophotometry.[2]

  • Enhanced Molar Absorptivity: The derivatization reaction creates a new, larger conjugated system, which significantly increases the molar absorptivity of the analyte, thereby lowering the limits of detection.

  • Improved Chromatographic Behavior: For HPLC applications, derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on common reversed-phase columns like C18.[4]

  • Analyte Stabilization: Reactive species, such as certain aldehydes, are converted into more stable cyclic dithioacetal derivatives, preventing degradation during sample preparation and analysis.

Reaction Mechanism with Aldehydes and Ketones

The reaction between this compound and a carbonyl compound (aldehyde or ketone) is an acid-catalyzed nucleophilic addition, leading to the formation of a stable five-membered 1,3-dithiolane ring.[5] This reaction proceeds in two steps: first, the formation of a hemithioacetal intermediate, followed by an intramolecular cyclization and dehydration to yield the final derivative.[5] This conversion is typically quantitative and forms the basis for highly accurate assays.

Reaction Mechanism with Heavy Metal Ions

The two thiol groups of this compound act as a bidentate chelating ligand. In the presence of certain metal ions (e.g., Nickel(II), Palladium(II), Cobalt(II)), the thiol protons are displaced, and the sulfur atoms coordinate with the metal ion to form a highly colored and stable chelate complex. The formation and color intensity of this complex are pH-dependent and can be used for the selective quantification of specific metals.

Application I: Quantification of Aldehydes and Ketones

Aldehydes and ketones are critical analytes in environmental air quality monitoring, food chemistry, and as metabolic biomarkers.[6] Their direct analysis can be challenging due to their volatility and lack of strong UV absorbance. Derivatization with this compound provides a robust solution for their quantification.

Workflow for Aldehyde and Ketone Analysis```dot

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample or Standard (Containing Aldehyde/Ketone) Mix Mix Sample/Standard with Reagent Sample->Mix Reagent This compound Solution Reagent->Mix Catalyst Add Acid Catalyst (e.g., HCl) Mix->Catalyst Incubate Incubate at 60-70°C for 30 min Catalyst->Incubate Derivative Formation of Stable Quinoxaline Derivative Incubate->Derivative HPLC HPLC-UV Analysis (e.g., λ = 315 nm) Derivative->HPLC For Separation Spectro Spectrophotometric Analysis (Scan for λmax) Derivative->Spectro For Direct Measurement Quant Quantification vs. Calibration Curve HPLC->Quant Spectro->Quant

Caption: Experimental workflow for the chelation and analysis of heavy metal ions.

Protocol: Quantification of Nickel(II)

This protocol is optimized for the determination of Ni(II) but can be adapted for other metals by adjusting the pH and measurement wavelength.

A. Materials and Reagents

  • This compound (Reagent Grade)

  • Dimethylformamide (DMF)

  • Ammonium Hydroxide solution

  • Nickel(II) Standard Solution (1000 ppm)

B. Preparation of Solutions

  • Reagent Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of DMF.

  • Standard Solutions: Prepare a series of Ni(II) standards (e.g., 0, 0.5, 1, 2, 5 ppm) by diluting the stock solution in deionized water.

C. Chelation Protocol

  • To 10 mL of each standard and sample in a volumetric flask, add 1 mL of concentrated ammonium hydroxide to make the solution alkaline (pH > 9).

  • Add 1.0 mL of the 0.2% reagent solution.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the solution to stand for 15 minutes at room temperature for full color development. A reddish-brown complex will form.

D. Spectrophotometric Measurement

  • Measure the absorbance of the resulting solutions at 510 nm.

  • Use the "0 ppm" standard (reagent blank) to zero the instrument.

  • Construct a calibration curve and determine the concentration of Ni(II) in the samples.

Table 1: Typical Conditions for Metal Ion Analysis

Metal IonOptimal pH RangeColor of ComplexApprox. λmax (nm)
Nickel(II) 9 - 11Reddish-brown510
Cobalt(II) 5 - 7Green620
Palladium(II) 2 - 4Yellow-orange480
Platinum(IV) 2 - 3Orange-red535

Note: These values are illustrative and should be optimized experimentally.

Validation and Trustworthiness

To ensure the integrity of the analytical results, the following practices are essential:

  • Reagent Blank: Always prepare and analyze a reagent blank (containing all reagents except the analyte) to correct for any background absorbance from the derivatizing agent or solvents.

  • Method Specificity: Potential interferences should be considered. In carbonyl analysis, non-carbonyl compounds are unlikely to react. In metal analysis, other metal ions that form colored complexes at the selected pH can interfere. Selectivity can be improved by optimizing pH or using masking agents.

  • Spike and Recovery: To validate the method for a specific sample matrix, perform spike and recovery experiments. A known amount of the analyte is added to a sample, and the percentage recovered is calculated to assess matrix effects and accuracy.

References

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 2,3-Dihydroxyquinoxaline via Derivatization.
  • Gao, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
  • Analytik Jena. (2024). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. PubMed. [Link]
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Stalder, D., et al. (2018).
  • Fülöp, A., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2735127. [Link]
  • BenchChem. (2025). Application Note: Quantitative Analysis of Aldehydes and Ketones using 1,2-Ethanedithiol-d4 Derivatization.
  • SIELC Technologies. (n.d.). Separation of Quinoxaline, 2,3-dimethyl- on Newcrom R1 HPLC column.
  • Adegoke, O. A. (2012). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals.
  • Al-Zahrani, F. A., et al. (2022). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Semantic Scholar. [Link]
  • Xu, F., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. PubMed. [Link]
  • El-Shabrawy, Y. (2006). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Academic Journals. [Link]
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). Source not specified.
  • Chhanikar, A., et al. (2014). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2023). MDPI. [Link]
  • Rohman, A., et al. (2018).
  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (2024).
  • Jan, S., et al. (2013). Heavy metals analysis, phytochemical, phytotoxic and anthelmintic investigations of crude methanolic extract, subsequent fractions and crude saponins from Polygonum hydropiper L. PubMed Central. [Link]
  • Clark, J. (2015). oxidation of aldehydes and ketones. Chemguide. [Link]
  • Stalder, D., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives.

Sources

Application Note: Real-Time Monitoring of Quinoxaline Synthesis Using In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Process Understanding in Pharmaceutical Synthesis

Quinoxaline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The synthesis of these N-heterocycles is a cornerstone of many drug discovery and development programs.[3][4] Traditionally, the synthesis, often a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, has been monitored through offline methods like TLC or HPLC.[5][6] While effective for endpoint analysis, these methods are discontinuous, labor-intensive, and fail to capture the dynamic evolution of the reaction, missing crucial information about reaction kinetics, transient intermediates, and potential side reactions.

In-situ Fourier Transform Infrared (FTIR) spectroscopy emerges as a powerful Process Analytical Technology (PAT) to overcome these limitations.[7][8] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, FTIR provides continuous, real-time molecular information without the need for sampling.[9][10] This allows for the direct tracking of reactant consumption, product formation, and intermediate profiles, offering an unprecedented window into the reaction mechanism.[11] This application note provides a comprehensive guide to leveraging in-situ FTIR for monitoring the synthesis of 2,3-diphenylquinoxaline, detailing the underlying science, a step-by-step protocol, and data interpretation workflows.

The Chemistry: Synthesis of 2,3-Diphenylquinoxaline

The most fundamental and widely used method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][5][6] For this guide, we will focus on the reaction between o-phenylenediamine and benzil to form 2,3-diphenylquinoxaline. This reaction is often catalyzed by an acid and proceeds through a cyclization-condensation mechanism.

The plausible reaction mechanism involves two key stages:

  • Nucleophilic Attack and Cyclization: One of the amino groups of o-phenylenediamine attacks a carbonyl carbon of benzil, followed by an intramolecular cyclization to form a dihydroxydihydroquinoxaline intermediate.

  • Dehydration: The intermediate readily loses two molecules of water to form the stable, aromatic quinoxaline ring system.

Monitoring this transformation with in-situ FTIR relies on tracking the unique vibrational signatures of the functional groups involved. Specifically, we expect to see:

  • Disappearance of Reactant Peaks: The C=O stretching vibration of benzil and the N-H stretching vibrations of o-phenylenediamine.

  • Appearance of Product Peaks: The characteristic C=N stretching and aromatic ring vibrations of the 2,3-diphenylquinoxaline product.

Below is a diagram illustrating the reaction pathway.

G R1 o-Phenylenediamine (N-H stretch) Intermediate Dihydroxydihydroquinoxaline Intermediate R1->Intermediate + R2 Benzil (C=O stretch) R2->Intermediate H2O - 2 H₂O (Dehydration) Intermediate->H2O Product 2,3-Diphenylquinoxaline (C=N stretch) H2O->Product G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase A 1. System Setup (Assemble reactor, insert FTIR probe) B 2. Charge Reagents (Add solvent, benzil, and catalyst) A->B C 3. Collect Background Spectrum (Solvent, benzil, catalyst at T) B->C D 4. Initiate Reaction (Add o-phenylenediamine) C->D E 5. Real-Time Monitoring (Acquire spectra every 60 seconds) D->E F 6. Data Processing (Baseline correction, peak selection) E->F G 7. Generate Profiles (Plot peak height/area vs. time) F->G H 8. Kinetic Analysis (Determine reaction rate and endpoint) G->H

Caption: End-to-end workflow for in-situ FTIR reaction monitoring.

Step-by-Step Procedure
  • System Setup:

    • Assemble the jacketed reactor system with the overhead stirrer, thermocouple, and nitrogen inlet.

    • Carefully insert the FTIR ATR probe through a port in the reactor lid, ensuring the probe tip is fully immersed in the reaction volume but does not interfere with the stirrer.

    • Connect the circulator to the reactor jacket and set the desired reaction temperature (e.g., 60 °C).

  • Reagent Preparation & Charging:

    • In the reactor, add ethanol (100 mL).

    • Add benzil (10 mmol) and camphorsulfonic acid (1 mmol, 10 mol%).

    • Begin stirring to dissolve the solids. Allow the solution to reach the set temperature.

  • Data Acquisition Setup:

    • Launch the FTIR software. Configure the experiment with the parameters listed in the table below.

    • Crucial Step: Once the reactor contents are at a stable temperature, collect a background spectrum. This spectrum of the solvent, starting material, and catalyst will be automatically subtracted from all subsequent spectra, ensuring that the resulting data only shows changes due to the reaction.

Parameter Recommended Setting Rationale
Probe TypeDiamond (DiComp) ATRChemically inert and robust for a wide range of organic reactions.
Spectral Range4000 - 650 cm⁻¹Covers the full mid-infrared range, capturing all relevant functional group vibrations.
Resolution8 cm⁻¹Provides a good balance between spectral detail and signal-to-noise ratio for solution-phase analysis.
Scan Time30-60 seconds per spectrumOffers sufficient time resolution to capture the kinetics of a typical synthesis.
  • Reaction Initiation and Monitoring:

    • Dissolve o-phenylenediamine (10 mmol) in a minimal amount of warm ethanol (approx. 20 mL).

    • Start the real-time data acquisition in the software.

    • Rapidly add the o-phenylenediamine solution to the reactor. This is Time Zero (t=0) for the kinetic analysis.

    • Allow the reaction to proceed until the spectral data indicates that the reactant peaks have been fully consumed and the product peaks have plateaued, signifying the reaction endpoint.

Data Interpretation and Analysis

The output of an in-situ FTIR experiment is a series of spectra collected over time, creating a 3D data set (absorbance vs. wavenumber vs. time). The key is to extract meaningful chemical information from this data.

Identifying Key Spectroscopic Events

The primary advantage of FTIR is the ability to assign specific absorbance peaks to specific molecular bonds. [12]For the synthesis of 2,3-diphenylquinoxaline, we can track the progress by monitoring several key peaks. [7][8]

Compound Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Trend
Benzil Carbonyl (C=O) Stretch ~1680 - 1660 Disappearing
o-Phenylenediamine Amine (N-H) Stretch ~3400 - 3300 Disappearing
2,3-Diphenylquinoxaline Imine (C=N) Stretch ~1620 - 1580 Appearing [13][14]

| 2,3-Diphenylquinoxaline | Aromatic Ring | C=C Stretch | ~1467, 1335 | Appearing [14]|

Note: Exact peak positions can vary slightly based on solvent, temperature, and concentration.

Generating Real-Time Concentration Profiles

By selecting a characteristic and well-resolved peak for each component, the software can plot its absorbance (as peak height or area) over time. [15]This creates a trend curve, or "profile," that is directly proportional to the concentration of that species in the reactor. [16]

  • Reactant Profile (e.g., Benzil at ~1670 cm⁻¹): This profile will start at a maximum absorbance and decay over time as the benzil is consumed.

  • Product Profile (e.g., Quinoxaline at ~1335 cm⁻¹): This profile will start at zero and increase over time, eventually reaching a plateau as the reaction completes.

These profiles provide immediate, actionable insights:

  • Reaction Initiation: A clear change in the profiles confirms the reaction has started.

  • Reaction Rate: The slope of the product profile is proportional to the reaction rate.

  • Reaction Endpoint: The reaction is complete when the reactant profile reaches zero and the product profile plateaus.

Conclusion: From Data to Decisions

In-situ FTIR spectroscopy transforms reaction monitoring from a series of static snapshots into a continuous, data-rich movie. For quinoxaline synthesis, this technology provides an unparalleled level of process understanding, enabling researchers and drug development professionals to:

  • Optimize Reaction Conditions: Rapidly assess the impact of changing temperature, catalyst loading, or reagents by observing real-time changes in reaction rate and yield. [7][8]* Ensure Safety and Control: Monitor for the accumulation of unreacted starting materials or the formation of unexpected byproducts.

  • Improve Reproducibility: Establish a unique spectroscopic "fingerprint" for the ideal reaction course, ensuring batch-to-batch consistency.

  • Accelerate Development: Reduce the reliance on time-consuming offline analysis, leading to faster process development and scale-up. [7][15] By integrating in-situ FTIR into the development of pharmaceutically relevant molecules like quinoxalines, scientists can make faster, more informed decisions, ultimately leading to more efficient, robust, and safer chemical processes.

References

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Deriv
  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry.
  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Deriv
  • Methods of Prepar
  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Deriv
  • In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. PMC - NIH.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
  • Efficient Synthesis of Quinoxaline Derivatives Using A-Camphorsulfonic Acid As An Organoc
  • Use of Standard Addition to Quantify In Situ FTIR Reaction Data.
  • In Situ FTIR Reaction Monitoring. YouTube.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. PubMed Central.
  • In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH.
  • FTIR analysis of the quinoxaline compound.
  • (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of...
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI.
  • Kinetic study of the synthesis of quinoxaline 3a catalyzed by nanostructured Na2PdP2O7, Na2CaP2O7and without catalyst, respectively.
  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.
  • FTIR Analysis Beginner's Guide: Interpreting Results.
  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science.
  • Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers (RSC Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Quinoxalinedithiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and detailed protocols grounded in established chemical principles.

Introduction

This compound, also known as quinoxaline-2,3-dithione, is a crucial building block in the development of various functional materials and pharmacologically active agents. Its derivatives are explored for their applications as anticancer, antimicrobial, and antiviral agents. The synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. This guide aims to provide practical solutions to overcome these hurdles.

The most prevalent synthetic route involves a multi-step process starting from o-phenylenediamine, proceeding through a chlorinated intermediate, 2,3-dichloroquinoxaline, which is then converted to the final dithiol product.[1] Each step carries its own set of potential pitfalls, from side reactions to product isolation.

Core Synthesis Protocol: A Three-Step Approach

A reliable and commonly used method for preparing this compound involves three main stages.[1] This process has been shown to produce good yields, typically in the range of 80-85% for the final step under optimized conditions.[2]

Step 1: Preparation of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione
  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of 4 N hydrochloric acid.[1]

  • Heat the mixture to reflux for 15 minutes.

  • Cool the reaction mixture until a precipitate forms.

  • Filter the precipitate under vacuum and wash thoroughly with cold water.[1]

  • Dry the product to obtain 1,2,3,4-tetrahydroquinoxaline-2,3-dione.

Step 2: Preparation of 2,3-Dichloroquinoxaline
  • In a fume hood, quickly grind together the dried 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (PCl₅) (12.7 g, 60.9 mmol) using a pestle and mortar. Note: PCl₅ is extremely sensitive to moisture.[1][2]

  • Transfer the mixture to a 250 mL round-bottom flask fitted with a condenser and a CaCl₂ drying tube.

  • Heat the mixture in an oil bath to 160 °C for 2 hours. The reactants will melt and the reaction will commence.[1]

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture over approximately 200 g of crushed ice to quench the excess PCl₅.

  • Filter the resulting solid product under vacuum, wash well with water, and dry.[1]

Step 3: Synthesis of this compound
  • In a 500 mL (or larger) round-bottom flask, combine 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.[1]

  • Reflux the solution for 2 hours.

  • Cool the mixture in an ice bath and slowly add 250 mL of 1.6 M aqueous sodium hydroxide solution.[1]

  • Reflux the mixture for an additional hour.

  • Filter the hot solution by gravity using a pleated paper filter to remove any insoluble impurities.

  • Slowly add glacial acetic acid to the filtrate until the pH is neutral, which will cause the product to precipitate.[1]

  • Cool the mixture, filter the brownish-orange precipitate under vacuum, and wash with water.[1]

  • Dry the final product, this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: Why is my yield of 1,2,3,4-tetrahydroquinoxaline-2,3-dione (Step 1) consistently low?

Possible Causes & Solutions:

  • Incomplete Reaction: The initial condensation may not have gone to completion.

    • Solution: Ensure the mixture reaches and maintains a steady reflux. Increasing the reflux time from 15 minutes to 30-45 minutes can sometimes drive the reaction further. Monitor the reaction progress via Thin Layer Chromatography (TLC) if possible.

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of o-phenylenediamine to oxalic acid can limit the yield.

    • Solution: Use a precise 1:1 molar ratio of the reactants for optimal results.[3] Ensure accurate weighing of both starting materials.

  • Impure Starting Materials: Impurities in the o-phenylenediamine or oxalic acid can interfere with the cyclization.

    • Solution: Use high-purity starting materials. If the purity is questionable, consider recrystallizing the o-phenylenediamine before use.[3]

Q2: The reaction to form 2,3-dichloroquinoxaline (Step 2) resulted in a dark, tarry product instead of a filterable solid. What went wrong?

Possible Causes & Solutions:

  • Moisture Contamination: Phosphorus pentachloride (PCl₅) reacts violently with water to produce HCl and phosphoric acids, which can lead to side reactions and decomposition at high temperatures.

    • Solution: Ensure all glassware is thoroughly oven-dried before use.[4] Handle PCl₅ quickly in a dry environment (e.g., in a fume hood with good airflow) to minimize exposure to atmospheric moisture.[2] Use a drying tube on the condenser throughout the reaction.

  • Overheating: Exceeding the recommended temperature of 160 °C can cause decomposition of the starting material and product.

    • Solution: Use a temperature-controlled oil bath and monitor the temperature closely. A slow, controlled heating ramp is preferable to rapid heating.

Q3: My final product, this compound (Step 3), is a dark brown or black powder with a low melting point. How can I improve its purity?

Possible Causes & Solutions:

  • Oxidation of the Thiol Groups: The dithiol product, especially in its salt form in basic solution, can be susceptible to air oxidation, leading to disulfide bond formation and other colored byproducts.

    • Solution: While not always necessary, performing the final precipitation under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[3] Additionally, work relatively quickly during the neutralization and filtration steps.

  • Incomplete Hydrolysis of the Intermediate: The reaction with thiourea proceeds through an isothiouronium salt intermediate, which is hydrolyzed by NaOH. Incomplete hydrolysis can leave impurities.

    • Solution: Ensure the second reflux period after NaOH addition is carried out for the full recommended time (1 hour) to drive the hydrolysis to completion.

  • Ineffective Purification: The final product's low solubility in many common organic solvents can make purification challenging.

    • Solution: An effective method for purification relies on the acidic nature of the thiol groups.[2] Dissolve the crude product in a dilute aqueous NaOH solution (e.g., 5% NaOH). This converts the dithiol into its water-soluble sodium salt. Filter the solution to remove any insoluble, non-acidic impurities. Then, re-precipitate the purified product by slowly acidifying the filtrate with an acid like acetic acid or dilute HCl.[2][3]

Data Summary: Reaction Parameters
StepKey ReagentsSolventTemperatureTimeTypical Yield
1 o-Phenylenediamine, Oxalic Acid4 N HCl (aq)Reflux15 min65-70%[2]
2 Quinoxaline-2,3-dione, PCl₅Neat160 °C2 hVariable
3 2,3-Dichloroquinoxaline, ThioureaEthanol, then NaOH (aq)Reflux2 h + 1 h80-85%[2]

Visualizing the Process

Experimental Workflow

The following diagram outlines the key stages and decision points in the synthesis and purification of this compound.

G cluster_0 Step 1: Dione Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Thiolation & Purification A Mix o-Phenylenediamine & Oxalic Acid in HCl B Reflux 15 min A->B C Cool & Filter B->C D Product 1: Quinoxaline-2,3-dione C->D TS1 Low Yield? C->TS1 E Grind Dione with PCl5 (Moisture-Free) D->E Use in next step F Heat to 160°C for 2h E->F G Quench on Ice & Filter F->G H Product 2: 2,3-Dichloroquinoxaline G->H TS2 Tarry Product? G->TS2 I Reflux Dichloroquinoxaline & Thiourea in EtOH H->I Use in next step J Add NaOH & Reflux Again I->J K Filter Hot, Neutralize with Acetic Acid J->K L Crude Product K->L M Dissolve in NaOH(aq) L->M TS3 Impure Product? L->TS3 N Filter Impurities M->N O Acidify to Precipitate N->O P Final Product: This compound O->P

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This flowchart provides a systematic approach to diagnosing the cause of low product yield.

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckStoich Confirm 1:1 Molar Ratio of Reactants CheckPurity->CheckStoich Purity OK Sol_Purify Action: Recrystallize Starting Materials CheckPurity->Sol_Purify Impure CheckConditions Review Reaction Conditions (Time, Temperature) CheckStoich->CheckConditions Ratio OK Sol_Weigh Action: Re-weigh Reagents Accurately CheckStoich->Sol_Weigh Incorrect CheckWorkup Assess Product Loss During Workup/Filtration CheckConditions->CheckWorkup Conditions OK Sol_Optimize Action: Increase Reflux Time or Ensure Stable Temp CheckConditions->Sol_Optimize Suboptimal Sol_Careful Action: Ensure Thorough Transfer and Rinsing of Solids CheckWorkup->Sol_Careful Loss Likely

Sources

Technical Support Center: Purification of Crude 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-quinoxalinedithiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of this compound. As a key intermediate in the synthesis of various heterocyclic compounds, achieving high purity is critical for downstream applications.[1] This guide provides in-depth, experience-driven solutions to specific experimental issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during the recrystallization process in a direct question-and-answer format.

Question 1: I've followed the standard protocol, but no crystals are forming upon cooling. What's going wrong?

Answer: Failure to form crystals is the most common issue in recrystallization and typically points to a lack of supersaturation.[2]

Potential Causes & Solutions:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated as it cools.[2][3]

    • Solution: Gently heat the solution again to evaporate a portion of the solvent. Continue to remove solvent until the solution is slightly cloudy at its boiling point, then allow it to cool slowly.[3]

  • Lack of Nucleation Sites: Crystal growth requires a starting point, or a "seed."

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[2]

    • Solution 2 (Seed Crystal): If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[3]

  • High Solubility at Low Temperature: The chosen solvent may still be too effective even at low temperatures.

    • Solution: If crystals still haven't formed, further cool the flask in an ice-water or ice-salt bath to significantly decrease the compound's solubility.[4]

Question 2: My product is separating as an oil instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point.[5][6] The compound comes out of solution as a liquid rather than a solid crystal lattice.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent's boiling point is too high.

    • Solution: Re-dissolve the oil by heating and add a small amount of a miscible co-solvent in which the compound is less soluble (an "anti-solvent"). Alternatively, remove the original solvent and attempt the recrystallization with a lower-boiling point solvent.[3][5]

  • Cooling Rate is Too Fast: Rapid cooling can favor oil formation over the slower, more ordered process of crystallization.

    • Solution: Re-heat the solution to re-dissolve the oil. Allow the flask to cool to room temperature very slowly before transferring it to an ice bath. Insulating the flask can help moderate the cooling rate.[2]

  • High Impurity Load: Significant impurities can interfere with crystal lattice formation.

    • Solution: If other methods fail, it may be necessary to perform a preliminary purification. For this compound, the most effective method is an acid-base extraction/precipitation, which is detailed in the protocol section below.[7][8] This exploits the acidic nature of the thiol groups.

Question 3: The recrystallization worked, but my final yield is very low. How can I improve recovery?

Answer: A low yield suggests that a significant portion of your product remained dissolved in the mother liquor or was lost during handling.[3] A typical recrystallization can result in a loss of 20-30%.[4]

Potential Causes & Solutions:

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve some of the product.

    • Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[6] Allow the wash solvent to cool in an ice bath before use.

  • Incomplete Precipitation: The compound may still have considerable solubility even in the cold solvent.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (15-20 minutes) before filtration to maximize precipitation.[4] If you suspect product remains in the mother liquor, you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals, though this crop may be less pure.[3]

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized prematurely on the filter paper or in the funnel stem.

    • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering your hot solution.[9] Filtering quickly also minimizes cooling.

Question 4: My final product is colored (e.g., brownish-orange) even after recrystallization. How do I get a purer, lighter-colored product?

Answer: The brownish-orange color is characteristic of the crude product.[10] Persistent color after recrystallization indicates the presence of colored impurities that were not effectively removed.

Potential Causes & Solutions:

  • Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities.[6]

  • Adsorbed Impurities: Some colored impurities may adsorb onto the surface of the crystals.

    • Solution 1 (Decolorizing Carbon): Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal has a high surface area that adsorbs colored impurities. Use sparingly, as it can also adsorb your desired product. You must perform a hot gravity filtration to remove the charcoal particles before cooling.[9]

    • Solution 2 (Acid-Base Purification): The most robust method for this specific compound is the acid-base purification. Dissolving the crude material in an aqueous base and filtering will remove many organic, non-acidic impurities. Subsequent precipitation with acid yields the purified thiol, often with significantly improved color.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The synthesis of this compound typically proceeds via the reaction of 2,3-dichloroquinoxaline with thiourea in ethanol, followed by hydrolysis with a base like NaOH.[10] Therefore, common impurities may include:

  • Unreacted Starting Materials: Residual 2,3-dichloroquinoxaline.

  • Intermediates: Byproducts from the reaction with thiourea.

  • Precursors: If the synthesis of 2,3-dichloroquinoxaline was incomplete, trace amounts of o-phenylenediamine or 1,2,3,4-tetrahydroquinoxaline-2,3-dione could be present.[10]

Q2: How do I choose the best recrystallization solvent?

The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] However, this compound is known to be poorly soluble in most common organic solvents.[7] The most effective purification strategy leverages its chemical properties:

  • Acid-Base Chemistry: The thiol groups (-SH) are acidic. This allows the compound to be dissolved in an aqueous base (e.g., NaOH solution) to form a water-soluble sodium salt. Insoluble impurities can then be removed by filtration. The pure this compound is then regenerated by acidifying the filtrate (e.g., with acetic acid), causing it to precipitate out of the aqueous solution.[7][8] This method is highly effective for purification.

Q3: What are the critical safety precautions when handling this compound?

According to safety data sheets, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[11][12] It may also be harmful if swallowed or in contact with skin.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11][13]

  • Ventilation: Handle the compound in a well-ventilated area or, preferably, inside a chemical fume hood to avoid inhaling dust.[13]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.[11][13]

  • Storage: Keep the container tightly closed and store in a suitable, designated location.[13]

Data Presentation

Table 1: Solvent Properties for Purification of this compound

Solvent/SystemBoiling Point (°C)Role in PurificationRationale & Key Considerations
Aqueous NaOH (e.g., 1.6 M) ~100Primary Dissolving Medium Reacts with the acidic thiol groups to form a water-soluble salt, allowing insoluble organic impurities to be filtered off.[7][8]
Aqueous Acetic Acid ~100Precipitating Agent Neutralizes the basic solution, regenerating the insoluble dithiol product, which precipitates out.[7][10]
Ethanol 78Reaction & Recrystallization Solvent Often used as the solvent for the synthesis from 2,3-dichloroquinoxaline.[10] Can be used for standard recrystallization, but solubility is limited.[1][14]
Water 100Washing Solvent Used to wash the final precipitated product to remove residual salts (e.g., sodium acetate).[10]

Experimental Protocols

Protocol: Purification of this compound via Acid-Base Recrystallization

This protocol is adapted from established synthetic procedures and is the recommended method for achieving high purity.[7][10]

  • Dissolution in Base:

    • In a large beaker or flask, suspend the crude brownish-orange this compound in a 1.6 M aqueous solution of sodium hydroxide (NaOH). Use a sufficient volume to fully dissolve the material upon stirring (a large volume may be necessary).[7][10]

    • Gentle warming may be required to facilitate dissolution. The dithiol will deprotonate to form the soluble disodium salt.

  • Removal of Insoluble Impurities:

    • Once fully dissolved, some impurities may remain as a solid suspension. Perform a gravity filtration using a fluted paper filter to remove these insoluble materials.[10]

    • Collect the clear, basic filtrate in a clean, large-capacity beaker.

  • Reprecipitation with Acid:

    • While stirring the filtrate, slowly add glacial acetic acid dropwise.[10]

    • The this compound will begin to precipitate as the solution is neutralized. Continue adding acid until the pH is neutral (check with pH paper). Avoid making the solution strongly acidic.

  • Isolation and Washing:

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the purified, precipitated product by vacuum filtration using a Büchner funnel.[10]

    • Wash the filter cake thoroughly with cold water to remove any salts formed during neutralization (e.g., sodium acetate).

  • Drying:

    • Continue to draw air through the funnel to partially dry the product.

    • Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.

Visualization

This diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.

G cluster_start cluster_problems cluster_causes cluster_solutions start Recrystallization Problem Encountered prob1 No Crystals Form start->prob1 prob2 Product 'Oils Out' start->prob2 prob3 Low Yield start->prob3 prob4 Product Still Impure start->prob4 cause1a Too Much Solvent prob1->cause1a cause1b No Nucleation prob1->cause1b cause2a Cooling Too Fast prob2->cause2a cause2b High Impurity Load prob2->cause2b cause3a Product in Mother Liquor prob3->cause3a cause3b Loss During Washing prob3->cause3b cause4a Impurities Trapped prob4->cause4a cause4b Colored Contaminants prob4->cause4b sol1a Evaporate Excess Solvent cause1a->sol1a sol1b Scratch Flask or Add Seed Crystal cause1b->sol1b sol2a Cool Slowly cause2a->sol2a sol2b Pre-purify via Acid-Base Method cause2b->sol2b sol3a Cool Thoroughly, Concentrate Filtrate cause3a->sol3a sol3b Use Minimal Ice-Cold Wash cause3b->sol3b sol4a Ensure Slow Cooling cause4a->sol4a sol4b Use Activated Carbon or Acid-Base Method cause4b->sol4b

Sources

Technical Support Center: Synthesis of 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-dichloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this multi-step synthesis. As a versatile building block for a vast array of quinoxaline derivatives used in pharmaceuticals and materials science, the purity of 2,3-dichloroquinoxaline is paramount.[1][2] This resource provides troubleshooting guides, answers to frequently asked questions, and validated protocols to help you mitigate side reactions and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My initial cyclocondensation reaction to form quinoxaline-2,3(1H,4H)-dione turns dark brown or black, resulting in a low yield and a discolored product. What is happening?

Answer: This is a classic and frequent issue primarily caused by the oxidative self-condensation of the o-phenylenediamine starting material.

Root Cause Analysis: o-phenylenediamine is highly susceptible to air oxidation, especially at elevated temperatures or under acidic conditions. This oxidation leads to the formation of highly colored and often fluorescent impurities, most notably 2,3-diaminophenazine.[3] In severe cases, this process can extend to the formation of insoluble, tar-like polymeric byproducts, which significantly reduces the yield of the desired quinoxaline-2,3-dione.[3]

Solutions & Explanations:

  • Inert Atmosphere: The most effective solution is to prevent oxidation from the outset. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] This minimizes the presence of oxygen, the primary culprit for the degradation of the starting material.

  • Degas Solvents: If using a solvent, ensure it is thoroughly degassed before use to remove dissolved oxygen.

  • Control Temperature Profile: While heat is required to drive the condensation, avoid unnecessarily high temperatures or prolonged heating times, which can accelerate oxidative processes.

  • Purity of Starting Material: Use high-purity o-phenylenediamine. Impurities, particularly residual metals from its synthesis, can catalyze oxidation.

Question 2: My chlorination step is incomplete. After workup, I see a significant amount of the starting quinoxaline-2,3(1H,4H)-dione or a mono-chlorinated intermediate in my crude product.

Answer: Incomplete chlorination is a common hurdle. It typically points to issues with the activity of the chlorinating agent, reaction conditions, or moisture contamination.

Root Cause Analysis: The conversion of the stable, amide-like carbonyls in quinoxaline-2,3(1H,4H)-dione to chlorides requires a potent chlorinating agent and anhydrous conditions. The reaction can stall if the reagent is degraded, the temperature is too low, or the reaction time is insufficient.

Solutions & Explanations:

  • Choice and Stoichiometry of Chlorinating Agent:

    • POCl₃ with Catalytic DMF: This combination forms the Vilsmeier reagent in situ, which is highly effective.[5] Ensure the POCl₃ is fresh and use a sufficient excess (often as the solvent or co-solvent).[6]

    • PCl₅: This is a very powerful, solid chlorinating agent. It must be ground with the starting material quickly to minimize exposure to atmospheric moisture, which rapidly deactivates it.[7][8]

    • SOCl₂ with Catalytic DMF: Similar to POCl₃, this forms a Vilsmeier-type reagent. Ensure both reagents are of high purity.[6]

  • Strictly Anhydrous Conditions: Water reacts vigorously with all common chlorinating agents (POCl₃, PCl₅, SOCl₂), consuming them and preventing them from reacting with your substrate. Use oven-dried glassware and a drying tube (e.g., with CaCl₂) on your reflux condenser.[7][8]

  • Sufficient Thermal Energy: The chlorination often requires reflux temperatures (e.g., 100-110 °C for POCl₃) for several hours to proceed to completion.[6] Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Effective Mixing: Ensure the quinoxaline-2,3(1H,4H)-dione, which can be sparingly soluble, is well-suspended and stirred throughout the reaction to ensure complete contact with the chlorinating agent.

Question 3: During the aqueous workup of the chlorination reaction, my yield of 2,3-dichloroquinoxaline is low, and I suspect the product is decomposing.

Answer: This is highly likely. 2,3-Dichloroquinoxaline is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. The workup procedure is critical for preserving your product.

Root Cause Analysis: The chlorine atoms on the quinoxaline ring are activated towards nucleophilic aromatic substitution (SNAr).[9] Water can act as a nucleophile, attacking the C-Cl bond and displacing the chloride to regenerate the more stable quinoxaline-2,3-dione or form the mono-chloro-hydroxy intermediate. This process is accelerated by residual acid or base from the reaction.

Solutions & Explanations:

  • Rapid Quenching on Ice: The standard procedure involves pouring the cooled reaction mixture slowly over a large volume of crushed ice.[6][7] This serves two purposes: it rapidly hydrolyzes and quenches the excess chlorinating agent, and it keeps the temperature low to minimize the rate of product hydrolysis.

  • Avoid Strong Base: Do not use strong bases to neutralize the acidic mixture unless absolutely necessary and only at low temperatures. The resulting hydroxide ions are potent nucleophiles that will readily attack the product.

  • Fast Filtration and Washing: The precipitated 2,3-dichloroquinoxaline is insoluble in water. Once the excess reagent is quenched, filter the solid product promptly. Wash it thoroughly with cold water to remove any remaining acids or salts, then dry it immediately. Do not let the product sit in the aqueous filtrate for extended periods.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the precise role of N,N-dimethylformamide (DMF) when used with POCl₃ or SOCl₂?

Answer: DMF acts as a catalyst to form a highly reactive electrophilic species known as the Vilsmeier reagent (or a Vilsmeier-type reagent with SOCl₂).[5] The phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) reacts with the carbonyl oxygen of DMF to form an iminium salt, [chloro(dimethylamino)methyl]dimethylammonium chloride. This reagent is much more reactive than POCl₃ or SOCl₂ alone and is the active species that facilitates the chlorination of the quinoxaline-dione.

Q2: Which chlorinating agent—PCl₅, POCl₃, or SOCl₂—is the best choice?

Answer: The "best" choice depends on your laboratory's capabilities, scale, and safety protocols. All three are effective.

FeaturePhosphorus Pentachloride (PCl₅)Phosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)
State SolidLiquidLiquid
Reactivity Very high; reacts violently with water.[8]High; reacts with water. Often used in excess as a solvent.[6]High; reacts with water.
Byproducts POCl₃ and HClPolyphosphoric acids and HClSO₂ and HCl (gaseous, easy to remove)
Pros Very powerful, can drive difficult reactions to completion.Easy to handle as a liquid; reliable when used with catalytic DMF.Gaseous byproducts are easy to remove from the reaction mixture.
Cons Moisture-sensitive solid, can be difficult to handle. Workup requires quenching of both PCl₅ and POCl₃.[7]High boiling point, requires distillation to remove. Corrosive.Highly toxic and corrosive.
Verdict Effective but requires careful handling.The most commonly cited and reliable method, especially for larger scales.A good alternative, particularly if removal of byproducts is a priority.
Q3: My final product is pure by NMR, but it has a slight yellow or off-white tint. Is this a problem?

Answer: A faint off-white or pale-yellow color is common for 2,3-dichloroquinoxaline and is often acceptable for subsequent steps.[6] High-purity material should be white to off-white needles.[6] A distinct yellow, green, or brown color, however, indicates the presence of residual impurities, likely from the oxidative side reactions in the first step. If the color is significant or if you are using the product in a sensitive downstream application (like a catalytic reaction), purification by recrystallization (e.g., from ethanol or hexane) or column chromatography is recommended.

Part 3: Optimized Experimental Protocols

Protocol 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

This protocol is adapted from established procedures emphasizing the mitigation of oxidative side reactions.[7][10]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.0 eq).

  • Reaction Medium: Add 4 N hydrochloric acid as the solvent. The volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring for 20-30 minutes. The mixture will become a thick paste as the product precipitates.

  • Workup: Cool the reaction mixture in an ice bath. Filter the resulting solid precipitate under vacuum and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum. The resulting solid is typically pure enough for the subsequent chlorination step.

Protocol 2: Synthesis of 2,3-Dichloroquinoxaline using POCl₃

This protocol uses phosphorus oxychloride, a common and reliable method.[6]

  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser (topped with a CaCl₂ drying tube) and a magnetic stirrer, place the dried quinoxaline-2,3(1H,4H)-dione (1.0 eq).

  • Reagents: Add phosphorus oxychloride (POCl₃) in a significant excess (e.g., 10-15 mL per 5 g of starting material).

  • Heating: Heat the mixture to reflux (approx. 100 °C) in an oil bath with stirring for 3-4 hours. The reaction should become a clearer solution as the starting material is consumed.

  • Monitoring (Optional): Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate), ensuring the starting material spot has completely vanished.

  • Workup: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Under a fume hood, slowly and carefully pour the reaction mixture onto the crushed ice with stirring. An off-white solid will precipitate.

  • Isolation: Filter the solid product under vacuum and wash extensively with cold water.

  • Drying & Purification: Air-dry the product, then dry completely under vacuum. The crude product can be recrystallized from ethanol to yield white/off-white needles.[6]

Part 4: Visualizations

Overall Synthetic Pathway and Key Side Reactions

Synthesis_and_Side_Reactions cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_side_reactions Common Side Reactions OPD o-Phenylenediamine Dione Quinoxaline-2,3(1H,4H)-dione OPD->Dione  4N HCl, Reflux Oxidized Oxidative Byproducts (e.g., 2,3-Diaminophenazine, Polymers) OPD->Oxidized Air (O2) Oxalic Oxalic Acid Oxalic->Dione DCQX 2,3-Dichloroquinoxaline Dione->DCQX  Reflux ChlorinatingAgent POCl3 or PCl5 ChlorinatingAgent->DCQX Incomplete Incomplete Chlorination (Mono-chloro intermediate) DCQX->Incomplete Insufficient Reagent/Time Hydrolysis Hydrolysis Product (Quinoxaline-2,3-dione) DCQX->Hydrolysis H2O during Workup

Caption: Key transformations and common side products.

Troubleshooting Workflow: Incomplete Chlorination

Troubleshooting_Workflow start Chlorination reaction crude shows starting material by TLC analysis q1 Were conditions strictly anhydrous? start->q1 s1 Redo reaction with oven-dried glassware and a drying tube. q1->s1 No q2 Was the chlorinating agent fresh and in sufficient excess? q1->q2 Yes end Problem Resolved: Proceed to workup s1->end s2 Use fresh reagent. Increase stoichiometry or reduce solvent volume. q2->s2 No q3 Was reaction time and temperature adequate? q2->q3 Yes s2->end s3 Increase reflux time and continue monitoring by TLC. q3->s3 No q3->end Yes (Re-evaluate other parameters) s3->end

Sources

Technical Support Center: Optimization of Quoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis of the quinoxaline scaffold, a privileged core in medicinal chemistry, is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] While straightforward in principle, this reaction is sensitive to a variety of parameters that can impact yield, purity, and scalability.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions to overcome challenges in your synthesis.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is resulting in a low yield. What are the most common culprits? Low yields are a frequent issue and can typically be traced back to one of four areas: suboptimal reaction conditions (temperature, catalyst, solvent), poor quality or impure starting materials, competing side reactions, or product degradation under the chosen conditions.[1][3][4] A systematic approach to optimizing these factors is crucial for improving your outcome.

Q2: What are the primary challenges with the traditional condensation method for quinoxaline synthesis? Classical protocols often require high temperatures and strong acid catalysts, which can lead to the degradation of sensitive substrates.[3][5][6] Other common challenges include long reaction times, the formation of undesired side-products (especially with unsymmetrical reactants), and the use of hazardous organic solvents, which complicates purification and waste disposal.[1]

Q3: I'm observing multiple product spots on my TLC, likely isomers. How can I improve regioselectivity? The formation of multiple products is a known challenge, particularly when using unsymmetrical 1,2-diamines where the two amino groups exhibit different reactivities.[3] Regioselectivity is highly dependent on your choice of catalyst and reaction conditions. Mild reaction conditions and the selection of a catalyst that can differentiate between the electronic and steric environments of the two amino groups are key to favoring the formation of a single desired isomer.

Q4: Is it always necessary to use a catalyst? While some reactions may proceed without a catalyst, especially at high temperatures, their absence often leads to very slow reaction rates and low conversion.[4] Uncatalyzed reactions at room temperature may show no product formation at all.[4] The use of a catalyst is a critical parameter for optimization, dramatically improving yields and shortening reaction times.[1][4]

Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during quinoxaline synthesis.

Problem 1: Low or No Product Yield

Symptom: After the specified reaction time, TLC or LC-MS analysis shows a significant amount of unreacted starting material and minimal desired product.

Causality & Solutions Workflow:

G cluster_start cluster_causes Probable Causes cluster_solutions Solutions cluster_end Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Suboptimal Catalyst Start->Cause2 Cause3 Poor Starting Material Quality Start->Cause3 Cause4 Incorrect Solvent Choice Start->Cause4 Sol1 Increase Time / Gentle Heat Use Microwave Assistance Cause1->Sol1 Address kinetics Sol2 Screen Catalysts (Lewis Acids, Solid-Supported) Cause2->Sol2 Enhance activation Sol3 Verify Purity / Use Fresh Run under Inert Atmosphere Cause3->Sol3 Prevent side reactions Sol4 Solvent Screen (Polar, Aprotic, Green Solvents) Cause4->Sol4 Improve solubility/reactivity End Optimized Yield Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for low product yield.

Detailed Methodologies:

  • Verify Starting Material Quality: o-Phenylenediamines are susceptible to air oxidation, which can introduce colored impurities and lead to side reactions.

    • Protocol: If your diamine is discolored, consider purifying it by recrystallization or sublimation. Whenever possible, use freshly opened, high-purity starting materials. To prevent oxidation during the reaction, run the experiment under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Optimize Catalyst Selection: The catalyst is arguably the most critical factor. Modern methods have moved away from strong mineral acids towards milder and more efficient alternatives.

    • Rationale: Lewis acids activate the carbonyl group of the 1,2-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the diamine. Heterogeneous catalysts offer the additional benefit of easy removal and recyclability.[4][5]

    • See Table 1 for a comparative list of effective catalysts.

  • Screen Solvents: The reaction medium influences reactant solubility and reaction rate.

    • Protocol: Set up small-scale parallel reactions to screen a variety of solvents. While traditional solvents like ethanol and acetic acid are common, greener options should be considered.[6][8] Toluene, ethanol, acetonitrile, and even solvent-free conditions have proven effective depending on the specific substrates and catalyst used.[5][6] A mixture of Ethanol:Water (e.g., 7:3) can also provide excellent results.[8]

    • See Table 2 for a summary of solvent effects from a representative study.

Problem 2: Significant Side Product Formation

Symptom: TLC or LC-MS shows multiple spots/peaks in addition to the starting materials and desired product.

  • Probable Cause 1: Oxidation of Starting Material

    • Explanation: As mentioned, o-phenylenediamine can oxidize. This not only consumes the starting material but the resulting byproducts can complicate the reaction and purification.

    • Solution: Degas your solvent and maintain the reaction under a positive pressure of an inert gas like nitrogen or argon.[7]

  • Probable Cause 2: Reactant Decomposition

    • Explanation: Some dicarbonyl compounds, like oxalic acid, can decompose at elevated temperatures, leading to unwanted side reactions.[7]

    • Solution: Employ milder reaction conditions. Many modern protocols with efficient catalysts allow the reaction to proceed effectively at room temperature, minimizing decomposition pathways.[6][7]

Problem 3: Difficulty in Product Purification

Symptom: The crude product is an intractable oil, is difficult to crystallize, or fails to separate cleanly by column chromatography.

  • Probable Cause 1: Poor Solubility

    • Explanation: Quinoxaline derivatives, particularly those that are highly symmetrical or planar, often exhibit poor solubility in common organic solvents, making purification challenging.[7]

    • Solution - Recrystallization: This is the most effective method for purifying solid quinoxalines.

      • Protocol: Test small amounts of your crude product for solubility in various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A successful recrystallization often involves dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly. For stubborn cases, dissolving the crude product in 5% aqueous NaOH and reprecipitating by the addition of dilute HCl can be effective for acidic or phenolic quinoxalines.[7]

  • Probable Cause 2: Persistent Colored Impurities

    • Explanation: Colored impurities often arise from the oxidation of the diamine starting material.

    • Solution - Activated Carbon Treatment:

      • Protocol: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated carbon (typically 1-2% by weight) and heat the mixture gently for 10-15 minutes. Filter the hot solution through a pad of celite to remove the carbon, and then proceed with crystallization or solvent removal.[9]

  • Probable Cause 3: Co-elution in Chromatography

    • Explanation: Impurities with similar polarity to the product can be difficult to separate on a silica gel column.

    • Solution: If recrystallization is not an option, systematically screen different solvent systems for column chromatography.[10] A gradient elution starting from a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

Reaction Condition Optimization Data

The choice of catalyst and solvent is paramount for a successful synthesis. The tables below summarize data from various studies to guide your optimization process.

Table 1: Selected Catalysts for Quinoxaline Synthesis

CatalystTypical ConditionsAdvantagesReference
Cerium(IV) Ammonium Nitrate (CAN) 5 mol%, Acetonitrile or Water, RT, ~20 minLow cost, high reactivity, green solvent compatibility.[2][6]
Gallium(III) Triflate (Ga(OTf)₃) Varies, often mild conditionsEffective Lewis acid catalyst.[6]
Alumina-Supported Heteropolyoxometalates 100 mg per mmol, Toluene, RT, 2hRecyclable, heterogeneous, mild conditions, high yields.[5][5]
TiO₂-Pr-SO₃H 10 mg per mmol, Ethanol, RT, 10 minRecyclable solid acid, green chemistry approach, very short reaction times.[2][6][6]
Iodine (I₂) Catalytic amount, DMSO or CH₃CNReadily available, metal-free.[8]
Phenol 20 mol%, EtOH:H₂O (7:3), RTCheap, readily available organocatalyst.[8][8]

Table 2: Effect of Solvent on Quinoxaline Synthesis (Data adapted from a study using TiO₂-Pr-SO₃H as a catalyst for the reaction of 1,2-phenylenediamine and benzil)[6]

SolventTime (min)Yield (%)
Ethanol (EtOH)1095
Tetrahydrofuran (THF)2585
Acetonitrile (MeCN)2090
Ethyl Acetate (EtOAc)3080
Toluene3575
Solvent-free1592

General Experimental Protocol & Mechanism

This section provides a representative, optimized protocol for the synthesis of 2,3-diphenylquinoxaline at room temperature, along with the plausible reaction mechanism.

General Protocol: Synthesis of 2,3-Diphenylquinoxaline[8][11]
  • To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg).

  • Add the chosen solvent (e.g., 10 mL of Ethanol:Water 7:3).[8]

  • Add the catalyst (e.g., 20 mol% phenol, ~19 mg).[8]

  • Stir the solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., n-hexane:ethyl acetate 20:1).[8]

  • Upon completion (disappearance of starting materials), add 20 mL of cold water to the reaction mixture.

  • Stir for an additional 30 minutes to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product. If further purification is needed, recrystallize from hot ethanol.

Plausible Reaction Mechanism (Acid-Catalyzed)

The reaction proceeds via a well-established condensation-cyclization-dehydration sequence.

G Reactants o-phenylenediamine + 1,2-dicarbonyl Protonation Protonation of Carbonyl (Activated by Catalyst) Reactants->Protonation Catalyst (H+) Attack Nucleophilic Attack by Amino Group Protonation->Attack Intermediate1 Amino-alcohol Intermediate Attack->Intermediate1 ProtonTransfer Proton Transfer Intermediate1->ProtonTransfer Cyclization Intramolecular Cyclization ProtonTransfer->Cyclization Intermediate2 Dihydroxydihydroquinoxaline Cyclization->Intermediate2 Dehydration Double Dehydration Intermediate2->Dehydration - 2 H₂O Product Quinoxaline Product Dehydration->Product

Caption: Plausible mechanism for acid-catalyzed quinoxaline synthesis.[11]

References

  • Benchchem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in quinoxaline synthesis from diamines.
  • Ruiz, J. R., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering.
  • Dar, B. A., et al. (2015). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Srivastava, V., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Ghadami, M., & Mohammadi, M. (2018). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry Letters.
  • Patil, S. S., et al. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Scientific Reports.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme.
  • Nikpassand, M., et al. (2010). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. International Journal of ChemTech Research.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • Zhang, S., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
  • Benchchem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines.
  • Al-Mokhtar, M. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Coe, J. W., et al. (2006). Preparation of high purity substituted quinoxaline. Google Patents.
  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
  • Thorat, S. B., et al. (2022). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews.
  • Glund, K., et al. (1987). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed.
  • Glund, K., et al. (1987). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Patel, K. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons.
  • Asfandiyarova, A. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Quinoxaline Synthesis.
  • Mini-Reviews in Organic Chemistry. (2020). Recent Advances in the Synthesis of Quinoxalines. mtieat.
  • Alcon, M., et al. (2013). Improved methods for the preparation of quinoxaline derivatives. Google Patents.
  • Preprints.org. (2024). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives at room temperature using NH4....
  • Li, T., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI.
  • Al-Mokhtar, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • ResearchGate. (2019). New opportunities for the synthesis of quinoxaline derivatives.
  • Preprints.org. (2024). Synthesis and biological activity of quinoxaline derivatives.

Sources

Stability issues of 2,3-Quinoxalinedithiol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Quinoxalinedithiol

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this versatile yet sensitive compound. This guide is structured in a practical question-and-answer format to directly address the stability issues you may encounter during your research.

Core Concepts: The Chemistry Behind the Instability

Before diving into troubleshooting, it's crucial to understand the inherent chemical properties of this compound that govern its stability.

  • Tautomerism: this compound exists in a tautomeric equilibrium between the dithiol form and the 1,4-dihydroquinoxaline-2,3-dithione form.[1][2] Experimental evidence suggests that the dithione tautomer is the more stable and predominant form in the solid state and in many solutions.[1] This is critical because the reactivity and stability of the molecule are dictated by which tautomer is present.

  • Oxidation Sensitivity: The thiol (-SH) groups are susceptible to oxidation. The primary degradation pathway in solution, particularly in the presence of oxygen, is the formation of disulfide (-S-S-) bonds.[3][4] This can lead to the formation of dimers or insoluble oligomers/polymers, effectively removing the active compound from your solution and compromising your experiments.

Diagram 1: Tautomeric Equilibrium

A conceptual diagram of the tautomeric equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store solid this compound?

Answer: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator at 2-8°C is highly recommended to minimize slow oxidation and moisture uptake.

Q2: My this compound won't dissolve. What solvents should I use?

Answer: This compound has limited solubility in many common solvents.[1]

  • For organic applications: High-purity, anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the most effective.

  • For aqueous applications: The compound is practically insoluble in neutral water. However, it is acidic and can be readily dissolved in aqueous basic solutions (e.g., 0.1 M NaOH). This deprotonates the thiol groups to form the water-soluble disodium salt.[1] Remember that adjusting the pH back towards neutral will cause the compound to precipitate.

Q3: Why did my this compound solution change color from orange/brown to a darker shade and become cloudy?

Answer: This is a classic sign of degradation, specifically oxidation. The thiol groups are likely oxidizing to form disulfide bonds, leading to the formation of insoluble oligomers or polymers.[3] This process can be accelerated by:

  • Dissolved oxygen in the solvent.

  • Exposure to light (photodegradation can occur with quinoxaline derivatives).[5]

  • Presence of trace metal ions, which can catalyze oxidation.

Q4: How long can I store a prepared solution of this compound?

Answer: The shelf-life is highly dependent on the solvent and storage conditions.

  • In DMSO/DMF: If prepared with degassed solvent and stored under an inert atmosphere in the dark at 2-8°C, a stock solution can be stable for several days to a week. However, for best results, it is strongly advised to prepare solutions fresh for each experiment.

  • In aqueous base: These solutions are particularly prone to oxidation and should be used immediately after preparation.

Troubleshooting Guide

Issue 1: A precipitate has formed in my solution upon storage.
  • Underlying Cause: This is almost certainly the result of oxidation. Two molecules of this compound react to form a disulfide-linked dimer, which has significantly lower solubility. This process can continue, forming longer, highly insoluble polymer chains.

  • Causality: The S-H bonds are broken and a new S-S bond is formed, a process readily mediated by atmospheric oxygen.

  • Solutions & Preventative Measures:

    • Solvent Preparation: Always use high-purity, anhydrous solvents. Crucially, degas the solvent thoroughly before use by sparging with nitrogen or argon for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Prepare the solution in a glovebox or under a positive pressure of an inert gas.

    • Storage: Store the solution in a vial with an airtight, Teflon-lined cap, and wrap the vial in aluminum foil to protect it from light.

    • Chelating Agents: If you suspect metal-catalyzed oxidation, consider adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the solvent beforehand.

Diagram 2: Primary Degradation Pathway via Oxidation

oxidation mol1 This compound (Molecule 1) oxidant [O] (e.g., O2, trace metals) mol1->oxidant mol2 This compound (Molecule 2) mol2->oxidant dimer Insoluble Disulfide Dimer (Degradation Product) oxidant->dimer Oxidation water 2 H+ dimer->water Byproducts

Oxidation of two thiol molecules to an insoluble disulfide.

Issue 2: My reaction yield is poor, suggesting the compound has lost its reactivity.
  • Underlying Cause: The reactive sites of this compound are typically the nucleophilic sulfur atoms.[6][7] If these have been oxidized to form disulfide bonds, they are no longer available for coordination with metals or for participating in nucleophilic substitution reactions, leading to apparent inactivity.

  • Causality: The formation of the S-S bond consumes the free thiol groups necessary for the desired chemical transformation.

  • Solutions & Preventative Measures:

    • Confirm Purity: Before preparing a solution, check the purity of the solid material. If it is old or has been stored improperly, it may have already partially oxidized.

    • Fresh is Best: Always prioritize using a freshly prepared solution. Do not use a solution that has been stored for an extended period or shows any signs of precipitation or color change.

    • Consider a Co-reductant: In some non-aqueous applications, adding a mild, non-interfering reducing agent like a trialkylphosphine in a very small stoichiometric amount can help maintain the reduced thiol state. This must be validated for your specific reaction.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution in DMSO

This protocol is designed to maximize the stability of your stock solution for non-aqueous applications.

StepActionRationale (The "Why")
1 Solvent Degassing Place 10 mL of high-purity, anhydrous DMSO in a flask. Sparge with dry argon or nitrogen gas for 20 minutes.
2 Weighing In a glovebox or under a positive pressure of inert gas, accurately weigh the required amount of this compound into a clean, dry vial.
3 Dissolution Using a gas-tight syringe, transfer the degassed DMSO to the vial containing the solid. Cap immediately and sonicate or vortex until fully dissolved.
4 Storage Seal the vial with electrical tape or Parafilm®. Wrap in aluminum foil and store at 2-8°C.
5 Usage When sampling, pierce the septum with the syringe needle and an exhaust needle connected to an inert gas line to prevent air from entering.
Diagram 3: Workflow for Stable Solution Preparation

workflow start Start degas 1. Degas Anhydrous Solvent (e.g., N2 Sparge) start->degas weigh 2. Weigh Solid Compound (Under Inert Atmosphere) degas->weigh dissolve 3. Add Degassed Solvent & Dissolve weigh->dissolve store 4. Store in Airtight, Light-Protected Vial (2-8°C, Under Inert Gas) dissolve->store use 5. Use Freshly Prepared Solution store->use

Critical workflow for preparing a stable solution.

References

  • Royal Society of Chemistry. (2017). Synthesis of this compound.
  • Carballo, R., et al. (2017). Synthesis of this compound. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 363-368). Royal Society of Chemistry.
  • Anacona, J. R., & Rodriguez, I. (2007). Metal complexes of a new ligand derived from this compound and 2,6-bis(bromomethyl)pyridine. Transition Metal Chemistry, 32(4), 459-463.
  • Ayres, G. H., & Janota, H. F. (1962). Spectrophotometric Study of Cobalt and Nickel Complexes with this compound. Analytical Chemistry, 34(7), 865-866.
  • IJISET. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 2(4).
  • ResearchGate. (n.d.). Synthetic pathway to prepare 2,3-disubstituted quinoxalines (15) with HFIP.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Kolmer-Anderl, N., et al. (2016). Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines. Chemistry, 22(15), 5277-5287.
  • Baashen, M. (2018). Quinoxaline-2,3(1H,4H)-dithione: Synthesis and reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1149-1168.
  • Andreu, D., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Methods in Molecular Biology (Vol. 35, pp. 91-169). Humana Press.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • SciSpace. (n.d.). Spectrophotometric Determination of Palladium with Quinoxaline-2,3-dithiol.
  • Le, T. H., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 14(20), 14193-14202.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
  • Stith, C. L., et al. (1994). Chemical stabilization of a vasoactive S-nitrosothiol with cyclodextrins without loss of pharmacologic activity. Journal of Cardiovascular Pharmacology, 24(2), 213-220.
  • ResearchGate. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
  • Al-Dhfyan, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Kremer, A., et al. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 18, 142-153.
  • LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
  • Chemistry For Everyone. (2025). How Are Disulfide Bonds Formed? [Video]. YouTube. [Link]
  • Jovanovic, S. V., et al. (2021). Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. International Journal of Molecular Sciences, 22(16), 8886.
  • Devanaboyina, U., et al. (2001). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. Chemical Research in Toxicology, 14(11), 1559-1566.

Sources

Technical Support Center: Preventing Thiol Group Oxidation During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and best practices to prevent the oxidation of thiol groups in your precious samples during storage. Maintaining the reduced state of cysteine residues is critical for preserving protein structure, function, and therapeutic efficacy.

Section 1: Understanding the "Why": The Chemistry of Thiol Oxidation

The thiol group (-SH) of a cysteine residue is one of the most reactive functional groups in a protein. Its tendency to undergo oxidation is a central challenge in the handling and storage of many biological molecules.[1] Oxidation typically leads to the formation of a disulfide bond (R-S-S-R) between two cysteine residues.[2] While disulfide bonds are integral to the structure of many extracellular proteins, unwanted disulfide bond formation in other proteins can lead to loss of function, aggregation, and precipitation.[2][3]

The oxidation process is a redox reaction where the thiol group is oxidized, losing electrons.[2][4] This can be initiated by various factors commonly present in a laboratory environment, including:

  • Oxygen: Atmospheric oxygen is a primary culprit.

  • Metal Ions: Trace metal ions, such as copper (Cu²⁺), can catalyze oxidation reactions.[5][6]

  • pH: The reactivity of the thiol group is highly dependent on pH.[5][7] At physiological or alkaline pH, the thiol group can deprotonate to form a more reactive thiolate anion (R-S⁻), which is more susceptible to oxidation.[8][9][10]

The Oxidation Cascade

The process of thiol oxidation can be visualized as a series of steps, often leading to either reversible or irreversible modifications.

Thiol_Oxidation_Pathway Thiol Free Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (Higher pH) Disulfide Disulfide Bond (R-S-S-R) Reversible Thiolate->Disulfide Oxidation (e.g., O₂, Metal Ions) Further_Oxidation Further Oxidation Products (Sulfenic, Sulfinic, Sulfonic Acids) Often Irreversible Disulfide->Further_Oxidation Stronger Oxidizing Conditions Buffer_Prep_Workflow Start Start with High-Purity Water Add_Buffer Add Buffering Agent (e.g., Tris, HEPES) Adjust pH to 5-7 Start->Add_Buffer Degas Degas Buffer (N₂ or Ar bubbling) Add_Buffer->Degas Add_Chelator Add Chelating Agent (e.g., 1 mM EDTA) Degas->Add_Chelator Add_Reducing Add Reducing Agent (e.g., 0.5 mM TCEP) Add_Chelator->Add_Reducing Filter Sterile Filter (0.22 µm) Add_Reducing->Filter Store Store at 4°C Filter->Store

Sources

Troubleshooting low yields in cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low yields in cyclocondensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and overcome common hurdles associated with these powerful ring-forming reactions. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deeper understanding of the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.

Cyclocondensation reactions are fundamental in synthetic organic chemistry for the construction of a vast array of cyclic, and particularly heterocyclic, compounds.[1][2] These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water.[2] While incredibly versatile, their success can be sensitive to a variety of experimental parameters. Low yields are a common frustration, but a systematic approach to troubleshooting can often lead to significant improvements.

This guide is structured to walk you through a logical troubleshooting process, from evaluating your starting materials to optimizing the reaction conditions and ensuring efficient product isolation.

Part 1: The Foundational Check – Reactant and Reagent Integrity

Before delving into complex reaction parameter optimization, it is crucial to ensure the quality of your starting materials. The purity of your substrates and reagents is paramount, as impurities can interfere with the desired reaction pathway.[3]

Question: My reaction has stalled, and TLC analysis shows only starting material. What should I check first?

Answer: The first step is to rigorously assess the purity of your starting materials.

  • Substrate Purity: Impurities from previous synthetic steps can act as inhibitors or participate in side reactions. For instance, in the oxidative cyclization of chalcones, impurities from the initial Claisen-Schmidt condensation can hinder the desired cyclization.[3]

    • Actionable Protocol:

      • Purify your starting materials using an appropriate technique, such as recrystallization or column chromatography.

      • Confirm the purity of the purified material by analytical methods like NMR, melting point analysis, or mass spectrometry.

  • Reagent and Catalyst Quality: Catalysts and reagents can degrade over time, especially if not stored correctly. Oxidizing agents, for example, can lose their potency.[3] Similarly, catalysts can expire, and it's important to use fresh or properly stored ones.[4]

    • Actionable Protocol:

      • Use freshly opened or recently purchased reagents and catalysts whenever possible.

      • If you suspect degradation, consider titrating the reagent to determine its active concentration or running a small-scale control reaction with a known, reliable substrate.

Part 2: Optimizing the Reaction Environment - Solvents and Conditions

The choice of solvent and the reaction conditions (temperature, time, and concentration) are critically important and interdependent factors that can dramatically influence the yield of a cyclocondensation reaction.[5][6]

Question: How does solvent choice impact my cyclocondensation reaction?

Answer: The solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and even the position of chemical equilibria.[7][8]

  • Polarity: The polarity of the solvent can affect the stability of reactants, intermediates, and transition states.[7] An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex.[7] For example, aprotic polar solvents like DMF and acetonitrile have been shown to give high conversions in some condensation reactions.[9]

  • Protic vs. Aprotic: Protic solvents can hydrogen-bond with and stabilize nucleophiles, potentially reducing their reactivity in some cases.[7][8] A switch to an aprotic solvent can sometimes lead to a significant rate increase.[7]

  • Water Removal: Many cyclocondensation reactions produce water as a byproduct.[9] The accumulation of water can inhibit the reaction or lead to reversible reactions, ultimately lowering the yield.[9] Using a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) in conjunction with a Dean-Stark apparatus is a classic and effective strategy for continuously removing water and driving the reaction to completion.[9][10][11]

Solvent Property Influence on Cyclocondensation Example Solvents
Polar Aprotic Can accelerate reactions with charged intermediates.DMF, Acetonitrile, DMSO
Polar Protic Can stabilize nucleophiles, sometimes slowing reactions.Ethanol, Water
Nonpolar Can be effective for water removal via azeotrope.Toluene, Hexane, Cyclohexane[11]

Question: My reaction is sluggish or incomplete. What adjustments can I make to the reaction conditions?

Answer: Incomplete conversion is a direct contributor to low yields. Optimizing temperature and reaction time is crucial.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate.[6] Many cyclocondensations that are slow at room temperature may proceed to completion with heating.[9] However, be mindful that excessive heat can lead to decomposition or side reactions.

  • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction time.[5][9]

Part 3: The Role of the Catalyst

Catalysts are often employed in cyclocondensation reactions to accelerate the rate of reaction. However, catalyst choice and potential deactivation are critical considerations.

Question: My catalyzed reaction is not working well. What could be the issue with my catalyst?

Answer: Several factors related to the catalyst could be at play.

  • Catalyst Choice: The type and amount of catalyst can significantly impact the reaction. For acid-catalyzed reactions, using too strong an acid might lead to side reactions, while too weak an acid may not be effective. The optimal catalyst often depends on the specific substrates.[9] For instance, in the self-condensation of cyclohexanone, the amount of catalyst has a significant influence on the yield of the dimer.[12]

  • Catalyst Deactivation: Catalysts can lose their activity over time through various mechanisms.[13]

    • Poisoning/Fouling: Impurities in the starting materials or byproducts of the reaction can bind to the catalyst's active sites, rendering them inactive.[14]

    • Sintering: At high temperatures, the small particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[13]

    • Reduction/Chemical Transformation: In some cases, the catalyst can undergo a chemical change to an inactive form. For example, a heterogeneous palladium(II) catalyst used for cycloisomerization was found to be deactivated by reduction to inactive palladium(0) nanoparticles.[15]

    • Actionable Protocol for Suspected Deactivation:

      • Ensure high purity of all reactants and solvents.

      • Consider using a higher catalyst loading, but be aware of potential side reactions.

      • If using a heterogeneous catalyst, try regenerating it according to literature procedures or using a fresh batch.

      • Investigate milder reaction conditions to prevent thermal degradation of the catalyst.

Part 4: Work-up and Purification - Preserving Your Product

Even a high-yielding reaction can result in a low isolated yield if the product is lost or degraded during work-up and purification.[16][17]

Question: My crude reaction mixture looks good on TLC, but my final yield after purification is very low. Why?

Answer: Product loss during work-up and purification is a common issue.[18][19]

  • Aqueous Work-up:

    • Product Solubility: Your product might have some solubility in the aqueous layer.[17] It's good practice to re-extract the aqueous layer with your organic solvent to recover any dissolved product.

    • pH Sensitivity: Your product may be unstable to acidic or basic conditions used during the work-up.[17] If you suspect this, test the stability of your product in a small-scale experiment before performing the work-up on the entire batch.

  • Purification:

    • Physical Loss: Product can be lost with every transfer between glassware.[18] Rinsing flasks and other equipment with the solvent used for purification can help minimize these losses.[16]

    • Chromatography: Some product can be irreversibly adsorbed onto the stationary phase (e.g., silica gel) during column chromatography.

    • Volatility: If your product is volatile, it can be lost during solvent removal under reduced pressure (rotoevaporation).[16][17]

Frequently Asked Questions (FAQs)

Q1: What are common side reactions in cyclocondensation, and how can I minimize them?

A1: A common side reaction is the self-condensation of one of the starting materials, particularly with aldehydes or ketones in the presence of a strong base.[9] To minimize this, consider using a weaker base or optimizing the stoichiometry of your reactants. Another potential issue is the formation of oligomers or polymers, especially in macrocyclization reactions.[20] Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.

Q2: My cyclocondensation reaction is an equilibrium. How can I push it towards the product?

A2: According to Le Châtelier's principle, you can shift the equilibrium towards the products by removing one of the products as it is formed. In many cyclocondensations, this product is water.[11] The use of a Dean-Stark apparatus is a highly effective method for this.[9][10] Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can also be effective.

Q3: I am attempting a multicomponent cyclocondensation. What are some specific challenges I might face?

A3: Multicomponent reactions (MCRs) that involve cyclocondensation are powerful but can be complex to optimize.[21] The relative rates of the different reactions occurring in the flask are critical. If one step is significantly slower than others, starting materials may be consumed in unwanted side reactions. Careful optimization of reaction conditions, including the order of addition of reagents, can be necessary.

Q4: Can computational chemistry help in troubleshooting my cyclocondensation reaction?

A4: Yes, computational methods like Density Functional Theory (DFT) can be valuable tools. They can be used to calculate the energies of intermediates and transition states, helping to elucidate the reaction mechanism and explain the regiochemistry of the products.[22][23] This understanding can guide the choice of reactants and conditions to favor the desired outcome.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a systematic workflow for addressing low yields in cyclocondensation reactions.

Troubleshooting_Workflow cluster_reaction Reaction Optimization Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Time, Concentration) Check_Purity->Optimize_Conditions If pure Catalyst_Issues Investigate Catalyst (Choice, Loading, Deactivation) Optimize_Conditions->Catalyst_Issues Side_Reactions Identify Potential Side Reactions Catalyst_Issues->Side_Reactions Workup_Purification Review Work-up & Purification Procedures Success Improved Yield Workup_Purification->Success If losses minimized Equilibrium Consider Reaction Equilibrium (e.g., Water Removal) Side_Reactions->Equilibrium Equilibrium->Workup_Purification

Sources

Catalyst Selection for Efficient Quinoxaline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the efficient synthesis of quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common challenges encountered during experimental work. Quinoxalines are a vital class of nitrogen-containing heterocycles, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their synthesis, while often straightforward, can present challenges that impact yield, purity, and scalability. This resource provides field-proven insights to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during quinoxaline synthesis, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired Quinoxaline Product

A low yield is one of the most common frustrations in quinoxaline synthesis. The classical and most prevalent method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[4] However, several factors can lead to diminished yields.

  • Potential Cause 1: Suboptimal Reaction Conditions. Inadequate temperature, incorrect solvent, or an inappropriate catalyst can significantly hinder the reaction's progress.[5] The traditional approach often requires high temperatures and strong acid catalysts, which can lead to the degradation of starting materials or the final product.[5][6]

    • Solution: A systematic optimization of reaction conditions is crucial. Consider a catalyst screening study to identify the most effective catalyst for your specific substrates. Modern methods often employ milder conditions. For instance, some protocols report high yields at room temperature, which can minimize product degradation.[2][7][8][9] The choice of solvent is also critical; while ethanol is commonly used, greener alternatives like water or even solvent-free conditions have proven effective.[10][11]

  • Potential Cause 2: Poor Quality of Starting Materials. Impurities in the o-phenylenediamine or the dicarbonyl compound can participate in side reactions, consuming your reactants and lowering the yield of the desired quinoxaline.[5]

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use.

  • Potential Cause 3: Formation of Undesired Side Products. The reaction may be proceeding through alternative pathways, leading to the formation of byproducts.

    • Solution: The choice of catalyst can significantly influence the reaction's selectivity. A well-chosen catalyst can steer the reaction towards the desired product. Additionally, adjusting the stoichiometry of the reactants can sometimes minimize side reactions. An equimolar ratio (1:1) of the diamine and dicarbonyl compound is generally recommended for optimal results.[11]

  • Potential Cause 4: Product Degradation. The synthesized quinoxaline might be unstable under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.[5]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Once the reaction is complete, promptly work up the reaction mixture to isolate the product and prevent degradation. Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can also be beneficial. Several modern protocols achieve high yields in a matter of minutes.[12][13]

Issue 2: Formation of Multiple Products (Isomers)

The formation of multiple products, particularly regioisomers, is a common challenge, especially when using unsymmetrical 1,2-diamines or 1,2-dicarbonyl compounds.[5]

  • Potential Cause: Lack of Regioselectivity. When an unsymmetrical 1,2-diamine is used, the two amino groups can exhibit different reactivities, leading to the formation of two different quinoxaline isomers.[5]

    • Solution: The regioselectivity of the reaction is highly dependent on the catalyst and reaction conditions. Some catalytic systems have been shown to provide excellent regioselectivity.[10] It is advisable to consult the literature for catalysts known to favor the formation of the desired regioisomer. Careful analysis of the product mixture using techniques like NMR spectroscopy is essential to determine the isomeric ratio.

Issue 3: Difficulty in Catalyst Separation and Reuse

Homogeneous catalysts, while often efficient, can be difficult to separate from the reaction mixture, leading to product contamination and preventing catalyst recycling.

  • Potential Cause: Use of Homogeneous Catalysts. Catalysts that are soluble in the reaction medium require extensive purification steps for their removal.

    • Solution: Employing a heterogeneous catalyst is a highly effective strategy to overcome this issue. Solid-supported catalysts, such as those on alumina, silica, or polymers, can be easily separated by simple filtration and can often be reused for multiple reaction cycles without a significant loss of activity.[2][6][9][14][15] This approach aligns with the principles of green chemistry by reducing waste and improving the overall efficiency of the process.[16][17] Nanocatalysts also offer the advantage of easy recovery and reusability.[18]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding catalyst selection for quinoxaline synthesis.

Q1: What is the most common method for synthesizing quinoxalines?

The most widely used method is the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[4]

Q2: What are the key advantages of using a catalyst in quinoxaline synthesis?

Catalysts are used to increase the reaction rate, improve the yield, and in some cases, enhance the selectivity of the reaction.[7] They often allow for milder reaction conditions, such as lower temperatures and shorter reaction times, which can prevent the degradation of starting materials and products.[5][6]

Q3: What are some examples of "green" catalysts for quinoxaline synthesis?

Several environmentally friendly catalysts have been developed for quinoxaline synthesis. These include natural phosphate, bentonite clay K-10, and various solid-supported catalysts that can be easily recovered and reused.[6][14] Reactions can also be performed in green solvents like water or ethanol, or even under solvent-free conditions.[10][11][16][17]

Q4: Can quinoxaline synthesis be performed without a catalyst?

Yes, catalyst-free protocols for quinoxaline synthesis have been reported.[10] These methods often rely on optimizing other reaction parameters like solvent and temperature to achieve good yields. For instance, a highly efficient, catalyst-free synthesis of quinoxalines in methanol at room temperature has been described.[12]

Q5: How do I choose the best catalyst for my specific reaction?

The optimal catalyst depends on the specific substrates being used (the 1,2-diamine and 1,2-dicarbonyl compound), the desired reaction conditions (e.g., temperature, solvent), and the target yield and purity. A literature search for similar reactions is a good starting point. For novel substrates, a small-scale catalyst screening experiment is highly recommended to identify the most efficient catalyst.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of quinoxalines via the condensation of o-phenylenediamine and benzil, providing a comparative overview to guide your selection process.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Glycerol/Water-904-6 min85-91[19]
TiO2-Pr-SO3HEtOHRoom Temp10 min95[13][19]
Zn(OTf)2CH3CNRoom Temp-85-91[19]
PhenolEtOH/H2ORoom Temp2 min98[19]
Alumina-supported HeteropolyoxometalatesTolueneRoom Temp120 min92[8][19]
CrCl2·6H2OEthanolRoom Temp10-30 min85-95[7]
PbBr2EthanolRoom Temp15-40 min80-92[7]
CuSO4·5H2OEthanolRoom Temp20-50 min75-90[7]
Natural Phosphate (NP)MethanolRoom Temp1-45 min92-99[14]
Al2O3–ZrO2DMFRoom Temp-Excellent[2][9]

Experimental Protocols

General Protocol for Catalyst Screening in Quinoxaline Synthesis

This protocol outlines a general procedure for screening different catalysts to identify the optimal conditions for your specific substrates.

  • Reactant Preparation: In a series of small reaction vials, add the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Solvent Addition: To each vial, add the chosen solvent (e.g., ethanol, 5 mL).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5-10 mol%). Include a control reaction without any catalyst.

  • Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature or a slightly elevated temperature).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes).

  • Work-up and Analysis: Once a reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), quench the reaction and work up the mixture to isolate the crude product. Analyze the crude product by techniques like ¹H NMR to determine the conversion and yield for each catalyst.

  • Optimization: Based on the screening results, select the most promising catalyst and further optimize other parameters like catalyst loading, temperature, and reaction time to maximize the yield.

Visualizing the Reaction Pathway and Catalyst Selection

General Reaction Mechanism for Quinoxaline Synthesis

The most common pathway for quinoxaline synthesis is the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The catalyst plays a crucial role in activating the carbonyl groups, facilitating the nucleophilic attack by the diamine, and promoting the subsequent dehydration and cyclization steps.[15]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,2-Diamine 1,2-Diamine Iminium Ion Iminium Ion 1,2-Diamine->Iminium Ion Nucleophilic Attack 1,2-Dicarbonyl 1,2-Dicarbonyl Activated Carbonyl Activated Carbonyl 1,2-Dicarbonyl->Activated Carbonyl Catalyst (e.g., H+) Activated Carbonyl->Iminium Ion Dihydroquinoxaline Dihydroquinoxaline Iminium Ion->Dihydroquinoxaline Intramolecular Cyclization Quinoxaline Quinoxaline Dihydroquinoxaline->Quinoxaline Dehydration G start Define Synthesis Goals (Yield, Purity, Green Chemistry) lit_review Literature Review for Similar Substrates start->lit_review catalyst_screening Perform Catalyst Screening lit_review->catalyst_screening green_focus Prioritize Green Chemistry? catalyst_screening->green_focus heterogeneous Select Heterogeneous Catalyst (e.g., Solid-supported, Nanocatalyst) green_focus->heterogeneous Yes homogeneous Consider Homogeneous Catalyst (e.g., Lewis Acid, Organocatalyst) green_focus->homogeneous No optimization Optimize Reaction Conditions (Temp, Time, Solvent) heterogeneous->optimization homogeneous->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: Decision workflow for selecting a catalyst for quinoxaline synthesis.

References

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). National Institutes of Health.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). PubMed Central.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.).
  • Synthesis of quinoxaline using different catalysts. (2021). ResearchGate.
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). SpringerLink.
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024). Bentham Science.
  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (n.d.). JOCPR.
  • Synthesis and biological activity of quinoxaline derivatives. (2024).
  • Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central.
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). National Institutes of Health.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • General synthetic pathway for the synthesis of quinoxaline derivatives. (n.d.). ResearchGate.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing.
  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. (2023). Taylor & Francis Online.
  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. (2023). Taylor & Francis Online.
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate.

Sources

Technical Support Center: Purification of 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,3-Quinoxalinedithiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: In its crude form, this compound often appears as a brown solid.[1][2] However, after successful purification, it should be a brownish-orange to orange precipitate or crystalline solid. Significant deviation from this color may indicate the presence of impurities.

Q2: My this compound is a dark brown or almost black powder. What could be the issue?

A2: A dark coloration often suggests the presence of impurities. These can include residual starting materials from the synthesis, such as 2,3-dichloroquinoxaline, or byproducts formed during the reaction. Oxidation of the thiol groups to form disulfides can also contribute to a darker appearance.

Q3: What are the most common impurities in crude this compound?

A3: The most common impurities are typically unreacted starting materials from its synthesis. The synthesis often involves the reaction of 2,3-dichloroquinoxaline with a sulfur source like thiourea. Therefore, residual 2,3-dichloroquinoxaline and thiourea are common contaminants. Additionally, side-products from the condensation reaction can also be present.

Q4: How does the tautomerism of this compound affect its properties and purification?

A4: this compound exists in a tautomeric equilibrium between the dithiol and the more stable dithione form. This is a crucial aspect of its chemistry. The presence of the acidic thiol protons in the dithiol form allows for its purification via acid-base extraction.

Caption: Tautomerism of this compound.

Troubleshooting Purification Issues

Issue 1: Low Purity After Initial Synthesis

If your initial product shows significant impurities by TLC or NMR, a purification step is necessary. The most common and effective method is based on the acidic nature of the thiol groups.

Recommended Protocol: Acid-Base Extraction

This method leverages the acidity of the thiol protons to separate the desired product from non-acidic impurities.

  • Dissolution in Base: Suspend the crude this compound in an aqueous solution of a base, such as 1.6 M sodium hydroxide (NaOH). The dithiol will deprotonate and dissolve to form the water-soluble disodium salt.

  • Filtration: Filter the basic solution to remove any insoluble impurities. These may include unreacted starting materials or non-acidic byproducts.

  • Reprecipitation with Acid: Slowly add an acid, such as glacial acetic acid, to the filtrate. As the solution is neutralized, the this compound will protonate and precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

acid_base_extraction start Crude this compound dissolve Dissolve in aq. NaOH start->dissolve filter Filter to remove insoluble impurities dissolve->filter precipitate Add Acetic Acid to Neutralize filter->precipitate isolate Vacuum Filter and Wash with Water precipitate->isolate dry Dry Under Vacuum isolate->dry end Pure this compound dry->end

Caption: Workflow for Acid-Base Extraction Purification.

Issue 2: Persistent Impurities After Acid-Base Extraction

If impurities persist after acid-base extraction, or if you are dealing with impurities that have similar acidic properties, alternative purification methods such as recrystallization or column chromatography may be necessary.

Troubleshooting with Recrystallization

Recrystallization is effective for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the this compound is soluble at high temperatures but insoluble at room temperature.

Solvent/System Procedure Expected Outcome
Single Solvent Finding a single suitable solvent can be challenging due to the limited solubility of this compound. High-boiling polar aprotic solvents like DMF or DMSO can be explored, but removal of these solvents can be difficult.If a suitable solvent is found, slow cooling should yield purer crystals.
Two-Solvent System A more practical approach is a two-solvent system. For example, dissolving the compound in a minimal amount of a hot "good" solvent (like DMF or DMSO) and then slowly adding a "bad" solvent (like water or ethanol) until the solution becomes cloudy. Reheat to clarify and then cool slowly.This method can be effective in inducing crystallization and improving purity.

Troubleshooting with Column Chromatography

Column chromatography offers a higher degree of separation for more complex mixtures.

Recommended Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For example, starting with 9:1 hexane:ethyl acetate and gradually moving to 7:3 or 5:5.

  • Monitoring: The separation can be monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. This compound is UV active, allowing for visualization under a UV lamp.

column_chromatography start Impure this compound prepare_column Pack Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for Column Chromatography Purification.

Issue 3: Product Degradation (Oxidation)

Thiols are susceptible to oxidation to disulfides, which can be a source of impurity.

Caption: Oxidation of this compound to its disulfide.

Mitigation Strategies:

  • Inert Atmosphere: When possible, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen for reactions and purifications.

  • Storage: Store the purified compound in a tightly sealed container in a cool, dark, and dry place.

Analytical Characterization for Purity Assessment

To confirm the purity of your this compound, a combination of analytical techniques is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: In DMSO-d₆, the most characteristic signals are the broad peaks for the N-H protons and the S-H protons. The S-H proton signal is typically found far downfield, around 14 ppm.[3] The aromatic protons will appear in the aromatic region (around 7-8 ppm). The absence of signals corresponding to starting materials is a good indicator of purity.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons and the thione carbons.

Infrared (IR) Spectroscopy

  • The IR spectrum can confirm the presence of key functional groups. Look for N-H stretching vibrations. The absence of a strong S-H stretching band is expected due to the predominance of the dithione tautomer.

Safety and Handling

This compound is a thiol-containing compound and requires careful handling.

  • Ventilation: Always handle this compound in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines.[1][4] Contaminated glassware can be decontaminated by soaking in a bleach solution.

References

  • The Royal Society of Chemistry. (2017). Synthesis of this compound.
  • Columbia University. (n.d.). Column chromatography.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • PubMed Central (PMC). (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.
  • ResearchGate. (n.d.). Assignments of characteristic absorption peaks from the FTIR spectra of....
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.

Sources

Technical Support Center: Scaling Up 2,3-Quinoxalinedithiol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Quinoxalinedithiol (QDT) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing and scaling up this versatile heterocyclic compound. As a key intermediate in the development of pharmaceuticals, functional materials, and analytical reagents, mastering its synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice and practical protocols based on established chemical principles and field-proven insights.

Synthesis Overview: The Primary Pathway

The most common and reliable route to synthesize this compound begins with the condensation of o-phenylenediamine and oxalic acid.[3][4] This multi-step process, while straightforward in principle, presents several challenges, particularly during scale-up. The overall pathway involves three main stages:

  • Formation of the Quinoxaline Core: Condensation of o-phenylenediamine with oxalic acid dihydrate in an acidic medium yields 1,2,3,4-tetrahydroquinoxaline-2,3-dione.[3]

  • Chlorination: The dione intermediate is then chlorinated, typically using phosphorus pentachloride (PCl₅), to produce the key intermediate, 2,3-dichloroquinoxaline (DCQX).[1][3]

  • Thiolation: Finally, a nucleophilic aromatic substitution (SNAr) reaction on DCQX with a sulfur nucleophile, such as thiourea or sodium hydrosulfide (NaSH), yields the final product, this compound.[5][6]

This synthetic route is popular due to the wide availability of starting materials and its versatility.[2]

Synthesis_Pathway A o-Phenylenediamine + Oxalic Acid Dihydrate B 1,2,3,4-Tetrahydro- quinoxaline-2,3-dione A->B  4N HCl, Reflux   C 2,3-Dichloroquinoxaline (DCQX) B->C  PCl₅, 160°C   D This compound (QDT) C->D 1. Thiourea, EtOH, Reflux 2. NaOH (aq) 3. Acetic Acid

Caption: Common three-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Category 1: Low Yield & Reaction Inefficiency

Q1: My overall yield for the three-step synthesis is consistently low. Where should I start investigating?

Low yields can stem from issues in any of the three steps. A systematic approach is best.

  • Step 1 (Dione Formation): This condensation reaction is typically robust. However, ensure you are using an equimolar ratio of o-phenylenediamine to oxalic acid.[7] Purity of the starting o-phenylenediamine is critical; if it is oxidized (often indicated by a dark color), it can lead to colored impurities and lower yields.[7]

  • Step 2 (Chlorination): This step is often a source of yield loss. Phosphorus pentachloride (PCl₅) is extremely sensitive to moisture. Incomplete reaction or degradation of PCl₅ due to atmospheric humidity will result in a lower yield of DCQX.[8] Ensure you handle PCl₅ rapidly in a dry environment and use a drying tube on your reaction setup.

  • Step 3 (Thiolation): Loss during the final work-up is common. The product is precipitated from a basic solution by acidification. If acidification is too rapid or the pH is not carefully controlled to neutral, you can have incomplete precipitation or co-precipitation of impurities.[3]

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Moisture Review Step 2: Moisture Control (PCl₅) Start->Check_Moisture Check_Workup Review Step 3: Precipitation pH Control Start->Check_Workup Solution_Purity Recrystallize or use high-purity reagents. Check_Purity->Solution_Purity Solution_Moisture Handle PCl₅ in a glovebox or dry atmosphere. Use a drying tube. Check_Moisture->Solution_Moisture Solution_Workup Add acid slowly to the filtered basic solution until neutral pH. Check_Workup->Solution_Workup

Caption: Troubleshooting workflow for low product yield.

Q2: The chlorination of the dione intermediate with PCl₅ seems inefficient. What are the critical parameters?

This is a solid-state reaction that transitions to a melt, making efficient mixing and heat transfer crucial.

  • Grinding: Thoroughly grinding the 1,2,3,4-tetrahydroquinoxaline-2,3-dione and PCl₅ together with a mortar and pestle before heating is essential for maximizing surface contact.[3]

  • Temperature Control: The reaction mixture should be heated to around 160°C in an oil bath. At this temperature, the reactants melt, initiating the reaction.[3] Inconsistent or insufficient heating can lead to an incomplete reaction.

  • Moisture Prevention: As mentioned, PCl₅ reacts violently with water to produce HCl and POCl₃. This not only consumes your reagent but introduces hazardous byproducts. Always fit a calcium chloride or similar drying tube to the top of your condenser.[8]

  • Alternative Reagents: If problems with PCl₅ persist, thionyl chloride (SOCl₂) has been reported as an alternative chlorinating agent.[8]

Category 2: Purity & Contamination Issues

Q1: My final this compound product is a brownish-orange or dark color, not the expected solid. What causes this?

The primary cause of colored impurities is the oxidation of the o-phenylenediamine starting material.[7] This can happen before the reaction or during the initial condensation step.

  • Prevention: Use high-purity, colorless o-phenylenediamine. If your stock is discolored, consider recrystallization. Running the initial condensation reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.[7]

  • Removal: The acid-base work-up in the final step is highly effective at removing many impurities.[8] The desired dithiol product forms a water-soluble disodium salt in aqueous NaOH, while many organic, non-acidic impurities (like those from oxidation) do not and can be removed by filtration. The pure product is then precipitated upon acidification.[8][9]

Q2: How does the acid-base purification work, and how can I optimize it?

This purification technique leverages the acidic nature of the thiol groups in this compound. The compound exists in a tautomeric equilibrium between the dithiol and the more stable dithione form.[8] The protons are sufficiently acidic to be removed by a strong base.

  • Solubilization: After the reaction with thiourea, an aqueous solution of sodium hydroxide is added. This deprotonates the dithiol, forming the disodium quinoxalinedithiolate salt, which is soluble in water.[8]

  • Filtration: Many organic byproducts and unreacted intermediates are insoluble in the aqueous basic solution. A gravity filtration at this stage removes these insoluble impurities.[3]

  • Precipitation: The filtered, aqueous solution containing the soluble salt is then neutralized by the slow, dropwise addition of an acid like glacial acetic acid.[3] As the pH becomes neutral, the dithiol is protonated and, being insoluble in water, precipitates out as a purified solid.[8]

Purification_Diagram Crude Crude Product Mixture • this compound (QDT) • Insoluble Organic Impurities Step1 Add aq. NaOH Crude->Step1 Solution Aqueous Solution • Soluble Disodium Salt of QDT • Insoluble Organic Impurities (Suspended) Step1->Solution Step2 Gravity Filter Solution->Step2 Filtrate Filtered Solution (Filtrate) • Soluble Disodium Salt of QDT Step2->Filtrate Waste Insoluble Impurities (Discarded) Step2->Waste Step3 Add Acetic Acid to Neutral pH Filtrate->Step3 Final Pure Solid Product • this compound (Precipitate) Step3->Final

Caption: Workflow for the acid-base purification of this compound.

Scaling Up Production: Key Challenges

Transitioning from lab-scale (grams) to pilot or production scale (kilograms) introduces new challenges that are not always apparent in small-scale experiments.[10][11]

Q: What are the primary safety and control challenges when scaling up this synthesis?

A: The main challenges are managing exothermic events, handling hazardous materials in bulk, and ensuring process consistency.[12][13]

ChallengeStageDetails & Mitigation Strategies
Exothermic Reactions Step 2 (Chlorination) & Step 3 (Precipitation)The reaction of PCl₅ with the dione can be exothermic. More significantly, the neutralization of the excess NaOH with acetic acid is highly exothermic. Mitigation: Use jacketed reactors with precise temperature control. For the precipitation, add the acid slowly and sub-surface to improve heat dissipation. Monitor the internal temperature continuously.
Bulk Reagent Handling Step 2 (Chlorination)Handling kilograms of PCl₅ requires stringent controls to prevent exposure to moisture and personnel. Mitigation: Use a contained charging system or a glovebox environment. Ensure all reactors and transfer lines are thoroughly dried ("baked out") before use.
Mixing & Heat Transfer All StepsWhat mixes easily in a 500 mL flask may not in a 500 L reactor. Poor mixing can lead to localized hot spots, incomplete reactions, and inconsistent product quality. Mitigation: Select appropriate impeller designs and agitation speeds. Perform engineering calculations to ensure adequate heat transfer surface area for the reactor volume.[11]
Solid Isolation & Drying Step 3 (Work-up)Filtering and drying large quantities of the final product can be a bottleneck. The brownish-orange precipitate needs to be washed thoroughly with water. Mitigation: Use a filter press or centrifugal filter instead of vacuum filtration. Employ a vacuum oven or other industrial drying equipment to efficiently remove water without degrading the product.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store this compound?

  • Solid: As a solid, the compound is relatively stable. It should be stored in a tightly sealed vial, protected from light. Standard recommendations suggest it can be stored for up to 6 months under these conditions.[14]

  • Solution: Solutions should be prepared fresh whenever possible. If storage is necessary, aliquot stock solutions into tightly sealed vials and store at -20°C for up to one month.[14] Avoid long-term storage in solution.

Q2: What are the main tautomers of this compound, and which is more stable?

This compound exists in equilibrium with its 1,4-dihydroquinoxaline-2,3-dithione tautomer. The dithione form is generally considered the more stable of the two.[8] This stability contributes to the compound being less acidic and less soluble in many solvents compared to other thiols.

Q3: Are there alternative sulfur reagents for the final step besides thiourea?

Yes. While thiourea is common, sodium hydrosulfide (NaSH) has been shown to be a very effective reagent for this transformation. In some cases, using NaSH in ethanol can result in higher yields (up to 86%) compared to the thiourea method.[5] This can be a valuable alternative to explore for process optimization.

Q4: What are the primary safety hazards associated with this compound?

According to GHS classifications, this compound is harmful if swallowed or in contact with skin, and it causes skin irritation.[15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline (DCQX)[3]
  • In a fume hood, quickly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and PCl₅ (12.7 g, 60.9 mmol) using a pestle and mortar.

  • Transfer the mixture to a 250 mL round-bottom flask fitted with a reflux condenser. Place a CaCl₂ drying tube on top of the condenser.

  • Heat the flask in an oil bath to 160°C. The reactants will melt, and the reaction will begin. Maintain this temperature for 2 hours.

  • Turn off the heat and allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture over approximately 200 g of crushed ice in a beaker to quench the excess PCl₅.

  • Filter the resulting solid product under vacuum, wash it thoroughly with cold water, and dry it under vacuum.

Protocol 2: Synthesis of this compound (QDT)[3]
  • In a 500 mL round-bottom flask, prepare a solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.

  • Heat the mixture to reflux using a water bath for 2 hours.

  • Remove the heat source and cool the flask in an ice bath.

  • Slowly add 250 mL of a 1.6 M aqueous NaOH solution to the cooled mixture.

  • Return the flask to the heat source and reflux for an additional hour.

  • While still warm, gravity filter the mixture through a pleated paper filter into a large beaker (e.g., 1000 mL) to remove any insoluble impurities.

  • To the filtered solution, slowly add glacial acetic acid dropwise with stirring until the pH is neutral.

  • A brownish-orange precipitate will form. Cool the mixture in an ice bath to ensure complete precipitation.

  • Filter the solid product under vacuum and wash the precipitate thoroughly with water. Dry the final product under vacuum. The expected yield is 80-85%.[8]

References

  • Title: 6.1. Synthesis of this compound | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom Source: Royal Society of Chemistry URL:[Link]
  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PubMed Central (Molecules) URL:[Link]
  • Title: Synthesis of this compound - Supplementary Information Source: Royal Society of Chemistry URL:[Link]
  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL:[Link]
  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Title: Chemistry of 2,3-Dichloroquinoxalines | Request PDF Source: ResearchG
  • Title: this compound | C8H6N2S2 | CID 2735127 Source: PubChem - NIH URL:[Link]
  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade (PDF)
  • Title: Problems in scale-up of biotechnology production processes Source: PubMed URL:[Link]
  • Title: Micrograms to Kilos: The Challenges of Scaling Source: Drug Discovery and Development URL:[Link]
  • Title: How to Scale Up Pharmaceutical Manufacturing Source: Ascendia Pharma URL:[Link]
  • Title: Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production Source: ResearchG

Sources

Technical Support Center: Optimizing Solvent Systems for Quinoxaline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional technical support resource is now available for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to overcome common challenges in the synthesis of quinoxaline derivatives, with a special focus on the critical role of solvent systems.

This guide is designed to provide you with direct, actionable solutions to common hurdles encountered during the synthesis of quinoxaline derivatives. By understanding the causality behind experimental choices, you can not only troubleshoot effectively but also proactively optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may be facing in the lab and provides a systematic approach to resolving them.

Question 1: My quinoxaline synthesis reaction is resulting in a low yield. What are the likely causes related to the solvent system?

Answer:

Low yields in quinoxaline synthesis are frequently tied to the choice of solvent, which plays a pivotal role in reactant solubility, reaction kinetics, and pathway selectivity. Here’s a breakdown of potential solvent-related issues and how to address them:

  • Poor Solubility of Reactants: One of the most common reasons for low yield is the incomplete dissolution of the starting materials, typically an o-phenylenediamine derivative and a 1,2-dicarbonyl compound. If the reactants are not fully solubilized, the reaction becomes a heterogeneous mixture, severely limiting the effective concentration of reactants and thus the reaction rate.

    • Solution: Transition to a solvent system with better solubilizing power for your specific substrates. For instance, while ethanol is a common starting point, more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be excellent alternatives for enhancing the solubility of polar reactants. It is often beneficial to perform solubility tests with your starting materials in a few candidate solvents before running the full reaction.

  • Suboptimal Reaction Temperature and Solvent Boiling Point: The reaction may require a specific temperature to overcome the activation energy barrier efficiently. If the chosen solvent has a low boiling point (e.g., dichloromethane, ethanol), you may be limited in the reaction temperature you can achieve.

    • Solution: If you suspect the reaction needs more thermal energy, switch to a higher-boiling point solvent such as toluene, xylene, or n-butanol. This allows you to run the reaction at elevated temperatures, which can significantly increase the reaction rate and improve yields.

  • Incompatibility with the Catalyst: If you are using a catalyst, the solvent must be compatible with it. Some catalysts may be deactivated or have their activity suppressed by certain solvents.

    • Solution: Review the literature for your specific catalyst to determine known compatible solvents. For example, some acid catalysts may perform better in non-coordinating solvents.

Question 2: I am observing the formation of significant side products in my reaction. How can the solvent choice help in improving the reaction's selectivity?

Answer:

The formation of side products often indicates that alternative reaction pathways are competing with your desired transformation. The solvent can influence which pathway is favored.

  • Solvent Polarity and Reaction Mechanism: The polarity of the solvent can stabilize or destabilize transition states for different reaction pathways. For the condensation reaction leading to quinoxalines, a protic solvent like ethanol or acetic acid can facilitate the reaction by protonating the carbonyl group, making it more electrophilic. However, in some cases, this can also promote undesired side reactions.

    • Solution: A systematic screening of solvents with varying polarities is recommended. You can create a small experimental matrix to test a non-polar solvent (e.g., toluene), a polar aprotic solvent (e.g., acetonitrile, DMF), and a polar protic solvent (e.g., ethanol, isopropanol). This will help you identify which solvent environment favors the desired product.

  • "Green" and Unconventional Solvents: In some instances, unconventional solvent systems can offer surprising improvements in selectivity.

    • Solution: Consider exploring greener solvent alternatives. For example, reactions in water or polyethylene glycol (PEG) have been reported to proceed efficiently, sometimes with enhanced selectivity and easier product isolation. These solvents can alter the reaction environment in unique ways, potentially disfavoring the pathways leading to side products.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in quinoxaline synthesis with a focus on solvent optimization.

G cluster_0 Problem Identification cluster_1 Solvent System Analysis cluster_2 Optimization Strategies cluster_3 Outcome start Low Yield or Side Product Formation solubility Assess Reactant Solubility start->solubility temp Evaluate Reaction Temperature and Solvent Boiling Point start->temp catalyst Check Solvent-Catalyst Compatibility start->catalyst polarity Consider Solvent Polarity and Reaction Mechanism start->polarity change_solvent Switch to a Solvent with Better Solubilizing Power (e.g., DMF, DMSO) solubility->change_solvent Poor Solubility high_boil Use a Higher-Boiling Point Solvent (e.g., Toluene, Xylene) temp->high_boil Temp Too Low compat_solvent Select a Known Compatible Solvent for the Catalyst catalyst->compat_solvent Incompatibility screen_solvents Screen Solvents of Varying Polarity polarity->screen_solvents Side Products end Improved Yield and Selectivity change_solvent->end high_boil->end compat_solvent->end green_solvent Explore Greener Solvents (e.g., Water, PEG) screen_solvents->green_solvent screen_solvents->end green_solvent->end

Caption: Troubleshooting workflow for quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a solvent mixture for my quinoxaline synthesis?

A1: Absolutely. Using a co-solvent system can be a powerful strategy. For instance, a mixture of ethanol and water can sometimes provide the right balance of polarity to dissolve both polar and non-polar reactants while facilitating the reaction. The key is to systematically vary the ratio of the solvents to find the optimal composition.

Q2: How does the presence of an acid or base catalyst affect my choice of solvent?

A2: The choice of an acidic or basic catalyst is intimately linked to the solvent system. For acid-catalyzed reactions, a solvent that can stabilize the protonated intermediates without strongly coordinating to the catalyst is often ideal. Acetic acid is a classic example of a solvent that also acts as a catalyst. For base-catalyzed reactions, the solvent should not react with the base. Aprotic polar solvents like DMF or NMP are often good choices.

Q3: Are there any "universal" good starting solvents for quinoxaline synthesis?

A3: While there is no single "universal" solvent due to the vast diversity of quinoxaline precursors, ethanol is a very common and effective starting point for many syntheses. It is relatively inexpensive, has a moderate boiling point, and is a protic solvent that can facilitate the condensation reaction. If ethanol does not provide satisfactory results, branching out to DMF or toluene would be logical next steps.

Q4: How do I choose a solvent for the product purification/recrystallization?

A4: The ideal recrystallization solvent is one in which your quinoxaline derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, and ethyl acetate are often good first choices for recrystallization. It is also crucial that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures to allow for effective separation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Yield Optimization

This protocol provides a structured approach to identifying the optimal solvent for your specific quinoxaline synthesis.

  • Reactant Preparation: Prepare stock solutions of your o-phenylenediamine derivative and your 1,2-dicarbonyl compound in a high-solubility solvent (e.g., DMF) if they are solids. This allows for accurate dispensing of small quantities.

  • Reaction Setup: In parallel reaction vials, add equimolar amounts of your reactants.

  • Solvent Addition: To each vial, add one of the candidate solvents you are screening. A good starting set includes:

    • Toluene (non-polar)

    • Acetonitrile (polar aprotic)

    • Ethanol (polar protic)

    • DMF (polar aprotic, high boiling point)

  • Reaction Conditions: Run all reactions at the same temperature for the same amount of time. If using low-boiling point solvents, ensure the vials are properly sealed to prevent evaporation. A good starting temperature is 80 °C.

  • Analysis: After the designated reaction time, analyze a small aliquot from each reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of product formation and the presence of side products.

  • Selection: Based on the analysis, select the solvent that provides the highest conversion to the desired product with the fewest impurities for further optimization.

Data Summary Table for Solvent Screening
SolventPolarityBoiling Point (°C)Observations (e.g., Solubility)Relative Yield (from TLC/LC-MS)
TolueneNon-polar111Good for non-polar substrates++
AcetonitrilePolar Aprotic82Good general solubility+++
EthanolPolar Protic78Common starting solvent++++
DMFPolar Aprotic153Excellent solubilizing power+++++

References

  • Molla, M., Banerjee, D., & Saha, P. (2022). Recent advances in the synthesis of quinoxaline and its derivatives. Results in Chemistry, 4, 100325. [Link]
  • Zang, H., & Li, Y. (2011).
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing quinoxaline moiety. Journal of the Iranian Chemical Society, 17(7), 1563–1610. [Link]
  • Saeed, A., Shaheen, M., & Abbas, N. (2018). An overview on the synthesis of quinoxaline and its derivatives. Research Journal of Pharmacy and Technology, 11(8), 3629. [Link]

Validation & Comparative

A Comparative Guide to Dithiol Ligands: Unveiling the Unique Advantages of 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of coordination chemistry, dithiol ligands stand out for their remarkable versatility in stabilizing a wide array of metal ions and forming complexes with intriguing electronic, magnetic, and catalytic properties.[1] These organosulfur compounds, characterized by two thiol (-SH) functional groups, can be broadly classified into aliphatic and aromatic families, each imparting distinct characteristics to the resulting metal complexes. This guide provides an in-depth comparison of 2,3-quinoxalinedithiol, a heterocyclic aromatic dithiol, with two archetypal ligands: the flexible aliphatic 1,2-ethanedithiol and the simple aromatic toluene-3,4-dithiol. Through a detailed analysis of their structural attributes, performance in metal coordination, and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal dithiol ligand for their specific application.

The Dithiol Ligand Family: An Overview

Dithiol ligands are prized for their ability to act as potent chelating agents, forming stable rings with metal centers through strong metal-sulfur bonds.[2] The nature of the backbone separating the two thiol groups—be it a flexible alkyl chain or a rigid aromatic system—profoundly influences the geometry, stability, and reactivity of the metal complex.

  • Aliphatic Dithiols (e.g., 1,2-Ethanedithiol): These ligands, with their flexible carbon chains, can accommodate a variety of coordination geometries. They are widely used in organic synthesis for protecting carbonyl groups and in the synthesis of biomimetic organometallic complexes.[3][4]

  • Aromatic Dithiols (e.g., Toluene-3,4-dithiol): The rigid backbone of these ligands often leads to planar and well-defined complex structures. The aromatic system can participate in π-stacking interactions and influence the electronic properties of the metal center.[5][6]

  • Heterocyclic Aromatic Dithiols (e.g., this compound): This subclass combines the rigidity of an aromatic system with the unique electronic properties and additional coordination sites offered by heteroatoms. The quinoxaline moiety, in particular, introduces a nitrogen-rich pyrazine ring, which can delocalize electron density and participate in non-covalent interactions, opening avenues for the design of advanced molecular materials.[7]

Deep Dive: this compound (qdt)

This compound (C₈H₆N₂S₂) is a planar, aromatic dithiol ligand that has garnered significant interest for its ability to form highly stable and often redox-active metal complexes.[7][8] Its rigid, heterocyclic framework is a key differentiator from simpler aliphatic or aromatic dithiols.

Structural & Electronic Advantages: The quinoxaline core is an electron-deficient aromatic system due to the two nitrogen atoms in the pyrazine ring.[7] This electronic feature enhances the acidity of the thiol protons and influences the electron density of the resulting metal dithiolene complex. The planarity of the ligand promotes the formation of stacked structures in the solid state, a desirable feature for creating conductive molecular materials.[7] Furthermore, the nitrogen atoms of the quinoxaline ring can act as potential secondary coordination sites or as hydrogen bond acceptors, influencing the supramolecular assembly of its complexes.

Applications: The unique properties of this compound make its metal complexes prime candidates for applications in:

  • Molecular Conductors and Magnets: The ability to form planar, stacked structures and participate in redox chemistry is crucial for designing materials with interesting electronic and magnetic properties.[7]

  • Catalysis: The quinoxaline moiety can be functionalized to tune the steric and electronic properties of the catalytic metal center, potentially leading to enhanced activity and selectivity.[9][10][11]

  • Sensing: The interaction of this compound complexes with other molecules can lead to changes in their spectroscopic or electrochemical properties, a principle that can be exploited for chemical sensing.

Comparative Ligand Analysis

To fully appreciate the unique position of this compound, a direct comparison with 1,2-ethanedithiol and toluene-3,4-dithiol is instructive.

1,2-Ethanedithiol (edt)

Also known as dimercaptoethane, 1,2-ethanedithiol is one of the simplest and most widely used dithiol ligands.[12] Its defining feature is the flexible ethane backbone.

  • Performance Comparison:

    • Flexibility vs. Rigidity: The conformational flexibility of edt allows it to chelate metals with varying coordination preferences.[2] However, this same flexibility can lead to less defined structures compared to the rigid complexes formed with this compound.

    • Electronic Properties: As an aliphatic ligand, edt does not possess the π-system that characterizes aromatic dithiols. Consequently, its metal complexes lack the low-energy electronic transitions often observed in dithiolene complexes derived from aromatic ligands.

    • Applications: While this compound is geared towards materials science, edt is a workhorse in organic synthesis for the protection of aldehydes and ketones as 1,3-dithiolanes.[3][12] It is also crucial in synthesizing models of enzyme active sites, such as [FeFe]-hydrogenases.[2][12]

Toluene-3,4-dithiol (tdt)

This ligand serves as a simple aromatic counterpart, featuring a benzene ring with a methyl group.[6]

  • Performance Comparison:

    • Structural Complexity: Toluene-3,4-dithiol provides a rigid, planar coordination environment similar to this compound. However, it lacks the heterocyclic quinoxaline unit.

    • Electronic Influence: The primary electronic influence of tdt comes from the benzene π-system. In contrast, this compound features a more complex electronic structure due to the electron-withdrawing pyrazine ring, which can more significantly modulate the properties of the metal center.

    • Applications: Toluene-3,4-dithiol is well-known for forming intensely colored complexes with various metal ions, making it a valuable colorimetric reagent for the spectrophotometric determination of metals like molybdenum and tungsten.[5][13] While its complexes have been studied in materials science, the added functionality of the quinoxaline ring in this compound offers a broader scope for designing functional materials through non-covalent interactions.[13]

Quantitative Data Summary

The following tables provide a side-by-side comparison of the physical properties and key features of the three ligands.

Table 1: Physical and Chemical Properties of Selected Dithiol Ligands

PropertyThis compound1,2-EthanedithiolToluene-3,4-dithiol
Formula C₈H₆N₂S₂C₂H₆S₂C₇H₈S₂
Molar Mass 194.3 g/mol [8]94.19 g/mol [4]156.26 g/mol [6]
Appearance Brownish-orange precipitate[7]Colorless liquid[3][4]White crystalline powder/colorless wax[5][6]
Melting Point 343-345 °C[14]-41 °C[4]29-33 °C[5][6]
Boiling Point N/A (decomposes)144-146 °C[4]135-137 °C at 17 mmHg[5]
Backbone Rigid, aromatic, heterocyclicFlexible, aliphaticRigid, aromatic

Table 2: Comparative Features and Applications as Ligands

FeatureThis compound1,2-EthanedithiolToluene-3,4-dithiol
Coordination Geometry Strongly favors planar complexesFlexible, adapts to various geometriesFavors planar complexes
Key Electronic Feature Electron-deficient quinoxaline ringSaturated alkyl chainElectron-rich benzene ring
Redox Activity Forms redox-active dithiolene complexesCan be oxidized to disulfides[12]Forms redox-active dithiolene complexes
Primary Applications Building block for conducting and magnetic materials[7]Carbonyl protection, biomimetic models[2][3]Colorimetric analysis of metals[5][13]
Unique Advantage Heterocyclic backbone allows for H-bonding and extended π-conjugationHigh flexibility and utility in organic synthesisSimple, well-studied aromatic system

Experimental Protocols

To provide a practical context, we present detailed methodologies for the synthesis of this compound and the general formation and characterization of dithiolato metal complexes.

Synthesis of this compound

This synthesis is a multi-step process, illustrating the principles of cyclization and nucleophilic aromatic substitution. The causality behind this three-session approach is to isolate and purify each intermediate, ensuring a high-quality final product.

G cluster_0 Session 1: Synthesis of Dione Intermediate cluster_1 Session 2: Chlorination cluster_2 Session 3: Thiolation A o-Phenylenediamine + Oxalic Acid Dihydrate B 1,2,3,4-Tetrahydroquinoxaline-2,3-dione A->B  Reflux in 4N HCl   C 1,2,3,4-Tetrahydroquinoxaline-2,3-dione D 2,3-Dichloroquinoxaline C->D  Heat with PCl₅ at 160°C   E 2,3-Dichloroquinoxaline + Thiourea F Intermediate Adduct E->F  Reflux in Ethanol   G This compound F->G  NaOH, Reflux; then Acetic Acid  

Caption: Multi-session synthesis of this compound.

Protocol:

  • Session 1: Preparation of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione [7]

    • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of 4 N HCl (aq).

    • Heat the mixture to reflux using a heating mantle for 15 minutes.

    • Cool the mixture until a precipitate forms.

    • Filter the precipitate under vacuum and wash with cold water. Dry the product.

  • Session 2: Preparation of 2,3-Dichloroquinoxaline [7]

    • In a mortar and pestle, quickly grind together the product from Session 1 (5 g, 30.8 mmol) and phosphorus pentachloride (PCl₅, 12.7 g, 60.9 mmol).

    • Transfer the mixture to a 250 mL round-bottom flask fitted with a condenser and a CaCl₂ drying tube.

    • Heat the mixture in an oil bath to 160 °C for 2 hours. The reactants will melt and react.

    • Allow the mixture to cool to room temperature.

    • Carefully pour the mixture over ~200 g of crushed ice to quench the excess PCl₅.

    • Filter the resulting precipitate, wash with water, and dry.

  • Session 3: Synthesis of this compound [7]

    • In a 500 mL round-bottom flask, combine 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.

    • Reflux the mixture for 2 hours. The thiourea acts as the sulfur source via nucleophilic aromatic substitution.[7]

    • Cool the flask in an ice bath and slowly add 250 mL of 1.6 M NaOH (aq).

    • Reflux the mixture for another hour. The basic conditions hydrolyze the intermediate to form the dithiolate salt.

    • Gravity filter the hot solution to remove any insoluble impurities.

    • To the filtrate, slowly add glacial acetic acid until the pH is neutral. This protonates the dithiolate, causing the desired product to precipitate.

    • Cool the solution, filter the brownish-orange precipitate under vacuum, and wash with water. Dry the final product.

General Synthesis of a Diiron Dithiolato Carbonyl Complex

This protocol demonstrates the use of an aliphatic dithiol (1,2-ethanedithiol) to create a biomimetic complex. The choice of an inert atmosphere is critical to prevent oxidation of the iron carbonyl precursor and the thiol.[15]

Protocol: [2]

  • In a Schlenk flask under a nitrogen or argon atmosphere, dissolve triiron dodecacarbonyl (Fe₃(CO)₁₂) in anhydrous toluene.

  • To this solution, add a stoichiometric amount of 1,2-ethanedithiol (C₂H₄(SH)₂).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the color change and by taking small aliquots for thin-layer chromatography or infrared spectroscopy (monitoring the carbonyl stretching region).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

General Characterization Workflow

The structural and electronic properties of newly synthesized dithiolato complexes are typically elucidated through a combination of spectroscopic and analytical techniques.

G cluster_B cluster_C cluster_D A Synthesized Metal-Dithiolato Complex B Structural Analysis A->B C Electronic Properties A->C D Redox Behavior A->D B1 X-ray Crystallography (Bond Lengths/Angles) B->B1  Provides   B2 IR/Raman Spectroscopy (M-S, C-S vibrations) B->B2  Provides   C1 UV-Vis Spectroscopy (Electronic Transitions) C->C1  Measures   D1 Cyclic Voltammetry (Redox Potentials) D->D1  Measures  

Caption: Standard workflow for characterizing metal-dithiolato complexes.

  • Infrared (IR) and Raman Spectroscopy: These techniques are invaluable for probing the vibrations within the complex. Characteristic C-S and Metal-S stretching frequencies provide direct evidence of coordination.[16] For instance, in nickel dithiolene complexes, symmetric Ni-S stretching modes are typically observed around 340 cm⁻¹.[16]

  • UV-Vis Spectroscopy: Aromatic dithiolene complexes often exhibit intense, low-energy absorption bands in the visible or near-infrared region.[17] These transitions, typically ligand-to-metal or intra-ligand charge transfers, are sensitive to the redox state of the complex and the nature of the dithiolene ligand.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including precise bond lengths and angles. For dithiolene complexes, the C-S and C-C bond lengths within the chelate ring are particularly diagnostic of the ligand's redox state (dithiolate vs. dithione character).[17]

  • Cyclic Voltammetry (CV): CV is used to study the redox properties of the complexes. Dithiolene complexes are often redox-active, showing one or more reversible oxidation or reduction events. The measured potentials provide quantitative data on how the ligand influences the electronic properties of the metal center.[17]

Conclusion: Selecting the Right Ligand

The choice of a dithiol ligand is a critical decision in the design of coordination complexes.

  • 1,2-Ethanedithiol remains the ligand of choice for applications requiring flexibility and for its established role in organic synthetic transformations.

  • Toluene-3,4-dithiol offers a simple, rigid aromatic platform, ideal for fundamental studies and for applications in analytical chemistry where its color-forming reactions are advantageous.

  • This compound , however, represents a more advanced ligand architecture. Its rigid, electron-deficient, and heterocyclic nature provides a unique combination of properties that are highly desirable for the development of functional molecular materials. The inherent planarity and potential for non-covalent interactions make it a superior candidate for creating ordered solid-state structures with tailored electronic and magnetic properties.

For researchers and professionals working at the frontier of materials science, catalysis, and drug development, this compound offers a sophisticated tool to build next-generation metal complexes with enhanced functionality and performance.

References

  • Synthesis of this compound | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Royal Society of Chemistry.
  • Exploring 1,2-Ethanedithiol: A Versatile Organic Synthesis Intermedi
  • 1,2-Ethanedithiol (CAS 540-63-6)
  • The Role of 1,2-Ethanedithiol in the Synthesis of Organometallic Complexes: Applic
  • TOLUENE-3,4-DITHIOL | 496-74-2. ChemicalBook.
  • Vibrational Spectra of Dithiolene Complexes.
  • A Structural and Spectroscopic Investigation of Octahedral Platinum Bis(dithiolene)phosphine Complexes.
  • Ethane-1,2-dithiol. Wikipedia.
  • Buy Toluene-3,4-dithiol | 496-74-2. Fagron.
  • Synthesis of Diiron(I) Dithiolato Carbonyl Complexes.
  • 3,4-Toluenedithiol. Wikipedia.
  • Synthesis of this compound. The Royal Society of Chemistry.
  • This compound | 1199-03-7. ChemicalBook.
  • This compound | C8H6N2S2 | CID 2735127. PubChem, NIH.
  • review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. Research Square.
  • New Derivatives of Quinoxaline Ð Syntheses, Complex Formation and their Application as Controlling Ligands for Zinc. De Gruyter.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • Application of a reusable Co-based nanocatalyst in alcohol dehydrogenative coupling strategy: Synthesis of quinoxaline and imine scaffolds.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quinoxaline Determination

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxalines represent a critical class of nitrogen-containing heterocyclic compounds, with a structural footprint in a vast array of applications, from life-saving pharmaceuticals to dyes and materials science.[1][2][3][4] Their derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6][7][8] Consequently, the accurate and reliable quantification of these compounds in diverse matrices—be it in pharmaceutical formulations, food products of animal origin, or environmental samples—is not merely an academic exercise but a critical component of quality assurance and regulatory compliance.[9][10]

This guide provides an in-depth comparison of the principal analytical techniques used for quinoxaline determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. More importantly, it delves into the rigorous process of method validation, grounding the discussion in the harmonized principles set forth by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA).[11][12][13][14][15][16][17] Our objective is to move beyond procedural lists, offering instead a causal explanation for experimental choices, thereby empowering researchers, scientists, and drug development professionals to select and validate the most appropriate method for their specific application.

Pillar 1: The Foundation of Trustworthiness: Core Validation Parameters

Before comparing techniques, we must establish the bedrock of any reliable analytical method: validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[15][18] This is achieved by assessing a specific set of performance characteristics, as outlined in the ICH Q2(R2) guidelines.[12][13][15][19]

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][20]

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[21]

  • Range : The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15][21]

  • Accuracy : The closeness of test results obtained by the method to the true value. It is often determined through recovery studies of a spiked matrix.[12][22]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[22][23][24]

  • Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]

  • Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][22]

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[16][24]

The interplay of these parameters forms a self-validating system where, for instance, a demonstration of high accuracy is inherently supported by good linearity and precision.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Evaluation & Reporting Dev Define Analytical Procedure & Purpose Opt Optimize Parameters (e.g., Mobile Phase, Temp) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) Opt->Protocol Spec Specificity/ Selectivity Protocol->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Rob Robustness Eval Compare Results to Acceptance Criteria Rob->Eval Report Validation Report & Final Method Eval->Report

Caption: General workflow for analytical method validation.

Pillar 2: Comparative Analysis of Core Methodologies

A. High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most powerful and widely used technique for the analysis of quinoxalines, particularly in pharmaceutical quality control and residue monitoring.[23][25] Its versatility allows for the separation of non-volatile and thermally labile compounds present in complex matrices.

Causality Behind Experimental Choices: The selection of a reversed-phase (RP) C18 column is standard practice for quinoxaline analysis. The non-polar stationary phase effectively retains the moderately polar quinoxaline ring system. The mobile phase, typically a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (acetonitrile or methanol), is optimized to achieve separation.[26][27] The aqueous component's pH is a critical parameter; maintaining a slightly acidic pH ensures that the nitrogen atoms in the quinoxaline ring are protonated, leading to consistent interactions, sharper peak shapes, and improved retention. UV detection is common due to the strong chromophoric nature of the quinoxaline system, while mass spectrometry (LC-MS/MS) is employed for its superior sensitivity and specificity, especially for trace-level residue analysis in food.[9][28]

Experimental Protocol: HPLC-UV for Quinoxaline in a Pharmaceutical Tablet

  • Standard Preparation: Accurately weigh 10 mg of quinoxaline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to obtain a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of the active quinoxaline ingredient into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 0.1% formic acid in water (A) and acetonitrile (B) (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As determined by UV scan (typically 240-340 nm).

    • Injection Volume: 20 µL.

  • Analysis: Inject the blank, standards, and sample solutions. Construct a calibration curve by plotting peak area against concentration. Determine the concentration in the sample from the calibration curve.

Typical Validation Performance Data for HPLC Methods

Validation ParameterTypical Performance MetricSource(s)
Linearity (r²) > 0.999[9][26]
Range 2.5 - 100 µg/L (LC-MS/MS); 4 - 24 µg/mL (HPLC-UV)[9][26]
Accuracy (% Recovery) 70% - 110% (residue); 98% - 102% (pharma)[10][26]
Precision (%RSD) < 15% (residue); < 2% (pharma)[9][26]
LOD 0.08 - 1.0 µg/kg (LC-MS/MS)[9][28]
LOQ < 4.0 µg/kg (LC-MS/MS)[28]
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, particularly valuable when structural confirmation is required. Its primary limitation for many quinoxaline derivatives is their low volatility. This is often overcome through a chemical derivatization step.

Causality Behind Experimental Choices: Many quinoxaline derivatives, especially those with hydroxyl or carboxylic acid functional groups, are not volatile enough for direct GC analysis.[29] Derivatization, most commonly silylation, is employed to replace active protons with non-polar groups (e.g., trimethylsilyl), thereby increasing volatility and thermal stability.[29][30] This allows the compound to traverse the GC column without degradation. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering a level of specificity that is difficult to achieve with UV detection alone.

Experimental Protocol: GC-MS for Quinoxaline Derivatives in a Biological Matrix

  • Sample Extraction: Homogenize the sample (e.g., tissue) and perform a liquid-liquid or solid-phase extraction to isolate the analytes and remove the bulk of the matrix. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dry residue, add 50 µL of pyridine and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 140°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Acquire data in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

  • Analysis: Inject the derivatized sample into the GC-MS. Identify compounds based on retention time and comparison of mass spectra to a reference library. Quantify using an internal standard and a calibration curve prepared from derivatized standards.

Typical Validation Performance Data for GC-MS Methods

Validation ParameterTypical Performance MetricSource(s)
Linearity (Range) 0.2 - 2 µmol[30]
Specificity High (based on mass spectrum)[29][30]
LOD/LOQ Highly sensitive, method-dependent[31]
Precision (%RSD) Typically < 15%
Accuracy (% Recovery) 80% - 120%
C. UV-Visible Spectrophotometry

Spectrophotometry is a classical, accessible, and cost-effective analytical technique. For quinoxaline determination, it usually relies on direct measurement of the compound's inherent UV absorbance or a color-forming derivatization reaction.

Causality Behind Experimental Choices: The primary advantage of spectrophotometry is its simplicity.[32] However, this comes at the cost of specificity. The method is highly susceptible to interference from other UV-absorbing compounds in the sample matrix.[33][34] Therefore, its application is generally restricted to the analysis of pure substances or simple formulations where the matrix components have negligible absorbance at the analytical wavelength (λmax). To improve specificity, a derivatization reaction can be used to create a unique colored product that absorbs in the visible region, where fewer interferences occur.

Experimental Protocol: Spectrophotometric Assay of a Quinoxaline Drug Substance

  • Solvent Selection & λmax Determination: Dissolve the quinoxaline reference standard in a suitable solvent (e.g., ethanol, methanol, or a buffer).[34][35] Scan the solution from 200-800 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., 100 µg/mL). From this, prepare a series of calibration standards covering the expected linear range.

  • Sample Preparation: Accurately weigh the drug substance and prepare a solution of known concentration in the selected solvent.

  • Measurement: Set the spectrophotometer to the predetermined λmax. Measure the absorbance of a solvent blank and subtract it from all subsequent readings. Measure the absorbance of each standard and the sample solution.

  • Analysis: Construct a calibration curve by plotting absorbance against concentration. Ensure the correlation coefficient (r²) meets the acceptance criteria (typically >0.99).[32] Calculate the concentration of the sample using the regression equation from the calibration curve.

Typical Validation Performance Data for Spectrophotometric Methods

Validation ParameterTypical Performance MetricSource(s)
Linearity (r²) > 0.998[32]
Range 1 - 100 µg/mL[34]
Accuracy (% Recovery) 97% - 101%[35]
Precision (%RSD) < 2%
LOD 6.0 µg/mL[32]
LOQ 40 µg/mL[32]

Pillar 3: Selecting the Fit-for-Purpose Method

The choice of analytical method is not a one-size-fits-all decision. It is a strategic choice based on the specific analytical challenge, balancing the need for performance with practical constraints like cost and sample throughput.

Method_Selection_Flowchart node_end node_end start Start: Define Analytical Need q1 High Specificity & Trace Levels Required? (e.g., Residue Analysis) start->q1 q2 Volatile or Derivatizable? q1->q2 Yes q3 Simple Matrix & High Concentration? (e.g., Pure Substance) q1->q3 No hplc_ms HPLC-MS/MS q2->hplc_ms No gc_ms GC-MS q2->gc_ms Yes hplc_uv HPLC-UV q3->hplc_uv No spectro Spectrophotometry q3->spectro Yes hplc_ms->node_end Select Method hplc_uv->node_end Select Method gc_ms->node_end Select Method spectro->node_end Select Method

Caption: Decision flowchart for selecting an analytical method.

Master Comparison Table

FeatureHPLC (with UV or MS)GC-MSUV-Visible Spectrophotometry
Specificity High (UV) to Very High (MS/MS)Very High (MS fragmentation)Low to Moderate
Sensitivity High to Very HighVery HighLow to Moderate
Application Drug assay, impurity profiling, residue analysis, stability testingStructural confirmation, analysis of volatile derivativesAssay of pure substances, simple formulations, screening
Sample Type Non-volatile, thermally labile compoundsVolatile or derivatizable compoundsCompounds with strong chromophores in simple matrices
Cost per Sample Moderate to HighHighLow
Throughput ModerateLow (due to derivatization/run time)High
Expertise Required Moderate to HighHighLow

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org.
  • Morita, N., et al. (n.d.). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans. Agricultural and Biological Chemistry.
  • Tönshoff, B., et al. (n.d.). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed.
  • Wei Sheng Yan Jiu. (2021). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. PubMed, 50(4), 620-624.
  • Tao, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7.
  • Mills, E. W., et al. (2019). Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. Molecules, 24(20), 3699.
  • Wang, L., et al. (2020). Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay. Analytical Sciences, 36(7), 783-785.
  • BenchChem. (2025). A Comparative Analysis of Quinoxidine and Other Quinoxaline Compounds for Researchers. BenchChem.
  • ResearchGate. (n.d.). Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem mass spectrometry. ResearchGate.
  • ResearchGate. (n.d.). Formation of quinoxalinol/ quinoxaline derivatives. ResearchGate.
  • ResearchGate. (n.d.). Derivatization of glyoxal to quinoxaline (a) for the purpose of GC... ResearchGate.
  • Current Pharmaceutical Analysis. (n.d.). Bentham Science.
  • Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Frontiers in Chemistry, 11, 1185392.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Author Manuscript. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_VZyj-_pfxixegDDmFGu2R1KloNS121YXieyhVsFLzGy61QlPPG1FXo8dKvue7KLok3NxuXXpGWDR7uzv34aauWatvyAqAcSIvVXmscJ4Knjr4N4OIHnPXfKTghhvAqh0ZjLKXvFbwRknKxFL2MQ=
  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today.
  • Research & Reviews: Journal of Pharmaceutical Analysis. (n.d.). Analytical method validation: A brief review. Research & Reviews.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
  • International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Author Manuscript.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV.
  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR.
  • BenchChem. (2025). A Comparative Guide to Quinoxaline Synthesis: An Analysis of Synthetic Routes. BenchChem.
  • Mini-Reviews in Medicinal Chemistry. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed, 24(1), 1-2.
  • Pharmaceuticals. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI, 16(11), 1546.
  • ResearchGate. (2025). Validation of Analytical Methods. ResearchGate.
  • ResearchGate. (2025). (PDF) Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. ResearchGate.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • Journal of Applied Pharmaceutical Science. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Molecules. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI, 28(22), 7623.
  • International Journal of Pharmaceutical Sciences and Research. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. IJPSR.
  • Omics Online. (2024). Comparative Method Validation: Evaluating New Techniques Against Established Standards. Omics Online.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Author Manuscript.
  • International Journal of Molecular Sciences. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Estimation of validation parameters of Uv-Spectrophotometric method for analysis of Valsartan. JAPER.
  • Asian Journal of Chemistry. (n.d.). Validation of Spectrophotometric Method to Quantify Veranicline Content in Tablets. Asian Publication Corporation.
  • ResearchGate. (2025). (PDF) Validation of a Spectrophotometric Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations. ResearchGate.

Sources

A Senior Application Scientist's Guide to Nickel Quantification: 2,3-Quinoxalinedithiol in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of nickel is a critical analytical challenge. Its presence, even in trace amounts, can significantly impact everything from the catalytic efficiency of chemical reactions to the toxicological profile of pharmaceutical products. This guide provides an in-depth comparison of 2,3-Quinoxalinedithiol with other established reagents for nickel quantification, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

The Enduring Quest for Sensitive and Selective Nickel Detection

The analytical landscape for nickel quantification is diverse, ranging from classical gravimetric and colorimetric methods to sophisticated instrumental techniques. The choice of method is dictated by a host of factors including the required sensitivity, the complexity of the sample matrix, cost considerations, and available instrumentation. While instrumental methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer unparalleled sensitivity, there remains a significant need for robust and accessible chemosensory-based methods for routine analysis, preliminary screening, and in-field applications. This is where reagents like this compound and its counterparts play a vital role.

A Comparative Analysis of Leading Chemosensors for Nickel Quantification

The efficacy of a colorimetric or gravimetric reagent hinges on its ability to form a stable and specific complex with the target metal ion, resulting in a measurable signal. Here, we compare the performance of this compound against other widely used reagents.

ReagentPrincipleλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Limit of Detection (LOD)Optimal pHKey AdvantagesKey Limitations
This compound Spectrophotometry/ Gravimetry606-665[1]Not explicitly statedNot explicitly stated2-3 (Gravimetric)[2], 2-6 (Spectrophotometric)[1]Good selectivity, stable precipitate, potential for simultaneous detection of other metals.[1][2]Limited data on LOD/LOQ for spectrophotometry.
Dimethylglyoxime (DMG) Spectrophotometry/ Gravimetry4455.42 x 10⁴6.3 µg/L[3]9-12Well-established, high sensitivity, and specific for nickel in the presence of an oxidizing agent.[4]Requires an oxidizing agent, potential for reagent precipitation at high concentrations.
Nioxime (1,2-Cyclohexanedione dioxime) Spectrophotometry560Not explicitly stated~157 µg/L[3]AlkalineForms a colored complex with nickel.[5]Lower sensitivity compared to DMG.
Sodium Diethyldithiocarbamate (NaDEDTC) Spectrophotometry/ Titrimetry3907.92 x 10³0.04-0.9 µg/L (with SPE-HPLC)[5]Neutral to alkalineCan be used for spectrophotometric and titrimetric methods, good sensitivity.[6]Potential for interference from other metal ions.[6]

Instrumental Methods for Reference

MethodPrincipleLimit of Detection (LOD)Key AdvantagesKey Limitations
Atomic Absorption Spectroscopy (AAS) Atomic Absorption40 µg/L (Flame AAS)[7], 1-25 µg/L (Graphite Furnace)[8]High sensitivity, well-established technique.[7]Can be subject to matrix interferences.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Mass Spectrometry0.1 - 1 µg/L[4]Extremely high sensitivity, multi-element analysis capability.[4]High instrument and operational cost, requires skilled operator.
Electrochemical Methods (e.g., Voltammetry) Electrochemistry0.1 - 10 µg/L[4]High sensitivity, portability, and low cost.[4][9]Susceptible to matrix effects and electrode fouling.

Unveiling the Chemistry: Reaction Mechanisms and Workflows

Understanding the underlying chemical principles is paramount for methodological optimization and troubleshooting.

The Reaction of Nickel with this compound

This compound reacts with nickel(II) ions in an acidic medium to form a stable, colored complex. In gravimetric analysis, this complex precipitates out of solution and can be isolated and weighed. For spectrophotometric analysis, the absorbance of the colored solution is measured.

Caption: Reaction of Nickel(II) with this compound.

General Workflow for Spectrophotometric Nickel Quantification

The following diagram illustrates the typical workflow for determining nickel concentration using a spectrophotometric method with a chelating agent.

experimental_workflow prep Sample Preparation (Dissolution, pH adjustment) reagent Addition of Chelating Reagent prep->reagent develop Color Development reagent->develop measure Spectrophotometric Measurement (at λmax) develop->measure analysis Data Analysis (Calibration Curve) measure->analysis result Nickel Concentration Determination analysis->result

Sources

A Comparative Guide to the Spectral Analysis of 2,3-Quinoxalinedithiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral properties of 2,3-quinoxalinedithiol (QDT) and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the causal relationships behind experimental choices in spectroscopic analysis. We will explore how techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) are employed to characterize these versatile compounds, with a focus on providing actionable, field-proven insights.

Introduction: The Versatility of this compound Derivatives

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Among these, this compound (QDT) stands out as a critical building block and a potent ligand. Its ability to coordinate with transition metals has made it a cornerstone for developing advanced conducting and magnetic molecular materials.[3] The spectral characterization of QDT and its derivatives is paramount to understanding their structure, purity, and behavior, particularly when they form metal complexes. This guide will walk through the synthesis and detailed spectral analysis of these compounds, offering a comparative perspective grounded in experimental data.

A key structural feature of this compound is its existence in tautomeric forms: the dithiol and the dithione forms. Spectroscopic evidence suggests that the dithione form is the most stable tautomer, which influences its chemical and spectral properties.[4]

tautomerism Thiol This compound (Thiol Form) Thione 1,4-Dihydroquinoxaline-2,3-dithione (Thione Form) Thiol->Thione Tautomerization Thione->Thiol

Caption: Thione-thiol tautomerism of this compound.

Synthesis and Core Spectroscopic Workflow

The journey into the spectral analysis of QDT derivatives begins with the synthesis of the parent compound. The most common and reliable route involves the condensation of 1,2-diaminobenzene with a 1,2-dicarbonyl compound, followed by substitution reactions.[3]

workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start o-Phenylenediamine + Oxalic Acid step1 1,2,3,4-Tetrahydroquinoxaline-2,3-dione start->step1 Reflux in HCl step2 2,3-Dichloroquinoxaline step1->step2 Chlorination (e.g., PCl5) step3 This compound (QDT) step2->step3 Nucleophilic Substitution (Thiourea, then NaOH/H+) IR FT-IR Spectroscopy step3->IR NMR 1H & 13C NMR step3->NMR UV_Vis UV-Vis Spectroscopy step3->UV_Vis MS Mass Spectrometry step3->MS

Caption: General workflow for the synthesis and spectral analysis of this compound.

Comparative Spectral Analysis

The true utility of spectral analysis is revealed when comparing the parent QDT with its derivatives, such as S-alkylated compounds or metal complexes. Derivatization introduces distinct changes in the spectra, providing a wealth of structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and understanding the tautomeric equilibrium in QDT.

  • Parent QDT: In the solid state (KBr pellet), the IR spectrum of QDT often shows a weak or absent S-H stretching band around 2550 cm⁻¹, providing strong evidence for the predominance of the dithione tautomer.[4] A broad absorption centered around 3120-3200 cm⁻¹ can be attributed to N-H stretching vibrations.[4]

  • S-Alkylated Derivatives: Upon alkylation of the sulfur atoms, the N-H stretching band may remain, but the characteristic vibrations of the alkyl groups will appear. For instance, C-H stretching bands will be observed around 2850-2960 cm⁻¹.

  • Metal Complexes: Coordination to a metal ion significantly alters the IR spectrum. The N-H stretching frequency may shift or disappear depending on the coordination mode. New bands corresponding to metal-ligand vibrations (e.g., M-N and M-S) typically appear in the far-IR region (below 600 cm⁻¹).

Compound/DerivativeKey IR Absorptions (cm⁻¹)Interpretation
This compound ~3150 (broad), ~1620N-H stretch, C=N/C=C stretch
S,S'-Dimethyl-QDT ~3150 (broad), 2920, 1610N-H stretch, C-H stretch, C=N/C=C stretch
Ni(QDT)₂ Complex No N-H band, ~1600, ~450Deprotonation upon coordination, C=N/C=C stretch, Ni-S stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms.

  • ¹H NMR: For the parent this compound, the aromatic protons typically appear as a multiplet in the range of δ 7.0-8.0 ppm. A key feature is the S-H proton, which can be observed as a broad singlet at a significantly downfield chemical shift, around δ 14 ppm (in DMSO-d₆), further supporting the thione structure in solution.[4]

  • ¹³C NMR: The aromatic carbons resonate in the δ 120-140 ppm region. The carbons attached to sulfur (C2 and C3) are of particular interest and their chemical shifts are sensitive to the electronic environment.

  • Derivatives: In S-alkylated derivatives, new signals corresponding to the alkyl protons will appear in the upfield region of the ¹H NMR spectrum. In metal complexes, the chemical shifts of the aromatic protons can be affected by the metal center's electronic properties.

Compound/Derivative¹H NMR Key Chemical Shifts (δ, ppm in DMSO-d₆)Interpretation
This compound 7.2-7.8 (m, 4H), ~14.0 (br s, 2H)Aromatic protons, S-H protons (thione form)
S,S'-Dimethyl-QDT 2.6 (s, 6H), 7.3-7.9 (m, 4H)Methyl protons, Aromatic protons
Zn(QDT)₂ Complex 7.1-7.7 (m, 8H)Aromatic protons (slight upfield shift)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the electronic properties of QDT derivatives and their metal complexes.

  • Parent QDT: The UV-Vis spectrum of QDT in a solvent like DMSO typically shows absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.

  • Metal Complexes: The formation of metal complexes often results in the appearance of new, intense absorption bands in the visible region.[5][6] These are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.[7] This change in color upon complexation is the basis for the use of QDT derivatives as colorimetric sensors for metal ions. The position and intensity of these bands are highly dependent on the metal ion and the specific derivative.

Compound/Derivativeλmax (nm) in DMSOElectronic Transition
This compound ~320, ~380π → π
Ni(QDT)₂ Complex ~310, ~450, ~600π → π, LMCT
Cu(QDT)₂ Complex ~315, ~480, ~650π → π*, LMCT
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the identity of newly synthesized compounds.

  • Parent QDT: The electron ionization (EI) mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 194.[8]

  • Derivatives and Complexes: For derivatives, the molecular ion peak will shift according to the mass of the added substituent. For metal complexes, techniques like Electrospray Ionization (ESI) or MALDI-TOF are often used to observe the molecular ion of the entire complex, confirming its stoichiometry.[9] The fragmentation patterns can also provide clues about the structure and bonding within the molecule.[10]

Detailed Experimental Protocols

Synthesis of this compound[3]

This protocol is adapted from established literature procedures.

Materials:

  • 2,3-dichloroquinoxaline

  • Thiourea

  • Ethanol

  • 1.6 M Sodium Hydroxide (NaOH) solution

  • Glacial Acetic Acid

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.

  • Reflux the mixture in a water bath for 2 hours. The sulfur atoms of thiourea act as nucleophiles, displacing the chlorine atoms.

  • Remove the heat source and cool the flask in an ice bath.

  • Slowly add 250 mL of 1.6 M aqueous NaOH solution dropwise.

  • Reflux the mixture for an additional hour. The basic conditions hydrolyze the intermediate to form the dithiolate salt.

  • Gravity filter the hot solution using a pleated paper filter to remove any insoluble byproducts.

  • To the filtered solution, slowly add glacial acetic acid until the pH is neutral. This protonates the dithiolate to precipitate the product.

  • Cool the mixture, filter the brownish-orange precipitate under vacuum, and wash thoroughly with water.

  • Dry the product to obtain this compound.

General Protocol for Spectroscopic Analysis

Sample Preparation:

  • IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • NMR: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • UV-Vis: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., DMSO, ethanol, acetonitrile).

  • MS: Dissolve a small amount of the sample in a suitable volatile solvent for ESI-MS or mix with a matrix for MALDI-MS.

Data Acquisition:

  • Acquire spectra on the respective instruments (FT-IR spectrometer, NMR spectrometer, UV-Vis spectrophotometer, Mass spectrometer) using standard operating procedures.

  • Process the raw data using appropriate software to obtain the final spectra for analysis.

Conclusion and Future Outlook

The spectral analysis of this compound and its derivatives is a multifaceted process that provides critical insights into their structure, bonding, and electronic properties. As demonstrated, each spectroscopic technique offers a unique piece of the puzzle. IR and NMR are indispensable for elucidating the molecular structure and tautomeric forms, while UV-Vis spectroscopy is paramount for understanding the electronic transitions, especially in metal complexes. Mass spectrometry serves as the ultimate confirmation of molecular identity.

By systematically applying and comparing these spectral data, researchers can confidently characterize novel QDT derivatives and rationally design new materials for applications ranging from catalysis and sensing to molecular electronics. The principles and comparative data presented in this guide serve as a foundational resource for professionals in this exciting and rapidly advancing field.

References

  • The Royal Society of Chemistry. (2017). Synthesis of this compound.
  • Afonso, C. A. M., et al. (2020). Synthesis of this compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (2015).
  • Kumar, A., & Mishra, A. (2019). Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and TD-DFT Approach.
  • ResearchGate. (2016). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. [Link]
  • Reddy, C. S., et al. (n.d.).
  • Bhargava, S., et al. (2025).
  • Al Mamari, K., et al. (2019). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BISINDOLO[2,3-b]QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]
  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [Link]
  • NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. NIST WebBook. [Link]
  • Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling. [Link]
  • Hadi, M. A., et al. (n.d.). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride.
  • Singh, A. K., et al. (n.d.). The Quantitative Analysis of Ti (III) & V (III) & (IV) Transition Metal complexes with biologically Active Schiff Base Ligand. IJSDR. [Link]
  • Veverka, M., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
  • Grodkowski, J., et al. (2014). Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. The Journal of Physical Chemistry A. [Link]
  • Trefz, F. K., et al. (1983). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses.
  • Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. Biomedical Mass Spectrometry. [Link]
  • ResearchGate. (n.d.). UV–vis spectra of ligand and corresponding metal complexes. [Link]
  • Tshock, J. M., et al. (2022). UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III)
  • El-Gazzar, A. B. A., et al. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
  • Al-Obaid, A. M., et al. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Molecules. [Link]

Sources

A Comparative Analysis of Quinoxaline-Based Antimicrobials Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that circumvent existing resistance mechanisms is paramount. Among the heterocyclic compounds, quinoxaline derivatives have emerged as a particularly promising class of antimicrobials.[1][2] Their versatile structure, a fusion of a benzene and a pyrazine ring, allows for extensive chemical modification, leading to a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] This guide provides a comparative analysis of the efficacy of quinoxaline-based antimicrobials relative to standard antibiotics, supported by experimental data, mechanistic insights, and standardized evaluation protocols.

The Mechanistic Advantage: A Departure from Conventional Targets

A key differentiator for many quinoxaline derivatives is their mode of action. While standard antibiotics often target specific cellular processes like cell wall synthesis (e.g., β-lactams), protein synthesis (e.g., macrolides), or DNA replication via topoisomerase inhibition (e.g., fluoroquinolones), some of the most studied quinoxalines, the quinoxaline 1,4-di-N-oxides (QdNOs), operate through a multi-faceted assault on microbial cells.

Under anaerobic or microaerobic conditions, often found in pathogenic microenvironments, QdNOs are bioreduced, leading to the generation of reactive oxygen species (ROS).[6] This oxidative stress results in significant damage to cellular macromolecules. A primary mechanism is the induction of DNA degradation, a distinct pathway from the topoisomerase inhibition of quinolones.[7] Studies on Clostridium perfringens and Brachyspira hyodysenteriae have demonstrated that QdNOs like cyadox (CYA) and olaquindox (OLA) induce DNA oxidative damage and fragmentation.[6] This contrasts with the action of fluoroquinolones, which stabilize the enzyme-DNA complex, leading to stalled replication forks and double-strand breaks.[8]

This unique mechanism suggests that quinoxalines may be effective against bacteria that have developed resistance to conventional antibiotics through target site modification or efflux pumps.[1]

Mechanism_of_Action_Comparison cluster_0 Quinoxaline 1,4-di-N-Oxides (QdNOs) cluster_1 Standard Antibiotics (Examples) QdNOs QdNO Compound Bioreduction Bacterial Nitroreductases (Anaerobic Conditions) QdNOs->Bioreduction ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS DNA_Damage DNA Oxidative Damage & Fragmentation ROS->DNA_Damage Bacterial Cell Death Bacterial Cell Death DNA_Damage->Bacterial Cell Death BetaLactams β-Lactams (e.g., Penicillin) CellWall Inhibition of Cell Wall Synthesis BetaLactams->CellWall CellWall->Bacterial Cell Death Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Topoisomerase Inhibition of DNA Gyrase/ Topoisomerase IV Fluoroquinolones->Topoisomerase Topoisomerase->Bacterial Cell Death

Caption: Comparative mechanisms of action: Quinoxaline 1,4-di-N-oxides vs. standard antibiotics.

Comparative Efficacy: A Quantitative Look at In Vitro Performance

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Numerous studies have synthesized novel quinoxaline derivatives and evaluated their MICs against a panel of clinically relevant bacteria, including drug-resistant strains. The data consistently demonstrates that specific substitutions on the quinoxaline scaffold can yield compounds with potency comparable or superior to standard-of-care antibiotics.

For instance, a study evaluating a novel quinoxaline derivative against sixty methicillin-resistant Staphylococcus aureus (MRSA) isolates found its activity to be comparable to vancomycin, a last-resort antibiotic for MRSA infections.[9][10] While the majority of isolates had an MIC of 4 µg/mL for both the quinoxaline derivative (56.7%) and vancomycin (63.3%), a notable 20% of isolates showed an MIC of 2 µg/mL for the quinoxaline compound, compared to only 6.7% for vancomycin.[9][10] This suggests a promising efficacy profile for this particular derivative against a formidable pathogen.[9]

Below is a summary table compiling representative MIC data from various studies, comparing quinoxaline derivatives to standard antibiotics.

Compound ClassSpecific CompoundOrganismMIC (µg/mL)Standard AntibioticOrganismMIC (µg/mL)Reference
Quinoxaline DerivativeCompound 5p S. aureus RN42204-16CiprofloxacinS. aureus-[11]
Quinoxaline DerivativeCompound 5p MRSA USA3008-32VancomycinMRSA-[11]
Quinoxaline DerivativeUnspecified DerivativeMRSA (n=60)1-8VancomycinMRSA (n=60)1-8[9][10]
Quinoxaline Schiff BaseCompound 5c E. coli-CiprofloxacinE. coli-[3]
Quinoxaline Schiff BaseCompound 7a S. aureus-CiprofloxacinS. aureus-[3]
Quinoxaline Derivative3-hydrazinoquinoxaline-2-thiolESBL-producing isolates16-256---[12]

Note: Direct comparison is challenging as different studies use different specific derivatives and bacterial strains. The table aims to provide a qualitative and quantitative snapshot of reported activities. Some studies reported zones of inhibition instead of MIC values, which also indicated high activity.[3]

Experimental Protocols for Efficacy Determination

The evaluation of antimicrobial efficacy relies on standardized and reproducible methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[13][14][15][16][17]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[13][18]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the quinoxaline compound and the comparator antibiotic is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control (no antimicrobial) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_workflow Broth Microdilution Workflow A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Plate with Bacterial Suspension (Final ~5x10^5 CFU/mL) A->C B 2. Perform 2-fold Serial Dilution of Quinoxaline & Control Antibiotic in 96-well plate B->C D 4. Incubate Plate (35-37°C, 16-20h) C->D E 5. Read Plate and Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

The Challenge of Resistance

The emergence of resistance is an inevitable consequence of antibiotic use. For traditional antibiotics like quinolones, resistance primarily arises from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through the increased expression of efflux pumps that actively remove the drug from the cell.[8]

While the novel mechanisms of some quinoxaline derivatives may help circumvent these established resistance pathways, the potential for resistance development still exists. Studies have shown that serial subculturing of bacteria in the presence of quinoxaline compounds can lead to an increase in MIC values over time, although in some cases, this development is slower compared to conventional antibiotics.[11] The mechanisms of resistance to quinoxaline-based compounds are an active area of research but could potentially involve:

  • Alterations in the nitroreductase enzymes responsible for activating QdNOs.

  • Upregulation of oxidative stress response pathways.

  • Development of efflux pumps capable of recognizing the quinoxaline scaffold.

Conclusion and Future Directions

Quinoxaline derivatives represent a versatile and highly promising scaffold for the development of new antimicrobial agents.[1][18] Their broad spectrum of activity, potent efficacy against drug-resistant strains like MRSA, and often novel mechanisms of action position them as critical candidates in the fight against antimicrobial resistance.[2][9] The comparative data, particularly MIC values against resistant pathogens, demonstrates that rationally designed quinoxaline compounds can meet and sometimes exceed the performance of standard antibiotics.

Future research should focus on elucidating the structure-activity relationships (SAR) to optimize potency and reduce toxicity, comprehensively characterizing resistance mechanisms, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space is a vital component of ensuring a robust pipeline of effective treatments for bacterial infections for years to come.

References

  • Asif, M. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 19(10), 15830-15844. [Link]
  • Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 72. [Link]
  • Cheng, G., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 8, 1173. [Link]
  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th ed. [Link]
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Breakpoint tables for interpretation of MICs and zone diameters, Version 14.0. [Link]
  • Fatimah A. S. Alasmari, et al. (n.d.).
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
  • Jaso, A., et al. (2004). Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research, 27(11), 1093-8. [Link]
  • Mustafa, Y. F., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2291–2296. [Link]
  • Mustafa, Y. F., et al. (2023). Comparison of MIC Results of MRSA Isolates Between Quinoxaline Derivative Compound and Vancomycin.
  • Redgrave, L. S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445. [Link]
  • Srinivas, K. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
  • Wolfensberger, A., et al. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS One. [Link]
  • Xiang, Y., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Organic & Biomolecular Chemistry, 21(34), 6934-6944. [Link]
  • Zaghloul, N., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4190. [Link]
  • Zhang, H., et al. (2017). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 7(57), 35961-35967. [Link]
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. [Link]
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023).
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. [Link]
  • Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. (n.d.).
  • Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (2025).
  • Novel quinoxaline compound against extended-spectrum beta-lactamases producing bacteria. (2024). European Review for Medical and Pharmacological Sciences. [Link]
  • Quinoxalines in Oral Health: From Antimicrobials to Biom
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PMC - PubMed Central. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 2,3-Quinoxalinedithiol: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry, materials science, and coordination chemistry, the precise molecular structure of a compound is the bedrock upon which all further research is built. For heterocyclic compounds like 2,3-Quinoxalinedithiol, a molecule of significant interest as a ligand for creating conductive and magnetic materials, unambiguous structural confirmation is not merely a formality—it is a necessity.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise, three-dimensional information about the atomic arrangement within a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine not just the connectivity of atoms, but also explicit bond lengths, bond angles, and the overall molecular geometry in the solid state.[2][4] This level of detail is unparalleled by other common analytical methods.

Causality in Experimental Design: The Path to a Definitive Structure

The journey from a synthesized powder to a refined crystal structure is one of meticulous control. Each step is designed to produce a single crystal of sufficient size and quality, typically larger than 0.1 mm in all dimensions, with a regular, unmarred internal lattice.[5]

Detailed Protocol: From Powder to Publication-Ready Structure

Step 1: Synthesis and Purification of this compound

The synthesis typically involves the condensation of o-phenylenediamine with an appropriate dicarbonyl compound, followed by nucleophilic substitution.[1][6] A common route is the reaction of 2,3-dichloroquinoxaline with thiourea in ethanol, followed by hydrolysis with NaOH and subsequent neutralization with acetic acid to precipitate the product.[1]

  • Expert Insight: Purity is paramount. The presence of even minor impurities can severely inhibit crystal growth. Recrystallization or column chromatography should be performed until ¹H NMR spectroscopy indicates a pure compound.

Step 2: Growing Diffraction-Quality Single Crystals

Crystal growth is often considered more of an art than a science, but systematic approaches significantly increase the probability of success. The key is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.[7]

  • Method of Choice: Slow Evaporation

    • Dissolve the purified this compound in a suitable solvent in which it is moderately soluble (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)).

    • Filter the solution through a syringe filter into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.[7]

    • Cover the vial with a cap, pierced with a needle. This slows the rate of evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7][8]

  • Causality: A slow evaporation rate is critical. Rapid solvent removal leads to the solute crashing out of the solution as an amorphous powder or as a mass of tiny, unusable microcrystals. The goal is to foster the growth of a few large, well-ordered crystals.[9]

Step 3: Crystal Mounting and Data Collection

  • Under a microscope, select a well-formed crystal with sharp edges and no visible fractures.

  • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen. This minimizes thermal motion of the atoms and protects the crystal from X-ray damage.

  • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

  • An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.[2][3]

Step 4: Structure Solution and Refinement

  • The collected diffraction data (a series of reflection intensities and angles) is processed to determine the unit cell dimensions and space group.

  • Computational software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.[10]

  • An atomic model is built into the electron density map.

  • The model is refined using software (e.g., SHELXL), adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[10]

  • Trustworthiness Check: The quality of the final structure is validated by several metrics. The R1 factor, which measures the agreement between the model and the data, should ideally be below 5% for a well-refined structure. The goodness-of-fit (GooF) should be close to 1.

Visualizing the Workflow

X_Ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Purity is key Mounting Crystal Selection & Mounting Crystallization->Mounting Collection X-ray Data Collection Mounting->Collection Flash-cool Solution Structure Solution (Phase Problem) Collection->Solution Refinement Model Refinement Solution->Refinement Validation Validation (R1, GooF) Refinement->Validation Final_Structure 3D Atomic Coordinates Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Expected Data and Interpretation

The output from a successful SCXRD experiment is a definitive 3D model of the molecule. For this compound, this confirms the planar quinoxaline ring system and the positions of the two thiol groups.

ParameterTypical ValueSignificance
Crystal System Monoclinic/OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the specific symmetry operations within the unit cell.[11]
Unit Cell (Å) a, b, c, α, β, γDimensions and angles of the repeating lattice unit.[4]
C-S Bond Length (Å) ~1.75 - 1.78Confirms the carbon-sulfur single bond character.
S-H Bond Length (Å) ~1.34Confirms the presence of the thiol proton.
Resolution (Å) < 0.8A measure of the level of detail; lower is better.
R1 Factor < 0.05 (5%)Indicates a high-quality agreement between the model and data.

Note: Specific values are illustrative and depend on the exact crystal structure obtained.

Comparative Analysis with Alternative Techniques

While SCXRD is the gold standard, other techniques provide complementary, though less definitive, structural information. It is crucial to understand their capabilities and limitations in the context of structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is excellent for determining the connectivity and chemical environment of atoms in a solution. For this compound, ¹H NMR would show signals for the aromatic protons on the benzene ring and a characteristic broad signal for the acidic S-H protons.[12] ¹³C NMR would confirm the number of unique carbon environments.[13][14]

  • Strength: Provides definitive information about the molecular structure in solution, which can differ from the solid state. It is a primary tool for assessing purity.

  • Limitation: NMR does not provide direct information on bond lengths or angles. It describes connectivity, not the precise 3D arrangement in space. For complex quinoxaline derivatives, signal overlap can complicate interpretation.[15]

Mass Spectrometry (MS)

MS provides a highly accurate measurement of the molecule's mass-to-charge ratio, confirming the molecular formula (C₈H₆N₂S₂).[16] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million. Fragmentation patterns can also offer clues about the molecular structure.[13][15]

  • Strength: Unambiguously confirms the molecular weight and elemental composition.

  • Limitation: It provides no information about isomerism. For example, MS alone cannot distinguish this compound from other isomers with the same formula. It is a structural "checkpoint," not a complete solution.

Computational Modeling (Density Functional Theory - DFT)

DFT calculations can predict the optimized geometry of a molecule, including bond lengths and angles.[10][17] These theoretical models are powerful but must be validated by experimental data.

  • Strength: Allows for the prediction of molecular properties and can help interpret experimental spectra.[18] DFT-calculated geometries often show good agreement with X-ray diffraction results.[18]

  • Limitation: A DFT model is a prediction, not an experimental result. Its accuracy is dependent on the chosen functional and basis set. Without experimental validation from a technique like SCXRD, it remains a theoretical construct.[19]

Comparison Summary
TechniqueInformation ProvidedStrengthsLimitations
SC-XRD 3D atomic coordinates, bond lengths/angles, crystal packingDefinitive, unambiguous solid-state structure.[2]Requires a suitable single crystal, which can be difficult to grow.
NMR Atomic connectivity, chemical environment in solutionExcellent for purity assessment and solution-state structure.Does not provide precise 3D geometry (bond lengths/angles).
MS Molecular weight, elemental compositionHighly sensitive and accurate for formula confirmation.Cannot distinguish between isomers; provides no geometric data.
DFT Predicted 3D geometry, electronic propertiesProvides theoretical insight and complements experimental data.[20]Purely computational; requires experimental validation.
Decision Framework for Structural Elucidation

decision_tree start Need Structural Confirmation of This compound check_formula Confirm Molecular Formula? start->check_formula check_connectivity Confirm Connectivity in Solution? check_formula->check_connectivity No ms Use Mass Spectrometry (MS) check_formula->ms Yes check_3d Need Definitive 3D Structure? check_connectivity->check_3d No nmr Use NMR Spectroscopy check_connectivity->nmr Yes xrd Use X-ray Crystallography (SCXRD) check_3d->xrd Yes end_partial Partial Structural Information (Formula, Connectivity) check_3d->end_partial No ms->check_connectivity nmr->check_3d end_definitive Unambiguous 3D Structure (Bond Lengths, Angles) xrd->end_definitive dft Use DFT (for prediction/support) dft->xrd Complements

Caption: Decision-making guide for selecting analytical techniques.

Conclusion: A Synergistic but Hierarchical Approach

For the absolute structural confirmation of this compound, single-crystal X-ray crystallography is indispensable. It is the only technique that provides a direct, high-resolution, three-dimensional view of the molecule in the solid state, resolving any ambiguity left by other methods.

While techniques like NMR and MS are essential for routine characterization, purity checks, and confirming the molecular formula, they are fundamentally incomplete for the purpose of definitive structural proof. Computational methods like DFT offer powerful predictive capabilities but cannot replace experimental evidence. Therefore, a synergistic approach is recommended, where NMR and MS validate the identity and purity of the bulk sample, but SCXRD is employed as the final, authoritative arbiter of the molecular structure. For any research where the precise geometry, conformation, or intermolecular interactions are of importance, the investment in growing a crystal and performing an X-ray diffraction experiment is not just justified—it is essential for scientific rigor.

References

  • Single crystal X-ray diffraction analysis. (n.d.). Kazan Federal University.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure.
  • Synthesis of this compound. (2017). The Royal Society of Chemistry.
  • Ali, G. Y., et al. (2021). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 26(21), 6499.
  • Request PDF: Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (n.d.). ResearchGate.
  • Single-crystal X-ray Diffraction. (2007). SERC, Carleton College.
  • How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? (2021). ResearchGate.
  • Synthesis of this compound. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Nevada, Las Vegas.
  • Staples, R. J. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University.
  • Boyle, P. D. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 384–395.
  • Sain, A., et al. (2023). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Natural Products Open Research.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Wang, Z., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7808.
  • Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • Divya, K., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1245, 131932.
  • Ewers, U., et al. (1973). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2452-2456.
  • El-Ghayoury, A., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Heliyon, 6(3), e03620.
  • El-Ghayoury, A., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Heliyon, 6(3), e03620.
  • Divya, K., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1245, 131932.
  • El-Ghayoury, A., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Heliyon, 6(3), e03620.
  • Hroboňová, K., et al. (2020). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 25(21), 5173.
  • Freitas, J. C. R., et al. (2020). 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline. IUCrData, 5(2), x200203.
  • Al Mamari, K., et al. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BISINDOLO[2,3-b]QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
  • Reed, D. T., et al. (2023). Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy) 2 (dppn)][PF 6 ] (Where Hppy = 2-Phenylpyridine). Crystals, 13(9), 1332.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Pereira, R., et al. (2018). 6,8-Dichloro-3-(pyridin-2-yl)-2-(pyridin-2-ylmethyl)-1,2-dihydroquinoxaline. IUCrData, 3(10), x181467.
  • Gurbanov, A. V., et al. (2021). Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1184–1189.

Sources

A Comparative Guide to Alternative Synthesis Routes for Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoxaline scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of its synthesis. This guide provides an in-depth, comparative analysis of the primary synthetic routes to quinoxaline derivatives, moving beyond a mere listing of methods to explore the underlying chemical principles and practical considerations that guide the selection of a particular synthetic strategy. Experimental data and detailed protocols are provided to support this analysis.

The Classical Approach: The Hinsberg and Körner Condensation

The traditional and most fundamental method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This acid-catalyzed condensation-cyclization, historically known as the Hinsberg or Körner synthesis, remains a robust and straightforward approach to a wide variety of quinoxaline derivatives.[1][2]

The causality behind this reaction lies in the nucleophilicity of the amino groups of the o-phenylenediamine and the electrophilicity of the adjacent carbonyl carbons of the 1,2-dicarbonyl compound. The reaction proceeds through a diimine intermediate, which then undergoes cyclization and dehydration to form the stable aromatic quinoxaline ring.

Hinsberg_Mechanism OPD o-Phenylenediamine Diimine Diimine Intermediate OPD->Diimine + Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Diimine Cyclized Cyclized Intermediate Diimine->Cyclized Cyclization Quinoxaline Quinoxaline Cyclized->Quinoxaline - H2O

Caption: Mechanism of the Hinsberg Quinoxaline Synthesis.

While effective, the classical approach often requires harsh conditions, such as prolonged heating in acidic solvents like acetic acid or ethanol.[1] This has driven the development of numerous catalytic systems to improve reaction efficiency under milder conditions.

Comparative Performance of Catalysts in Hinsberg Condensation
CatalystSolventTemperature (°C)TimeYield (%)Reference
None (Classical)Acetic Acid/EthanolReflux2-12 h34-85[1]
Glycerol/Water-904-6 min85-91[3]
TiO2-Pr-SO3HEtOHRoom Temp10 min95[1]
Zn(OTf)2CH3CNRoom Temp-85-91[3]
PhenolEtOH/H2ORoom Temp2 min98[3]
Alumina-supported HeteropolyoxometalatesTolueneRoom Temp120 min92[3]
Experimental Protocol: Phenol-Catalyzed Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a highly efficient and mild synthesis of 2,3-diphenylquinoxaline, a common quinoxaline derivative.

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Ethanol:Water (7:3, 10 mL)

  • Phenol (20 mol%, 0.01 g)

Procedure:

  • In a round-bottom flask, dissolve 0.108 g of o-phenylenediamine and 0.210 g of benzil in 10 mL of an ethanol:water (7:3) solution.

  • Add 0.01 g of phenol to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (20:1).

  • Upon completion of the reaction, add 20 mL of cold water to the mixture and allow it to stand at room temperature for 30 minutes to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

The Beirut Reaction: A Gateway to Quinoxaline-1,4-Dioxides

The Beirut reaction, discovered by Haddadin and Issidorides, is a powerful method for the synthesis of quinoxaline-1,4-dioxides from benzofuroxan and a nucleophilic partner such as an enamine or an enolate.[4] These N-oxide derivatives are of significant interest due to their broad biological activities, including antibacterial and anticancer properties.

The mechanism involves the nucleophilic attack of the enamine or enolate on one of the nitrogen atoms of the benzofuroxan ring, followed by a cyclization and elimination sequence to yield the quinoxaline-1,4-dioxide.[4]

Beirut_Reaction Benzofuroxan Benzofuroxan Adduct Nucleophilic Adduct Benzofuroxan->Adduct + Enamine Enamine/Enolate Enamine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization QuinoxalineDioxide Quinoxaline-1,4-Dioxide Cyclized->QuinoxalineDioxide Elimination

Caption: Generalized Mechanism of the Beirut Reaction.

Experimental Protocol: General Procedure for the Beirut Reaction

This protocol outlines a general procedure for the synthesis of 2-aminoquinoxaline-1,4-dioxides from benzofuroxane and active methylene nitriles.[5]

Materials:

  • Thiazol-2-ylacetonitrile (or other active methylene nitrile)

  • Benzofuroxane

  • Dimethylformamide (DMF)

  • Base (Potassium hydroxide or Triethylamine)

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of the thiazol-2-ylacetonitrile and benzofuroxane in DMF.

  • Treat the solution with 1.5 equivalents of the base (KOH or Et3N).

  • Allow the dark-colored reaction mixture to stand in a freezer for 24-72 hours.

  • Dilute the reaction mixture with cold ethanol to precipitate the product.

  • Filter the precipitated solid and recrystallize from a suitable solvent to obtain the pure 2-aminoquinoxaline-1,4-dioxide.

Modern Approaches: Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized organic synthesis, and the preparation of quinoxalines is no exception. Copper-catalyzed reactions, in particular, have emerged as a powerful tool for constructing the quinoxaline core from readily available starting materials like o-phenylenediamines and terminal alkynes.[6][7]

The proposed mechanism for the copper-catalyzed reaction between an o-phenylenediamine and a terminal alkyne involves the formation of a copper acetylide, which then undergoes a series of steps including nucleophilic attack by the diamine, cyclization, and oxidation to afford the quinoxaline product.[6] The use of a metal catalyst allows for the reaction to proceed under milder conditions than many classical methods.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenylquinoxaline

This protocol details a copper-catalyzed synthesis of 2-phenylquinoxaline from o-phenylenediamine and phenylacetylene.[6][7]

Materials:

  • o-Phenylenediamine (0.25 mmol)

  • Phenylacetylene (1 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)2·H2O) (10 mol%)

  • Cesium carbonate (Cs2CO3) (0.75 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.75 mmol)

  • Toluene

Procedure:

  • In a sealed tube, combine o-phenylenediamine (0.25 mmol), phenylacetylene (1 mmol), Cu(OAc)2·H2O (10 mol%), Cs2CO3 (0.75 mmol), and DMAP (0.75 mmol) in toluene.

  • Heat the reaction mixture at 70 °C for 8 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenylquinoxaline.

Green and Efficient Alternatives: Microwave-Assisted Synthesis

In the quest for more sustainable and efficient chemical processes, microwave-assisted organic synthesis has gained significant traction. This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[8]

The synthesis of quinoxalines is particularly amenable to microwave irradiation, with many classical and modern synthetic routes being adapted for this technology. The rapid and uniform heating provided by microwaves can accelerate the condensation and cyclization steps, often eliminating the need for harsh catalysts or solvents.

Workflow_Comparison cluster_Classical Classical Synthesis cluster_Metal Metal-Catalyzed Synthesis cluster_Microwave Microwave-Assisted Synthesis Classical_Reactants o-Phenylenediamine + 1,2-Dicarbonyl Classical_Conditions Reflux in Acid (2-12 hours) Classical_Reactants->Classical_Conditions Classical_Product Quinoxaline Classical_Conditions->Classical_Product Metal_Reactants o-Phenylenediamine + Terminal Alkyne Metal_Conditions Cu(OAc)2, Base 70°C (8 hours) Metal_Reactants->Metal_Conditions Metal_Product Quinoxaline Metal_Conditions->Metal_Product Microwave_Reactants o-Phenylenediamine + 1,2-Dicarbonyl Microwave_Conditions Microwave Irradiation (1-5 minutes) Microwave_Reactants->Microwave_Conditions Microwave_Product Quinoxaline Microwave_Conditions->Microwave_Product

Caption: Workflow Comparison of Different Quinoxaline Synthesis Routes.

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline

This protocol describes a rapid and solvent-free synthesis of quinoxaline using microwave irradiation.

Materials:

  • o-Phenylenediamine (0.01 mol)

  • Glyoxal (0.01 mol)

Procedure:

  • In a glass beaker, mix o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol).

  • Cover the beaker with a watch glass and place it in a microwave oven.

  • Irradiate the mixture for 60 seconds at 160 watts.

  • After the reaction is complete, cool the beaker.

  • Purify the resulting liquid product by simple distillation.

Comparative Analysis and Conclusion

The choice of a synthetic route for quinoxaline derivatives depends on several factors, including the desired substitution pattern, scalability, cost, and environmental considerations.

  • Classical Hinsberg Condensation: This method is versatile and reliable, with a wide range of available starting materials. The use of modern catalysts has significantly improved its efficiency and mildness.

  • Beirut Reaction: This is the go-to method for the synthesis of quinoxaline-1,4-dioxides, which are not readily accessible through other routes.

  • Metal-Catalyzed Synthesis: These methods offer novel pathways to quinoxalines, often under mild conditions and with good functional group tolerance. Copper-catalyzed reactions are particularly noteworthy for their efficiency.

  • Microwave-Assisted Synthesis: This approach offers a significant advantage in terms of reaction speed and often leads to higher yields with simplified workup procedures, aligning with the principles of green chemistry.

Ultimately, the optimal synthetic strategy is a balance between these factors. For rapid, small-scale synthesis and methods development, microwave-assisted techniques are highly attractive. For large-scale production, a well-optimized, catalyzed Hinsberg condensation may be more cost-effective. The Beirut reaction and metal-catalyzed routes provide access to unique and otherwise difficult-to-synthesize quinoxaline derivatives. A thorough understanding of these alternative synthetic routes empowers the modern chemist to design and execute the most efficient and effective synthesis for their specific research and development needs.

References

  • Chen, B., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4514-4517. [Link]
  • Gaikwad, N. D., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7637. [Link]
  • Haddadin, M. J., & Issidorides, C. H. (1965). The Beirut Reaction. Tetrahedron Letters, 6(38), 3253-3256.
  • Organic Mechanisms. (2022, January 3). Beirut Reaction Mechanism | Organic Chemistry [Video]. YouTube. [Link]
  • Nakhate, A. V., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences, 129(11), 1761-1771. [Link]
  • Polshettiwar, V., & Varma, R. S. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 299-303. [Link]
  • Reddy, B. V. S., et al. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Sharma, S., et al. (2021).
  • Sridevi, S., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
  • Vakharkar, P. M., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
  • Vicente, E., et al. (2009). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 1(1), 1-19.
  • Wikipedia contributors. (2023, December 19). Davis–Beirut reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Zare, A., et al. (2021). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
  • Zeynizadeh, B., & Ghasemi, S. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. [Link]
  • Zhuravlev, F. A., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 8391. [Link]

Sources

A Comparative Guide to Quinoxaline Isomers in Biological Systems: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a privileged heterocyclic system, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of quinoxaline isomers, exploring how subtle changes in their chemical architecture—specifically the positioning of substituents and the arrangement of nitrogen atoms within the core structure—can profoundly impact their anticancer, antimicrobial, and neuroprotective properties. By synthesizing data from multiple studies and elucidating the underlying structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to design more potent and selective quinoxaline-based therapeutics.

The Quinoxaline Scaffold: A Versatile Platform for Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, and its isomers, such as quinazoline, cinnoline, and phthalazine, represent a class of compounds with significant therapeutic potential.[1][2] The arrangement of nitrogen atoms in the heterocyclic ring and the positions available for substitution offer a vast chemical space for the development of novel drugs.[1] The biological activity of these compounds is intimately linked to their structural features, making a comparative study of their isomers essential for rational drug design.

Comparative Anticancer Activity: A Tale of Two Isomers and Positional Effects

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][3] A comparative analysis of quinoxaline and its constitutional isomer, quinazoline, reveals distinct profiles in their anticancer activities, largely dictated by their unique molecular geometries and electronic properties, which influence their interactions with biological targets.[4][5]

Quinoxaline vs. Quinazoline: A Subtle Shift with Significant Consequences

While both quinoxaline and quinazoline derivatives exhibit potent anticancer activities, their efficacy against specific cancer cell lines and their mechanisms of action can differ. For instance, certain 4-aminoquinazoline derivatives are well-established as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[6] In contrast, many anticancer quinoxaline derivatives exert their effects through diverse mechanisms, including inhibition of topoisomerase II, induction of apoptosis, and interference with microtubule dynamics.[1][7] This divergence in primary targets underscores the importance of the nitrogen atom placement within the heterocyclic ring system.

The Critical Role of Substituent Position on the Quinoxaline Ring

The anticancer potency of quinoxaline derivatives is highly dependent on the nature and, crucially, the position of substituents on the quinoxaline scaffold. Structure-activity relationship (SAR) studies have consistently demonstrated that even minor alterations in substituent placement can lead to significant changes in cytotoxicity.

For example, a study on quinoxaline derivatives linked with a coumarin moiety revealed that unsubstituted aromatic rings at specific positions resulted in higher activity compared to those with electron-withdrawing or electron-donating groups.[1] Another study on 1-(N-substituted)-quinoxaline derivatives showed that the replacement of an electron-releasing methoxy group with an electron-withdrawing chloro group led to a decrease in activity against breast and cervical cancer cell lines.[1]

Table 1: Comparative Anticancer Activity of Substituted Quinoxaline Derivatives

Compound/IsomerCancer Cell LineIC50/GI50Key Structural FeatureReference
Compound 1Melanoma (MALME-M)55.75% GIUnsubstituted aromatic rings[1]
Compound with -OCH3Breast (MCF-7)Lower ActivityElectron-releasing group[1]
Compound with -ClBreast (MCF-7)Higher ActivityElectron-withdrawing group[1]
Bromo-substituted quinoxalineLung cancer cellsEnhanced inhibitionBromo group vs. nitro group[8]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneGastric adenocarcinoma (MKN 45)0.073 µMFused heterocyclic system[9]

These findings highlight the intricate interplay between the electronic and steric properties of substituents and their positions on the quinoxaline ring in determining anticancer efficacy.

Experimental Protocols for Evaluating Anticancer Activity

A robust evaluation of the anticancer properties of quinoxaline isomers relies on a panel of well-established in vitro assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoxaline compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

To understand the mechanism of cell death induced by quinoxaline isomers, apoptosis and cell cycle progression can be analyzed using flow cytometry.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the quinoxaline compounds at their IC50 concentrations for various time points.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Protocol: Cell Cycle Analysis

  • Cell Fixation: Treat cells with the compounds, harvest, and fix them in cold ethanol.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10]

Western blotting is employed to investigate the effect of quinoxaline isomers on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Lyse the treated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK) and then with a secondary antibody conjugated to an enzyme.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[9][10][12]

Signaling Pathways Targeted by Anticancer Quinoxalines

Quinoxaline derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Understanding how different isomers differentially affect these pathways is key to developing targeted therapies.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Quinoxaline Quinoxaline Derivatives Quinoxaline->EGFR Inhibition Quinoxaline->Apoptosis Induction

Caption: Potential signaling pathways modulated by anticancer quinoxaline derivatives.

Comparative Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[13][14][15] The antimicrobial efficacy is, once again, closely tied to the specific isomeric form and the substitution pattern on the quinoxaline ring.

Structure-Activity Insights into Antimicrobial Quinoxalines

The antimicrobial potency of quinoxaline derivatives is profoundly influenced by the nature and position of substituents. For example, the introduction of lipophilic groups can enhance the ability of the compound to penetrate microbial cell membranes, thereby increasing its activity.[15]

Table 2: Comparative Antimicrobial Activity of Quinoxaline Derivatives

Compound/IsomerMicroorganismActivity (Zone of Inhibition/MIC)Key Structural FeatureReference
2,3-disubstituted quinoxalinesS. aureus, B. subtilis, E. coliSignificant antibacterial activitySymmetrical disubstitution[16]
Asymmetrically substituted quinoxalinesS. aureus, B. subtilis, E. coliReduced antibacterial activityAsymmetrical substitution[16]
Quinoxaline with -COOH groupVarious bacteriaHigh activityPresence of carboxylic acid group[15]
Experimental Protocols for Evaluating Antimicrobial Activity

Standardized methods are crucial for the reliable assessment of the antimicrobial properties of quinoxaline isomers.

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.

Protocol: Agar Disk Diffusion

  • Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Inoculation: Inoculate the surface of the agar plate uniformly with a standardized suspension of the test microorganism.

  • Disk Application: Apply sterile paper disks impregnated with a known concentration of the quinoxaline compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).[13][17]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution

  • Serial Dilutions: Prepare two-fold serial dilutions of the quinoxaline compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Comparative Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of quinoxaline derivatives as neuroprotective agents, offering a promising avenue for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[18][19] The neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

Positional Isomerism and Neuroprotection

The position of substituents on the quinoxaline ring plays a critical role in the neuroprotective activity of these compounds. For instance, in a series of 6-aminoquinoxaline derivatives, specific substitutions at the 2 and 3 positions were found to be crucial for their ability to protect dopaminergic neurons.[7][17]

Table 3: Comparative Neuroprotective Effects of 6-Aminoquinoxaline Derivatives

CompoundModelKey FindingReference
2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ)In vitro and in vivo Parkinson's modelsSubstantial protection of dopaminergic neurons[7][17]
PAQ (a more potent derivative)Cellular models of Parkinson's diseaseSuperior neuroprotective effects compared to MPAQ[7]
Experimental Protocols for Evaluating Neuroprotective Effects

Assessing the neuroprotective potential of quinoxaline isomers requires specialized in vitro and in vivo models.

Cell-based assays are used to screen for compounds that can protect neurons from various insults.

Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

  • Induction of Neurotoxicity: Induce neuronal damage using toxins such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.

  • Compound Treatment: Treat the cells with the quinoxaline compounds before, during, or after the toxic insult.

  • Assessment of Neuronal Viability: Measure cell viability using assays like the MTT assay.

  • Apoptosis and Oxidative Stress Markers: Evaluate markers of apoptosis (e.g., caspase activity) and oxidative stress (e.g., reactive oxygen species levels).[18][19]

Potential Mechanisms of Neuroprotection

The neuroprotective effects of quinoxaline derivatives are thought to be mediated through multiple mechanisms.

neuroprotection_pathways cluster_stress Cellular Stressors cluster_effects Neuroprotective Effects Quinoxaline Quinoxaline Derivatives Antioxidant Antioxidant Activity Quinoxaline->Antioxidant AntiInflammatory Anti-inflammatory Effects Quinoxaline->AntiInflammatory EnzymeInhibition Enzyme Inhibition (e.g., AChE) Quinoxaline->EnzymeInhibition OxidativeStress Oxidative Stress NeuronalSurvival Neuronal Survival & Function OxidativeStress->NeuronalSurvival Neuroinflammation Neuroinflammation Neuroinflammation->NeuronalSurvival Excitotoxicity Excitotoxicity Excitotoxicity->NeuronalSurvival Antioxidant->OxidativeStress Reduces Antioxidant->NeuronalSurvival AntiInflammatory->Neuroinflammation Reduces AntiInflammatory->NeuronalSurvival EnzymeInhibition->Excitotoxicity Reduces EnzymeInhibition->NeuronalSurvival

Caption: Postulated mechanisms of neuroprotection by quinoxaline derivatives.

Conclusion and Future Directions

The comparative analysis of quinoxaline isomers and their derivatives unequivocally demonstrates that subtle structural modifications have a profound impact on their biological activity. The position of substituents on the quinoxaline ring and the arrangement of nitrogen atoms within the core structure are critical determinants of their anticancer, antimicrobial, and neuroprotective potential.

Future research should focus on systematic studies that directly compare a wider range of constitutional and positional isomers to further refine our understanding of the structure-activity relationships. This will enable the rational design of next-generation quinoxaline-based therapeutics with enhanced potency, selectivity, and reduced off-target effects. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central.
  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC - PubMed Central.
  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed.
  • Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. PubMed.
  • Graphviz Examples and Tutorial. Sketchviz.
  • Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate.
  • Graphviz tutorial. YouTube.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC - NIH.
  • Rational study involved the most bioactive cores as quinazoline... ResearchGate.
  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate.
  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH.
  • How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central.
  • Western blot analysis of cancer and normal cell lines. Cells were... ResearchGate.
  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. PMC - NIH.
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library.
  • Biologically active quinoline and quinazoline alkaloids part I. SciSpace.
  • Tips for Illustrating Biological Pathways. YouTube.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers.
  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One.
  • Analysis and visualization of metabolic pathways and networks: A hypegraph approach. ResearchGate.
  • Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed.
  • Biologically active quinoline and quinazoline alkaloids part I. PMC - PubMed Central.
  • Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells. NIH.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
  • Invited Review Methods for detecting apoptotic cells in tissues.

Sources

A Senior Application Scientist's Guide to 2,3-Quinoxalinedithiol in Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that directly impacts the accuracy, sensitivity, and reliability of analytical methods. This guide provides an in-depth technical comparison of 2,3-Quinoxalinedithiol (QDT), a versatile dithiol reagent, with other established analytical reagents across various matrices. Our focus is to deliver a scientifically rigorous evaluation, grounded in experimental data, to empower you in making informed decisions for your analytical challenges.

Introduction to this compound: A Versatile Chelating Agent

This compound is a sulfur-containing heterocyclic compound that has garnered significant attention as a chromogenic reagent for the spectrophotometric determination of a wide range of metal ions. Its utility stems from the formation of stable, intensely colored complexes with various metal cations. The two thiol groups on the quinoxaline ring act as potent coordination sites, leading to the formation of stable chelate rings with metal ions. This property makes QDT a valuable tool in diverse fields, including environmental monitoring, pharmaceutical analysis, and materials science.

The primary analytical application of QDT lies in its ability to react with metal ions to produce colored solutions, which can be quantified using UV-Vis spectrophotometry. This technique offers a balance of sensitivity, cost-effectiveness, and ease of use, making it a staple in many analytical laboratories.[1][2][3][4]

Performance of this compound in Environmental Matrices

The determination of heavy metal contamination in environmental samples, such as water and soil, is a critical aspect of public health and environmental protection. QDT has demonstrated its utility in this domain, particularly for the analysis of various metal ions.

Comparison with Dithizone for Lead (Pb) Determination in Water

Dithizone has been a classical and widely used reagent for the spectrophotometric determination of lead.[5][6] However, methods utilizing QDT present a compelling alternative.

Experimental Data Comparison: QDT vs. Dithizone for Lead (Pb) Analysis in Aqueous Samples

ParameterThis compound (QDT)DithizoneReferences
Limit of Detection (LOD) Method dependent, typically in the low µg/L range0.00596 ppm (5.96 µg/L)[7]
Linearity Range Typically up to a few ppm0.06 - 60 mg/L[5]
Interferences Bismuth, tin, thallium may interfereBismuth, stannous tin, and monovalent thallium can form colored complexes[6]
Solvent Extraction Often requires extraction into an organic solventRequires extraction into chloroform or carbon tetrachloride[8][9]
pH for Complexation Acidic to neutral pHBasic pH (8.5 - 11.5)[6]
Stability of Complex Generally stableStable for at least 30 minutes when protected from light[8]

Causality Behind Experimental Choices: The choice between QDT and dithizone often hinges on the specific sample matrix and potential interfering ions. Dithizone's requirement for a basic medium can be advantageous in certain matrices but may also lead to the precipitation of hydroxides of other metals. QDT's ability to form complexes in acidic to neutral pH can circumvent this issue. The selection of the extraction solvent is critical for achieving quantitative recovery of the metal-chelate complex and minimizing background interference.

Experimental Protocol: Spectrophotometric Determination of Lead in Wastewater using Dithizone

This protocol is based on established methods for lead determination using dithizone.

  • Sample Preparation:

    • Collect the wastewater sample and acidify to pH < 2 with nitric acid to preserve the sample.

    • If necessary, digest the sample to remove organic matter and convert all lead to a soluble form.

  • Complexation and Extraction:

    • To a 250 mL sample in a separatory funnel, add a citrate-cyanide buffer solution to adjust the pH to approximately 10-11.5 and to mask interfering ions.[6]

    • Add a solution of dithizone in chloroform.

    • Shake vigorously for 1-2 minutes to facilitate the formation and extraction of the red lead-dithizonate complex into the organic phase.[8]

    • Allow the layers to separate.

  • Measurement:

    • Drain the chloroform layer into a cuvette.

    • Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer against a reagent blank.[8]

  • Quantification:

    • Prepare a calibration curve using standard lead solutions and determine the concentration of lead in the sample from the curve.

Logical Relationship Diagram: QDT vs. Dithizone for Lead Analysis

G cluster_qdt This compound (QDT) cluster_dithizone Dithizone qdt_prop Forms colored complexes in acidic to neutral pH qdt_adv Advantage: Avoids hydroxide precipitation qdt_prop->qdt_adv qdt_disadv Disadvantage: Potential interference from Bi, Sn, Tl qdt_prop->qdt_disadv dithizone_prop Forms colored complexes in basic pH qdt_prop->dithizone_prop Comparison Point: Operating pH dithizone_adv Advantage: Well-established, sensitive method dithizone_prop->dithizone_adv dithizone_disadv Disadvantage: Potential for hydroxide precipitation and interference from Bi, Sn, Tl dithizone_prop->dithizone_disadv

Caption: Comparison of operating pH for QDT and Dithizone in lead analysis.

Performance in Biological Matrices

The analysis of trace elements in biological fluids is crucial for clinical diagnostics and toxicological studies. The complexity of these matrices, with their high protein and salt content, presents significant analytical challenges.

While specific comparative studies of QDT in biological fluids are less common in the literature, its ability to form stable complexes suggests potential applications. A key consideration is the need for efficient sample preparation to remove interfering matrix components.

Alternative Reagents for Metal Analysis in Biological Fluids:

  • EDTA (Ethylenediaminetetraacetic acid): A widely used chelating agent for determining metal concentrations, often in conjunction with techniques like atomic absorption spectroscopy (AAS).[10][11][12][13][14]

  • Graphite Furnace Atomic Absorption Spectrometry (GFAAS): A highly sensitive technique for the direct determination of trace metals in biological samples with minimal sample preparation.

Considerations for Method Selection in Biological Matrices: The primary challenge in biological matrices is the potential for interference from proteins and other endogenous molecules. Methods that require extensive sample preparation, such as digestion, can be time-consuming. Direct analysis techniques like GFAAS are often preferred for their speed and sensitivity. The choice of chelating agent for spectrophotometric methods must consider its selectivity in a complex biological milieu.

Application in Pharmaceutical Analysis

The quality control of pharmaceutical products requires robust analytical methods to quantify metal impurities, which can originate from raw materials or the manufacturing process.[15] The validation of these methods is strictly regulated to ensure product safety and efficacy.[16][17][18]

QDT can be a valuable reagent for the spectrophotometric determination of certain metal ions in pharmaceutical formulations. Its performance must be rigorously validated according to regulatory guidelines.

Comparison of Analytical Techniques for Metal Impurity Analysis in Pharmaceuticals

TechniquePrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry with QDT Formation of a colored metal-QDT complex and measurement of its absorbance.Cost-effective, simple instrumentation.Lower sensitivity compared to atomic spectroscopy, potential for interferences.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in the gaseous state.Good sensitivity, well-established technique.Can generally only measure one element at a time.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions.Excellent sensitivity, multi-element analysis capability.High instrument and operational costs.

Experimental Workflow: Validation of a Spectrophotometric Method for Nickel Determination in a Pharmaceutical Formulation using QDT

G start Start: Method Development specificity Specificity: Analyze placebo and spiked placebo start->specificity linearity Linearity: Analyze standard solutions at 5 concentrations specificity->linearity accuracy Accuracy: Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%) linearity->accuracy precision Precision: Repeatability (intra-day) Intermediate Precision (inter-day) accuracy->precision lod_loq LOD & LOQ: Determine based on signal-to-noise ratio or standard deviation of the response precision->lod_loq robustness Robustness: Vary parameters like pH, reagent concentration lod_loq->robustness end End: Method Validation Complete robustness->end

Caption: Workflow for the validation of an analytical method.

Protocol for Method Validation:

  • Specificity: Demonstrate that the method is able to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: Establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies of spiked samples.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

  • Robustness: Measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Analysis of Platinum Group Metals (PGMs)

This compound has also been investigated for the determination of platinum group metals (PGMs) such as palladium and osmium.[19][20][21] These metals are of significant economic importance due to their use in catalysts and electronics.

Performance Characteristics for PGM Analysis:

  • Palladium: QDT forms a stable complex with palladium, allowing for its spectrophotometric determination in the ppm range.[19]

  • Osmium: The reaction with osmium also yields a colored complex suitable for quantitative analysis.

Alternative Methods for PGM Analysis:

  • Fire Assay with ICP-MS or ICP-AES finish: This is the gold standard for the accurate determination of PGMs in geological and catalyst samples.[22][23]

  • Other Spectrophotometric Reagents: Various other organic reagents have been developed for the colorimetric determination of PGMs.[21][24]

The choice of method for PGM analysis is often dictated by the required sensitivity and the complexity of the sample matrix. While spectrophotometric methods with QDT can be suitable for some applications, the high value of PGMs often necessitates the use of more sensitive and robust techniques like fire assay coupled with ICP-MS.

Conclusion: Positioning this compound in the Analytical Toolkit

This compound is a valuable and versatile reagent in the analytical chemist's toolkit. Its ability to form stable, colored complexes with a variety of metal ions makes it a suitable choice for spectrophotometric analysis in various matrices.

Key Strengths of QDT:

  • Versatility: Forms complexes with a wide range of metal ions.

  • Good Sensitivity: Enables determination at the ppm to sub-ppm level for many analytes.

  • Cost-Effectiveness: Spectrophotometric methods are generally less expensive than atomic spectroscopy techniques.

Considerations for Use:

  • Selectivity: As with many chromogenic reagents, selectivity can be a concern, and masking agents or separation steps may be necessary in complex matrices.

  • Matrix Effects: The performance of QDT-based methods can be influenced by the sample matrix, necessitating careful method development and validation.

For routine analysis where high sensitivity is not the primary requirement, QDT offers a reliable and economical option. However, for ultra-trace analysis or in highly complex matrices, techniques such as GFAAS or ICP-MS may be more appropriate. Ultimately, the optimal choice of analytical method depends on a thorough evaluation of the specific analytical problem, including the analyte of interest, the sample matrix, the required sensitivity, and the available resources.

References

  • Determination of Pb in Wastewater by Lead(II)-dithizone-xylenol Orange Tenary Complex Spectrophotometry. (2014).
  • Simultaneous Spectrophotometric Determination of Cobalt and Nickel with this compound.
  • USEPA Dithizone Method. Hach. [Link]
  • Method validation of heavy metals determination in traditional herbal tablet, capsule and liquid by graphite furnace atomic absorption. The Asian Society of Pharmacognosy. [Link]
  • Simultaneous spectrophotometric determination of cobalt, nickel and copper with 2,3-quinoxaline- dithiol. PubMed. [Link]
  • Simultaneous Spectrophotometric Determination of Cobalt and Nickel with this compound. Analytical Chemistry. [Link]
  • Spectrophotometric determin
  • A combined spectrophotometric-AAS method for the analysis of trace metal, EDTA, and metal-EDTA mixture solutions in adsorption modeling experiments. PubMed. [Link]
  • EXTRACTION OF LEAD (II)
  • Spectrophotometric Determination of Lead by different Methods. RJPN. [Link]
  • Determination of heavy metal ion concentration based on EDTAcomplexometric titration.
  • Standard Methods: 3500-Pb B: Lead by Dithizone. NEMI. [Link]
  • Absorptiometric determination of palladium with this compound. SciSpace. [Link]
  • Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer.
  • UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. IOSR Journal of Applied Chemistry. [Link]
  • EDTA: An Alternative Spectrophotometric Reagent for Iron Estim
  • UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent.
  • UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. Semantic Scholar. [Link]
  • Spectrophotometric Determination of Palladium with Quinoxaline-2,3-dithiol. SciSpace. [Link]
  • Simultaneous Determination of Cobalt(II) and Nickel(II) by Fourth-Order Derivative Spectrophotometric Method Using 2. SciSpace. [Link]
  • Analytical method validation: A brief review.
  • A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determination. International Journal of Advanced Engineering Research and Studies. [Link]
  • Simultaneous Determination of Cobalt(II) and Nickel(II) by Fourth-Order Derivative Spectrophotometric Method Using 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone. PubMed. [Link]
  • SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. International Journal in Management and Social Science. [Link]
  • Determination of Metal Impurities in Pharmaceutical Products. YouTube. [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis. UNDP. [Link]
  • Ultra-trace Determination of Palladium(II) by a Simple and Selective Catalytic Flow Injection Method. Analytical and Bioanalytical Chemistry Research. [Link]
  • Validation of Analytical Methods.
  • The Use of Dithizone for Lead Analysis in Blush.
  • Nuclear analytical methods for pl
  • Metal complexes of a new ligand derived from this compound and 2,6-bis(bromomethyl)pyridine.
  • Rapid and accurate colorimetric determination of nickel and cobalt in protein solutions.
  • A Thesis Submitted to The College of Science University of Kerbala In Partial Fulfillment of the Requirements For the Master Degree in Chemistry. University of Kerbala. [Link]
  • Spectrophotometric Determination of Nickel and Cobalt: Methods and Reagents. Google Books.
  • H–Point Standard Addition Method for Simultaneous Spectrophotometric Determination of Cobalt(II) and Nickel(II). Scientific & Academic Publishing. [Link]
  • Derivative spectrophotometric determination of cobalt (II) and Nickel (II) using 2-acetylpyridine-4-methyl-3-thiosemicarbazone (APMT). Journal of Chemical and Pharmaceutical Research. [Link]
  • AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. Journal of the Chilean Chemical Society. [Link]
  • Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Asian Journal of Chemistry. [Link]
  • Platinum group elements. ALS Global. [Link]
  • Analysis and Determination.
  • Nanoparticle-Based Liquid–Liquid Extraction for the Determination of Metal Ions. PubMed Central. [Link]
  • Liquid-liquid extraction in flow analysis: A critical review. PubMed. [Link]

Sources

Cross-reactivity studies of 2,3-Quinoxalinedithiol with various metal ions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity of 2,3-Quinoxalinedithiol with Metal Ions

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound (QDT) as a chelating agent, focusing on its cross-reactivity profile with a range of metal ions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of reactions to offer insights into the underlying chemical principles and practical experimental design. We will explore the structural basis of QDT's chelating ability, compare its reactivity across different metals with supporting data, and provide robust protocols for evaluating these interactions in your own laboratory settings.

Introduction: The Chemical Utility of this compound

This compound, also known as 1,4-dihydroquinoxaline-2,3-dithione, is a heterocyclic organic compound featuring a quinoxaline core functionalized with two thiol (-SH) groups.[1] These thiol groups are the key to its utility, acting as potent binding sites (or ligands) for a variety of metal ions. The deprotonated thiolate (-S⁻) groups are soft bases, which, according to Hard and Soft Acid and Base (HSAB) theory, exhibit a strong affinity for soft or borderline acid metal ions. This property makes QDT an effective chelating agent, particularly for transition metals.

The formation of stable, often colored, complexes upon chelation allows for the straightforward detection and quantification of metal ions using techniques like spectrophotometry.[2][3] Its applications are found in analytical chemistry for determining trace metal concentrations and in materials science for the synthesis of novel metal-organic complexes.[4][5] Understanding the extent of its cross-reactivity is therefore critical for developing selective analytical methods and avoiding misinterpretation of results due to interfering ions.

The Mechanism of Chelation

The chelating power of QDT resides in its two adjacent thiol groups. Upon interaction with a metal ion (Mⁿ⁺) in a suitable solvent and pH, these groups can deprotonate to form a bidentate ligand that coordinates with the metal ion through its sulfur atoms. This forms a stable five-membered ring structure, an effect known as the "chelate effect," which enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate thiol ligands.

ChelationMechanism cluster_reactants Reactants cluster_product Product QDT This compound (QDT) Complex QDT-Metal Chelate Complex QDT->Complex + Mⁿ⁺ Metal Metal Ion (Mⁿ⁺)

Caption: Generalized mechanism of metal ion chelation by this compound.

Comparative Cross-Reactivity Analysis

QDT is known to form complexes with a wide array of transition metal ions. Its reactivity is not uniform; the stability, color, and optimal formation conditions of the resulting chelates vary significantly depending on the specific metal ion. This section provides a comparative overview of these interactions.

Overview of Metal Ion Interactions

Experimental studies have demonstrated that QDT readily forms complexes with numerous divalent and some monovalent and trivalent metal ions. These include, but are not limited to, Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺), Lead (Pb²⁺), Silver (Ag⁺), and Bismuth (Bi³⁺).[4][6] The formation of these complexes is often accompanied by a distinct color change, making QDT a useful chromogenic reagent for spectrophotometric analysis.

Quantitative Comparison of Metal-QDT Complexes

The performance of QDT as a reagent is best understood by comparing the spectrophotometric properties of its various metal complexes. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are critical parameters that dictate the sensitivity and selectivity of an analytical method.

Metal IonTypical Color of ComplexOptimal pH Rangeλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
Nickel (Ni²⁺) Red / BrownAlkaline~510 - 540~1.5 x 10⁴[2][3]
Cobalt (Co²⁺) Green / BrownAlkaline~470 - 480~1.2 x 10⁴[2][3]
Copper (Cu²⁺) Yellow / BrownNeutral to Alkaline~450Data not specified[4]
Palladium (Pd²⁺) YellowAcidic~485Data not specified[5]
Zinc (Zn²⁺) Colorless / Pale YellowAlkalineUV regionData not specified[4]
Cadmium (Cd²⁺) Pale YellowAlkalineUV regionData not specified[4][6]

Note: The exact spectrophotometric values can vary based on solvent system, specific pH, and the presence of other agents. The data presented is a synthesis from available literature.

Insights into Selectivity and Interference

From the data, it is evident that QDT exhibits significant cross-reactivity, particularly among transition metals like Ni²⁺ and Co²⁺. The absorption spectra of Ni(II)-QDT and Co(II)-QDT complexes are broad and overlap, which presents a challenge for individual quantification.[3] However, this challenge can be overcome.

  • Causality of pH Choice: The optimal pH for complex formation is typically neutral to alkaline. This is because a higher pH facilitates the deprotonation of the thiol groups (-SH → -S⁻ + H⁺), making the sulfur atoms more potent nucleophiles for coordinating with the metal ion. In highly acidic solutions, the equilibrium shifts to the protonated form, inhibiting complex formation.

  • Addressing Spectral Overlap: For mixtures of ions like cobalt and nickel, simultaneous determination is possible by applying multicomponent analysis.[2] This involves measuring the absorbance of the solution at two different wavelengths (e.g., the λmax for each complex) and solving a set of simultaneous equations derived from Beer's Law. This approach transforms the cross-reactivity from a problem into a feature.

  • Common Interferences: When developing a method for a specific target ion, it is crucial to assess potential interferences from other metal ions that may be present in the sample. Ions that form strong complexes with QDT, such as Cu²⁺, Ni²⁺, and Co²⁺, are likely to interfere with each other's determination.[7] In contrast, alkali and alkaline earth metals (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) generally do not form stable complexes with QDT and are less likely to cause interference.

Experimental Protocol: Spectrophotometric Analysis of Cross-Reactivity

This protocol provides a self-validating framework for systematically evaluating the cross-reactivity of QDT with a panel of metal ions. The causality for key steps is explained to enhance experimental robustness.

ExperimentalWorkflow A 1. Preparation of Stock Solutions - QDT Reagent - Metal Ion Standards - Buffer Solutions B 2. Determination of Optimal Wavelength (λmax) For each target metal ion A->B C 3. Optimization of Reaction Conditions - pH Study - Reagent Concentration Study - Reaction Time Study B->C D 4. Generation of Calibration Curve For each metal under optimal conditions C->D E 5. Cross-Reactivity (Interference) Study Analyze target ion in presence of potential interferents D->E F 6. Data Analysis & Comparison - Compare λmax and Molar Absorptivity - Calculate Interference Error (%) E->F

Caption: Workflow for systematically evaluating QDT cross-reactivity.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • QDT Reagent (e.g., 0.1% w/v): Dissolve 100 mg of this compound in 100 mL of a suitable organic solvent (e.g., ethanol or DMF) or a dilute aqueous alkaline solution (e.g., 0.01 M NaOH).

    • Rationale: QDT has low solubility in neutral water. An organic solvent or basic solution is required for its dissolution and to facilitate the deprotonation of thiol groups.[8]

  • Metal Ion Standards (e.g., 1000 ppm): Prepare individual stock solutions of each metal ion to be tested (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) by dissolving the appropriate salt (e.g., NiCl₂·6H₂O) in deionized water. Acidify slightly (e.g., with 0.1% HNO₃) to prevent hydrolysis.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to control the pH of the reaction mixture across a range (e.g., pH 4 to 10).

2. Determination of Optimal Wavelength (λmax):

  • For a single metal ion (e.g., Ni²⁺), mix a fixed amount of the metal standard solution, buffer (to achieve alkaline pH), and the QDT reagent in a volumetric flask.

  • Allow time for the color to develop fully.

  • Scan the absorbance of the resulting solution from 350 nm to 700 nm using a UV-Vis spectrophotometer against a reagent blank (all components except the metal ion).

  • The wavelength with the highest absorbance is the λmax for that metal-QDT complex. Repeat for each metal ion of interest.

3. Optimization of Reaction Conditions:

  • pH Study: Prepare a series of solutions at the determined λmax, keeping metal and QDT concentrations constant while varying the pH using different buffers. Plot absorbance vs. pH to find the optimal pH for maximum color development.

  • Reagent Concentration Study: At the optimal pH, vary the concentration of the QDT reagent while keeping the metal ion concentration fixed. This ensures that the reagent is in sufficient excess to complex all the metal ions, a requirement for Beer's Law.

4. Interference Study:

  • Prepare a solution containing a fixed concentration of the primary metal ion of interest (e.g., 2 ppm Ni²⁺).

  • To this solution, add a potential interfering ion (e.g., Co²⁺) at various concentration ratios (e.g., 1:1, 1:5, 1:10).

  • Measure the absorbance at the λmax of the primary ion.

  • Calculate the percentage error in the signal caused by the interfering ion to quantify the degree of cross-reactivity. An interference is typically considered significant if it causes an error of more than ±5%.[7]

Conclusion and Recommendations

This compound is a highly effective but non-selective chelating agent for a range of transition metal ions. Its strong reactivity with ions such as Ni²⁺, Co²⁺, and Cu²⁺ leads to the formation of intensely colored complexes, providing a sensitive basis for spectrophotometric detection.

Key Takeaways for Researchers:

  • High Sensitivity, Low Selectivity: While sensitive, QDT's broad cross-reactivity means it is not suitable as a selective probe for a single metal ion in a complex mixture without additional measures.

  • Power of Multicomponent Analysis: The spectral overlap between different metal complexes, particularly Ni²⁺ and Co²⁺, can be leveraged for their simultaneous determination using chemometric methods.[2]

  • pH is a Critical Parameter: The efficiency of chelation is highly dependent on pH. Researchers must carefully optimize and control the pH to ensure reproducible and accurate results.

  • Interference Testing is Mandatory: For any new application, a thorough interference study is essential to validate the method's accuracy and understand its limitations in the context of the sample matrix.

By understanding these principles and employing the systematic evaluation protocol outlined in this guide, researchers can effectively harness the analytical potential of this compound while navigating the challenges posed by its inherent cross-reactivity.

References

  • Anacona, J. R., & Rodriguez, I. (2025). Metal complexes of a new ligand derived from this compound and 2,6-bis(bromomethyl)pyridine. ResearchGate.
  • Clark, R. E. D. (1958). Simultaneous Spectrophotometric Determination of Cobalt and Nickel with this compound. Analytical Chemistry.
  • Ayres, G. H., & Mcdonald, C. W. (1960). Spectrophotometric Study of Cobalt and Nickel Complexes with this compound. Analytical Chemistry.
  • Saint-Ruf, G., et al. (1991). 2,3-bis(2-pyridyl)-5,8-quinoxalinediones with metal chelating properties: synthesis and biological evaluation. PubMed.
  • Theriot, L. J., et al. (1969). Metal complexes of this compound. Journal of Inorganic and Nuclear Chemistry.
  • Dutta, S., et al. (2021). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods.
  • Bretti, C., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. MDPI.
  • The Royal Society of Chemistry. (2017). Synthesis of this compound. The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Ciesielski, T., et al. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. National Institutes of Health.
  • Fischer, S., et al. (2021). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry.
  • Joseph, J., et al. (2018). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. PubMed.
  • Mallah, S. H. (2019). Spectrophotometric Determination of The Complexation of Heavy Metal Ion with Organic Reagent. Journal of Physics: Conference Series.
  • de la Torre, M. C., et al. (2010). Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines. MDPI.
  • Borisov, S., & Wolfbeis, O. S. (2013). Fluorescence Sensor Array For Metal Ion Detection Based On Various Coordination Chemistries: General Performance And Potential Application. ScholarWorks@BGSU.
  • Tu, L. N., et al. (2018). simultaneous spectrophotometric determination of Cu(II) and Co(II) using 5-bromosalicylaldehyde thiosemicarbazone. Rasayan Journal of Chemistry.

Sources

Navigating the Molecular Landscape: A Comparative Guide to DFT Computational Studies of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Computational Analysis of a Versatile Pharmacophore

Quinoxaline and its derivatives represent a critical class of heterocyclic compounds, demonstrating a vast spectrum of biological activities that have positioned them as privileged scaffolds in drug discovery. Their therapeutic potential spans a remarkable range, including anticancer, antimicrobial, antiviral, and anxiolytic applications.[1][2][3][4] The efficacy of these compounds is intrinsically linked to their molecular structure and electronic properties. Density Functional Theory (DFT) has emerged as an indispensable computational tool for elucidating these characteristics, providing researchers with profound insights to guide the rational design of novel and more potent therapeutic agents.[5]

This guide offers a comparative analysis of DFT computational studies of quinoxaline derivatives, tailored for researchers, scientists, and drug development professionals. It aims to provide an objective overview of how DFT is employed to predict and understand the performance of these compounds, supported by a synthesis of published experimental and computational data.

The Power of Prediction: Why DFT is Crucial for Quinoxaline Research

At its core, DFT allows for the calculation of the electronic structure of molecules, offering a window into their reactivity, stability, and spectroscopic properties.[5] For quinoxaline derivatives, this translates to the ability to predict key parameters that govern their biological activity before committing to costly and time-consuming synthesis.

Key molecular properties frequently investigated using DFT include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and is often correlated with biological activity.[5]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying electrophilic and nucleophilic sites. This is invaluable for understanding intermolecular interactions, such as drug-receptor binding.

  • Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability.[5]

  • Spectroscopic Properties: DFT can accurately predict vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and NMR chemical shifts, aiding in the structural characterization of newly synthesized compounds.[6][7]

A Comparative Look at Methodologies: Choosing the Right Tools

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A review of the literature reveals a common thread in the methodologies applied to quinoxaline derivatives, providing a solid foundation for new investigations.

A prevalent approach involves geometry optimization using the B3LYP functional combined with a 6-31G or larger basis set.[5][6][8] For more precise electronic property calculations, especially for excited states and UV-Vis spectra, time-dependent DFT (TD-DFT) with functionals like CAM-B3LYP is often employed.[9][10]

The following workflow represents a robust and widely adopted protocol for the DFT analysis of quinoxaline derivatives:

DFT_Workflow cluster_prep Molecular Preparation cluster_calc DFT Calculations cluster_analysis Data Analysis & Interpretation mol_build 1. Initial Molecular Structure Generation geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_build->geom_opt Input Structure freq_calc 3. Frequency Calculation (Confirmation of Minimum Energy) geom_opt->freq_calc Optimized Geometry elec_prop 4. Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Structure spec_sim 5. Spectroscopic Simulation (TD-DFT for UV-Vis, GIAO for NMR) elec_prop->spec_sim data_extraction 6. Extraction of Key Parameters spec_sim->data_extraction qsar_docking 7. Correlation with Experimental Data (QSAR, Molecular Docking) data_extraction->qsar_docking report 8. Reporting and Visualization qsar_docking->report

Caption: A generalized workflow for DFT computational studies of quinoxaline derivatives.

Performance Comparison: Insights from the Literature

DFT studies have been instrumental in comparing the potential of different quinoxaline derivatives for various applications. The following table summarizes key findings from several studies, highlighting how computational data correlates with experimental observations.

Quinoxaline Derivative/Study Focus Computational Method Key DFT Findings Experimental Correlation/Application Reference
Anticancer Agents (EGFR Inhibitors)Molecular DockingCompound 4i showed the best docking score on the EGFR receptor.Compound 4i exhibited significant anticancer activity against the A549 lung cancer cell line with an IC50 value of 3.902 µM.[1]
Anti-HIV Agents (Reverse Transcriptase Inhibitors)Molecular Docking & 3D-QSARVirtual screening identified compounds with high docking and 3D-QSAR scores.Two of the synthesized compounds were found to be potent and selective reverse transcriptase inhibitors with a high selectivity index.[2]
PARP-1 Inhibitors (Anticancer)Molecular DockingCompounds 4, 5, 8a, 10b, and 11b showed favorable interactions within the PARP-1 active site.Compounds 8a and 5 were the most potent PARP-1 inhibitors, with IC50 values of 2.31 and 3.05 nM, respectively, compared to the standard drug Olaparib (IC50 = 4.40 nM).[11]
Anxiolytic AgentsPharmacophore ModelingPharmacophore features were compared with the reference drug diazepam.Compound 2b demonstrated the most promising anxiolytic properties in in vivo models.[3]
Photovoltaic MaterialsB3LYP/6-311G(d,p) & CAM-B3LYPCalculated HOMO-LUMO energy gaps and other photovoltaic parameters allowed for the prediction of dye reactivity.The study provided qualitative predictions about the suitability of various quinoxaline derivatives as sensitizers in dye-sensitized solar cells.[9][10]
Corrosion InhibitorsDFT/B3LYPCalculated quantum chemical parameters correlated with inhibition efficiency.The study established a quantitative structure-activity relationship (QSAR) for quinoxaline derivatives as corrosion inhibitors for copper in acidic medium.[12]
Antimicrobial AgentsMolecular DockingCompounds exhibited good docking scores against dihydrofolate reductase from Staphylococcus aureus.Compounds 4c, 4d, and 4i showed better inhibitory activities compared to the standard drug ciprofloxacin.[13]
VEGFR-2 Inhibitors (Anticancer)DFT, Molecular DockingCompound 17b showed strong binding affinity in the VEGFR-2 active site.Compound 17b was the most potent VEGFR-2 inhibitor with an IC50 of 2.7 nM and demonstrated significant antiproliferative effects.[14]

Detailed Experimental & Computational Protocols

To ensure the reproducibility and validity of findings, a detailed methodology is paramount. The following outlines a typical protocol for a DFT study of a novel quinoxaline derivative.

Step 1: Molecular Structure Preparation

  • The 3D structure of the quinoxaline derivative is built using molecular modeling software (e.g., GaussView, Avogadro).

  • An initial geometry optimization is performed using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting structure.

Step 2: DFT Geometry Optimization and Frequency Calculation

  • The geometry of the molecule is optimized using DFT, commonly with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6][8]

  • A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Step 3: Calculation of Electronic Properties

  • Using the optimized geometry, a single-point energy calculation is performed to obtain various electronic properties.

  • The energies of the HOMO and LUMO are extracted to determine the HOMO-LUMO energy gap.

  • A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution.

  • Global reactivity descriptors such as chemical hardness (η), softness (S), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

Step 4: Simulation of Spectroscopic Data

  • UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations, often with a long-range corrected functional like CAM-B3LYP, are performed to predict the electronic transitions and the corresponding absorption wavelengths.[9][10] The solvent effect can be included using a continuum model like the Polarizable Continuum Model (PCM).[9]

  • NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic chemical shifts (¹H and ¹³C NMR).[7] The calculated shifts are typically scaled to account for systematic errors.

Step 5: Correlation with Experimental Data (Self-Validation)

  • The calculated spectroscopic data (IR, UV-Vis, NMR) are compared with experimentally obtained spectra for the synthesized compound to validate the computational model.[6][7]

  • For drug design applications, the calculated electronic parameters and docking scores are correlated with experimentally determined biological activities (e.g., IC50 values) to establish a Quantitative Structure-Activity Relationship (QSAR).[12]

The following diagram illustrates the logical relationship between computational predictions and experimental validation in the context of drug design.

Validation_Workflow cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_corr Correlation and Design dft_calcs DFT Calculations (HOMO-LUMO, MEP, etc.) qsar QSAR Model Development dft_calcs->qsar docking Molecular Docking (Binding Affinity) docking->qsar synthesis Chemical Synthesis bio_assay Biological Assays (e.g., IC50 determination) synthesis->bio_assay bio_assay->qsar lead_opt Lead Optimization qsar->lead_opt Guides Rational Design

Caption: The interplay between computational predictions and experimental validation.

Conclusion: A Synergy of Computation and Experiment

DFT computational studies have become an indispensable pillar in the research and development of quinoxaline derivatives. By providing a detailed understanding of their electronic and structural properties, DFT empowers scientists to make informed decisions in the design of new molecules with enhanced therapeutic potential. The synergy between computational predictions and experimental validation accelerates the discovery process, reduces costs, and ultimately paves the way for the development of novel and effective drugs. As computational power continues to grow and theoretical models become more refined, the role of DFT in shaping the future of medicinal chemistry is set to expand even further.

References

  • El Assyry, A., Lamsayah, M., Warad, I., Touzani, R., Bentiss, F., & Zarrouk, A. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Heliyon, 6(3), e03620. [Link]
  • Al-Ostath, A., Ghafor, Z. R., & Çelik, H. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical biology & drug design, 102(2), 303–315. [Link]
  • El Assyry, A., Lamsayah, M., Warad, I., Touzani, R., Bentiss, F., & Zarrouk, A. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects.
  • El Assyry, A., Lamsayah, M., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Semantic Scholar. [Link]
  • Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study.
  • Corona, P., Vitale, P., Baptista, M. J., Madeddu, S., Deplano, A., & Piras, S. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. Bioorganic chemistry, 96, 103598. [Link]
  • Abdel-Aziz, A. A. M., El-Sayed, N. F., El-Azab, A. S., & El-Tantawy, A. I. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules (Basel, Switzerland), 27(15), 4924. [Link]
  • Osolodkin, D. I., Palyulin, V. A., & Zefirov, N. S. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1419. [Link]
  • Marković, J. D., Joksović, M. D., & Avdović, E. H. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV-Vis and NMR) and corrosion inhibition properties. Journal of Chemical Sciences, 131(1), 1-16. [Link]
  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]
  • Al-Jbouri, E. A. (2017). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis.
  • El-Sayed, N. F., El-Azab, A. S., & El-Tantawy, A. I. (2022). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Medicinal Chemistry, 13(10), 1225-1243. [Link]
  • Thomas, S., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. PloS one, 16(5), e0250899. [Link]
  • Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent.
  • Kabanda, M. M., Murulana, L. C., & Ebenso, E. E. (2014). Density Functional Theory and Quantitative Structure-Activity Relationship Studies of some Quinoxaline derivatives as potential Corrosion Inhibitors for Copper in Acidic Medium.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Quinoxalinedithiol, a compound frequently used in analytical chemistry and as a building block in organic synthesis. By understanding the chemistry behind the disposal procedures, you can ensure the safety of your laboratory personnel and minimize environmental impact.

Hazard Assessment and Core Safety Principles

This compound is a brown solid organosulfur compound.[1] While comprehensive toxicological data is limited, it is classified as an irritant, potentially causing skin, eye, and respiratory system irritation.[1] The primary hazards are associated with its thiol functional groups, which are responsible for the characteristic and potent odors of this class of compounds, and its incompatibility with strong oxidizing agents.[1][2]

The foundational principle for the disposal of this compound, and thiols in general, is the oxidative neutralization of the thiol groups (-SH). Thiols can be oxidized to odorless and more stable sulfonic acids (-SO₃H) or their salts.[2] This chemical transformation mitigates the stench and reduces the chemical reactivity, rendering the waste safer to handle and dispose of. The most common, cost-effective, and accessible laboratory oxidant for this purpose is sodium hypochlorite (NaOCl), the active ingredient in household bleach.[2][3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all appropriate personal protective equipment is worn. The nature of the tasks—handling a dusty solid, working with corrosive bleach, and managing potentially reactive waste—demands stringent adherence to safety protocols.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[1][4]Protects against splashes of corrosive bleach and airborne dust particles of the chemical.
Hand Protection Nitrile or other chemically resistant gloves.[1]Prevents skin contact with this compound and bleach solution.
Body Protection A standard laboratory coat.[1]Protects clothing and skin from contamination.
Respiratory Protection Not typically required if handled in a fume hood. If dust is generated outside a hood, use an appropriate respirator.[1]All handling and disposal steps should be performed in a certified chemical fume hood to prevent inhalation of dust or odors.[2]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper segregation and treatment of waste streams contaminated with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_treatment 2. Treatment & Containment cluster_disposal 3. Final Disposal start Generated this compound Waste solid_waste Solid Waste (Expired reagent, contaminated consumables) start->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, reaction mixtures) start->liquid_waste Liquid glassware Contaminated Glassware & Equipment start->glassware Glassware solid_container Seal in a labeled plastic bag or container. solid_waste->solid_container liquid_treatment Oxidize with excess bleach (NaOCl) solution in a chemical fume hood. [6] liquid_waste->liquid_treatment glassware_treatment Submerge in a dedicated bleach bath for at least 14 hours. [3] glassware->glassware_treatment haz_solid Dispose of as Hazardous Solid Chemical Waste. solid_container->haz_solid haz_liquid Dispose of as Hazardous Liquid Chemical Waste. liquid_treatment->haz_liquid glassware_clean Rinse thoroughly with water and clean via standard methods. [3] glassware_treatment->glassware_clean

Caption: Disposal workflow for this compound waste streams.

Step-by-Step Disposal Protocols

Always perform these procedures within a certified chemical fume hood.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused or expired pure compounds and solid materials (e.g., weigh boats, contaminated paper towels, gloves) that are grossly contaminated.

  • Segregation: Carefully collect all solid waste into a designated, durable plastic bag or a wide-mouth plastic jar.[2][5]

  • Deodorization (Optional but Recommended): To minimize odor, place an open container of bleach within the fume hood but away from the waste. For contaminated paper towels or pads used in spill cleanup, a small amount of bleach can be used to wipe the affected area before disposal.[2]

  • Containment: Securely seal the plastic bag or container. If a bag is used, it is best practice to double-bag the waste to prevent tears and contain odors.

  • Labeling: Affix a hazardous waste label to the outer container. Clearly write "Hazardous Waste," the full chemical name "this compound," and any other components.

  • Storage and Disposal: Store the container in a designated satellite accumulation area for hazardous waste. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office.[6]

Protocol 2: Treatment and Disposal of Liquid Waste

This protocol is for aqueous solutions containing dissolved this compound or reaction mixtures.

  • Preparation: In a suitable container (e.g., a large beaker or flask) within a fume hood, prepare a treatment solution. For every volume of thiol-containing waste, have at least an equal volume of a 1:1 mixture of household bleach (approx. 5.25% NaOCl) and water ready.[6]

  • Neutralization: Slowly and with stirring, add the this compound waste solution to the bleach solution. Caution: The reaction can be exothermic; add the waste slowly to control any temperature increase.[3]

  • Reaction Time: Stir the mixture for a short period and then allow it to sit in the fume hood for at least 24 hours.[3] This extended time ensures the complete oxidation of the thiol groups.

  • Verification: After 24 hours, cautiously check for any remaining thiol odor. If a strong smell persists, add more bleach solution and let it react for another 24 hours.[3]

  • Final Disposal: Once deodorized, the treated solution must be disposed of as hazardous liquid waste. Transfer it to a designated, labeled hazardous waste container for pickup by EH&S. Do not pour down the drain unless explicitly permitted by your local regulations and EH&S office, which is uncommon for treated quinoxaline derivatives.

Protocol 3: Decontamination of Glassware and Equipment

All non-disposable items that have come into contact with this compound must be thoroughly decontaminated.

  • Prepare Bleach Bath: In a designated plastic tub or bucket within a fume hood, prepare a bleach bath consisting of a 1:1 mixture of household bleach and water.[6]

  • Submerge Glassware: Immediately after use, place all contaminated glassware (flasks, beakers, funnels, etc.) into the bleach bath. Ensure items are fully submerged.

  • Soak: Allow the glassware to soak for a minimum of 14 hours, or overnight, to ensure complete oxidation of any residual chemical.[6]

  • Rinse and Clean: After soaking, carefully remove the glassware from the bleach bath. Rinse it thoroughly with copious amounts of water, and then proceed with normal laboratory washing procedures (e.g., soap and water, solvent rinses).[6]

  • Bleach Bath Disposal: The bleach bath can be reused multiple times. Dispose of it when it becomes visibly dirty, develops a strong odor, or contains a significant amount of white solid precipitate (oxidized thiol). Dispose of the used bleach bath by pouring it down the sink with a large volume of running water, as per institutional guidelines.[6]

Waste Stream Management Summary

Waste StreamContainer TypeDisposal Procedure
Unused/Expired Solid Chemical Original container or labeled, sealed plastic jar.Collect for hazardous waste disposal via EH&S.
Contaminated Solid Disposables Labeled, sealed, heavy-duty plastic bag.[5]Collect for hazardous solid waste disposal.
Aqueous Waste Solutions Designated hazardous liquid waste container.Treat with bleach as per Protocol 2, then dispose of as hazardous liquid waste.
Contaminated Organic Solvents Designated halogenated or non-halogenated solvent waste container.Segregate into appropriate solvent waste stream. Do not mix with bleach.
Contaminated Glassware Plastic tub or bucket (for bleach bath).Decontaminate using Protocol 3 before routine cleaning.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the handling and disposal of this compound meet the highest standards of laboratory practice.

References

  • Benchchem. A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2tf4wgPw6d7YpWNc7FmTTFTRd-SmaxqxoZTAtse3U67Ahvrz9ixjpbW5Frz5MRHd_3UJEH8ZQxDMFRgcHP__ahEThsKacuodrirwqBSwb8itm3eS32btfCO_UtRn9P8i6euMuiOXT4CQC8dBBB2m3HnD9tVm_mOzEF1Deqgs3QViDZExEhkl63zAy8Dgf-MBPAp77FeNlWgu7TnP4VFw=]
  • Columbia University. SOP FOR STENCH CHEMICALS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8fJeMSK-JtrTC4v34_R0lrF8shFKjH7msApoD9THH6OAmFTSMSU_X6IxRqVI811WTxFWT_gUgvvHVAJbS693oo53GI1GOBXvOYD5ODbZFi2oTW_cTJcHSVtARYJTq5F4OVhwMdQfsaFoxEAKCa8K8xDHkUgS0pHipo1LvIexYjgpyZ4gasDBwkaYuIk0TLBMNaQO0gQ==]
  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdqCoszUHvQyYpDbbjUaD6AY2KxLZYBb7n19oCDtavobSbPnspP9yQhjaHIunH-SzaT6F-oZNxbHssnogDk4cjM9OvGZaIbRPnsuqqEg7jAWy6UNraBHERjIp_NUrWwO6mN0Zofob20mDHWuCGZyEc43bEGZTiHZ_q4zEOlN8Cuw2PEDVH_09A1GhKRQ==]
  • Cole-Parmer. Material Safety Data Sheet - this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnlMp4psBpC9L2SIAkEuH4wvzN8SI1LKLEBJSW1K6nlwU75S4YabP95yXOtfPQpyeSBJlpVz3mrAUtcpIEfqOkokfFZDq7t9ncq3wHE4SyNJPMJxmOBXF_3AnxWF5PGXSFhNCeKuRoaQpCLw8R]
  • Sigma-Aldrich. SAFETY DATA SHEET - Product number 260517. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkXMy4Wrutm4Yjflrl1oooxqUmQb9PB_gTujPKTim41FN7oR9EXVD4xA1fr93b3kKeCD48joJWFXeFBVd9Zx6gtGcUl6oCAiNMq85IPAmfpZzwhmLBRq6nd4z5VxWAk4m4P7NeX3nFIgqmHXOZWiS6]
  • Standard Operation Procedure for Disposal of Unknown Thiols (May 13, 2008). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0EUidHQW9EhNnCcyq7INcndds5lYkPdQUs4OgDGckKcEsxNYAB-50z_NJlyE8xoioxs0RHXtyg14w2rR-PooFWCxA2hZoClG3m5QD8dKwFULIhhRVI8NLu0EcJugp-tNc59fUqvJd1EKTklyMTnogpSinzBqrz1gL4NBiilPq4L3ZtA==]
  • University of Minnesota, Department of Environmental Health and Safety. Thiols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhpjq_Mb3cL637D2fPKqLvbM5422rHQg2q_WVmE1uv9Ka-bCVeTgbfmFWLuWOvrOTs16DGqo40EI4ehSrUtDApJKoqlyDHa0d8vdqMNckS7v5A2ApruwevPnYUmPh9zqe1PVO8ikk1xxGFJpJ9deBX4u1_5pg=]
  • Fisher Scientific. SAFETY DATA SHEET - Quinoxaline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz2RWkHNPR81JEyndbHN3khIIQQOjyZW0oO3V85FF0J-E_vb247aNHasGM2otcnlGonVYzNzefO2P6YXQDhpwArxEtRNsoztjzY9KbAAwhVhPiGyfPOLzLziELZmNTFZ7SNvcZyR3JwevMkPb4uOLbsR4hdd90uOJL5uymyKvLnRh2eKjDJvI_vz70B3wHhVxyn6lcqLvEti1T41aavGDZuqboauG5Hr7nTTiCsrBI9Z3swQ8mds80nMsiREKt1Mq9qmzjEQ==]
  • Angene Chemical. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN4DRJfZeRL7AvLs2gUyVpghTJCuhb6GJYOyEpdqnzDlFdrKoS1AqjoeUGN76Cah8btM3sPAuc_MHsY79-_lCxOsTGACzwubesZl5a6YDvUIQCe9gx2CzmEGH2V-G-oqgKo_Qnbwc8KtyFaa4=]
  • Fisher Scientific. SAFETY DATA SHEET - Quinoxaline-2-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpSn_AxKOqWl0-mT3JVmGHw5NbVLlApxrznERZd7R_KG_wRSn-8zeE5BabBFjPUdlMk2u2TgKnDBJn4yuj-0hYMVoqf4n9DGQ9CSNPVhW0vD-bovvUv0FhoJ1UjnyELB5911bWm8vBU0t9Nu-8TefX-sS7MfVxkP2AG0VTYvHq7LepESuC7bNKvxdAySOyJ1kbmyDADQUP6JRzeLv-8zHEIjvhQBLAnDcpWgZOyOgvrng1g3UC6lnblQh3aeJRIJ_bKPfpM9I8pIrJ4vDmFPSk_yCdKdM=]
  • Fisher Scientific. SAFETY DATA SHEET - 2,3-Dimethylquinoxaline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9yIPC0x0Zj-G4-P1syClI9Z7aqtIAnNrjO6Fp7Ju71JxeZR1rb_wi1nOhQuPjIT6G5ya5Wjf6JUj-sEuSoYB2sWgMJYvIPbCMC0p0QNxs833lJz7yuSTbi0Eicfeji-2eH5xrJlLXcQkU-qXL3qyO-XHnYc6S19dsCdUYW7O5QTuDx4EdItEP_HHmaOv466DB]

Sources

A Senior Application Scientist's Guide to Handling 2,3-Quinoxalinedithiol: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratory environment. Handling potent, reactive, or poorly characterized compounds like 2,3-Quinoxalinedithiol demands more than just procedural adherence; it requires a deep, causal understanding of the risks and the protective measures we employ. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in authoritative safety data, to ensure you can work with confidence and security.

This compound is a brown, solid organic compound belonging to the thiol class.[1] While its toxicological properties have not been fully investigated, the available data indicates significant hazards that necessitate stringent safety protocols.[2] Aggregated GHS classifications report that it may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin irritation and eye damage.[1] As a thiol, it also presents a significant odor concern, which can act as a statutory nuisance and cause adverse reactions like headaches and nausea even at very low concentrations.[3]

This guide provides the essential framework for mitigating these risks through the correct selection, use, and disposal of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the "Why"

Before handling any chemical, understanding its hazard profile is paramount. This knowledge informs every decision we make, from engineering controls to the specific type of gloves we select.

Hazard ClassificationPotential Health EffectSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][1]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[1][1]
Serious Eye Damage/Eye Irritation Causes serious eye damage/irritation.[1][1]
Respiratory Tract Irritation May cause respiratory tract irritation.
Odor As a thiol, a strong, offensive odor is expected, which can cause nausea and headaches.[3][3]

The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion.[2] Our PPE strategy is therefore designed to create a complete barrier against these pathways.

Engineering Controls: The First Line of Defense

PPE is the last line of defense. Your first and most critical protection comes from properly designed engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4] This is non-negotiable. The hood contains dust and vapors, preventing inhalation and controlling the potent odor characteristic of thiols.[3]

  • Safety Stations: Ensure the laboratory is equipped with a fully functional and easily accessible eyewash station and safety shower.[2]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory when handling this compound. The goal is to prevent any direct contact with the substance.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety GogglesMust be tightly fitting and meet OSHA 29 CFR 1910.133 or European Standard EN166. Goggles provide a seal around the eyes to protect against airborne powder and splashes. For procedures with a high risk of splashing, a full-face shield should be worn in addition to goggles.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended .[4] Always inspect gloves for tears or holes before use. For extended work, consider double-gloving. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Contaminated gloves must be disposed of as hazardous waste.
Skin & Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat should be worn to protect against accidental splashes and skin contact.[4][7] For larger quantities or tasks with significant splash potential, a chemical-resistant apron may be worn over the lab coat.
Respiratory Protection (As per engineering controls)Under normal conditions, working within a certified chemical fume hood provides adequate respiratory protection.[6] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator may be necessary.[4]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict workflow minimizes risk. The following diagrams and steps outline the process for safely preparing for, handling, and concluding work with this compound.

PPE Donning and Doffing Workflow

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Putting On) cluster_doffing PPE Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Gloves (pull over cuffs) don2->don3 doff1 1. Gloves (peel off) doff2 2. Lab Coat (turn inside out) doff1->doff2 doff3 3. Safety Goggles doff2->doff3 doff4 4. Wash Hands doff3->doff4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Quinoxalinedithiol
Reactant of Route 2
2,3-Quinoxalinedithiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.